molecular formula C40H80NO8P B15553811 DL-Dipalmitoylphosphatidylcholine-d62

DL-Dipalmitoylphosphatidylcholine-d62

Cat. No.: B15553811
M. Wt: 796.4 g/mol
InChI Key: KILNVBDSWZSGLL-YRBUOSFMSA-N
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Description

DL-Dipalmitoylphosphatidylcholine-d62 is a useful research compound. Its molecular formula is C40H80NO8P and its molecular weight is 796.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H80NO8P

Molecular Weight

796.4 g/mol

IUPAC Name

2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2

InChI Key

KILNVBDSWZSGLL-YRBUOSFMSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Structure of DPPC-d62: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, experimental applications, and structural analysis of 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (B1504367) (DPPC-d62), a deuterated phospholipid vital for advanced membrane research.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of DPPC-d62, a selectively deuterated variant of dipalmitoylphosphatidylcholine (DPPC). The strategic replacement of hydrogen with deuterium (B1214612) in its acyl chains makes DPPC-d62 an invaluable tool in a range of biophysical and analytical techniques, offering enhanced resolution and deeper insights into lipid bilayer structure and dynamics. This document details its chemical structure, summarizes key quantitative data, and provides protocols for its application in prominent experimental methodologies.

Chemical Structure and Physicochemical Properties

DPPC-d62 is a saturated phospholipid where the 62 hydrogen atoms of the two palmitoyl (B13399708) chains have been replaced by deuterium atoms. This isotopic labeling renders the acyl chains "visible" to specific spectroscopic techniques that are otherwise insensitive to subtle structural changes. The headgroup, containing the phosphocholine (B91661) moiety, remains protonated.

Molecular Formula: C₄₀H₁₈D₆₂NO₈P

CAS Number: 25582-63-2

The primary advantage of using DPPC-d62 lies in the distinct vibrational frequencies of the carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This isotopic shift allows for the unambiguous study of the acyl chain behavior in complex lipid mixtures and at interfaces, without interference from other protonated species.

Quantitative Data Summary

The following tables summarize key quantitative data for DPPC and its deuterated analog, DPPC-d62, compiled from various experimental studies. The phase behavior of DPPC-d62 is largely similar to that of its protonated counterpart.[1]

PropertyValue (DPPC)Technique(s)
Main Phase Transition (Tm)~41-42 °CDifferential Scanning Calorimetry (DSC), Scanning Force Microscopy
Pre-transition Temperature~35-36 °CDifferential Scanning Calorimetry (DSC)
Molecular Weight796.42 g/mol Mass Spectrometry

Table 1: Key Physicochemical Properties of DPPC.

TechniqueParameterValue (cm⁻¹)Assignment
Vibrational Sum Frequency Generation (VSFG)C-D Stretching Modes~2074ssp and ppp peaks
~2128ssp and ppp peaks
~2180ssp and ppp peaks
~2222ssp and ppp peaks
Raman SpectroscopyC-D Stretching Modes~2100Indicator of phospholipid fluidity

Table 2: Spectroscopic Data for the Deuterated Acyl Chains of DPPC-d62.[1][2]

Experimental Protocols and Applications

DPPC-d62 is extensively used as a molecular probe in studies of model cell membranes, such as monolayers, bilayers, and liposomes. Its deuterated chains are particularly useful in techniques like Vibrational Sum Frequency Generation (VSFG) Spectroscopy, Raman Spectroscopy, and Neutron Reflectometry.

Preparation of DPPC-d62 Langmuir Monolayers

Langmuir troughs are commonly used to create a single-molecule layer of DPPC-d62 at an air-water interface, which serves as a simplified model of a cell membrane leaflet.

Protocol:

  • Subphase Preparation: Fill a clean Langmuir trough with a suitable aqueous subphase (e.g., pure water or a buffer solution).

  • Lipid Solution: Dissolve DPPC-d62 in a volatile, water-immiscible organic solvent like chloroform (B151607) to a concentration of approximately 1 mg/mL.

  • Deposition: Using a microsyringe, carefully deposit small droplets of the DPPC-d62 solution onto the subphase surface. Allow the solvent to evaporate completely (typically 10-15 minutes).

  • Monolayer Compression: Use the movable barriers of the Langmuir trough to slowly compress the monolayer. The surface pressure is monitored using a Wilhelmy plate or similar sensor.

  • Isotherm Measurement: Record the surface pressure as a function of the mean molecular area to obtain a pressure-area isotherm. This isotherm reveals the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, and solid).

  • Analysis: The monolayer can now be analyzed in situ using various surface-sensitive techniques like VSFG, Brewster angle microscopy, or transferred to a solid substrate for other analyses.

G cluster_prep Preparation cluster_exp Langmuir Trough Experiment cluster_analysis Analysis Dissolve DPPC-d62\nin Chloroform Dissolve DPPC-d62 in Chloroform Deposit on\nAqueous Subphase Deposit on Aqueous Subphase Dissolve DPPC-d62\nin Chloroform->Deposit on\nAqueous Subphase Solvent Evaporation Solvent Evaporation Deposit on\nAqueous Subphase->Solvent Evaporation Compress Monolayer Compress Monolayer Solvent Evaporation->Compress Monolayer Measure Surface\nPressure-Area Isotherm Measure Surface Pressure-Area Isotherm Compress Monolayer->Measure Surface\nPressure-Area Isotherm Spectroscopic\nAnalysis (VSFG/Raman) Spectroscopic Analysis (VSFG/Raman) Measure Surface\nPressure-Area Isotherm->Spectroscopic\nAnalysis (VSFG/Raman) Structural & Dynamic\nInformation Structural & Dynamic Information Spectroscopic\nAnalysis (VSFG/Raman)->Structural & Dynamic\nInformation G cluster_molecule DPPC-d62 Molecule cluster_techniques Spectroscopic Probes Protonated Headgroup\n(Phosphocholine) Protonated Headgroup (Phosphocholine) Deuterated Acyl Chains\n(Palmitoyl-d31) Deuterated Acyl Chains (Palmitoyl-d31) VSFG VSFG (Vibrational Sum Frequency Generation) Deuterated Acyl Chains\n(Palmitoyl-d31)->VSFG C-D vibrations Raman Raman Spectroscopy Deuterated Acyl Chains\n(Palmitoyl-d31)->Raman C-D vibrations Neutron Neutron Reflectometry Deuterated Acyl Chains\n(Palmitoyl-d31)->Neutron Neutron scattering length density

References

Unveiling the Isotopic Fingerprint: A Technical Guide to the Physical Properties of Deuterated DPPC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced physical characteristics of lipid bilayers is paramount. Dipalmitoylphosphatidylcholine (DPPC), a major component of lung surfactant and a workhorse in liposomal drug delivery systems, is frequently studied in its deuterated form to leverage powerful analytical techniques.[1] This in-depth guide explores the core physical properties of deuterated DPPC, providing a comprehensive overview of its phase behavior, structural parameters, and the experimental methodologies used for their determination.

The substitution of hydrogen with deuterium (B1214612) in DPPC molecules, while seemingly a subtle alteration, imparts significant changes to its physical properties. This isotopic labeling is a key strategy in techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, enabling researchers to probe membrane structure and dynamics with enhanced resolution.[2][3] However, it is crucial to recognize that deuteration is not an entirely benign modification and can influence the very properties under investigation.

Core Physical Properties: A Quantitative Overview

The primary physical characteristics of deuterated DPPC, including its phase transition temperature, area per lipid molecule, and bilayer thickness, exhibit measurable differences compared to its protiated counterpart. These properties are fundamental to understanding membrane fluidity, packing, and permeability, all of which are critical parameters in drug delivery and membrane biophysics.

PropertyDeuteration PositionValueExperimental TechniqueReference
Main Phase Transition Temperature (Tm) Chain Perdeuteration (d62)~38 °CDifferential Scanning Calorimetry (DSC)[4]
Chain Perdeuteration (d31)~40 °CDifferential Scanning Calorimetry (DSC)[5]
Protiated (for comparison)~41-42 °CDifferential Scanning Calorimetry (DSC)[4][6]
Area Per Lipid (Fluid Phase, 50°C) Chain Perdeuteration (d62)63.0 ŲNeutron & X-ray Scattering[7]
Protiated (for comparison)~60.9 - 65 ŲMolecular Dynamics Simulations[8][9]
Bilayer Thickness (Fluid Phase) Chain PerdeuterationReduced compared to protiatedNeutron Scattering[4][10]
Headgroup DeuterationIncreased compared to protiatedNeutron Scattering[4][10]
Protiated (for comparison, 50°C)~39 ÅX-ray and Neutron Scattering[11]
Hydrophobic Thickness (Fluid Phase) Protiated (for comparison, 50°C)~28.5 ÅX-ray and Neutron Scattering[11]

Note: The exact values can vary depending on the specific experimental conditions such as hydration, pH, and the presence of other molecules.

Deuteration of the acyl chains generally leads to a decrease in the main phase transition temperature (Tm) by approximately 4.3 ± 0.1 °C for saturated lipids.[4][10][12] This effect is attributed to a reduction in intermolecular interactions between the phospholipid tails.[4] In contrast, deuteration of the headgroup has been observed to cause an increase in the lamellar repeat spacing and bilayer thickness.[4][10]

Experimental Methodologies: A Closer Look

The quantitative data presented above are the result of sophisticated experimental techniques. Understanding the principles behind these methods is essential for critically evaluating the literature and designing new experiments.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in a material as a function of temperature.

Experimental Protocol:

  • Sample Preparation: A known amount of deuterated DPPC is hydrated in a buffer solution (e.g., D₂O to maintain the deuterated environment) to form multilamellar vesicles (MLVs). This is typically achieved by vortexing the lipid film with the buffer above the lipid's phase transition temperature.[5][10]

  • Encapsulation: The MLV suspension is hermetically sealed in an aluminum or gold DSC pan. A reference pan containing only the buffer is also prepared.

  • Thermal Analysis: Both the sample and reference pans are heated and cooled at a constant rate. The differential heat flow between the two pans is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram shows peaks corresponding to phase transitions. The peak maximum of the main endotherm represents the main phase transition temperature (Tm).[5][13] The area under the peak is proportional to the enthalpy of the transition.

Neutron Scattering

Neutron scattering is a powerful technique for determining the structure of lipid bilayers due to the significant difference in the neutron scattering lengths of hydrogen and deuterium.

Experimental Protocol:

  • Sample Preparation: Unilamellar vesicles (ULVs) or oriented multilamellar stacks of deuterated DPPC are prepared. For ULVs, MLVs are often subjected to extrusion or sonication.[2] For oriented stacks, the lipid is deposited on a solid substrate.[4]

  • Contrast Variation: The experiment often involves using different H₂O/D₂O mixtures as the solvent to selectively highlight different parts of the bilayer.[2][7]

  • Scattering Experiment: A beam of neutrons is directed at the sample, and the scattered neutrons are detected at various angles.

  • Data Analysis: The scattering data is analyzed to generate a scattering length density profile of the bilayer. This profile provides information about the bilayer thickness, the location of different molecular groups, and the area per lipid molecule.[14][15]

Deuterium Nuclear Magnetic Resonance (²H NMR)

²H NMR spectroscopy provides detailed information about the order and dynamics of the lipid acyl chains.

Experimental Protocol:

  • Sample Preparation: Multilamellar dispersions (MLDs) of specifically chain-deuterated DPPC are prepared by hydrating the lipid with a buffer.[5]

  • NMR Spectroscopy: The sample is placed in a strong magnetic field, and the ²H NMR spectra are acquired as a function of temperature.[5]

  • Data Analysis: The quadrupolar splitting in the ²H NMR spectrum is directly related to the order parameter of the C-²H bond segment. This allows for the determination of the conformational order along the acyl chains.[9] The temperature dependence of the spectra can be used to construct phase diagrams.[5][16]

Experimental Workflow: Preparation of Deuterated DPPC Liposomes for Analysis

experimental_workflow cluster_preparation Liposome Preparation cluster_analysis Analysis start Start with Deuterated DPPC Powder dissolve Dissolve in Organic Solvent (e.g., Chloroform/Methanol) start->dissolve film Create Thin Film by Solvent Evaporation dissolve->film hydrate Hydrate Film with D₂O Buffer (above Tm) film->hydrate vortex Vortex to form Multilamellar Vesicles (MLVs) hydrate->vortex dsc Differential Scanning Calorimetry (DSC) vortex->dsc Thermal Properties neutron Neutron Scattering vortex->neutron Structural Analysis nmr ²H Nuclear Magnetic Resonance (NMR) vortex->nmr Chain Order & Dynamics

Caption: Workflow for preparing and analyzing deuterated DPPC liposomes.

References

DPPC-d62 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the fundamental properties of deuterated lipids is crucial for a variety of applications, including neutron scattering, mass spectrometry-based lipidomics, and studies of lipid membrane dynamics. This guide provides a concise overview of the molecular characteristics of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d62 (DPPC-d62), a deuterated analog of the common phospholipid DPPC.

Core Molecular Data

The key difference between DPPC-d62 and its non-deuterated counterpart, DPPC, lies in the substitution of 62 hydrogen atoms with deuterium (B1214612) in the two palmitoyl (B13399708) chains. This isotopic labeling significantly increases the molecular weight of the lipid without appreciably altering its chemical properties or physical behavior in lipid bilayers. This makes it an invaluable tool for biophysical studies where isotopic contrast is required.

The table below summarizes the molecular formula and weight for both DPPC-d62 and DPPC, providing a clear comparison for experimental design and data analysis.

CompoundMolecular FormulaMolecular Weight ( g/mol )
DPPC-d62 C₄₀H₁₈D₆₂NO₈P[1][2][3]796.4[1][2][3], 796.42[4]
DPPC C₄₀H₈₀NO₈P[5][6][7]734.0[5], 734.04[6][7]

Experimental Considerations

The selection of DPPC-d62 for an experiment is primarily driven by the need for isotopic labeling. For instance, in small-angle neutron scattering (SANS) experiments, the significant difference in neutron scattering length density between hydrogen and deuterium allows for contrast variation studies. This enables researchers to highlight specific components within a complex lipid mixture or a lipid-protein system. In mass spectrometry, the known mass shift of DPPC-d62 serves as a precise internal standard for the quantification of endogenous DPPC.

No experimental protocols or signaling pathways are directly associated with the fundamental molecular properties of DPPC-d62 itself. The application of this deuterated lipid is methodology-dependent, and detailed experimental protocols would be specific to the techniques being employed (e.g., SANS, NMR, mass spectrometry).

Logical Relationship: Isotopic Labeling

The relationship between DPPC and DPPC-d62 is a straightforward isotopic substitution. This can be visualized as a simple transformation.

G DPPC DPPC (C₄₀H₈₀NO₈P) DPPC_d62 DPPC-d62 (C₄₀H₁₈D₆₂NO₈P) DPPC->DPPC_d62 Isotopic Substitution (62H → 62D)

Relationship between DPPC and its deuterated form, DPPC-d62.

References

CAS number for DL-Dipalmitoylphosphatidylcholine-d62

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to DL-Dipalmitoylphosphatidylcholine-d62

This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on this compound (DL-DPPC-d62), a deuterated form of a key phospholipid. This document details its chemical and physical properties, outlines its applications in research and drug development, and provides detailed experimental protocols.

Chemical and Physical Properties

This compound is a saturated phospholipid where the hydrogen atoms on the two palmitoyl (B13399708) chains have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various analytical and biophysical studies, particularly those involving mass spectrometry and nuclear magnetic resonance (NMR).

Several CAS numbers are associated with this compound. The CAS number for the unlabeled DL-DPPC is 2644-64-6, while the deuterated form is commonly identified by CAS numbers 29287-66-9 [1][2][3] and 25582-63-2 [4][5].

The key quantitative properties of DL-DPPC-d62 are summarized in the table below.

PropertyValueReference(s)
CAS Number 29287-66-9 / 25582-63-2[1][2][3][5]
Molecular Formula C₄₀H₁₈D₆₂NO₈P[2][3][4]
Molecular Weight 796.42 g/mol [2][3]
Physical State Solid[2][4]
Purity >98%[2][3]
Deuterium Enrichment ≥97% to ≥99%[4][5]
Solubility Ethanol: 30 mg/mL[5]
Storage Temperature -20°C[4]
Melting Point (unlabeled DPPC) ~41.3 °C[6]

Applications in Research and Drug Development

DL-DPPC-d62's unique properties make it a versatile tool in several research areas:

  • Internal Standard: It is frequently used as an internal standard for the quantification of its non-deuterated counterpart, 1,2-dipalmitoyl-sn-glycero-3-PC (DPPC), by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Liposome (B1194612) Formulation and Drug Delivery: DPPC is a primary component in the formation of liposomes, which are used as drug delivery vehicles.[6][7] These lipid vesicles can encapsulate both hydrophilic and hydrophobic drugs, potentially increasing their stability and controlling their release. The deuterated form allows for detailed tracking and characterization of these liposomes in complex biological systems.

  • Model Biological Membranes: DL-DPPC-d62 is used to create lipid monolayers, bilayers, and liposomes that serve as models for biological membranes.[6][8] These models are instrumental in studying lipid-protein interactions, membrane dynamics, and the physical properties of cell membranes, such as phase transitions.[9][10]

  • Pulmonary Surfactant Research: Unlabeled DPPC is the main constituent of pulmonary surfactants, which are crucial for reducing surface tension in the alveoli and preventing their collapse.[6][8] Deuterated DPPC can be used in studies to understand the biophysics and function of these surfactants.

  • Lipid Raft and Phase Behavior Studies: In combination with other lipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and cholesterol, DPPC-d62 is used to investigate the formation and properties of lipid rafts and to map the phase diagrams of ternary lipid mixtures.[9][10] Deuteration allows for the independent characterization of the conformational states of the different lipid components using techniques like Raman spectroscopy.[10]

Experimental Protocols

Detailed methodologies for key experiments involving DL-DPPC-d62 are provided below.

Preparation of Liposomes by Thin-Film Hydration and Sonication

This protocol describes a common method for preparing small unilamellar vesicles (SUVs) from DL-DPPC-d62.

Materials:

  • This compound (DL-DPPC-d62)

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Aqueous buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl)[11]

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Probe-tip sonicator

  • Water bath

Methodology:

  • Lipid Film Preparation:

    • Dissolve the desired amount of DL-DPPC-d62 in chloroform or a suitable organic solvent in a round-bottom flask. The typical concentration is 10-20 mg/mL.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under a high vacuum for several hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Hydrate the dry lipid film by adding the aqueous buffer. The temperature of the buffer should be above the gel-liquid crystal transition temperature (Tc) of DPPC (~41.3°C).[6] A temperature of 50°C can be used.[9]

    • Agitate the flask to disperse the lipid film, which will result in a milky suspension of large, multilamellar vesicles (MLVs). This can be done by vortexing or manual swirling.[11]

  • Sonication (Size Reduction):

    • Transfer the MLV suspension to a suitable glass vial.

    • Immerse the probe tip of the sonicator into the suspension.

    • Sonicate the sample in pulses to avoid overheating. For example, use a 20% duty cycle with a pulse length of 2 seconds followed by a 5-second rest period.[11]

    • The total sonication time will influence the final size of the liposomes. Increasing sonication time generally leads to smaller vesicles but can also affect the thermodynamic properties of the liposome mixture.[11][12]

    • During sonication, the sample should be kept in a water bath to maintain a constant temperature, preferably above the Tc of the lipid.

  • Annealing and Storage:

    • After sonication, the liposome solution should be stored at a temperature above the Tc for a period to allow for annealing and stabilization.

    • For long-term storage, liposomes should be kept refrigerated, although their stability will vary depending on the composition.

Liposome_Preparation_Workflow cluster_prep Step 1: Lipid Film Preparation cluster_hydro Step 2: Hydration cluster_size Step 3: Size Reduction cluster_store Step 4: Final Steps A Dissolve DL-DPPC-d62 in organic solvent B Evaporate solvent (Rotary Evaporator) A->B C Dry film under vacuum B->C D Add aqueous buffer (T > Tc) C->D E Agitate to form Multilamellar Vesicles (MLVs) D->E F Probe-tip Sonication E->F G Formation of Small Unilamellar Vesicles (SUVs) F->G H Anneal and Stabilize G->H I Store appropriately H->I

Caption: Workflow for preparing liposomes using the thin-film hydration and sonication method.

In Vitro Study of DPPC Effects on Monocytic Cells

This protocol is based on a study investigating the immunomodulatory effects of DPPC on a human monocytic cell line (MonoMac-6).[13]

Materials:

  • MonoMac-6 (MM6) cells

  • Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum)

  • DPPC liposome suspension (prepared as described above)

  • Stimulants (e.g., zymosan or phorbol-12-myristate-13-acetate (PMA))

  • Reagents for measuring oxidative response (e.g., luminol (B1675438) for chemiluminescence)

  • Reagents for measuring cytokine release (e.g., TNF-α ELISA kit)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO₂)

  • Plate reader (for chemiluminescence and ELISA)

Methodology:

  • Cell Culture:

    • Culture MM6 cells according to standard protocols in a humidified incubator at 37°C with 5% CO₂.

  • Pre-incubation with DPPC:

    • Harvest MM6 cells and adjust the cell density to 1 x 10⁶ cells/mL.

    • Pre-incubate the cells with a specific concentration of the DPPC liposome suspension (e.g., 125 µg/mL) for a set duration (e.g., 2 hours) at 37°C.[13] Include a control group of cells incubated with the vehicle (buffer) alone.

  • Washing:

    • After incubation, wash the cells three times with PBS to remove any unincorporated DPPC. Resuspend the cells in the appropriate assay medium.

  • Stimulation and Measurement of Oxidative Burst:

    • Aliquot the washed cells into a 96-well plate.

    • Add a reagent for detecting reactive oxygen species (e.g., luminol).

    • Stimulate the cells with zymosan or PMA.

    • Immediately measure the chemiluminescence over time using a plate reader to quantify the oxidative burst.

  • Stimulation and Measurement of Cytokine Release:

    • Aliquot the washed cells into a separate plate.

    • Stimulate the cells (e.g., with LPS if required for TNF-α release).

    • Incubate for an appropriate time (e.g., 4-24 hours) to allow for cytokine production and release.

    • Centrifuge the plate to pellet the cells and collect the supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the results from the DPPC-treated cells to the control cells to determine the effect of DPPC on the oxidative response and cytokine release.

Monocyte_Study_Workflow cluster_culture Step 1: Cell Preparation cluster_treat Step 2: Treatment cluster_assay Step 3: Assays cluster_analysis Step 4: Analysis A Culture MonoMac-6 cells B Harvest and adjust cell density A->B C Pre-incubate cells with DPPC liposomes B->C D Wash cells to remove unbound liposomes C->D E Stimulate cells (e.g., PMA, Zymosan) D->E F Measure Oxidative Burst (Chemiluminescence) E->F G Measure Cytokine Release (ELISA for TNF-α) E->G H Compare DPPC-treated vs. Control results F->H G->H I Determine immunomodulatory effects of DPPC H->I

Caption: Experimental workflow for studying the effects of DPPC on monocytic cell functions.

References

An In-depth Technical Guide to the Synthesis and Purification of 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (DPPC-d62)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid and a primary constituent of pulmonary surfactant and cell membranes.[1] Its deuterated isotopologue, DPPC-d62, in which the 62 hydrogen atoms on the two palmitoyl (B13399708) chains are replaced with deuterium (B1214612), is an invaluable tool in biophysical and pharmaceutical research. The substitution of hydrogen with deuterium provides a powerful contrast for techniques such as neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, enabling detailed studies of the structure, dynamics, and function of lipid bilayers and drug delivery systems like liposomes.[2] This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of high-purity DPPC-d62.

Chemical Synthesis of DPPC-d62

The most common and efficient method for synthesizing DPPC-d62 is through the chemical esterification of a glycerophosphocholine (GPC) backbone with two equivalents of perdeuterated palmitic acid (palmitic acid-d31). This strategy involves two primary stages: the preparation of the deuterated fatty acid precursor and its subsequent coupling to the GPC headgroup.

Stage 1: Synthesis of Palmitic Acid-d31

Perdeuterated palmitic acid is the key starting material. It is typically prepared via a metal-catalyzed hydrogen-deuterium (H/D) exchange reaction under hydrothermal conditions.[3][4]

  • Reaction Principle : Standard palmitic acid is subjected to high temperature and pressure in the presence of heavy water (D₂O) and a platinum-on-carbon (Pt/C) catalyst. This process facilitates the exchange of all non-exchangeable protons on the alkyl chain for deuterons.[3] To achieve a high degree of deuteration (≥97%), this process may need to be repeated multiple times with fresh D₂O and catalyst.[3]

Stage 2: Esterification of GPC with Palmitic Acid-d31

The coupling of two palmitic acid-d31 chains to the sn-1 and sn-2 positions of the GPC backbone is typically achieved via Steglich esterification or by using an activated form of the fatty acid (e.g., palmitoyl chloride-d31). The Steglich method, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is widely employed.[4][5]

The overall reaction is as follows: sn-glycero-3-phosphocholine + 2 x Palmitic Acid-d31 --(DCC, DMAP)--> 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (B1504367) (DPPC-d62)

The following diagram illustrates the chemical synthesis workflow.

G cluster_precursor Precursor Synthesis cluster_coupling Coupling Reaction PA Palmitic Acid (C16H32O2) D2O Heavy Water (D2O) + Pt/C Catalyst PA_d31 Palmitic Acid-d31 (C16HD31O2) D2O->PA_d31 H/D Exchange GPC sn-glycero-3-phosphocholine (GPC) Crude_DPPC Crude DPPC-d62 PA_d31->Crude_DPPC Reagents DCC, DMAP Solvent (e.g., CHCl3) Reagents->Crude_DPPC Esterification

Caption: Chemical synthesis workflow for DPPC-d62.

Experimental Protocol: Synthesis of DPPC-d62

This protocol is a representative procedure based on established methods for phospholipid synthesis.[4][5]

Materials:

  • sn-glycero-3-phosphocholine (GPC)

  • Palmitic acid-d31 (≥97% isotopic purity)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Chloroform (B151607) (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas

Procedure:

  • Preparation: Dry all glassware thoroughly. The reaction should be conducted under an inert atmosphere (Argon or Nitrogen) to prevent moisture contamination.

  • Dissolution: In a round-bottom flask, dissolve sn-glycero-3-phosphocholine (1 equivalent) and palmitic acid-d31 (2.2 equivalents) in anhydrous chloroform. Add 4-dimethylaminopyridine (DMAP) (2.5 equivalents) to the solution and stir until all components are dissolved.

  • Coupling: Cool the flask in an ice bath. Slowly add a solution of dicyclohexylcarbodiimide (DCC) (2.5 equivalents) in anhydrous chloroform to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will form.

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the precipitate with additional chloroform.

  • Extraction: Combine the filtrates and wash sequentially with 0.1 M HCl, 5% NaHCO₃ solution, and finally with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude DPPC-d62 product.

ParameterRecommended Conditions
Reactants GPC, Palmitic Acid-d31, DCC, DMAP
Molar Ratio 1 : 2.2 : 2.5 : 2.5 (GPC : Acid : DCC : DMAP)
Solvent Anhydrous Chloroform or Dichloromethane
Temperature 0°C to Room Temperature
Reaction Time 24 - 48 hours
Atmosphere Inert (Argon or Nitrogen)
Table 1: Summary of typical reaction conditions for DPPC-d62 synthesis.

Purification of DPPC-d62

Purification is critical to remove unreacted starting materials, the DCU byproduct, and any side products to achieve the high purity (>99%) required for most applications. A multi-step approach is typically employed.

1. Filtration: The initial removal of the insoluble dicyclohexylurea (DCU) byproduct by simple filtration is the first purification step.

2. Silica (B1680970) Gel Chromatography: The crude product is further purified using column chromatography on a silica gel stationary phase. A gradient elution system, typically starting with chloroform and gradually increasing the polarity by adding methanol, is used to separate the desired DPPC-d62 from remaining impurities.

3. Recrystallization: The final step to achieve high purity is often recrystallization from an appropriate solvent system, such as a chloroform/acetone (B3395972) or chloroform/ether mixture. This process removes trace impurities and yields DPPC-d62 as a white, crystalline powder.

The following diagram outlines the purification workflow.

G Crude_Product Crude DPPC-d62 (Post-Workup) Filtration Filtration Crude_Product->Filtration Remove DCU Chromatography Silica Gel Chromatography Filtration->Chromatography Remove Unreacted Starting Materials Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Pure_Product Pure DPPC-d62 (>99%) Recrystallization->Pure_Product

Caption: General purification workflow for DPPC-d62.

Experimental Protocol: Purification of DPPC-d62

Materials:

  • Crude DPPC-d62

  • Silica gel (for column chromatography)

  • Solvents: Chloroform, Methanol, Acetone, Hexane

  • TLC plates (silica gel)

Procedure:

  • Column Chromatography:

    • Pack a glass column with silica gel slurried in chloroform.

    • Dissolve the crude DPPC-d62 in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a solvent gradient. A typical gradient might be:

      • Chloroform (100%) to elute non-polar impurities.

      • Chloroform:Methanol (e.g., 95:5 to 80:20 v/v) to elute the DPPC-d62.

    • Collect fractions and monitor them by TLC. A common mobile phase for TLC is Chloroform:Methanol:Water (65:25:4 v/v/v).

    • Pool the fractions containing pure DPPC-d62 and evaporate the solvent.

  • Recrystallization:

    • Dissolve the purified DPPC-d62 from the column in a minimal amount of warm chloroform.

    • Slowly add cold acetone while stirring until the solution becomes cloudy.

    • Allow the solution to stand at a low temperature (e.g., 4°C or -20°C) to allow the DPPC-d62 to crystallize.

    • Collect the white crystalline solid by filtration and dry under high vacuum.

Analytical Characterization

The identity, purity, and isotopic enrichment of the final DPPC-d62 product must be rigorously confirmed.

TechniquePurposeExpected Result
¹H NMR Confirm structure, assess purityAbsence of signals corresponding to the palmitoyl chain protons. Presence of signals for the glycerol (B35011) backbone and choline (B1196258) headgroup.
³¹P NMR Confirm phosphate (B84403) headgroupA single peak in the characteristic phosphodiester region, indicating a single phosphorus environment and high purity.
Mass Spectrometry (e.g., ESI-MS) Confirm molecular weight and isotopic enrichmentA molecular ion peak corresponding to the mass of DPPC-d62 (e.g., ~796.4 g/mol ).[6] The isotopic distribution will confirm the level of deuteration.
HPLC-ELSD/CAD Determine chemical purityA single major peak, with purity typically >99%.[7]
TLC Monitor reaction and purityA single spot with a characteristic Rf value.
Table 2: Analytical techniques for the characterization of DPPC-d62.

The final product should be a white powder with a chemical purity of >99% and a deuterium enrichment of ≥97%.[6][7] It should be stored at -20°C under an inert atmosphere to prevent hydrolysis and oxidation.[6]

References

An In-depth Technical Guide to the Core Applications of DPPC-d62 in Biophysics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of biophysics, particularly in the study of model biological membranes, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a cornerstone phospholipid. Its deuterated analogue, DPPC-d62, in which the 62 hydrogen atoms of the two palmitoyl (B13399708) chains are replaced by deuterium (B1214612), is an indispensable tool for a variety of sophisticated analytical techniques. The isotopic substitution provides a powerful mechanism for contrast variation in neutron scattering and for simplifying spectra in nuclear magnetic resonance (NMR) spectroscopy. This guide details the primary applications of DPPC-d62, presenting key quantitative data, experimental methodologies, and visual workflows to support researchers in their study of lipid bilayer structure, dynamics, and interactions.

Core Applications of DPPC-d62

The primary utility of DPPC-d62 lies in its ability to act as a "contrast agent" at the molecular level in biophysical studies of lipid bilayers. This is particularly valuable in neutron scattering and NMR spectroscopy.

Neutron Scattering: Elucidating Membrane Structure and Organization

Neutron scattering is a powerful technique for determining the structure of biological macromolecules. The scattering length of a neutron depends on the nucleus it interacts with, and importantly, hydrogen and deuterium have significantly different scattering lengths. By selectively deuterating components within a system, one can effectively make them "visible" or "invisible" to neutrons. DPPC-d62 is extensively used in Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry (NR) to study:

  • Lipid Phase Separation and Domain Structure: In mixed lipid bilayers, DPPC-d62 can be used to create contrast between different lipid phases. For instance, in a mixture of DPPC-d62 and a hydrogenated lipid like 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC), the deuterated DPPC-rich domains will have a different scattering length density than the DLPC-rich domains, allowing for their visualization and characterization by SANS.[1]

  • Composition of Supported Bilayers: Neutron reflectometry is used to study thin films at interfaces. By using DPPC-d62 in combination with other deuterated or hydrogenated molecules (like surfactants or cholesterol), the composition and structure of supported lipid bilayers can be determined with high resolution.[2][3][4]

  • Protein-Lipid Interactions: The use of deuterated lipids like DPPC-d62 allows for the "contrast matching" of the lipid bilayer to the solvent (e.g., a D₂O/H₂O mixture), effectively making the membrane invisible to neutrons. This allows for the unambiguous study of the structure and conformation of membrane-associated proteins.[2][5]

  • Bilayer Thickness and Area per Lipid: SANS and NR data from vesicles or supported bilayers containing DPPC-d62 can be modeled to provide precise measurements of key structural parameters like the hydrophobic thickness of the bilayer and the average area occupied by each lipid molecule.[3][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Membrane Dynamics and Drug Interactions

Deuterium (²H) NMR of deuterated lipids provides detailed information about the order and dynamics of the lipid acyl chains. The quadrupolar splitting of the deuterium signal is directly related to the time-averaged orientation of the C-²H bond with respect to the magnetic field. Key applications include:

  • Simplification of Spectra: The use of deuterated molecules simplifies proton NMR spectra, making it easier to detect signals from other biomolecules in the system.[6]

  • Determination of Acyl Chain Order Parameters: ²H NMR of DPPC-d62 allows for the measurement of the order parameter (S_CD) for each carbon segment along the palmitoyl chains. This provides a detailed profile of the conformational order and flexibility of the lipid tails within the bilayer.

  • Investigating the Effects of Cholesterol and Drugs: By observing the changes in the ²H NMR spectra of DPPC-d62 upon the addition of other molecules like cholesterol or drugs, researchers can deduce how these molecules affect the order, dynamics, and phase behavior of the lipid membrane.[7][8] For example, the interaction of serotonin (B10506) receptor agonists with DPPC-d62/cholesterol bilayers has been studied using this technique.[8]

Vibrational Spectroscopy

In techniques like Fourier-transform infrared (FT-IR) spectroscopy, the C-D vibrational modes of DPPC-d62 are distinct from the C-H modes of hydrogenated lipids. This allows for the simultaneous monitoring of the structural alterations of individual lipid components in a mixed lipid system, for example, when studying the preferential interaction of a membrane protein with a specific lipid.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for DPPC and DPPC-d62 bilayers obtained from various biophysical techniques.

Table 1: Phase Transition Temperatures

LipidTechniqueMain Transition Temperature (T_m) (°C)Pre-transition Temperature (T_p) (°C)Reference
DPPCDSC~41-42~35-36[5]
DPPC-d62DSC~37-38Not always observed
DPPC on mica supportSFM42-52 (broadened)Not observed[8]

Note: The main transition temperature (T_m) corresponds to the gel-to-liquid crystalline phase transition. The presence and temperature of the pre-transition can be sensitive to the history and preparation of the sample. The deuteration of the acyl chains in DPPC-d62 leads to a decrease in the main transition temperature by approximately 4°C compared to its hydrogenated counterpart.[10][11]

Table 2: Structural Parameters of DPPC Bilayers in the Fluid Phase (T > T_m)

ParameterDPPC (at 50°C)DPPC-d62Technique(s)Reference(s)
Bilayer Thickness
Hydrophobic Thickness (2D_C)~27-29 Å~27-29 ÅSANS, NR, X-ray Scattering[3]
Total Thickness (Headgroup to Headgroup)~38-40 Å~38-40 ÅSANS, NR
Area per Lipid (A_L) ~63.0 Ų~63.0 ŲSANS, X-ray Scattering[3]
Order Parameter (S_CD) - mid-chain ~0.2Varies with position²H NMR

Note: Structural parameters can vary slightly depending on the specific experimental conditions (e.g., hydration, presence of ions, substrate interactions).

Experimental Protocols and Methodologies

This section provides an overview of the methodologies for key experiments involving DPPC-d62.

Neutron Reflectometry (NR) of a DPPC-d62 Monolayer

Objective: To determine the thickness and composition of a DPPC-d62 monolayer at the air-water interface.

Materials:

  • Chain-deuterated DPPC (d62-DPPC) powder

  • Chloroform (B151607) (stabilized with ethanol)

  • HKM buffer (25 mM HEPES, 125 mM potassium acetate, 5 mM magnesium acetate, 1 mM DTT, pH 7.2)

  • D₂O (99.9%) and ultra-pure H₂O (Milli-Q)

Procedure:

  • Solution Preparation: Prepare a solution of d62-DPPC in chloroform at a concentration of 0.1 mg/mL.

  • Subphase Preparation: Prepare the HKM buffer. For contrast variation, prepare an "air contrast matched water" (ACMW) subphase by mixing D₂O and H₂O (typically 8:92 V/V %) to match the scattering length density of air.

  • Langmuir Trough Setup: Clean a Langmuir trough thoroughly with ethanol (B145695) and Milli-Q water. Fill the trough with the prepared buffer subphase.

  • Monolayer Spreading: Using a microsyringe, spread the DPPC-d62 solution onto the subphase. Allow approximately 20 minutes for the chloroform to evaporate.

  • Isotherm Measurement: Compress the monolayer at a constant barrier speed (e.g., 5 cm²/min) while measuring the surface pressure with a Wilhelmy plate to obtain the pressure-area isotherm.

  • Neutron Reflectometry Measurement:

    • Perform measurements on a time-of-flight reflectometer (e.g., FIGARO at the Institut Laue-Langevin).

    • Set the monolayer to a desired surface pressure in the liquid-condensed phase (e.g., 30 mN/m).

    • Collect reflectivity data as a function of the momentum transfer vector, Qz.

    • Normalize the sample data to a measurement of the pure D₂O interface.

  • Data Modeling:

    • Model the reflectivity data using software that employs the optical matrix method.

    • The monolayer can be modeled as a two-layer system: a headgroup layer and a tail layer.

    • Fit the data to determine parameters such as the thickness of the tail layer, the volume fraction of the headgroups, and the surface roughness.[1]

Small-Angle Neutron Scattering (SANS) of DPPC-d62 Vesicles

Objective: To study the structure and phase behavior of unilamellar vesicles composed of a mixture of DPPC-d62 and a hydrogenated lipid.

Materials:

  • dDPPC (tail-deuterated DPPC) and DLPC (1,2-dilauroyl-sn-glycero-3-phosphocholine)

  • Buffer solution in D₂O

Procedure:

  • Lipid Film Preparation: Dissolve the desired molar ratio of dDPPC and DLPC in a chloroform/methanol mixture. Evaporate the solvent under a stream of nitrogen and then under vacuum to form a thin lipid film.

  • Vesicle Formation: Hydrate the lipid film with the D₂O buffer solution by vortexing above the T_m of both lipids.

  • Vesicle Sizing: To obtain small unilamellar vesicles (SUVs) of a defined size, subject the lipid dispersion to extrusion through polycarbonate filters with a specific pore size (e.g., 50 nm).

  • SANS Measurement:

    • Perform measurements on a SANS instrument (e.g., D22 at Institut Laue-Langevin).

    • Use a suitable Q range (e.g., 0.003 to 0.5 Å⁻¹).

    • Collect scattering data at various temperatures to observe phase transitions.

  • Data Analysis:

    • Reduce the 2D scattering data to 1D intensity vs. Q plots.

    • Analyze the scattering curves using appropriate models. For phase-separated vesicles, a model that accounts for the formation of domains with different scattering length densities is required.[1]

²H NMR Spectroscopy of DPPC-d62 Liposomes

Objective: To measure the acyl chain order parameters of a DPPC-d62 bilayer.

Materials:

  • DPPC-d62 powder

  • Buffer solution in H₂O

Procedure:

  • Sample Preparation: Hydrate the DPPC-d62 powder with the buffer solution to form multilamellar vesicles (MLVs). This is typically done by repeated vortexing and temperature cycling above the T_m.

  • NMR Measurement:

    • Acquire ²H NMR spectra using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.

    • Perform measurements at a temperature above the T_m to ensure the bilayer is in the fluid phase.

  • Data Analysis:

    • The resulting spectrum is a Pake doublet, a superposition of doublets from each deuterated position along the acyl chains.

    • The quadrupolar splitting (Δν_Q) for each C-D bond is measured from the spectrum.

    • The order parameter (S_CD) is calculated using the equation: S_CD = (4/3) * (h / e²qQ) * Δν_Q, where h is Planck's constant and e²qQ/h is the static quadrupolar coupling constant for a C-D bond (~170 kHz).

Visualizations of Experimental Workflows

Neutron Reflectometry Experimental Workflow

Neutron_Reflectometry_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare DPPC-d62 in Chloroform prep2 Prepare Buffer Subphase (e.g., ACMW) prep3 Fill Langmuir Trough prep2->prep3 prep4 Spread Monolayer prep3->prep4 prep5 Solvent Evaporation prep4->prep5 measure1 Compress Monolayer to Target Surface Pressure prep5->measure1 measure2 Incident Neutron Beam measure1->measure2 measure3 Detect Reflected Neutrons measure2->measure3 measure4 Record Reflectivity vs. Qz measure3->measure4 analysis1 Data Reduction and Normalization measure4->analysis1 analysis2 Model Reflectivity Profile (e.g., two-layer model) analysis1->analysis2 analysis3 Fit Model to Data analysis2->analysis3 analysis4 Extract Structural Parameters (Thickness, Roughness, SLD) analysis3->analysis4

Caption: Workflow for a Neutron Reflectometry experiment on a DPPC-d62 monolayer.

SANS Experimental Workflow for Vesicles

SANS_Workflow cluster_prep Vesicle Preparation cluster_measurement SANS Measurement cluster_analysis Data Analysis prep1 Dissolve Lipids (DPPC-d62 + Lipid B) prep2 Create Lipid Film prep1->prep2 prep3 Hydrate with D2O Buffer prep2->prep3 prep4 Extrusion for Size Uniformity (SUVs) prep3->prep4 measure1 Load Vesicle Sample prep4->measure1 measure2 Incident Neutron Beam measure1->measure2 measure3 2D Detector measure2->measure3 measure4 Collect Scattering Data at Various Temperatures measure3->measure4 analysis1 Data Reduction (1D I(Q) vs. Q) measure4->analysis1 analysis2 Select Appropriate Scattering Model analysis1->analysis2 analysis3 Fit Model to Data analysis2->analysis3 analysis4 Determine Structural Parameters (Bilayer Thickness, Domain Size) analysis3->analysis4

Caption: Workflow for a SANS experiment to study phase separation in mixed lipid vesicles.

²H NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_measurement NMR Measurement cluster_analysis Data Analysis prep1 Hydrate DPPC-d62 Powder with Buffer (MLVs) prep2 Add Molecule of Interest (e.g., Cholesterol, Drug) prep1->prep2 prep3 Temperature Cycling and Vortexing prep2->prep3 prep4 Load into NMR Rotor prep3->prep4 measure1 Place Sample in NMR Spectrometer prep4->measure1 measure2 Set Temperature (above Tm) measure1->measure2 measure3 Acquire 2H Spectrum (Quadrupolar Echo) measure2->measure3 analysis1 Process Spectrum (Fourier Transform) measure3->analysis1 analysis2 Measure Quadrupolar Splittings (ΔνQ) analysis1->analysis2 analysis3 Calculate Order Parameters (SCD) analysis2->analysis3 analysis4 Analyze Effect of Added Molecule on Order analysis3->analysis4

Caption: Workflow for a solid-state ²H NMR experiment on DPPC-d62 liposomes.

Conclusion

DPPC-d62 is a powerful and versatile tool in biophysical research, enabling detailed structural and dynamic studies of model membranes that would be otherwise intractable. Its primary applications in neutron scattering and NMR spectroscopy have provided invaluable insights into the nature of lipid bilayers, their phase behavior, and their interactions with other biologically relevant molecules. By understanding the principles behind its use and the experimental methodologies involved, researchers can continue to leverage the unique properties of DPPC-d62 to advance our understanding of membrane biology and to aid in the development of new therapeutic agents.

References

The Pivotal Role of DPPC-d62 in Advancing Model Cell Membrane Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of membrane biophysics and drug discovery, understanding the structure and dynamics of cell membranes is paramount. Model cell membranes, particularly those composed of phospholipids, serve as indispensable tools for elucidating the complex interplay of lipids, proteins, and therapeutic agents. Among the arsenal (B13267) of techniques used to probe these model systems, neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy stand out for their ability to provide unparalleled molecular-level detail. Central to the success of these methods is the use of isotopically labeled lipids, with dipalmitoylphosphatidylcholine-d62 (DPPC-d62) emerging as a cornerstone for a wide range of applications. This technical guide delves into the core of DPPC-d62's function in model cell membranes, offering a comprehensive overview of its biophysical properties, detailed experimental methodologies, and the critical insights it enables.

The Power of Deuterium (B1214612): Why DPPC-d62 is a Key Player

The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, in the acyl chains of DPPC imparts unique properties that are leveraged in various biophysical techniques. The primary advantage of using DPPC-d62 lies in the significant difference in the neutron scattering lengths of hydrogen (-3.74 fm) and deuterium (6.67 fm). This difference creates a powerful contrast that allows researchers to selectively highlight or mask specific components within a model membrane assembly when using neutron scattering techniques.[1][2] This "contrast variation" is a powerful tool for determining the structure and organization of lipid bilayers, including the localization of membrane-associated molecules.

In the context of NMR spectroscopy, deuterium labeling is instrumental in studying the dynamics and order of lipid acyl chains.[3] Deuterium NMR (²H-NMR) provides detailed information on the orientation and mobility of the C-D bonds, offering insights into the fluidity and phase behavior of the membrane.

Biophysical Properties of DPPC-d62 Containing Membranes

While it is generally accepted that deuteration has a minimal impact on the physical properties of lipids, subtle differences can be observed. The primary effect of deuteration is a slight increase in the phase transition temperature. The wealth of research on DPPC provides a strong foundation for understanding the behavior of its deuterated counterpart.

PropertyDPPCDPPC-d62MethodTemperature (°C)Reference
Main Phase Transition Temperature (Tm) 41.4~41 (inferred, slightly higher than DPPC)DSC, Nanoplasmonic SensingN/A[4][5][6]
Area per Lipid (Fluid Phase) 63.0 ± 1.0 ŲSimilar to DPPCX-ray & Neutron Scattering50[7][8]
Area per Lipid (Gel Phase) ~47 ŲSimilar to DPPCMD Simulations22[9]
Bilayer Thickness (Fluid Phase) ~3.43 nm (P-P distance)Similar to DPPCMD Simulations77[10]
Bilayer Thickness (Gel Phase) ~4.00 nm (P-P distance)Similar to DPPCMD Simulations77[10]

Note: The biophysical properties of DPPC-d62 are often assumed to be very close to that of hydrogenous DPPC. The table presents data for DPPC, which serves as a reliable proxy. Direct comparative studies providing precise quantitative differences for all parameters are not extensively available.

Core Experimental Protocols

The utility of DPPC-d62 is most evident in the context of specific experimental techniques. Below are detailed methodologies for key experiments where DPPC-d62 is instrumental.

Neutron Scattering for Membrane Structure Determination

Objective: To determine the structure of a lipid bilayer, including thickness, area per lipid, and the location of membrane-associated molecules.

Methodology:

  • Liposome (B1194612) Preparation:

    • DPPC-d62 and other lipids (if creating a mixed membrane) are dissolved in an organic solvent (e.g., chloroform/methanol mixture).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial.

    • The film is placed under vacuum for several hours to remove any residual solvent.

    • The lipid film is hydrated with a buffer solution (e.g., PBS) in D₂O. The use of D₂O as the solvent enhances the contrast between the deuterated lipid tails and the surrounding medium.

    • The mixture is vortexed to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles (LUVs), the MLV suspension is subjected to extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Small-Angle Neutron Scattering (SANS) Measurement:

    • The liposome suspension is placed in a quartz cuvette.

    • The sample is placed in the SANS instrument beamline.

    • Neutrons are scattered by the sample, and the scattering pattern is recorded on a 2D detector.

    • Data is collected as a function of the scattering vector, q.

  • Data Analysis:

    • The 2D scattering data is radially averaged to produce a 1D scattering curve (Intensity vs. q).

    • The scattering data is fitted to a model that describes the structure of the lipid bilayer (e.g., a multi-shell model).

    • The fitting procedure yields structural parameters such as the bilayer thickness, the thickness of the headgroup and tail regions, and the area per lipid molecule.

G cluster_prep Liposome Preparation cluster_sans SANS Measurement cluster_analysis Data Analysis P1 Dissolve DPPC-d62 in organic solvent P2 Evaporate solvent to form lipid film P1->P2 P3 Hydrate film with D2O buffer P2->P3 P4 Vortex to form MLVs P3->P4 P5 Extrude to form LUVs P4->P5 S1 Load sample into quartz cuvette P5->S1 S2 Place in SANS instrument S1->S2 S3 Record scattering pattern S2->S3 A1 Radially average 2D data to 1D curve S3->A1 A2 Fit data to bilayer model A1->A2 A3 Extract structural parameters A2->A3

Fig 1. Experimental workflow for SANS analysis of DPPC-d62 vesicles.
Deuterium NMR for Membrane Dynamics and Order

Objective: To measure the order and dynamics of the lipid acyl chains within a bilayer.

Methodology:

  • Sample Preparation:

    • Prepare MLVs of DPPC-d62 as described in the neutron scattering protocol. For NMR, a higher lipid concentration is typically required.

    • The hydrated lipid sample is transferred to a solid-state NMR rotor.

  • ²H-NMR Spectroscopy:

    • The sample is placed in the NMR spectrometer.

    • A quadrupolar echo pulse sequence is used to acquire the deuterium NMR spectrum.

    • Spectra are typically acquired at various temperatures to study phase transitions.

  • Spectral Analysis:

    • The resulting spectrum is a Pake doublet, and the splitting between the two peaks (the quadrupolar splitting) is directly proportional to the order parameter of the C-D bond.

    • By analyzing the quadrupolar splittings at different positions along the acyl chain (if selectively deuterated) or the overall spectral shape for perdeuterated lipids, a profile of chain order can be constructed.

    • Changes in the spectral lineshape and quadrupolar splitting with temperature provide information about the phase state of the membrane (e.g., gel, liquid-crystalline, or liquid-ordered).[3]

G cluster_prep Sample Preparation cluster_nmr NMR Measurement cluster_analysis Spectral Analysis N1 Prepare concentrated DPPC-d62 MLVs N2 Transfer to NMR rotor N1->N2 M1 Place sample in NMR spectrometer N2->M1 M2 Acquire spectrum using quadrupolar echo sequence M1->M2 AN1 Analyze Pake doublet (quadrupolar splitting) M2->AN1 AN2 Calculate order parameter AN1->AN2 AN3 Determine membrane phase state AN2->AN3

Fig 2. Workflow for Deuterium NMR analysis of DPPC-d62 membranes.

Visualizing the Role of DPPC-d62 in Model Membranes

The strategic use of DPPC-d62 allows for the elucidation of complex membrane structures and interactions.

G cluster_membrane Model Cell Membrane cluster_leaflet_upper cluster_tails cluster_dppc_d62 DPPC-d62 cluster_dppc DPPC cluster_leaflet_lower h1 Head h2 Head p1 h3 Head d1 h4 Head p3 p5 d2 p4 f2 Head p2 f1 Head p6 f3 Head f4 Head

Fig 3. DPPC-d62 in a model membrane for contrast variation studies.

In a mixed lipid bilayer, the deuterated acyl chains of DPPC-d62 (red) provide a distinct neutron scattering length density compared to the hydrogenous acyl chains of standard DPPC (blue) and the surrounding D₂O solvent. This allows for the precise determination of the distribution and conformation of the labeled lipids.

Conclusion

DPPC-d62 is a powerful and versatile tool in the study of model cell membranes. Its unique isotopic composition makes it indispensable for high-resolution structural and dynamic studies using neutron scattering and NMR spectroscopy. By providing a means to generate contrast and probe molecular motion, DPPC-d62 has been instrumental in advancing our understanding of lipid bilayer organization, the effects of membrane-active compounds, and the principles governing membrane function. For researchers in basic science and drug development, a thorough understanding of the applications and methodologies associated with DPPC-d62 is essential for designing and interpreting experiments that push the boundaries of membrane biophysics.

References

An In-depth Technical Guide to the Gel-to-Liquid Crystalline Phase Transition of DPPC-d62

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gel-to-liquid crystalline phase transition of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d62), a crucial event in understanding lipid bilayer dynamics and its implications for drug delivery systems and membrane biophysics.

Introduction

DPPC-d62 is a deuterated form of the saturated phospholipid DPPC, widely used as a model for biological membranes. The substitution of hydrogen with deuterium (B1214612) in the acyl chains makes it particularly suitable for techniques like 2H-NMR spectroscopy, allowing for detailed investigation of lipid chain order and dynamics. The primary focus of this guide is the main phase transition (Tm), where the lipid bilayer transitions from a well-ordered gel phase (Lβ') to a disordered liquid crystalline phase (Lα). This transition is characterized by significant changes in the physical properties of the bilayer, including its fluidity, thickness, and permeability.

Quantitative Thermodynamic Data

The gel-to-liquid crystalline phase transition of DPPC-d62 is a sharp, endothermic event that can be precisely characterized by several thermodynamic parameters. These values are critical for understanding the energetics of the transition and for comparing the behavior of deuterated versus non-deuterated lipid systems.

Thermodynamic ParameterSymbolValue for DPPC-d62Value for DPPC (for comparison)Experimental Technique
Main Transition TemperatureTm~37 °C~41.5 °C[1][2]DSC, 2H-NMR[3]
Enthalpy of TransitionΔHNot explicitly found for d62~35 kJ/mol[4]DSC
Entropy of TransitionΔSNot explicitly found for d62-DSC
Cooperativity Unit-Not explicitly found for d62-DSC

Note: Specific enthalpy and entropy values for DPPC-d62 were not explicitly available in the searched literature. However, the transition is known to be sharp, indicating a high degree of cooperativity. A study using deuterium magnetic resonance on multilamellar dispersions of chain perdeuterated (d62)-dipalmitoyl phosphatidylcholine/H2O indicated a sharp phase transition at approximately 37°C with a width of less than 1°C.[3]

Experimental Protocols

The study of the DPPC-d62 phase transition relies on several key biophysical techniques. Below are detailed methodologies for the most common experimental approaches.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermodynamic parameters of lipid phase transitions.[5][6][7][8] It measures the heat flow difference between a sample and a reference as a function of temperature.

Methodology:

  • Liposome (B1194612) Preparation:

    • Dissolve DPPC-d62 in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an appropriate buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the Tm of DPPC-d62 (~50 °C) to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • DSC Measurement:

    • Accurately weigh a known amount of the liposome dispersion into an aluminum DSC pan.

    • Use an identical amount of the corresponding buffer in the reference pan.

    • Seal the pans hermetically.

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a temperature below the expected transition (e.g., 25 °C).

    • Scan the temperature at a controlled rate (e.g., 1 °C/min) up to a temperature well above the transition (e.g., 50 °C).

    • Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • The Tm is determined as the temperature at the peak of the endothermic transition.

    • The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

Deuterium Nuclear Magnetic Resonance (2H-NMR) Spectroscopy

2H-NMR is a powerful technique for probing the structure and dynamics of the deuterated acyl chains of DPPC-d62. It provides information on the orientation and motional freedom of the C-D bonds.[3][9]

Methodology:

  • Sample Preparation:

    • Prepare a hydrated DPPC-d62 sample (typically as MLVs) in a suitable buffer (e.g., D2O-based buffer to minimize the proton signal).

    • Transfer the sample to an NMR tube.

  • NMR Measurement:

    • Place the sample in the NMR spectrometer equipped with a variable temperature probe.

    • Acquire 2H-NMR spectra at various temperatures, stepping through the gel-to-liquid crystalline phase transition.

    • A quadrupolar echo pulse sequence is typically used to acquire the spectra of the solid-like gel phase.

  • Data Analysis:

    • In the gel phase, the spectrum is broad and relatively featureless, indicating restricted motion of the acyl chains.

    • As the temperature increases through the Tm, the spectrum narrows significantly, reflecting the increased motional freedom and disorder of the acyl chains in the liquid crystalline phase.

    • The first spectral moment (M1) can be calculated to quantify the average orientational order of the acyl chains. A sharp decrease in M1 is observed at the Tm.

X-ray Diffraction

X-ray diffraction provides information about the structural organization of the lipid bilayers, such as the bilayer thickness and the packing of the acyl chains.[10][11][12][13]

Methodology:

  • Sample Preparation:

    • Prepare oriented multilayer samples of DPPC-d62 on a solid substrate (e.g., a glass slide) by slowly evaporating a solution of the lipid.

    • Hydrate the sample in a controlled humidity chamber.

  • X-ray Diffraction Measurement:

    • Mount the sample in an X-ray diffractometer.

    • Collect small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) data at different temperatures spanning the phase transition.

  • Data Analysis:

    • SAXS: The lamellar repeat distance (d-spacing), which is related to the bilayer thickness, is determined from the position of the Bragg peaks. A decrease in the d-spacing is typically observed upon transitioning from the gel to the liquid crystalline phase.

    • WAXS: Provides information about the lateral packing of the acyl chains. In the gel phase, a sharp reflection corresponding to tight, ordered chain packing is observed. In the liquid crystalline phase, this sharp peak is replaced by a broad, diffuse band, indicating disordered, fluid-like chains.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for characterizing the gel-to-liquid crystalline phase transition of DPPC-d62 using the primary experimental techniques.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Biophysical Characterization cluster_data Data Analysis & Interpretation start DPPC-d62 Powder film Thin Lipid Film Formation start->film hydration Hydration (MLVs) film->hydration extrusion Extrusion (LUVs, optional) hydration->extrusion xrd X-ray Diffraction hydration->xrd dsc Differential Scanning Calorimetry (DSC) extrusion->dsc nmr 2H-NMR Spectroscopy extrusion->nmr thermo Thermodynamic Parameters (Tm, ΔH) dsc->thermo order Acyl Chain Order & Dynamics nmr->order structure Bilayer Structure (Thickness, Packing) xrd->structure conclusion Comprehensive Understanding of DPPC-d62 Phase Transition

Caption: Experimental workflow for characterizing the DPPC-d62 phase transition.

This comprehensive approach, integrating thermodynamic, dynamic, and structural data, is essential for a complete understanding of the gel-to-liquid crystalline phase transition of DPPC-d62. Such knowledge is fundamental for the rational design of lipid-based drug delivery systems and for advancing our understanding of the complex behavior of biological membranes.

References

Thermodynamic Properties of DPPC-d62 Bilayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermodynamic properties of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d62 (DPPC-d62) bilayers, a deuterated analog of the widely studied phospholipid DPPC. Understanding the phase behavior and associated thermodynamic parameters of these bilayers is crucial for various applications in drug delivery, membrane biophysics, and materials science. The substitution of hydrogen with deuterium (B1214612) in the acyl chains allows for specific molecular insights through techniques like Fourier Transform Infrared (FT-IR) spectroscopy, without significantly altering the fundamental physicochemical properties.

Core Thermodynamic Data

The thermodynamic properties of lipid bilayers are characterized by phase transitions, primarily the main transition from a gel-like, ordered state (Lβ') to a fluid, disordered state (Lα). These transitions are accompanied by changes in enthalpy (ΔH) and heat capacity (Cp). The following table summarizes the key thermodynamic parameters for DPPC-d62 unilamellar vesicles. For comparative purposes, data for non-deuterated DPPC is also included.

Thermodynamic ParameterDPPC-d62Non-Deuterated DPPCMethod
Main Transition Temperature (Tm) 37.5 ± 0.1 °C~41-42 °C[1][2]DSC / FT-IR[3]
Gel to Ripple Transition (Tp) 30.7 ± 0.8 °C~35 °CFT-IR[3]
Crystal to Gel Transition (Ts) 16.4 ± 0.8 °C-FT-IR[3]
Enthalpy of Main Transition (ΔH) Data not available~33 - 35 kJ/mol[2][3]DSC[2][3]
Change in Heat Capacity (ΔCp) Data not availableData available in literatureDSC

Experimental Methodologies

The characterization of the thermodynamic properties of DPPC-d62 bilayers predominantly relies on two key experimental techniques: Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared (FT-IR) Spectroscopy.

Experimental Workflow

The general workflow for determining the thermodynamic properties of DPPC-d62 bilayers is outlined below.

G cluster_0 Liposome Preparation cluster_1 Thermodynamic Analysis cluster_2 Data Acquisition & Analysis A DPPC-d62 in Chloroform (B151607) B Thin Lipid Film Formation (Rotary Evaporation) A->B C Hydration with Buffer B->C D Multilamellar Vesicle (MLV) Formation C->D E Extrusion through Polycarbonate Membrane D->E F Unilamellar Vesicle (LUV) Suspension E->F G Differential Scanning Calorimetry (DSC) F->G H Fourier Transform Infrared (FT-IR) Spectroscopy F->H I DSC Thermogram (Heat Flow vs. Temperature) G->I J FT-IR Spectra (Absorbance vs. Wavenumber) H->J K Determination of Tm, ΔH, ΔCp I->K L Monitoring of CD2 Stretching Vibrations J->L

Fig. 1: Experimental workflow for thermodynamic characterization.
Detailed Experimental Protocols

1. Liposome Preparation (Thin-Film Hydration and Extrusion)

This protocol describes the formation of large unilamellar vesicles (LUVs), which are suitable for both DSC and FT-IR analysis.

  • Materials:

    • DPPC-d62 powder

    • Chloroform (or a chloroform/methanol mixture)

    • Buffer solution (e.g., 20 mM sodium phosphate, 150 mM sodium chloride, pH 7.4)

    • Rotary evaporator

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

    • Water bath sonicator

  • Procedure:

    • Dissolve a known quantity of DPPC-d62 in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired buffer solution by vortexing or gentle agitation above the main transition temperature (Tm) of the lipid (i.e., > 37.5 °C for DPPC-d62). This results in the formation of multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles, subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion.

    • Load the MLV suspension into a pre-heated extruder.

    • Pass the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (typically 10-20 passes). This process should also be performed above the Tm.

    • The resulting suspension contains large unilamellar vesicles (LUVs) of a relatively uniform size distribution.

2. Differential Scanning Calorimetry (DSC)

DSC measures the heat difference between a sample and a reference as a function of temperature, allowing for the determination of transition temperatures and enthalpy changes.

  • Instrumentation:

    • Differential Scanning Calorimeter

  • Procedure:

    • Accurately pipette a known volume of the DPPC-d62 LUV suspension into a DSC sample pan.

    • Place an equal volume of the corresponding buffer into a reference pan.

    • Seal both pans hermetically.

    • Place the sample and reference pans into the calorimeter.

    • Equilibrate the system at a starting temperature well below the lowest expected transition (e.g., 10 °C).

    • Scan the temperature at a controlled rate (e.g., 1 °C/min) up to a temperature well above the main transition (e.g., 50 °C).

    • Record the heat flow as a function of temperature to obtain a thermogram.

    • Analyze the thermogram to determine the onset temperature, peak temperature (Tm), and the area under the peak (which corresponds to the enthalpy change, ΔH). The change in heat capacity (ΔCp) can be determined from the change in the baseline before and after the transition.

3. Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful, non-invasive technique that provides information about the conformational order of the lipid acyl chains. For DPPC-d62, the symmetric stretching vibration of the CD2 groups is particularly informative.

  • Instrumentation:

    • FT-IR spectrometer equipped with a temperature-controlled sample holder.

  • Procedure:

    • Place a small aliquot of the DPPC-d62 LUV suspension between two CaF2 or BaF2 windows separated by a thin spacer.

    • Mount the sample in the temperature-controlled cell of the FT-IR spectrometer.

    • Record FT-IR spectra over a range of temperatures, starting from below the lowest transition to above the main transition. Allow the sample to equilibrate at each temperature before recording a spectrum.

    • Focus on the region of the CD2 symmetric stretching vibration (around 2089 cm⁻¹ in the gel phase)[3].

    • The frequency of this band is sensitive to the conformational order of the acyl chains. A shift to a higher wavenumber (e.g., ~2093 cm⁻¹) indicates a transition from a more ordered (trans) to a more disordered (gauche) state, characteristic of the gel-to-fluid phase transition[3].

    • Plot the wavenumber of the CD2 stretching band as a function of temperature to visualize the phase transitions. The midpoint of the sharp change in frequency corresponds to the transition temperature (Tm).

References

The Neutron Advantage: A Technical Guide to Deuterated Lipids in Neutron Scattering for Probing Membrane Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug development, understanding the structure and dynamics of lipid membranes is paramount. These delicate yet vital barriers orchestrate a symphony of cellular processes, from signal transduction to molecular transport. Neutron scattering, a powerful non-destructive technique, offers a unique lens to visualize these processes at a molecular level. The key to unlocking the full potential of this technique lies in the strategic use of deuterated lipids. This in-depth technical guide explores the fundamental principles, experimental methodologies, and profound applications of employing deuterated lipids in neutron scattering to unravel the secrets of lipid bilayers.

The Core Principle: Contrast Variation and the Power of Deuterium (B1214612)

Neutron scattering relies on the interaction of neutrons with atomic nuclei. The strength of this interaction is quantified by the neutron scattering length, which varies for different isotopes. The most significant disparity for biological systems is the profound difference between the scattering lengths of hydrogen (¹H, protium) and its heavier isotope, deuterium (²H, D). This isotopic difference is the cornerstone of the contrast variation technique in neutron scattering.[1][2]

By selectively replacing hydrogen atoms with deuterium atoms in lipid molecules, researchers can manipulate the Scattering Length Density (SLD) of different parts of a lipid bilayer. The SLD is a measure of the total scattering power per unit volume of a material. When the SLD of a particular component matches the SLD of the surrounding solvent (typically a mixture of H₂O and D₂O), that component becomes effectively "invisible" to the neutron beam.[1][2] This powerful concept, known as contrast matching , allows scientists to highlight specific regions of interest within a complex membrane assembly. For instance, by deuterating the acyl chains of a lipid and matching the SLD of the headgroups to the solvent, one can isolate the scattering signal originating solely from the hydrophobic core of the bilayer.

Furthermore, the use of deuterated solvents, particularly heavy water (D₂O), significantly reduces the high incoherent scattering background associated with hydrogen, leading to a much-improved signal-to-noise ratio in the experimental data.[2]

Key Techniques: SANS and Neutron Reflectometry

Two primary neutron scattering techniques that leverage deuterated lipids to probe membrane structure are Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry (NR).

  • Small-Angle Neutron Scattering (SANS) is ideal for studying the structure of lipid vesicles, liposomes, and other lipid aggregates in solution.[2][3] By analyzing the scattering pattern at low angles, SANS provides information on the size, shape, and internal structure of these nano-assemblies, including bilayer thickness and area per lipid.

  • Neutron Reflectometry (NR) is a surface-sensitive technique used to characterize thin films, making it perfectly suited for studying supported lipid bilayers (SLBs) on solid substrates.[4][5] NR measures the intensity of neutrons reflected from an interface as a function of the momentum transfer perpendicular to the surface, providing a detailed profile of the SLD perpendicular to the bilayer plane with sub-nanometer resolution. This allows for the precise determination of the thickness of the lipid leaflets, the hydration layer, and the position of membrane-associated molecules.

Quantitative Structural Insights: Data Presentation

The use of deuterated lipids in SANS and NR experiments has yielded a wealth of quantitative data on the structural parameters of various lipid bilayers. The following tables summarize key findings from the literature, providing a valuable resource for comparison and experimental design.

Table 1: Scattering Length Densities (SLD) of Common Lipids and Solvents

MoleculeChemical FormulaMolecular Volume (ų)SLD (10⁻⁶ Å⁻²)
Solvents
H₂OH₂O30.3-0.56
D₂OD₂O30.36.34
Phospholipids
DMPC (hydrogenated)C₃₆H₇₂NO₈P10800.29
d₅₄-DMPC (chain deuterated)C₃₆H₁₈D₅₄NO₈P10807.03
DPPC (hydrogenated)C₄₀H₈₀NO₈P1232-0.29
d₆₂-DPPC (chain deuterated)C₄₀H₁₈D₆₂NO₈P12326.84
POPC (hydrogenated)C₄₂H₈₂NO₈P1326-0.46
d₃₁-POPC (palmitoyl chain deuterated)C₄₂H₅₁D₃₁NO₈P13263.52
Sterols
CholesterolC₂₇H₄₆O6280.93
d₇-Cholesterol (deuterated ring)C₂₇H₃₉D₇O6282.11

Note: SLD values can vary slightly depending on the specific molecular volume used in the calculation.

Table 2: Structural Parameters of Unilamellar Vesicles Determined by SANS

Lipid CompositionTemperature (°C)Bilayer Thickness (Å)Area per Lipid (Ų)Hydrocarbon Thickness (Å)Reference
DOPC3036.5 ± 0.572.4 ± 1.529.8 ± 0.6[6][7]
DPPC5038.6 ± 0.464.0 ± 1.031.2 ± 0.5[6][7]
POPC3037.2 ± 0.668.3 ± 1.230.5 ± 0.7[8]
POPC/d₃₁-POPC (1:1)3037.1 ± 0.568.5 ± 1.330.4 ± 0.6[8]

Table 3: Structural Parameters of Supported Lipid Bilayers Determined by Neutron Reflectometry

Lipid CompositionSubstrateHeadgroup Thickness (Å)Hydrocarbon Core Thickness (Å)Total Bilayer Thickness (Å)Reference
d₅₄-DMPCSilicon Oxide9.8 ± 0.528.2 ± 0.547.8 ± 1.0[5]
DPPCSilicon Oxide10.2 ± 1.030.5 ± 1.050.9 ± 1.5[9]
d₆₂-DPPC on d-OTSGold9.5 ± 0.832.1 ± 0.751.1 ± 1.2[5]

Experimental Protocols: A Practical Guide

The success of a neutron scattering experiment hinges on meticulous sample preparation and a well-defined experimental strategy. Below are generalized protocols for SANS and NR experiments using deuterated lipids.

Small-Angle Neutron Scattering (SANS) of Lipid Vesicles

Objective: To determine the structure of unilamellar vesicles in solution.

Methodology:

  • Lipid Film Preparation:

    • Dissolve the desired hydrogenated and/or deuterated lipids in an organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Vesicle Formation by Extrusion:

    • Hydrate the lipid film with the desired H₂O/D₂O buffer solution. The D₂O concentration is chosen to achieve the desired contrast.

    • Subject the lipid suspension to several freeze-thaw cycles to facilitate swelling.

    • Extrude the suspension multiple times (e.g., 21 passes) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This produces unilamellar vesicles of a relatively uniform size distribution.

  • SANS Measurement:

    • Transfer the vesicle solution to a quartz sample cell (e.g., 1-2 mm path length).

    • Collect scattering data over a suitable range of momentum transfer, q, typically from ~0.003 to 0.5 Å⁻¹. This may require multiple instrument configurations (different sample-to-detector distances and neutron wavelengths).

    • Measure the scattering from the buffer solution separately for background subtraction.

    • Acquire data for a sufficient duration to achieve good statistical accuracy.

  • Data Analysis:

    • Reduce the raw data by correcting for detector efficiency, background scattering, and sample transmission.

    • Model the scattering data using appropriate form factors for core-shell spherical or cylindrical micelles, or more complex models like the Scattering Density Profile (SDP) model, which can provide detailed information about the bilayer structure.[2][8] Software packages like SasView are commonly used for this purpose.[2]

Neutron Reflectometry (NR) of Supported Lipid Bilayers

Objective: To determine the detailed structure of a lipid bilayer adsorbed on a solid support.

Methodology:

  • Substrate Preparation:

    • Use an atomically flat substrate, typically a single-crystal silicon wafer with a native oxide layer.

    • Thoroughly clean the substrate to ensure a hydrophilic surface. This often involves sonication in solvents and treatment with piranha solution or UV/ozone.

  • Supported Lipid Bilayer (SLB) Formation by Vesicle Fusion:

    • Prepare unilamellar vesicles as described in the SANS protocol.

    • Inject the vesicle solution into a temperature-controlled liquid cell containing the cleaned silicon substrate.

    • Allow the vesicles to adsorb and fuse on the substrate to form a continuous bilayer. This process can be monitored in real-time with a Quartz Crystal Microbalance with Dissipation monitoring (QCM-D).

    • Rinse with buffer to remove any unfused vesicles.

  • NR Measurement:

    • Mount the sample cell on the neutron reflectometer.

    • Measure the reflectivity profile by varying the angle of incidence of the neutron beam.

    • Perform measurements in different H₂O/D₂O contrast solvents (e.g., 100% D₂O, 100% H₂O, and a contrast-matched water mixture) to constrain the structural model.

  • Data Analysis:

    • Model the reflectivity data by representing the interface as a series of layers, each with a specific thickness, SLD, and interfacial roughness.

    • Software packages like refnx provide a powerful environment for fitting NR data and extracting structural parameters.[10][11] The use of a composition-space model allows for a more detailed description of the distribution of molecular groups within the bilayer.[12]

Visualizing Molecular Interactions and Pathways

The ability to selectively highlight components within a membrane assembly makes neutron scattering with deuterated lipids a powerful tool for studying molecular interactions and their role in cellular signaling.

Experimental Workflow for Studying Protein-Lipid Interactions

The following diagram illustrates a typical workflow for investigating the interaction of a membrane protein with a lipid bilayer using neutron scattering and deuteration.

experimental_workflow cluster_prep Sample Preparation cluster_assembly Membrane Assembly cluster_measurement Neutron Scattering Measurement cluster_analysis Data Analysis & Modeling p_deuteration Protein Deuteration (e.g., in E. coli) vesicles Vesicle/SLB Formation (with specific lipid mix) p_deuteration->vesicles l_deuteration Lipid Deuteration (synthesis or biological) l_deuteration->vesicles h_protein Hydrogenated Protein h_protein->vesicles h_lipid Hydrogenated Lipid h_lipid->vesicles d2o_buffer D2O/H2O Buffer Preparation d2o_buffer->vesicles protein_inc Protein Incorporation into Membrane vesicles->protein_inc Contrast Variation Strategy sans SANS Measurement (for vesicles) protein_inc->sans nr NR Measurement (for SLBs) protein_inc->nr data_reduction Data Reduction & Background Subtraction sans->data_reduction nr->data_reduction modeling Structural Modeling (e.g., SDP, layered model) data_reduction->modeling interpretation Structural Interpretation (Thickness, Area/lipid, Protein location) modeling->interpretation PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 (in membrane) PI3K->PIP2 Phosphorylates PIP3 PIP3 (in membrane) PIP2->PIP3 PDK1 PDK1 PDK1->PIP3 Binds to Akt Akt PDK1->Akt Phosphorylates & Activates Akt->PIP3 Binds to Downstream Downstream Cellular Responses (Growth, Proliferation, Metabolism) Akt->Downstream NeutronScattering Neutron Scattering with Deuterated Lipids can probe: NeutronScattering->PIP2 Local concentration & distribution of PIP2 NeutronScattering->PIP3 Formation & clustering of PIP3 NeutronScattering->Akt Akt recruitment to the membrane & interaction with PIP3

References

Unlocking Membrane Dynamics: A Technical Guide to DPPC-d62 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of membrane biophysics and drug discovery, understanding the detailed interactions between lipid bilayers and molecules of interest is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful technique for elucidating the structure, dynamics, and organization of biological membranes at an atomic level. The use of deuterated lipids, particularly 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d62), has revolutionized the field by offering unparalleled insights. This technical guide explores the distinct advantages of DPPC-d62 in NMR spectroscopy, providing researchers with the foundational knowledge to leverage this tool in their studies.

The Core Advantage: Isotopic Labeling with Deuterium (B1214612)

The primary advantage of using DPPC-d62 in NMR spectroscopy lies in the substitution of protons (¹H) with deuterons (²H) on the acyl chains of the DPPC molecule. This isotopic labeling strategy offers several key benefits:

  • Simplification of ¹H NMR Spectra: In ¹H NMR studies of molecules interacting with lipid membranes, the abundant protons in the lipid acyl chains create a large, broad signal that can obscure the signals from the molecule of interest. Since deuterium is effectively "silent" in ¹H NMR, using DPPC-d62 significantly reduces the background signal from the lipid, allowing for clearer observation and analysis of the ¹H signals from the interacting molecule, such as a drug candidate.

  • Probing Membrane Order and Dynamics with ²H NMR: Deuterium has a nuclear spin of I=1 and possesses a quadrupole moment. In an anisotropic environment like a lipid bilayer, the interaction of the deuterium quadrupole moment with the local electric field gradient gives rise to a characteristic "quadrupolar splitting" in the ²H NMR spectrum. The magnitude of this splitting is directly related to the order parameter (S_CD) of the C-²H bond, which reflects the time-averaged orientation and motional freedom of the acyl chains. By analyzing the quadrupolar splittings at different positions along the deuterated acyl chains, researchers can obtain a detailed profile of membrane order and fluidity.

  • Investigating Lipid Flip-Flop: The passive translocation of lipids between the two leaflets of a bilayer, known as flip-flop, is a slow but crucial process for maintaining membrane asymmetry. By preparing asymmetric vesicles with protiated DPPC in one leaflet and DPPC-d62 in the other, researchers can use ¹H NMR in conjunction with a paramagnetic shift reagent to distinguish between the inner and outer leaflets and monitor the rate of lipid flip-flop over time.

Quantitative Insights from ²H NMR Spectroscopy

²H NMR spectroscopy of DPPC-d62 provides a wealth of quantitative data on the physical state of the lipid bilayer. The quadrupolar splitting (Δν_Q) is a key parameter that changes significantly with the phase of the lipid membrane.

Lipid PhaseTypical Quadrupolar Splitting (Δν_Q) of DPPC-d62 Acyl ChainsCharacteristics
Gel Phase (L_β') Large and broad (e.g., > 120 kHz)Highly ordered, restricted molecular motion.
Liquid-Crystalline Phase (L_α) Smaller and sharper (e.g., 20-50 kHz)Disordered acyl chains, rapid axial rotation and trans-gauche isomerization.
Liquid-Ordered Phase (L_o) Intermediate (e.g., 50-60 kHz)High acyl chain order similar to the gel phase, but with lateral mobility characteristic of the liquid-crystalline phase. Often induced by cholesterol.[1]

Note: The exact values of quadrupolar splitting can vary depending on temperature, hydration, and the presence of other molecules in the bilayer.

Another important quantitative parameter that can be obtained from NMR experiments is the spin-lattice relaxation time (T₁). T₁ measurements provide information about the molecular motions occurring on the timescale of the NMR frequency (megahertz range). In the context of DPPC-d62, T₁ values are sensitive to the dynamics of the acyl chains, such as trans-gauche isomerization and axial rotation.

ParameterTypical Values for DPPC-d62 in the L_α PhaseInformation Gained
²H T₁ Relaxation Time Milliseconds to secondsProvides insights into the rates of fast molecular motions within the lipid bilayer. Changes in T₁ can indicate alterations in membrane fluidity caused by temperature or interacting molecules.

Experimental Protocols

Preparation of DPPC-d62 Multilamellar Vesicles (MLVs) for Solid-State NMR

A common method for preparing model membranes for solid-state NMR studies is the thin-film hydration technique.

Materials:

  • DPPC-d62 powder

  • Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)

  • Buffer solution (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer

Procedure:

  • Dissolution: Dissolve a known quantity of DPPC-d62 in the organic solvent in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator. This will leave a thin, uniform lipid film on the inner surface of the flask. It is crucial to remove all residual solvent, which can be achieved by placing the flask under high vacuum for several hours.

  • Hydration: Add the desired buffer solution to the flask. The volume of the buffer will determine the final lipid concentration.

  • Vesicle Formation: Hydrate the lipid film by gentle agitation, such as vortexing, at a temperature above the main phase transition temperature of DPPC (T_m ≈ 41°C). This process encourages the lipid sheets to swell and form multilamellar vesicles.

  • Sample Packing: The resulting MLV suspension can then be transferred to an NMR rotor for solid-state NMR analysis.

Experimental Workflow for Studying Drug-Membrane Interactions

The following workflow illustrates a typical approach for investigating how a drug molecule interacts with and alters the properties of a DPPC-d62 membrane using ²H NMR.

Drug_Membrane_Interaction_Workflow cluster_prep Sample Preparation cluster_nmr ²H NMR Spectroscopy cluster_analysis Data Analysis cluster_conclusion Interpretation prep_control Prepare DPPC-d62 MLVs (Control) prep_drug Prepare DPPC-d62 MLVs with Drug nmr_control Acquire ²H NMR Spectrum of Control prep_control->nmr_control nmr_drug Acquire ²H NMR Spectrum with Drug prep_drug->nmr_drug analysis_quad Measure Quadrupolar Splittings nmr_control->analysis_quad analysis_t1 Measure T₁ Relaxation Times nmr_control->analysis_t1 nmr_drug->analysis_quad nmr_drug->analysis_t1 analysis_compare Compare Control vs. Drug analysis_quad->analysis_compare analysis_t1->analysis_compare conclusion Determine Drug's Effect on Membrane Order and Dynamics analysis_compare->conclusion

Caption: Workflow for investigating drug-membrane interactions using DPPC-d62 and ²H NMR.

Logical Relationships in Membrane Phase Behavior

The phase behavior of lipid membranes is a critical aspect of their function. DPPC-d62 is an excellent tool for studying how factors like temperature and the presence of other molecules, such as cholesterol, influence the phase of the membrane.

Lipid_Phase_Transitions cluster_temp Temperature Effect cluster_chol Cholesterol Effect Gel Gel Phase (L_β') (Low Temperature) LC Liquid-Crystalline Phase (L_α) (High Temperature) Gel->LC Increase Temperature LC->Gel Decrease Temperature LC_Chol Liquid-Crystalline Phase (L_α) LO Liquid-Ordered Phase (L_o) LC_Chol->LO Add Cholesterol

Caption: Influence of temperature and cholesterol on the phase of a DPPC bilayer.

Conclusion

DPPC-d62 is an indispensable tool for researchers in biophysics and drug development, offering a window into the molecular intricacies of lipid membranes. Its application in NMR spectroscopy allows for the unambiguous study of membrane structure, dynamics, and interactions with a level of detail that is difficult to achieve with other techniques. By leveraging the principles and protocols outlined in this guide, scientists can effectively employ DPPC-d62 to advance our understanding of membrane biology and accelerate the development of new therapeutics.

References

A Technical Guide to High-Purity DPPC-d62 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d62) is a saturated phospholipid invaluable for a range of sophisticated research applications. Its unique isotopic labeling allows for non-invasive biophysical studies of lipid bilayers, liposomes, and cell membranes. This guide provides an in-depth overview of commercially available high-purity DPPC-d62, its technical specifications, and its applications in research and drug development.

Commercial Suppliers and Technical Specifications

A variety of suppliers offer high-purity DPPC-d62. While all provide a high degree of chemical purity, the isotopic enrichment can vary, particularly at the alpha carbon positions of the acyl chains. Below is a comparative summary of the technical data from prominent commercial suppliers.

Supplier/DistributorProduct NameCAS NumberFormula WeightChemical PurityIsotopic Enrichment (Deuterium)Storage
FB Reagents DPPC-d6225582-63-2796.4≥ 99%≥ 97% (except 60-80% on alpha positions); >99% available on request.[1]-20°C
Avanti Polar Lipids (via Sigma-Aldrich) 16:0 PC-d6225582-63-2796.421>99% (TLC)[2][3]Not explicitly specified, notes potential for proton/deuterium exchange at the alpha carbon.[2]-20°C
Cayman Chemical 1,2-Dipalmitoyl-d62-sn-glycero-3-PC25582-63-2796.4≥99% deuterated forms (d1-d62)[4]≥99% deuterated forms (d1-d62).[4]-20°C
CD Bioparticles DPPC-D6225582-63-2795.95>98%Deuteration on the alpha carbon(s) is 50-60% enriched.[5]-20°C
Eurisotop (Distributor for FB Reagents) 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) (Dipalmitoyl-D62)25582-63-2795.9597%Deuteration on the alpha carbon(s) is 50-60% enriched.[6]-20°C

Experimental Protocols

The primary application of DPPC-d62 lies in its use as a biophysical probe and an internal standard. Below are detailed methodologies for its common applications.

Preparation of Deuterated Unilamellar Vesicles (LUVs) for Drug Delivery Studies

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating DPPC-d62, which can be used to study drug encapsulation and release mechanisms.

Materials:

  • DPPC-d62

  • Other lipids as required (e.g., cholesterol, non-deuterated phospholipids)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Mini-extruder set with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Hydration:

    • Dissolve DPPC-d62 and other lipids in chloroform in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under a high vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the desired buffer by vortexing, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired pore-size polycarbonate membrane.

    • Heat the extruder to a temperature above the phase transition temperature of the lipid mixture (for pure DPPC, this is 41°C).

    • Load the MLV suspension into one of the extruder syringes.

    • Force the suspension through the membrane by alternately pushing the plungers of the two syringes.

    • Repeat the extrusion process an odd number of times (e.g., 11-21 times) to ensure a homogenous population of LUVs.

  • Characterization:

    • The size distribution of the resulting LUVs can be determined by dynamic light scattering (DLS).

    • The structure and lamellarity can be assessed using techniques such as cryo-electron microscopy or small-angle X-ray scattering (SAXS).

Use of DPPC-d62 as an Internal Standard in Mass Spectrometry-Based Lipidomics

DPPC-d62 is an ideal internal standard for the quantification of endogenous DPPC and other phospholipids (B1166683) due to its similar chemical properties and distinct mass.

Materials:

  • DPPC-d62 of known concentration

  • Biological sample for lipid extraction

  • Organic solvents for lipid extraction (e.g., chloroform, methanol)

  • Mass spectrometer (e.g., LC-MS/MS)

Methodology:

  • Sample Preparation:

    • Spike the biological sample with a known amount of DPPC-d62 solution before lipid extraction.

    • Perform lipid extraction using a standard method (e.g., Folch or Bligh-Dyer extraction).

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Separate the lipid species using a suitable liquid chromatography method.

    • Detect and quantify the parent and fragment ions of both endogenous DPPC and the DPPC-d62 internal standard using multiple reaction monitoring (MRM) or a similar targeted mass spectrometry approach.

  • Quantification:

    • Calculate the concentration of endogenous DPPC by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows involving DPPC-d62.

experimental_workflow_LUV_preparation cluster_step1 Lipid Film Formation cluster_step2 Hydration & Extrusion cluster_step3 Characterization dissolve Dissolve DPPC-d62 in Chloroform evaporate Rotary Evaporation dissolve->evaporate dry High Vacuum Drying evaporate->dry hydrate Hydrate with Buffer (forms MLVs) dry->hydrate Lipid Film extrude Extrusion through Polycarbonate Membrane hydrate->extrude dls Dynamic Light Scattering (DLS) for Size extrude->dls LUVs cryo_em Cryo-EM/SAXS for Structure extrude->cryo_em LUVs

Caption: Workflow for the preparation of deuterated large unilamellar vesicles (LUVs).

experimental_workflow_lipidomics cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample Biological Sample spike Spike with DPPC-d62 Internal Standard sample->spike extract Lipid Extraction spike->extract dry_reconstitute Dry and Reconstitute extract->dry_reconstitute lc_separation LC Separation dry_reconstitute->lc_separation Lipid Extract ms_detection MS/MS Detection lc_separation->ms_detection peak_ratio Calculate Peak Area Ratio (Analyte/Internal Standard) ms_detection->peak_ratio Mass Spectra calibration Compare to Calibration Curve peak_ratio->calibration concentration Determine Endogenous DPPC Concentration calibration->concentration

Caption: Workflow for DPPC-d62 as an internal standard in lipidomics.

Conclusion

High-purity DPPC-d62 is an essential tool for researchers and drug development professionals. Its commercial availability from a range of suppliers provides options for sourcing this critical reagent. The detailed protocols and workflows presented in this guide offer a starting point for its application in biophysical studies and quantitative lipidomics, enabling deeper insights into the structure and function of lipid membranes and facilitating the development of novel drug delivery systems. When selecting a supplier, it is crucial to consider the specific requirements of the intended application, particularly regarding isotopic enrichment.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of DPPC-d62

This technical guide provides a comprehensive overview of the solubility and stability of 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (B1504367) (DPPC-d62), a deuterated form of a critical saturated phospholipid. Given its importance in biophysical studies, membrane models, and as an internal standard for mass spectrometry, a thorough understanding of its properties is essential for robust experimental design and formulation development.

Physicochemical Properties of DPPC-d62

DPPC-d62 is a synthetic phospholipid where the 62 hydrogen atoms on the two palmitoyl (B13399708) chains have been replaced with deuterium. This isotopic labeling makes it an invaluable tool for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering without significantly altering its chemical behavior compared to its non-deuterated counterpart, DPPC.

PropertyValueReference
Synonyms d62-DPPC; 1,2-dihexadecanoyl-d62-sn-glycero-3-phosphocholine; deuterated DPPC[1][2]
Molecular Formula C₄₀H₁₈D₆₂NO₈P[1][2]
Formula Weight 796.42 g/mol [1][3]
Physical Form Crystalline solid; powder[1][2]
Purity Typically ≥99%[1]
Storage Temperature -20°C[1][3][4]
Phase Transition (Tₘ) ~41°C (for non-deuterated DPPC vesicles); 49-51°C (for DPPC-d62 on solid support)[5][6][7][8]

Solubility of DPPC-d62

The solubility of DPPC-d62 is dictated by its amphiphilic nature, featuring a hydrophilic phosphocholine (B91661) headgroup and two hydrophobic, deuterated acyl chains.

Aqueous Systems In aqueous solutions, DPPC-d62 does not dissolve to form a true solution in the traditional sense. Instead, it self-assembles into supramolecular structures. Below its critical micelle concentration (CMC), it exists as monomers. The CMC for non-deuterated DPPC is exceptionally low, estimated at 0.46 nM, meaning its true monomeric solubility is negligible.[9] Above the CMC, it spontaneously forms lipid bilayers, which can close to form vesicles or liposomes. Therefore, its use in aqueous media is a matter of dispersion rather than dissolution.

Organic Solvents DPPC-d62 exhibits good solubility in various organic solvents. This is crucial for initial handling, purification, and the preparation of lipid films for liposome (B1194612) formulation. While extensive quantitative data for the deuterated form is not widely published, the solubility is expected to be nearly identical to that of standard DPPC.

SolventSolubility (for DPPC)Reference
Ethanol ~30 mg/mL[2][10]
Ethanol Used to prepare stock solutions of 2.5 mg/mL[11]
Chloroform Commonly used for dissolving phospholipids (B1166683) (often in mixtures with methanol)
Methanol Soluble; often used in combination with chloroform[12]

Stability of DPPC-d62

The stability of DPPC-d62 can be assessed from two perspectives: its intrinsic chemical stability as a compound and the physical stability of the formulations it comprises, such as liposomes.

3.1. Chemical Stability and Degradation

When stored as a solid powder at the recommended -20°C, DPPC-d62 is highly stable, with a shelf life of at least one to two years.[1][3] In solution or in formulations, it is susceptible to chemical degradation, primarily through hydrolysis.

  • Hydrolysis : This is the most common degradation pathway, involving the cleavage of the ester bonds that link the fatty acid chains to the glycerol (B35011) backbone. This process yields free palmitic acid-d31 and a lysophospholipid (lyso-PC-d31).[13][14][15] Hydrolysis can be accelerated by acidic or basic pH and the presence of enzymes like phospholipases.[16][17][18]

  • Oxidation : As a fully saturated phospholipid, DPPC-d62 is highly resistant to oxidation, a significant advantage over unsaturated lipids which are prone to degradation at their double bonds.[19]

  • Radiolysis : Exposure to high-energy radiation, such as gamma rays, can induce degradation, leading to the formation of free fatty acids and lysophosphatidylcholine.[15]

G cluster_main Chemical Degradation Pathway: Hydrolysis dppc DPPC-d62 p1 dppc->p1 water H₂O water->p1 pla2 Phospholipase A₂ (Catalyst) lyso Lyso-PC-d31 pla2->lyso fa Palmitic Acid-d31 pla2->fa p1->pla2

Caption: Primary hydrolytic degradation pathway of DPPC-d62.

3.2. Physical Stability of DPPC-d62 Formulations

The physical stability of DPPC-d62 is most relevant in the context of liposomes, where it relates to the integrity of the bilayer and its ability to retain an encapsulated cargo.

  • Effect of Temperature : The phase transition temperature (Tₘ) is a critical determinant of liposome stability. Below its Tₘ (~41°C), DPPC exists in a rigid gel phase, which creates a less permeable bilayer. Above the Tₘ, it transitions to a more fluid liquid crystalline phase, which can increase leakage. Therefore, for maximum retention, DPPC-based liposomes are typically more stable when stored below their Tₘ.[20][21]

  • Effect of Cholesterol : Incorporating cholesterol into a DPPC bilayer is a common strategy to enhance stability. Cholesterol inserts between the phospholipid molecules, increasing packing density, reducing bilayer permeability, and dampening the main phase transition.[20][22]

  • Effect of Other Lipids : The stability of mixed-lipid liposomes depends on the properties of the constituent lipids. Adding unsaturated phospholipids can lower the overall Tₘ and potentially decrease stability if not properly formulated.[23]

The following table summarizes drug retention data for liposomes formulated with DPPC and other phospholipids, illustrating the impact of lipid composition and temperature on physical stability.

Liposome CompositionStorage ConditionDrug Retention (%) after 15 minDrug Retention (%) after 3 hrDrug Retention (%) after 24 hrDrug Retention (%) after 48 hrReference
DPPC 4°C>90%62.1 ± 8.2%~62%~62%[20][21]
DPPC 37°C>90%>80%60.8 ± 8.9%~60%[20][21]
DMPC (Tₘ ~24°C)4°C47.3 ± 6.9%<47%<47%<47%[20][21]
DMPC (Tₘ ~24°C)37°C53.8 ± 4.3%<53%<53%<53%[20][21]
DSPC (Tₘ ~55°C)4°C>90%>90%>87%87.1 ± 6.8%[20][21]
DSPC (Tₘ ~55°C)37°C>90%>90%>85%85.2 ± 10.1%[20][21]

Experimental Protocols

4.1. Protocol: Preparation of DPPC-d62 Liposomes via Thin-Film Hydration

This is a standard method for producing multilamellar vesicles (MLVs), which can be further processed to create unilamellar vesicles.

  • Dissolution : Dissolve DPPC-d62 powder (and other lipids like cholesterol, if required) in a suitable organic solvent, such as a 2:1 chloroform:methanol mixture, in a round-bottom flask.

  • Film Formation : Evaporate the organic solvent using a rotary evaporator under vacuum. This creates a thin, uniform lipid film on the inner surface of the flask. Continue evaporation for at least 1-2 hours after the film appears dry to remove residual solvent.

  • Hydration : Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask. The temperature of the buffer should be above the Tₘ of the lipid mixture (e.g., 50-60°C for pure DPPC-d62) to facilitate lipid hydration.

  • Vesicle Formation : Agitate the flask by vortexing or gentle shaking. The lipid film will peel off the flask wall and self-assemble into MLVs.

  • (Optional) Size Reduction : To produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be sonicated (probe or bath) or extruded through polycarbonate membranes with a defined pore size.

4.2. Protocol: Assessment of Liposome Physical and Chemical Stability

This integrated workflow outlines the steps to characterize the stability of a DPPC-d62 liposome formulation over time.

G cluster_workflow Experimental Workflow for Liposome Stability Assessment cluster_t0_analysis T=0 Analysis cluster_tp_analysis Time Point Analysis prep 1. Liposome Preparation (e.g., Thin-Film Hydration) t0 2. Initial Characterization (T=0) prep->t0 storage 3. Stability Incubation (Store aliquots at different temperatures, e.g., 4°C, 25°C, 37°C) t0->storage dls_t0 Size (DLS) Zeta Potential leak_t0 Encapsulation Efficiency (Baseline Leakage) hplc_t0 Lipid Purity (HPLC-CAD) (Baseline Degradation) tp 4. Analysis at Time Points (e.g., 1, 3, 6 months) storage->tp dls_tp Size & Aggregation (DLS) Zeta Potential leak_tp Cargo Leakage Assay hplc_tp Chemical Degradation (HPLC-CAD) result 5. Data Analysis (Compare T=X vs T=0) tp->result

References

The Biophysical Interplay of DPPC-d62 and Cholesterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and cholesterol is a cornerstone of membrane biophysics research, providing fundamental insights into the structure and function of cellular membranes. The use of chain-perdeuterated DPPC (DPPC-d62) in these studies offers a powerful tool for detailed molecular-level investigation, particularly through techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides an in-depth analysis of the DPPC-d62/cholesterol system, summarizing key quantitative data, detailing experimental methodologies, and illustrating the core concepts through diagrams. Understanding this interaction is critical for drug development professionals, as the lipid composition of cell membranes significantly influences drug permeability, efficacy, and toxicity.

The Condensing and Ordering Effect of Cholesterol

Cholesterol is a crucial regulator of membrane fluidity and organization. When incorporated into a DPPC bilayer, it elicits a well-documented "condensing effect" and an "ordering effect," particularly in the liquid-crystalline phase (above the main phase transition temperature of DPPC, ~41°C).[1][2][3][4]

  • Condensing Effect: Cholesterol molecules insert between the DPPC lipids, filling the free volume between the acyl chains. This leads to a reduction in the average area per lipid molecule and an increase in the bilayer thickness.[3][5] This condensation makes the membrane less permeable to small molecules.

  • Ordering Effect: The rigid, planar steroid ring of cholesterol restricts the motional freedom of the neighboring DPPC acyl chains. This leads to an increase in the conformational order of the hydrocarbon chains, a state often referred to as the liquid-ordered (l_o) phase.[1][5][6] This phase is characterized by a high degree of acyl chain order, similar to the gel phase, but with lateral mobility more akin to the liquid-disordered phase.[7]

Quantitative Analysis of DPPC-Cholesterol Interactions

The interaction between DPPC and cholesterol has been quantified by various biophysical techniques. The following tables summarize key parameters at different cholesterol concentrations.

Table 1: Effect of Cholesterol on DPPC Bilayer Properties from Molecular Dynamics Simulations
Cholesterol (mol%)Area per DPPC (nm²)Bilayer Thickness (nm)DPPC Volume (nm³)
0~0.63Varies with simulation~1.22
10DecreasedIncreased-
15DecreasedIncreased-
25DecreasedIncreased-
40~0.546Increased~1.19

Data compiled from molecular dynamics simulation studies. Absolute values can vary based on simulation parameters.[5][8]

Table 2: Thermotropic Phase Behavior of DPPC in the Presence of Cholesterol determined by Differential Scanning Calorimetry (DSC)
Cholesterol (mol%)Pre-transition (T_p)Main Transition (T_m)Main Transition Enthalpy (ΔH_m)
0Present (~35°C)~41°CDecreases with cholesterol
> 5AbolishedBroadened and shiftedSignificantly decreased
> 20-25AbolishedSharp component disappearsBecomes very low/zero

The pre-transition is associated with a change from a planar to a rippled gel phase. The main transition is the melting of the acyl chains from the gel (L_β') to the liquid-crystalline (L_α) phase.[9][10][11][12]

Table 3: Deuterium Order Parameters (S_CD) of DPPC-d62 Acyl Chains in the Presence of Cholesterol
Cholesterol (mol%)S_CD (sn-1 chain, C5)S_CD (sn-1 chain, C15)
0~0.20~0.05
10IncreasedIncreased
20Further IncreasedFurther Increased
30Significantly IncreasedSignificantly Increased
40HighIncreased

S_CD is a measure of the orientational order of the C-D bonds along the acyl chain. A value of S_CD = 0 corresponds to isotropic motion, while a value of S_CD = -0.5 indicates a C-D bond perfectly ordered parallel to the bilayer normal. Data is typically acquired above the main phase transition temperature of pure DPPC. The order parameter is highest near the glycerol (B35011) backbone and decreases towards the methyl terminus.[5][7][8][13][14]

Experimental Protocols

Sample Preparation: Multilamellar Vesicles (MLVs)

A common starting point for many biophysical studies is the preparation of multilamellar vesicles.

Methodology:

  • Lipid Mixing: Appropriate amounts of DPPC-d62 and cholesterol are dissolved in an organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under a stream of inert gas (e.g., nitrogen or argon) while rotating the flask to create a thin lipid film on the wall.

  • Vacuum Drying: The lipid film is placed under high vacuum for several hours to remove any residual organic solvent.

  • Hydration: The dry lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the main phase transition temperature of DPPC (~50-60°C).

  • Vortexing: The hydrated lipid film is vortexed to facilitate the formation of MLVs, which appear as a milky suspension.

  • Annealing (Optional): The MLV suspension may be subjected to several freeze-thaw cycles to promote homogeneity.

Solid-State Deuterium (²H) NMR Spectroscopy

²H NMR is a powerful technique to probe the structure and dynamics of lipid acyl chains. The use of DPPC-d62 allows for the direct measurement of C-D bond order parameters.

Methodology:

  • Sample Loading: The MLV suspension is transferred to a suitable NMR rotor or sample holder.

  • Spectrometer Setup: The experiment is performed on a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence (90°_x - τ - 90°_y - τ - acquire). This sequence is essential for acquiring the broad powder patterns characteristic of ²H in the solid state.

  • Data Acquisition: Spectra are acquired at a controlled temperature, often as a function of temperature, across the phase transition of the lipid mixture.

  • Data Analysis: The quadrupolar splitting (Δν_Q) is measured from the separation of the two peaks in the Pake doublet powder pattern. The order parameter (S_CD) is then calculated using the equation: Δν_Q = (3/4)(e²qQ/h)S_CD, where (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (~170 kHz).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid membranes by detecting the heat changes associated with phase transitions.

Methodology:

  • Sample Loading: A precise amount of the MLV suspension is loaded into a DSC sample pan. An equal volume of the corresponding buffer is loaded into a reference pan.

  • Temperature Scan: The sample and reference pans are heated and/or cooled at a constant rate (e.g., 1-2°C/min).

  • Data Acquisition: The differential power required to maintain the sample and reference at the same temperature is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) shows endothermic peaks at the temperatures of phase transitions. The peak temperature corresponds to the transition temperature (T_m), and the area under the peak corresponds to the transition enthalpy (ΔH_m).

Visualizations

Molecular Structures

G Molecular Structures cluster_dppc DPPC-d62 (Deuterated Dipalmitoylphosphatidylcholine) cluster_chol Cholesterol dppc_head Choline Headgroup dppc_phosphate Phosphate dppc_head->dppc_phosphate dppc_glycerol Glycerol dppc_phosphate->dppc_glycerol dppc_sn1 sn-1 Acyl Chain (d31) dppc_glycerol->dppc_sn1 dppc_sn2 sn-2 Acyl Chain (d31) dppc_glycerol->dppc_sn2 chol_head Hydroxyl Headgroup chol_ring Steroid Ring chol_head->chol_ring chol_tail Alkyl Tail chol_ring->chol_tail

Fig. 1: Simplified structures of DPPC-d62 and Cholesterol.
Cholesterol's Ordering Effect on DPPC Bilayer

G Cholesterol's Ordering Effect on DPPC Bilayer cluster_pure Pure DPPC Bilayer (Liquid Disordered) cluster_mixed DPPC + Cholesterol Bilayer (Liquid Ordered) p1 DPPC p2 DPPC p3 DPPC p4 DPPC p5 DPPC p6 DPPC d1 DPPC c1 Chol d2 DPPC d3 DPPC c2 Chol d4 DPPC label_disordered Disordered Acyl Chains label_ordered Ordered Acyl Chains

Fig. 2: Cholesterol induces order in the DPPC acyl chains.
Experimental Workflow for Biophysical Analysis

G Experimental Workflow cluster_analysis Biophysical Characterization cluster_data Data Analysis prep Sample Preparation (Lipid Film -> MLVs) dsc DSC Analysis prep->dsc nmr Solid-State NMR prep->nmr dsc_data Thermograms (Tm, ΔH) dsc->dsc_data nmr_data NMR Spectra (Order Parameters) nmr->nmr_data interp Interpretation (Phase Behavior, Membrane Properties) dsc_data->interp nmr_data->interp

Fig. 3: Typical workflow for studying DPPC-cholesterol interactions.

Conclusion

The interaction of DPPC-d62 with cholesterol is a canonical system for understanding the fundamental principles of membrane organization. Cholesterol's ability to induce a liquid-ordered phase has profound implications for the physical properties of membranes, including their fluidity, thickness, and permeability. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to investigate how membrane composition can influence the activity and delivery of therapeutic agents. A thorough understanding of these lipid-sterol interactions is essential for the rational design of drug delivery systems and for predicting how drugs will interact with biological membranes.

References

Methodological & Application

Preparation of DPPC-d62 Liposomes by Sonication: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of small unilamellar vesicles (SUVs) composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d62 (DPPC-d62) using the sonication method. Sonication is a widely employed technique that utilizes high-frequency sound waves to disperse lipids in an aqueous medium, leading to the formation of liposomes. This application note outlines the necessary materials, equipment, and a step-by-step procedure for generating DPPC-d62 liposomes. Furthermore, it includes key quantitative parameters and characterization methods to ensure reproducibility and quality control.

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer. They are valuable tools in various scientific disciplines, including drug delivery, biophysics, and membrane protein studies. DPPC is a saturated phospholipid commonly used in liposome (B1194612) formulations due to its well-defined phase transition temperature (Tm) of approximately 41°C.[1] The deuterated form, DPPC-d62, is particularly useful in studies employing techniques such as neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, where the deuterium (B1214612) labels provide contrast and detailed structural information.

Sonication is a straightforward and effective method for producing liposomes, particularly SUVs.[2] The process involves the disruption of larger multilamellar vesicles (MLVs) into smaller, more uniform unilamellar vesicles through the application of sonic energy.[2] This protocol details the use of a probe-tip sonicator for this purpose.

Experimental Workflow

The overall workflow for the preparation of DPPC-d62 liposomes via sonication is depicted below.

G cluster_0 Preparation cluster_1 Liposome Formation cluster_2 Characterization A DPPC-d62 Dissolution in Organic Solvent B Lipid Film Formation (Evaporation) A->B C Hydration of Lipid Film B->C D Sonication (Probe-Tip) C->D E Centrifugation D->E F Supernatant Collection (Liposome Suspension) E->F G Dynamic Light Scattering (DLS) F->G H Zeta Potential Measurement F->H I Differential Scanning Calorimetry (DSC) F->I

Workflow for DPPC-d62 Liposome Preparation and Characterization.

Materials and Equipment

Materials
MaterialSupplier ExampleCatalog # Example
1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d62 (DPPC-d62)Avanti Polar Lipids860355
Chloroform (B151607)Sigma-AldrichC2432
MethanolFisher ScientificA412-4
HEPESSigma-AldrichH3375
Sodium Chloride (NaCl)Sigma-AldrichS9888
Purified Water (e.g., Milli-Q)Millipore-
Argon or Nitrogen Gas--
Equipment
EquipmentSupplier Example
Probe-tip Sonicator with microtipFisher Scientific
Rotary EvaporatorBüchi
Vortex MixerVWR
Benchtop MicrocentrifugeEppendorf
Glass Vials (2.0 mL)Wheaton
Round-bottom flask-
Glass SyringesHamilton
0.2 µm Syringe Filter-

Experimental Protocol

This protocol is optimized for the preparation of DPPC-d62 liposomes on a small scale (e.g., 25 mg).[3][4]

Lipid Film Preparation
  • Lipid Dissolution : Weigh the desired amount of DPPC-d62 powder and transfer it to a round-bottom flask. Dissolve the lipid in chloroform or a chloroform:methanol mixture (e.g., 2:1, v/v) to ensure a homogenous mixture.[5] A typical concentration is 10-20 mg of lipid per mL of organic solvent.

  • Solvent Evaporation : Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. For smaller volumes (<1 mL), the solvent can be evaporated under a gentle stream of nitrogen or argon gas in a fume hood.

  • Drying : To ensure complete removal of residual organic solvent, dry the lipid film under a high vacuum for at least 2 hours, or overnight.[5]

Hydration
  • Buffer Preparation : Prepare the desired aqueous buffer, for example, 20 mM HEPES with 100 mM NaCl at pH 7.4.[1] Degas the buffer prior to use.

  • Hydration : Add the buffer to the dried lipid film. The final lipid concentration can be varied; concentrations between 2.0 and 25.0 mg/mL have been reported for DPPC.[1]

  • Vortexing : Vortex the mixture vigorously to hydrate (B1144303) the lipid film. This will result in a milky white suspension of multilamellar vesicles (MLVs).[1][3] For efficient hydration, this step should be performed at a temperature above the phase transition temperature (Tm) of DPPC, which is approximately 41°C.

Sonication
  • Setup : Place the vial containing the MLV suspension in an ice-water bath to prevent excessive heating during sonication.[5]

  • Sonication Parameters : Insert the microtip of the probe-tip sonicator into the suspension. A common set of parameters is a 20% duty cycle with a pulse length of 2 seconds followed by a rest period of 2-5 seconds.[1][3]

  • Sonication Duration : The total sonication time is a critical parameter that influences the size of the resulting liposomes.[1][6] A total sonication time of 8-12 minutes, performed in cycles to prevent overheating, is often sufficient.[3][7] For example, perform 4 cycles of 2 minutes each.[3]

  • Post-Sonication Appearance : After successful sonication, the milky suspension should become a clear or slightly opalescent solution, indicating the formation of small unilamellar vesicles.[2]

Purification and Storage
  • Centrifugation : To remove any titanium particles shed from the sonicator tip and any remaining large lipid aggregates, centrifuge the liposome suspension at approximately 10,000 x g for 3-5 minutes.[1][3]

  • Supernatant Collection : Carefully transfer the supernatant containing the DPPC-d62 liposomes to a clean storage vial.[3]

  • Storage : Store the liposome suspension at 4°C. For short-term storage (up to 24 hours), this is generally acceptable.[3] It is advisable to perform an additional centrifugation step on stored samples to remove any precipitated lipid before use.[3]

Data Presentation

The following tables summarize key quantitative data from literature for the preparation of DPPC liposomes by sonication. These parameters can be adapted for DPPC-d62.

Table 1: Sonication Parameters

ParameterValueReference
Sonication MethodProbe-tip[3],[1]
Lipid Concentration2.0 - 25.0 mg/mL[1]
Duty Cycle20%[3],[1]
Pulse Duration2 seconds[3],[1]
Rest Period2 - 5 seconds[3],[1]
Total Sonication Time8 - 36 minutes[3],[1]
Temperature ControlIce-water bath[5]

Table 2: Post-Sonication Processing and Characterization

ParameterValueReference
Centrifugation Speed10,000 x g[3]
Centrifugation Time3 minutes[3]
Storage Temperature4°C[3]
Resulting Liposome Size (Z-average)~56 - 90 nm[8],[9]
Polydispersity Index (PDI)< 0.3[8]
Zeta Potential~ -17.9 mV (for DPPC)[8]

Conclusion

The sonication protocol described herein provides a reliable method for the preparation of DPPC-d62 liposomes. The key parameters influencing the final characteristics of the liposomes are lipid concentration and sonication time.[1] Proper temperature control during sonication is crucial to prevent lipid degradation. The resulting liposome suspension should be characterized by techniques such as Dynamic Light Scattering (DLS) to determine the size distribution and Polydispersity Index (PDI), and by measuring the zeta potential to assess stability. This protocol serves as a robust starting point for researchers and professionals in drug development requiring well-defined deuterated liposome systems.

References

Application Notes and Protocols for Forming Supported Lipid bilayers (SLBs) with DPPC-d62

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supported lipid bilayers (SLBs) are powerful tools in biophysical research and drug development, serving as mimics of cell membranes. This document provides a detailed guide to forming SLBs using 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (B1504367) (DPPC-d62). The deuterated acyl chains of DPPC-d62 make it particularly well-suited for neutron-based scattering techniques, such as neutron reflectometry, which provide high-resolution structural information. The protocols outlined below are primarily based on the widely used vesicle fusion method.

Key Experimental Considerations

The formation of high-quality DPPC-d62 SLBs is critically dependent on several factors. DPPC has a gel-to-liquid crystalline phase transition temperature (Tm) of approximately 41°C. For successful vesicle fusion and the formation of a continuous, uniform bilayer, it is essential to work at temperatures above this transition temperature.[1] The choice of substrate is also crucial, with mica and silica (B1680970) being commonly used hydrophilic surfaces that promote vesicle rupture and fusion.[1][2] The composition of the buffer, including ionic strength and the presence of divalent cations like Ca2+, can also influence the rate and extent of SLB formation.[3]

Experimental Protocols

Vesicle Preparation by Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) with a defined size, which is crucial for reproducible SLB formation.

Materials:

  • DPPC-d62 powder

  • Chloroform (B151607)

  • Buffer of choice (e.g., HEPES-NaCl, PBS)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Nitrogen gas stream

  • Vacuum desiccator

Procedure:

  • Dissolve the desired amount of DPPC-d62 in chloroform in a clean glass vial.

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing. The final lipid concentration is typically between 0.5 and 1 mg/mL.

  • The resulting suspension of multilamellar vesicles (MLVs) should be subjected to at least five freeze-thaw cycles using liquid nitrogen and a warm water bath to improve lamellarity.

  • Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.

  • Heat the extruder and the vesicle suspension to a temperature above the Tm of DPPC (e.g., 50-60°C).

  • Extrude the vesicle suspension through the membrane at least 11 times to produce a clear suspension of SUVs.

  • Store the SUV suspension at a temperature above the Tm until use.

SLB Formation by Vesicle Fusion

This protocol details the formation of a DPPC-d62 SLB on a solid substrate.

Materials:

  • DPPC-d62 SUV suspension

  • Substrate (e.g., freshly cleaved mica or cleaned silica wafer)

  • Buffer

  • Heated stage or water bath

Procedure:

  • Ensure the substrate is clean and hydrophilic. For mica, this is achieved by cleaving the surface with tape. For silica, cleaning can be done with piranha solution or UV/ozone treatment.

  • Place the substrate in a suitable chamber (e.g., a fluid cell for microscopy or a QCM-D chamber).

  • Heat the substrate and the buffer to a temperature above the Tm of DPPC (e.g., 50-70°C).[1]

  • Introduce the heated buffer into the chamber.

  • Inject the DPPC-d62 SUV suspension into the chamber to a final concentration of approximately 0.1 mg/mL.

  • Incubate for 30-60 minutes to allow for vesicle adsorption, rupture, and fusion into a continuous bilayer. The optimal incubation time may need to be determined empirically.

  • Rinse the chamber extensively with pre-heated buffer to remove any unfused vesicles.

  • The SLB is now formed and can be cooled to the desired experimental temperature.

Data Presentation

The following tables summarize key quantitative data for DPPC SLB formation and characterization. Note that the properties of DPPC-d62 are very similar to those of hydrogenous DPPC.

ParameterValueTechniqueReference
Phase Transition Temperature (Tm) ~41 °CDSC[1]
Optimal Temperature for Vesicle Fusion 50-70 °CAFM[1]
Typical Bilayer Thickness 5.1 ± 0.3 nmNeutron Reflectometry[4]
Typical Bilayer Thickness 6.3 ± 0.6 nmAFM Force Spectroscopy[2]
Buffer CompositionEffect on DPPC SLB FormationReference
HEPES-NaCl Fusion observed at ~70°C.[1]
HEPES-NaCl with MgCl2 Complete fusion observed at a lower temperature of ~55°C due to increased vesicle-surface attraction.[1]

Visualization of Experimental Workflow and Signaling Pathways

experimental_workflow Experimental Workflow for DPPC-d62 SLB Formation cluster_vesicle_prep Vesicle Preparation cluster_slb_formation SLB Formation cluster_characterization Characterization lipid_film 1. DPPC-d62 Lipid Film Formation hydration 2. Hydration with Buffer lipid_film->hydration freeze_thaw 3. Freeze-Thaw Cycles hydration->freeze_thaw extrusion 4. Extrusion above Tm freeze_thaw->extrusion vesicle_injection 7. Vesicle Injection extrusion->vesicle_injection substrate_prep 5. Substrate Cleaning heating 6. Heating Substrate & Buffer substrate_prep->heating heating->vesicle_injection incubation 8. Incubation & Fusion vesicle_injection->incubation rinsing 9. Rinsing incubation->rinsing afm AFM rinsing->afm qcmd QCM-D rinsing->qcmd fluorescence Fluorescence Microscopy rinsing->fluorescence neutron Neutron Reflectometry rinsing->neutron

Caption: Workflow for DPPC-d62 SLB formation and characterization.

vesicle_fusion_process Vesicle Fusion on a Solid Support vesicles_in_solution 1. Vesicles in Solution adsorption 2. Vesicle Adsorption vesicles_in_solution->adsorption rupture 3. Vesicle Rupture adsorption->rupture bilayer_patch 4. Bilayer Patch Formation rupture->bilayer_patch complete_slb 5. Complete SLB bilayer_patch->complete_slb

References

Application Notes and Protocols for Small-Angle Neutron Scattering (SANS) Analysis of DPPC-d62 Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the structure of lipid vesicles, providing nanoscale information on their size, shape, and internal structure. The use of deuterated lipids, such as 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (B1504367) (DPPC-d62), in combination with contrast variation of the solvent, allows for the selective highlighting of different components of the vesicle, yielding detailed insights into the bilayer structure. This document provides a comprehensive protocol for the preparation of DPPC-d62 unilamellar vesicles, the execution of SANS experiments, and the subsequent data analysis.

Quantitative Data Summary

A thorough understanding of the scattering properties of the vesicle components and the solvent is crucial for designing and interpreting a SANS experiment. The following tables summarize the key quantitative data for DPPC-d62 and the D₂O/H₂O solvent system.

Table 1: Molecular and Scattering Properties of DPPC-d62

PropertyValueReference
Chemical Formula C₄₀H₁₈D₆₂NO₈P[1][2][3]
Molecular Weight 796.42 g/mol [1]
Molecular Volume ~1238 ųCalculated
Headgroup Formula C₁₀H₁₈NO₈P-
Headgroup Volume ~332 ų-
Headgroup SLD 1.73 x 10⁻⁶ Å⁻²Calculated
Deuterated Tail Formula C₃₀D₆₂-
Deuterated Tail Volume ~906 ų-
Deuterated Tail SLD 8.24 x 10⁻⁶ Å⁻²Calculated
Whole DPPC-d62 SLD 6.25 x 10⁻⁶ Å⁻²Calculated

Table 2: Neutron Scattering Length Densities (SLD) of D₂O/H₂O Mixtures

% D₂O in H₂OSLD (x 10⁻⁶ Å⁻²)
0-0.56
100.13
200.82
301.51
402.20
502.89
603.58
704.27
804.96
905.65
1006.34

Experimental Protocols

I. Preparation of Unilamellar DPPC-d62 Vesicles

This protocol details the preparation of ~100 nm unilamellar vesicles using the thin-film hydration and extrusion method.

Materials:

  • DPPC-d62 powder

  • Chloroform (B151607)

  • Desired buffer (e.g., PBS, HEPES-buffered saline) prepared in different D₂O/H₂O ratios

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum desiccator

  • Water bath or heating block

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Glass syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of DPPC-d62 powder in chloroform in a round-bottom flask. A typical concentration is 10-20 mg/mL.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

    • Place the flask in a vacuum desiccator for at least 2 hours (preferably overnight) to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer (at the chosen D₂O/H₂O ratio) by adding the buffer to the flask. The temperature of the buffer should be above the phase transition temperature of DPPC (Tₘ ≈ 41 °C), typically around 50-60 °C.

    • Agitate the flask by vortexing for several minutes to form a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Heat the extruder and syringes to a temperature above the Tₘ of DPPC.

    • Draw the MLV suspension into one of the syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process reduces the size and lamellarity of the vesicles, resulting in a suspension of large unilamellar vesicles (LUVs).

    • The final vesicle suspension should be translucent.

  • Sample Storage:

    • Store the prepared vesicle suspension at 4 °C. For short-term storage, this is sufficient. For longer-term storage, consider the stability of the vesicles in the chosen buffer.

II. SANS Experiment Protocol

Instrument and Sample Holder:

  • A conventional SANS instrument.

  • Quartz banjo cells with a path length of 1-2 mm are typically used for liquid samples.

Typical Instrument Configuration:

ParameterRecommended SettingPurpose
Q-range 0.003 - 0.5 Å⁻¹To probe features from the overall vesicle size down to the bilayer thickness.
Neutron Wavelength (λ) 6 - 12 ÅLonger wavelengths provide access to lower Q-ranges.
Wavelength Spread (Δλ/λ) ~10-15%A compromise between flux and resolution.
Sample-to-Detector Distances Multiple distances (e.g., 1 m, 4 m, 10 m)To cover the desired Q-range.
Sample Temperature Controlled (e.g., 25 °C or 50 °C)To study the vesicles in a specific phase (gel or fluid).
Sample Concentration 1 - 10 mg/mL (0.1 - 1 % w/v)A compromise between signal strength and inter-particle interactions.

Experimental Steps:

  • Load Sample: Load the DPPC-d62 vesicle suspension into a clean quartz cell. Also prepare a cell with the corresponding buffer for background subtraction.

  • Temperature Equilibration: Allow the sample to equilibrate at the desired temperature in the instrument's sample holder.

  • Data Acquisition:

    • Measure the scattering from the sample.

    • Measure the scattering from the buffer.

    • Measure the scattering from the empty cell.

    • Measure the blocked beam background.

  • Data Reduction: The raw 2D scattering data is corrected for detector sensitivity, background scattering, and converted to 1D scattering intensity (I(q)) versus the scattering vector (q). This is typically done using software provided by the SANS facility.

Data Analysis Protocol

The reduced SANS data can be analyzed using software such as SasView to extract structural information about the DPPC-d62 vesicles.

Workflow:

  • Load Data: Load the reduced 1D data file (I(q) vs. q) into SasView.

  • Select Model: Choose an appropriate model for unilamellar vesicles. A commonly used model is the vesicle or core_shell_sphere model.

  • Set Initial Parameters:

    • Solvent SLD: Enter the calculated SLD of your D₂O/H₂O buffer.

    • Core SLD: This will be the same as the solvent SLD, as the vesicles are filled with the buffer.

    • Shell SLD: Enter the calculated SLD of the DPPC-d62 bilayer.

    • Radius: The expected radius of the vesicles (e.g., 500 Å for 100 nm vesicles).

    • Thickness: The expected thickness of the lipid bilayer (e.g., 40-50 Å).

    • Polydispersity: Introduce polydispersity in the vesicle radius to account for size variations.

  • Perform Fitting: Use the fitting engine in SasView to refine the model parameters by minimizing the chi-squared value between the model and the experimental data. It is good practice to first fit the overall size parameters and then refine the bilayer structure.

  • Interpret Results: The fitted parameters will provide quantitative information on the average radius, bilayer thickness, and scattering length density of the DPPC-d62 vesicles. By performing experiments with different D₂O/H₂O contrasts, one can independently determine the structure of the headgroup and tail regions of the bilayer.

Visualizations

ExperimentalWorkflow cluster_prep Vesicle Preparation cluster_sans SANS Experiment cluster_analysis Data Analysis (SasView) A Dissolve DPPC-d62 in Chloroform B Form Thin Lipid Film (Rotary Evaporation) A->B C Dry under Vacuum B->C D Hydrate with Buffer (above Tm) C->D E Form MLVs (Vortexing) D->E F Extrusion (100 nm membrane) E->F G Unilamellar Vesicles (LUVs) F->G H Load Sample into Quartz Cell G->H I Temperature Equilibration H->I J Data Acquisition (Sample, Buffer, Empty Cell) I->J K Data Reduction J->K L 1D Scattering Profile (I(q) vs. q) K->L M Load 1D Data L->M N Select Vesicle Model M->N O Set Initial Parameters (SLDs, Radius, Thickness) N->O P Perform Fit O->P Q Extract Structural Parameters P->Q

Caption: Experimental workflow for SANS analysis of DPPC-d62 vesicles.

ContrastMatching cluster_vesicle DPPC-d62 Vesicle cluster_solvent Solvent Contrast cluster_info Structural Information Obtained Vesicle Vesicle Structure Headgroup Headgroup (SLD = 1.73) Vesicle->Headgroup Tails Deuterated Tails (SLD = 8.24) Vesicle->Tails Solvent D2O/H2O Mixture MatchTails Solvent SLD ≈ 8.24 (Tails are invisible) Solvent->MatchTails MatchHeadgroup Solvent SLD ≈ 1.73 (Headgroup is invisible) Solvent->MatchHeadgroup MatchOverall Solvent SLD ≈ 6.25 (Vesicle is invisible) Solvent->MatchOverall Info_Headgroup Headgroup Thickness and Hydration MatchTails->Info_Headgroup Highlights Headgroup Info_Tails Bilayer Thickness and Lipid Packing MatchHeadgroup->Info_Tails Highlights Tails Info_Overall Scattering from Internal/Associated Species MatchOverall->Info_Overall Highlights non-lipid components

Caption: Logic of contrast matching in SANS for DPPC-d62 vesicles.

References

Application Notes and Protocols for Solid-State NMR Spectroscopy of DPPC-d62 Containing Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the study of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) membranes using solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on chain-perdeuterated DPPC (DPPC-d62). The use of DPPC-d62 in conjunction with ²H solid-state NMR offers a powerful tool to investigate the structure and dynamics of lipid bilayers, making it highly relevant for membrane biophysics, drug-membrane interaction studies, and the development of lipid-based drug delivery systems.

Introduction to Solid-State NMR of DPPC-d62 Membranes

Solid-state NMR spectroscopy is a versatile, non-invasive technique that provides atomic-level insights into the structure, dynamics, and orientation of molecules in the solid state. For lipid membranes, which exist in a liquid-crystalline phase, this technique is particularly informative. By replacing protons with deuterons in the acyl chains of DPPC (DPPC-d62), we can utilize the interaction of the deuterium (B1214612) nucleus's quadrupole moment with the local electric field gradient to probe the molecular order and dynamics of the lipid chains.

The primary observable in ²H solid-state NMR of deuterated lipids is the quadrupolar splitting (Δνq) . This splitting is directly proportional to the order parameter (SCD) of the carbon-deuterium (C-D) bond, which quantifies the degree of motional restriction and the average orientation of the acyl chains relative to the bilayer normal.

Applications in Membrane Research and Drug Development

Solid-state NMR of DPPC-d62 membranes has a wide range of applications, including:

  • Characterization of Lipid Phases: Distinguishing between different lipid phases such as the gel (Lβ), ripple (Pβ'), and liquid-crystalline (Lα) phases, as well as the liquid-ordered (Lo) and liquid-disordered (Ld) phases in the presence of cholesterol.[1]

  • Drug-Membrane Interactions: Assessing how drugs, peptides, and other bioactive molecules interact with and perturb the lipid bilayer. Changes in quadrupolar splittings can indicate whether a molecule disorders or orders the lipid chains, and where it might be located within the membrane.

  • Effects of Cholesterol: Quantifying the well-known ordering effect of cholesterol on phospholipid acyl chains.[1][2][3][4] Cholesterol is a crucial component of many biological membranes and its influence on membrane properties is of significant interest.

  • Influence of Environmental Factors: Studying the impact of temperature, pressure, hydration, and ions on membrane structure and dynamics.[5][6]

  • Lipid-Protein Interactions: Investigating how membrane proteins and peptides influence the surrounding lipid environment.

Quantitative Data Presentation

The following tables summarize key quantitative data obtained from ²H solid-state NMR studies of DPPC-d62 membranes.

Table 1: Acyl Chain Order Parameters (SCD) of DPPC-d62 in the Liquid-Crystalline Phase

The order parameter, SCD, is a measure of the orientational order of the C-D bonds along the acyl chain. A value of SCD = 0 indicates isotropic motion, while a higher value indicates more restricted motion and greater order. The order is typically highest near the glycerol (B35011) backbone and decreases towards the methyl terminus of the acyl chain.

Carbon PositionSCD (sn-1 chain) at 50°CSCD (sn-2 chain) at 50°C
20.450.44
30.460.45
4-10 ("plateau")~0.48~0.47
120.420.41
140.300.29
150.180.17
16 (CH₃)0.050.05

Note: These are representative values for pure DPPC-d62 in the Lα phase. The exact values can vary with experimental conditions.

Table 2: Effect of Cholesterol on the Average Order Parameter of DPPC-d62 at 50°C

Cholesterol is known to increase the order of the acyl chains in the liquid-crystalline phase, leading to the formation of the liquid-ordered (Lo) phase.

Cholesterol Concentration (mol%)Average SCD
0~0.40
10~0.55
20~0.65
30~0.75
40~0.80

Data adapted from published figures and trends.[1][2][3][4]

Table 3: Representative Relaxation Times for DPPC-d62 Acyl Chains

Relaxation times provide information about the dynamics of the lipid molecules over different timescales.

Relaxation ParameterTypical Value Range in Lα PhaseInformation Provided
Spin-Lattice (T₁)10 - 100 ms (B15284909)Fast molecular motions (e.g., trans-gauche isomerizations, molecular rotations)
Spin-Spin (T₂)100 µs - 1 msSlow molecular motions (e.g., collective chain fluctuations, lateral diffusion)

Experimental Protocols

Protocol 1: Preparation of DPPC-d62 Multilamellar Vesicles (MLVs)
  • Lipid Film Formation:

    • Dissolve a known quantity of DPPC-d62 powder (and any other components like cholesterol or a drug) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.

    • Remove the solvent under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired buffer (e.g., PBS, Tris) to the dried lipid film. The amount of buffer should be sufficient to fully hydrate (B1144303) the lipids (typically >50% by weight).

    • Vortex the mixture vigorously for several minutes above the main phase transition temperature of DPPC (~41°C) to facilitate the formation of MLVs.

  • Freeze-Thaw Cycles:

    • To ensure homogeneous hydration and vesicle size distribution, subject the sample to several freeze-thaw cycles. This involves freezing the sample in liquid nitrogen and then thawing it in a warm water bath (above the phase transition temperature). Repeat this process 5-10 times.

  • Sample Packing:

    • Transfer the hydrated lipid dispersion into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).

    • Centrifuge the rotor at low speed to pack the sample at the bottom.

    • Seal the rotor with a cap.

Protocol 2: Solid-State ²H NMR Data Acquisition
  • Spectrometer Setup:

    • Tune the NMR probe to the deuterium frequency (e.g., 76.8 MHz on an 11.7 T magnet).

    • Set the sample temperature using a calibrated temperature controller. Allow the sample to equilibrate at the desired temperature for at least 15-20 minutes before starting the experiment.

  • Quadrupolar Echo Pulse Sequence:

    • The standard pulse sequence for acquiring static ²H NMR spectra of lipids is the quadrupolar echo sequence: (π/2)x - τ - (π/2)y - τ - acquire.

    • π/2 Pulse Length: Calibrate the 90° pulse length for deuterium. Typical values are in the range of 2-4 µs.

    • Echo Delay (τ): Set the delay between the two pulses. A typical value is 30-50 µs. This delay allows for the refocusing of the dephasing caused by the large quadrupolar interaction.

    • Recycle Delay: The time between successive scans. This should be at least 5 times the T₁ relaxation time to allow for full recovery of the magnetization. For DPPC-d62, a recycle delay of 200-500 ms is common.

    • Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio. This can range from a few thousand to several hundred thousand depending on the sample concentration and instrument sensitivity.

  • Spectral Width:

    • Set a spectral width that is large enough to encompass the entire Pake doublet pattern. A width of 250-500 kHz is typically sufficient.

Protocol 3: Data Processing and Analysis
  • Fourier Transformation:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Apply an exponential line broadening (e.g., 100-500 Hz) to improve the signal-to-noise ratio.

  • De-Pake-ing:

    • The raw spectrum is a "Pake pattern," which is a superposition of spectra from all possible orientations of the lipid molecules in the magnetic field. To simplify the spectrum and facilitate the measurement of quadrupolar splittings, a "de-Pake-ing" algorithm can be applied. This mathematically transforms the powder pattern into a spectrum that would be obtained from an aligned sample.

  • Measurement of Quadrupolar Splittings (Δνq):

    • In the de-Paked spectrum, the quadrupolar splitting for each deuterated position appears as a pair of peaks. The splitting is the frequency difference between these two peaks.

  • Calculation of Order Parameters (SCD):

    • The order parameter for each C-D bond is calculated from the corresponding quadrupolar splitting using the following equation: SCD = (4/3) * (h / e²qQ) * Δνq where:

      • h is Planck's constant.

      • e²qQ/h is the quadrupolar coupling constant for deuterium in a C-D bond, which is approximately 167 kHz.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr Solid-State NMR cluster_analysis Data Analysis Lipid_Film Lipid Film Formation Hydration Hydration with Buffer Lipid_Film->Hydration Freeze_Thaw Freeze-Thaw Cycles Hydration->Freeze_Thaw Packing Packing into NMR Rotor Freeze_Thaw->Packing Acquisition Data Acquisition (Quadrupolar Echo) Packing->Acquisition FT Fourier Transformation Acquisition->FT DePake De-Pake-ing FT->DePake Measure_Splitting Measure Quadrupolar Splittings DePake->Measure_Splitting Calc_Order Calculate Order Parameters Measure_Splitting->Calc_Order

Caption: Experimental workflow for solid-state NMR of DPPC-d62 membranes.

Quadrupolar_Splitting cluster_membrane Lipid Bilayer cluster_spectrum Resulting Spectrum Bilayer Bilayer_Normal Bilayer Normal CD_Bond C-D Bond Bilayer_Normal->CD_Bond θ Magnetic_Field Magnetic Field (B₀) Magnetic_Field->Bilayer_Normal Spectrum Theta θ Splitting Quadrupolar Splitting (Δνq ∝ <3cos²θ - 1>)

Caption: Origin of quadrupolar splitting in ²H solid-state NMR of DPPC-d62.

References

Application Notes and Protocols for the Quantification of DPPC in Biological Samples using DPPC-d62 as an Internal Standard by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is the most abundant phospholipid component of pulmonary surfactant, playing a critical role in reducing surface tension within the alveoli.[1] Beyond its structural role, DPPC is also involved in modulating inflammatory responses.[1] Accurate quantification of DPPC in biological matrices is crucial for research in respiratory diseases, drug delivery, and lipidomics. This document provides detailed application notes and protocols for the quantitative analysis of DPPC using liquid chromatography-mass spectrometry (LC-MS) with dipalmitoylphosphatidylcholine-d62 (DPPC-d62) as an internal standard. The use of a stable isotope-labeled internal standard like DPPC-d62 is the gold standard for LC-MS quantification as it effectively corrects for variations in sample preparation, extraction efficiency, and matrix effects, ensuring high accuracy and precision.[2]

Experimental Protocols

Materials and Reagents
  • Analytes: Dipalmitoylphosphatidylcholine (DPPC)

  • Internal Standard: Dipalmitoylphosphatidylcholine-d62 (DPPC-d62)

  • Solvents: Chloroform, Methanol (B129727), Water, Isopropanol, Acetonitrile (all LC-MS grade)

  • Other Reagents: Formic acid, Ammonium (B1175870) formate (B1220265)

Sample Preparation: Lipid Extraction

A modified Bligh & Dyer extraction method is recommended for the extraction of phospholipids (B1166683) from biological samples such as plasma, serum, or cell pellets.[3]

Protocol:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (e.g., plasma, serum, or cell homogenate).

  • Add 200 µL of methanol containing the internal standard, DPPC-d62. The final concentration of the internal standard should be optimized based on the expected concentration of the endogenous analyte but a starting concentration of 100 ng/mL is recommended.

  • Vortex the mixture for 1 minute.

  • Add 400 µL of chloroform, and vortex for another 1 minute.

  • Add 200 µL of water to induce phase separation, and vortex for 30 seconds.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids and transfer it to a new tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid) for LC-MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

A reversed-phase separation is suitable for the analysis of DPPC.

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile/Water (60:40, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Isopropanol/Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 50°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
2.0
12.0
15.0
15.1
20.0

Mass Spectrometry (MS) Conditions:

The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

The following MRM transitions should be monitored. The collision energy should be optimized for the specific instrument, but starting values are provided.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DPPC 734.6184.135
DPPC-d62 796.0184.135

Data Presentation

The following table summarizes the key quantitative parameters for the analysis of DPPC using DPPC-d62 as an internal standard. This data is representative and may vary based on the specific instrumentation and matrix used.

ParameterValue
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Extraction Recovery > 85%
Lower Limit of Quantification (LLOQ) 1 ng/mL

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (50 µL) Add_IS Add Methanol with DPPC-d62 (200 µL) Sample->Add_IS Vortex1 Vortex (1 min) Add_IS->Vortex1 Add_CHCl3 Add Chloroform (400 µL) Vortex1->Add_CHCl3 Vortex2 Vortex (1 min) Add_CHCl3->Vortex2 Add_H2O Add Water (200 µL) Vortex2->Add_H2O Vortex3 Vortex (30s) Add_H2O->Vortex3 Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex3->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Dry Down Collect->Dry Reconstitute Reconstitute in Mobile Phase (100 µL) Dry->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (DPPC/DPPC-d62 Ratio) Integration->Quantification G cluster_membrane Cell Membrane cluster_intracellular Intracellular DPPC DPPC Membrane Membrane Fluidity DPPC->Membrane alters PKC Protein Kinase C (PKCδ) DPPC->PKC inhibits NADPH_complex NADPH Oxidase Complex Assembly Membrane->NADPH_complex inhibits ROS Reactive Oxygen Species (ROS) NADPH_complex->ROS produces p47phox p47phox (cytosolic subunit) PKC->p47phox phosphorylates p47phox->NADPH_complex translocates to

References

Application Notes and Protocols for Langmuir-Blodgett Deposition of DPPC-d62 Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation and characterization of dipalmitoylphosphatidylcholine-d62 (DPPC-d62) monolayers using the Langmuir-Blodgett (LB) technique. DPPC is a major component of lung surfactant and a common model lipid for studying biological membranes.[1][2][3] The use of chain-deuterated DPPC (DPPC-d62) is particularly advantageous for structural studies using techniques like neutron reflectometry, as it provides a strong contrast against hydrogenous materials.[3][4][5]

This document outlines the protocols for forming a stable monolayer at the air-water interface, its transfer onto a solid substrate, and subsequent characterization.

Core Concepts: The Langmuir-Blodgett Technique

The Langmuir-Blodgett technique involves the formation of a single-molecule-thick film (a monolayer) of an amphiphilic molecule at an air-liquid interface.[6] This monolayer can then be transferred onto a solid substrate with precise control over the packing density and film thickness.

The process begins with dissolving the amphiphilic molecule, in this case, DPPC-d62, in a volatile, water-immiscible solvent. This solution is then carefully dispensed onto the surface of a liquid subphase (typically purified water) within a Langmuir trough. After the solvent evaporates, the DPPC-d62 molecules remain, forming a disordered monolayer at the air-water interface.

Movable barriers on the trough are then used to compress the monolayer, forcing the molecules into a more ordered arrangement. The surface pressure of the monolayer is monitored throughout this process, generating a surface pressure-area (Π-A) isotherm, which provides critical information about the phase behavior of the monolayer. Once the desired surface pressure and molecular packing are achieved, a solid substrate is passed vertically through the monolayer, transferring the film onto its surface.

Experimental Protocols

Materials and Equipment
  • Lipid: Chain-deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d62)

  • Spreading Solvent: Chloroform or a chloroform/methanol mixture (e.g., 3:1 v/v)[7]

  • Subphase: Ultrapure water (Milli-Q or equivalent, resistivity > 18 MΩ·cm)

  • Substrates: Silicon wafers, mica, quartz slides, or gold-coated substrates[8][9][10]

  • Langmuir-Blodgett Trough: Equipped with movable barriers and a surface pressure sensor (e.g., Wilhelmy plate)

  • Cleaning Agents: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for cleaning silicon and quartz substrates (handle with extreme caution), and ethanol (B145695).

Substrate Preparation

Proper substrate cleaning is critical for successful monolayer deposition.

  • Silicon/Quartz Substrates:

    • Immerse the substrates in Piranha solution for 15-30 minutes to remove organic residues and render the surface hydrophilic. (Safety Note: Piranha solution is extremely corrosive and should be handled with appropriate personal protective equipment in a fume hood).

    • Rinse thoroughly with ultrapure water.

    • Dry the substrates under a stream of nitrogen gas.

  • Mica Substrates:

    • Cleave the mica sheets immediately before use to expose a fresh, atomically flat surface.[8]

Langmuir Monolayer Formation and Characterization
  • Trough Preparation: Clean the Langmuir trough and barriers thoroughly with ethanol and then ultrapure water. Fill the trough with the ultrapure water subphase.

  • Lipid Solution Preparation: Prepare a solution of DPPC-d62 in the spreading solvent at a concentration of approximately 1 mg/mL.[7]

  • Spreading the Monolayer: Using a microsyringe, carefully deposit small droplets of the DPPC-d62 solution onto the subphase surface at multiple locations.

  • Solvent Evaporation: Allow at least 10-15 minutes for the solvent to evaporate completely.[11]

  • Isotherm Measurement:

    • Compress the monolayer at a constant rate (e.g., 10 cm²/min).[3]

    • Record the surface pressure as a function of the mean molecular area to obtain the Π-A isotherm. The isotherm will reveal the different phases of the DPPC-d62 monolayer: gas, liquid-expanded (LE), LE-liquid-condensed (LC) coexistence, and liquid-condensed (LC) phases.[2][12]

Langmuir-Blodgett Deposition
  • Target Surface Pressure: Based on the Π-A isotherm, compress the monolayer to the desired surface pressure. For a well-packed but stable monolayer, a surface pressure in the LC phase is typically chosen (e.g., 30 mN/m).[3][7]

  • Monolayer Transfer:

    • Immerse the prepared substrate vertically into the subphase before compressing the monolayer to the target pressure.

    • Once the target pressure is reached and stabilized, slowly withdraw the substrate from the subphase at a controlled speed (e.g., 1-5 mm/min).

    • Maintain a constant surface pressure during the deposition process.

    • The transfer of the monolayer from the air-water interface onto the substrate will occur during the withdrawal.

Data Presentation: Quantitative Analysis of DPPC-d62 Monolayers

The following tables summarize key quantitative data for DPPC and DPPC-d62 monolayers obtained from surface pressure-area isotherms and neutron reflectometry experiments.

ParameterValue (DPPC-d62)Value (h-DPPC)ConditionsReference
Phase Transition (LE-LC) ~15 mN/m~5-12 mN/m24 °C, pure water subphase[2][3][13]
Collapse Pressure ~63 mN/m~70 mN/m24 °C, pure water subphase[2][13][14]
Area per Molecule (LC phase) ~45-55 Ų~48-60 Ų30 mN/m, 20-25 °C[15]
Characterization TechniqueParameter MeasuredTypical Value for DPPC-d62 MonolayerReference
Neutron Reflectometry Acyl Chain Thickness14-16 Å[3]
Neutron Reflectometry Headgroup Thickness8-10 Å[3]
Atomic Force Microscopy Monolayer Thickness~2 nm[7]

Visualizations

Experimental Workflow for Langmuir-Blodgett Deposition

G cluster_prep Preparation cluster_lb Langmuir Trough Operations cluster_depo Deposition cluster_char Characterization prep_lipid Prepare DPPC-d62 in Chloroform spread Spread Lipid Solution on Subphase prep_lipid->spread prep_subphase Prepare Pure Water Subphase prep_subphase->spread prep_substrate Clean Substrate (e.g., Silicon Wafer) dip Withdraw Substrate Vertically prep_substrate->dip evap Solvent Evaporation spread->evap compress Compress Monolayer evap->compress isotherm Record Π-A Isotherm compress->isotherm stabilize Stabilize at Target Pressure isotherm->stabilize stabilize->dip afm AFM Imaging dip->afm Deposited Monolayer nr Neutron Reflectometry dip->nr Deposited Monolayer

Caption: Workflow for Langmuir-Blodgett deposition of DPPC-d62.

Phase Transitions of a DPPC Monolayer

G gas Gas Phase Disordered Large Area/Molecule le Liquid-Expanded (LE) Fluid and Disordered gas->le Compression le_lc LE-LC Coexistence Ordered Domains in Disordered Matrix le->le_lc Compression lc Liquid-Condensed (LC) Ordered and Tilted Chains le_lc->lc Compression solid Solid Phase Highly Ordered Vertical Chains lc->solid Further Compression

Caption: Phase progression of a DPPC monolayer upon compression.

Applications in Research and Drug Development

  • Model Cell Membranes: DPPC-d62 LB films serve as simplified models of biological membranes, allowing for the study of lipid-protein and lipid-drug interactions in a controlled environment.[16][17]

  • Biomaterial Coatings: The deposition of biocompatible phospholipid monolayers onto medical implants can improve their hemocompatibility and reduce adverse immune responses.[10]

  • Biosensors: Functionalized LB films can be used as the sensing element in biosensors, where changes in the film's properties upon binding of a target analyte are detected.[6]

  • Pulmonary Surfactant Research: Given that DPPC is a primary component of lung surfactant, these model systems are invaluable for understanding the biophysical mechanisms of respiration and the effects of inhaled nanoparticles.[1][14][18]

References

Application Notes and Protocols: Elucidating Membrane Structure using Contrast Variation Small-Angle Neutron Scattering (SANS) with DPPC-d62 and D2O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the structure and function of lipid bilayers is paramount in drug development, as the cell membrane is a primary site of action for numerous therapeutics. Small-Angle Neutron Scattering (SANS) is a powerful, non-destructive technique for characterizing the structure of biological macromolecules in solution on the nanometer scale.[1] A key advantage of SANS is the ability to use isotopic substitution, particularly of hydrogen (¹H) with deuterium (B1214612) (²H or D), to manipulate the scattering contrast between different components of a system without significantly altering their chemical properties.

This application note provides a detailed overview and experimental protocols for using contrast variation SANS with tail-deuterated dipalmitoylphosphatidylcholine (DPPC-d62) and heavy water (D₂O) to investigate the structure of model lipid membranes. By systematically varying the D₂O/H₂O ratio of the solvent, specific components of the lipid bilayer can be "highlighted" or "masked," providing detailed information on membrane thickness, area per lipid, and the internal structure of the bilayer. This technique is invaluable for studying the effects of drugs, peptides, or other molecules on membrane structure and integrity.

Principle of Contrast Variation SANS

The intensity of scattered neutrons in a SANS experiment is proportional to the square of the difference in scattering length density (SLD, ρ) between the particle (e.g., a lipid vesicle) and the solvent. This difference is known as the "contrast" (Δρ).

I(q) ∝ (ρ_particle - ρ_solvent)²

Hydrogen and deuterium have vastly different neutron scattering lengths, leading to a large difference in the SLD of H₂O (-0.56 x 10⁻⁶ Å⁻²) and D₂O (6.37 x 10⁻⁶ Å⁻²). By preparing a series of solvents with varying D₂O/H₂O ratios, the SLD of the solvent can be precisely tuned. When the solvent SLD matches the SLD of a particular component, that component becomes effectively "invisible" to the neutrons.

In a system with DPPC-d62 vesicles, the lipid bilayer can be considered to have two main components: the hydrogenous headgroups and the deuterated acyl tails. By adjusting the D₂O concentration, one can create conditions where:

  • The entire vesicle is contrasted against the solvent.

  • The headgroups are contrast-matched , making the scattering dominated by the deuterated tails.

  • The deuterated tails are contrast-matched , highlighting the scattering from the hydrogenous headgroups.

  • The entire vesicle is contrast-matched ("match-out"), and the scattering is minimized.

This selective highlighting allows for a detailed reconstruction of the bilayer's internal structure.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to SANS contrast variation experiments with DPPC-d62.

Table 1: Scattering Length Densities (SLD) of Key Components

ComponentChemical FormulaMolecular Volume (ų)Scattering Length (fm)SLD (ρ) (10⁻⁶ Å⁻²)
H₂OH₂O30.3-1.68-0.56
D₂OD₂O30.319.156.37
DPPC (tails)C₃₂H₆₄~850-14.6-0.4
DPPC-d62 (tails)C₃₂D₆₂H₂~850441.87.5
DPPC (headgroup)C₁₀H₁₈O₈NP~37020.91.7

Note: SLD values can vary slightly based on the specific molecular volume calculations and experimental conditions.

Table 2: Structural Parameters of DPPC Bilayers Determined by SANS

ParameterConditionValue
Bilayer Thickness (D_B)DPPC at 50°C39.7 Å
Area per Lipid (A_L)DPPC at 50°C63.0 Ų[2]
Hydrophobic Thickness (2D_C)DPPC at 50°C29.8 Å

Experimental Protocols

Preparation of Unilamellar DPPC-d62 Vesicles

This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method.

Materials:

  • 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (DPPC-d62) powder

  • Chloroform (B151607)

  • Desired buffer (e.g., HEPES, PBS) prepared in H₂O

  • Deuterium oxide (D₂O, 99.9%)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Vacuum desiccator

  • Water bath sonicator

  • Heating block or water bath

Protocol:

  • Lipid Film Formation:

    • Dissolve a known amount of DPPC-d62 powder in chloroform in a clean round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.[3]

  • Hydration:

    • Prepare a series of D₂O/H₂O buffer solutions to achieve the desired solvent SLDs for the contrast variation experiment.

    • Hydrate the dry lipid film with the appropriate D₂O/H₂O buffer solution by adding the buffer to the flask. The final lipid concentration is typically in the range of 1-10 mg/mL.

    • To facilitate hydration, heat the solution to a temperature above the main phase transition temperature (Tₘ) of DPPC (~41°C), for instance, to 50°C.[4]

    • Gently agitate the flask to ensure the lipid film is fully suspended, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Extrusion):

    • Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Heat the extruder and the lipid suspension to a temperature above the Tₘ of DPPC (e.g., 50°C).

    • Pass the MLV suspension through the extruder 11-21 times to form unilamellar vesicles of a relatively uniform size.[3][4] The solution should become translucent.

    • The resulting vesicle solution is now ready for SANS analysis.

SANS Contrast Variation Measurement

Instrumentation:

  • A Small-Angle Neutron Scattering instrument.

  • Quartz sample cells (e.g., 1 or 2 mm path length).

Protocol:

  • Sample Preparation:

    • Prepare a set of DPPC-d62 vesicle samples, each in a different D₂O/H₂O buffer solution (e.g., 0%, 20%, 40%, 60%, 80%, 100% D₂O).

    • For each contrast, also prepare a corresponding buffer blank for background subtraction.

  • Data Acquisition:

    • Load the vesicle sample into a quartz cell and place it in the SANS instrument's sample holder.

    • Acquire the scattering data for a predetermined amount of time to achieve good statistics. The temperature should be controlled, typically above the Tₘ of DPPC (e.g., 50°C).

    • Measure the scattering from the corresponding buffer blank under the same conditions.

    • Measure the scattering from an empty cell and a blocked beam for data reduction.

  • Data Reduction and Analysis:

    • Subtract the empty cell, blocked beam, and buffer scattering from the sample scattering data to obtain the coherent scattering intensity I(q) vs. q, where q is the scattering vector.

    • Analyze the scattering data using appropriate models. For unilamellar vesicles, a core-shell model or a separated form factor model can be used.[5]

    • Simultaneously fit the data from all contrast points, constraining global parameters such as the bilayer thickness and area per lipid, while allowing the SLDs of the different components to vary according to the known D₂O/H₂O ratios. This global fitting approach provides a robust determination of the membrane's structural parameters.

Visualizations

Experimental Workflow

G cluster_prep Vesicle Preparation cluster_sans SANS Experiment cluster_analysis Data Analysis A Dissolve DPPC-d62 in Chloroform B Create Thin Lipid Film (Rotary Evaporation) A->B C Hydrate with D2O/H2O Buffer (above Tm) B->C D Extrusion (above Tm) C->D E Unilamellar Vesicles D->E F Prepare Contrast Series (0-100% D2O) E->F G SANS Data Acquisition (Vesicles & Buffers) F->G H Data Reduction (Background Subtraction) G->H I Global Model Fitting (e.g., Core-Shell Model) H->I J Determine Structural Parameters (Thickness, Area/Lipid) I->J G cluster_0 Solvent SLD cluster_1 Vesicle Contrast S1 Low D2O S2 Medium D2O V1 Vesicle S1->V1 High Contrast S3 High D2O V2 Tails Visible S2->V2 Heads Matched V3 Heads Visible S3->V3 Tails Matched V1_core d62-Tails V1_shell Heads V2_core d62-Tails V3_shell Heads

References

Measuring Lipid Dynamics with DPPC-d62 and Neutron Spin Echo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the dynamic properties of lipid membranes is fundamental to comprehending cellular processes and is a critical aspect of drug development, particularly for compounds that interact with or traverse cell membranes. Dipalmitoylphosphatidylcholine (DPPC) is a widely studied saturated lipid that serves as a model for biological membranes. The use of its deuterated analogue, DPPC-d62, in conjunction with neutron spin echo (NSE) spectroscopy, provides a powerful tool for probing the nanoscale dynamics of lipid bilayers.[1] NSE is uniquely suited to measure collective motions in membranes, such as bending and thickness fluctuations, over nanosecond timescales and nanometer length scales, which are relevant to many biological functions.[2][3][4][5] This document provides detailed application notes and protocols for measuring the lipid dynamics of DPPC-d62 vesicles using NSE.

The principle of NSE relies on tracking the spin of neutrons as they scatter from a sample. Changes in the neutron's energy upon scattering, which are related to the sample's dynamics, are encoded in the final polarization of the neutron beam. By analyzing this polarization, one can determine the intermediate scattering function, I(q,t), which describes the time correlation of density fluctuations at a given scattering vector, q. For lipid vesicles, this provides direct access to information about membrane mechanics.[6][7] The use of deuterated lipids like DPPC-d62 enhances the neutron scattering contrast against a D₂O solvent, isolating the signal from the lipid membrane itself.[1]

Key Applications

  • Characterization of Membrane Fluidity and Rigidity: Quantify the bending rigidity (κ) and area compressibility modulus (Kₐ) of lipid bilayers, providing insights into membrane stability and deformability.[4]

  • Drug-Membrane Interaction Studies: Assess how pharmaceutical compounds alter the mechanical properties of lipid membranes, which can be crucial for understanding their mechanism of action, permeability, and potential toxicity.

  • Investigation of Environmental Effects: Study the influence of temperature, pressure, and the addition of other molecules like cholesterol or peptides on membrane dynamics.

  • Validation of Molecular Dynamics Simulations: Provide experimental data to validate and refine computational models of lipid membranes.

Quantitative Data Summary

The following tables summarize key dynamic parameters for DPPC membranes as determined by Neutron Spin Echo and related techniques. These values serve as a baseline for comparison in experimental studies.

Table 1: Bending Rigidity (κ) of DPPC Bilayers Measured by Neutron Spin Echo

Temperature (°C)Bending Rigidity (κ) (x 10⁻²⁰ J)Bending Rigidity (κ) (kₒT)Notes
50~8.0~20In the fluid (Lα) phase.
30~34.1-In the gel (Lβ') phase.[1]

Note: kₒT is the thermal energy, where kₒ is the Boltzmann constant and T is the absolute temperature. Conversion between J and kₒT depends on the specific temperature of the measurement.

Table 2: Other Dynamic and Structural Properties of DPPC Bilayers

PropertyValueTemperature (°C)Technique
Area per lipid68.17 Ų72Molecular Dynamics Simulation
Bilayer thickness37.39 Å50Molecular Dynamics Simulation[8]

Experimental Protocols

This section outlines the key experimental procedures for preparing DPPC-d62 vesicles and conducting NSE measurements.

Protocol 1: Preparation of DPPC-d62 Unilamellar Vesicles
  • Lipid Film Formation:

    • Dissolve a known quantity of DPPC-d62 powder in a chloroform/methanol (2:1 v/v) solvent mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with D₂O buffer (e.g., 20 mM HEPES, 100 mM NaCl in D₂O, pH 7.4) by gentle swirling. The temperature of the buffer should be above the main phase transition temperature of DPPC (~41°C), for instance, at 50°C. This process results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the DPPC phase transition (e.g., 50°C).

    • Pass the MLV suspension through the membrane multiple times (typically 11-21 passes). This process yields a solution of LUVs with a relatively uniform size distribution.

  • Sample Characterization (Optional but Recommended):

    • Use Dynamic Light Scattering (DLS) to determine the average size and polydispersity of the prepared vesicles.

Protocol 2: Neutron Spin Echo Measurement
  • Sample Loading:

    • Load the prepared DPPC-d62 vesicle solution into a suitable sample holder (e.g., a quartz cuvette).

    • Also prepare a matching buffer sample for background subtraction.

  • NSE Spectrometer Setup:

    • The experiment is performed at a dedicated NSE spectrometer.

    • Set the desired temperature for the measurement. For DPPC, measurements are often conducted both below and above the phase transition temperature to observe changes in dynamics.

    • Select a range of neutron wavelengths and Fourier times to probe the dynamics over the desired length and time scales.

  • Data Collection:

    • Measure the scattered neutron intensity as a function of the scattering vector (q) and Fourier time (t).

    • Collect data for the DPPC-d62 sample, the D₂O buffer (for background subtraction), and an elastic scatterer (e.g., graphite) for resolution measurement.

Protocol 3: Data Analysis
  • Data Reduction:

    • Use standard software provided at the neutron scattering facility (e.g., DAVE) to perform data reduction.[7]

    • This involves correcting for background scattering from the buffer and the sample cell, and normalizing by the measured resolution function to obtain the intermediate scattering function, I(q,t)/I(q,0).[2]

  • Model Fitting:

    • The Zilman-Granek model is commonly used to describe the bending fluctuations of a lipid membrane. The intermediate scattering function is given by: I(q,t)/I(q,0) = exp[-(Γt)^(2/3)]

    • The relaxation rate, Γ, is related to the membrane's bending rigidity (κ) by: Γ = 0.025 * (kₒT)^(3/2) / (η * κ^(1/2)) * q³ where η is the viscosity of the solvent.

    • Fit the experimental data to this model to extract the bending rigidity, κ.

  • Thickness Fluctuation Analysis:

    • Deviations from the q³ dependence of the relaxation rate can indicate the presence of other dynamic modes, such as thickness fluctuations.[2]

    • To isolate the signal from thickness fluctuations, the data can be further analyzed by dividing the relaxation rate by q³ and fitting the excess dynamics to a Lorentzian function.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_nse Neutron Spin Echo Experiment cluster_analysis Data Analysis lipid_film 1. Lipid Film Formation (DPPC-d62 in solvent, rotary evaporation) hydration 2. Hydration (with D2O buffer above Tm) lipid_film->hydration extrusion 3. Extrusion (to form LUVs of defined size) hydration->extrusion dls 4. Characterization (DLS) (size and polydispersity) extrusion->dls sample_loading 5. Sample Loading (vesicle solution and buffer) dls->sample_loading nse_setup 6. NSE Spectrometer Setup (temperature, wavelength, Fourier times) sample_loading->nse_setup data_collection 7. Data Collection (I(q,t) for sample, buffer, resolution) nse_setup->data_collection data_reduction 8. Data Reduction (background subtraction, normalization) data_collection->data_reduction model_fitting 9. Model Fitting (Zilman-Granek model) data_reduction->model_fitting parameter_extraction 10. Parameter Extraction (Bending Rigidity κ) model_fitting->parameter_extraction membrane_dynamics cluster_dynamics Membrane Fluctuations membrane DPPC-d62 Bilayer bending Bending Fluctuations (Undulations) membrane->bending thickness Thickness Fluctuations (Peristaltic modes) membrane->thickness nse Neutron Spin Echo (NSE) Measures I(q,t) bending->nse probes thickness->nse probes zg_model Zilman-Granek Model Γ ∝ q³ nse->zg_model analyzed by bending_rigidity Bending Rigidity (κ) zg_model->bending_rigidity yields

References

Application Notes & Protocols: Sample Preparation of DPPC-d62 for Cryo-Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d62) vesicles (liposomes) for structural analysis using cryo-electron microscopy (cryo-EM). Proper sample preparation is fundamental to preserving the specimen in a near-native, hydrated state, which is essential for high-resolution imaging.

Application Notes

Principle

The primary goal is to prepare uniform, unilamellar DPPC-d62 vesicles and embed them in a thin layer of non-crystalline, vitreous ice.[1] This process, known as vitrification, preserves the liposomes in their native hydrated state without the structural damage associated with ice crystal formation.[2][3] The use of deuterated lipids like DPPC-d62 is particularly valuable in techniques like coherent anti-Stokes Raman scattering (CARS) microscopy to distinguish lipid domains, and this principle of creating specific lipid environments is crucial for studying membrane proteins in a controlled bilayer.[4] For cryo-EM, the objective is to visualize the morphology, lamellarity, and size distribution of the vesicles themselves or to study membrane proteins reconstituted within them.[5][6]

Key Considerations for DPPC-d62 Vesicle Preparation
  • Lipid Purity and Handling: Start with high-purity DPPC-d62. Lipids should be stored and handled under an inert gas (like argon) whenever possible to prevent oxidation, especially if unsaturated lipids are also present in the mixture.

  • Temperature Control: The main phase transition temperature (Tm) of DPPC is 41°C.[7][8] Vesicle preparation, particularly hydration and extrusion steps, should be performed at a temperature above the Tm (e.g., 45-60°C) to ensure the lipids are in a fluid, liquid crystalline phase (Lα).[8][9] This promotes the formation of stable, unilamellar vesicles.[10] Vitrifying from a temperature above Tm results in vesicles with a uniform thickness.[11]

  • Vesicle Formation Method: While several methods exist, such as sonication[12][13] and detergent dialysis[11][14], extrusion is a widely used technique that produces unilamellar vesicles with a relatively uniform size distribution.[7] The choice of pore size for the extrusion membrane directly controls the final vesicle diameter.

  • Buffer Composition: The choice of buffer is critical. A common choice is a HEPES buffer with NaCl (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4).[12] It is crucial to ensure the buffer is filtered and degassed to avoid impurities and bubble formation.

  • Vesicle Concentration: The concentration of vesicles is a critical parameter for preparing high-quality cryo-EM grids.[15][16] Optimal concentration often requires empirical determination. If the concentration is too low, it can be difficult to find vesicles in the holes of the grid.[17]

Experimental Protocols

Protocol 1: DPPC-d62 Unilamellar Vesicle Preparation via Extrusion

This protocol describes the formation of ~100 nm unilamellar vesicles.

1. Materials and Reagents:

  • DPPC-d62 powder (e.g., from Avanti Polar Lipids)
  • Chloroform (B151607)
  • Hydration Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)
  • Nitrogen or Argon gas
  • Glass vials

2. Equipment:

  • Rotary evaporator or vacuum desiccator
  • Water bath or heating block
  • Mini-extruder apparatus
  • Polycarbonate membranes (e.g., 100 nm pore size)
  • Syringes (e.g., 1 mL gas-tight)
  • Vortex mixer

3. Methodology:

  • Lipid Film Formation:

    • Dissolve a known quantity of DPPC-d62 powder in chloroform in a round-bottom flask or glass vial.

    • Evaporate the solvent using a gentle stream of nitrogen or argon gas while rotating the vial to create a thin, even lipid film on the bottom.

    • Place the vial under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.

  • Lipid Film Hydration:

    • Pre-heat the hydration buffer to a temperature above DPPC's Tm (e.g., 50°C).

    • Add the warm buffer to the vial containing the dry lipid film to achieve the desired final lipid concentration (see Table 1).

    • Incubate the vial in a water bath at 50°C for 1-2 hours, with intermittent vortexing every 15-20 minutes. This process swells the lipid film, forming multilamellar vesicles (MLVs). The solution will appear milky.[12]

  • Freeze-Thaw Cycles (Optional but Recommended):

    • To improve the homogeneity of the vesicles, subject the MLV suspension to 5-10 freeze-thaw cycles.

    • Freeze the suspension by immersing the vial in liquid nitrogen until fully frozen.

    • Thaw the suspension in a warm water bath (e.g., 50°C). This process helps to break down large multilamellar structures.

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm pore size polycarbonate membrane, ensuring the entire apparatus is pre-heated to 50-60°C to stay above the lipid Tm.

    • Load the MLV suspension into one of the syringes.

    • Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 21 times). This ensures the final vesicle collection is from the same syringe, promoting uniformity.

    • The resulting solution of large unilamellar vesicles (LUVs) should appear clearer than the initial MLV suspension.

  • Storage:

    • Store the prepared liposomes at 4°C. For short-term storage, sealing the vial under argon can prevent lipid degradation. Use within a few days for best results.

Table 1: Typical Parameters for DPPC-d62 Liposome (B1194612) Preparation

Parameter Typical Value Notes
Lipid Concentration 2.0 - 25.0 mg/mL Higher concentrations may be needed for cryo-EM grid preparation.[12][15]
Hydration Buffer 20 mM HEPES, 100 mM NaCl, pH 7.4 Buffer composition can be varied based on experimental needs.
Hydration Temperature 50 - 60 °C Must be above the Tm of DPPC (41°C).[8]
Extrusion Temperature 50 - 60 °C Critical to maintain lipids in the fluid phase during extrusion.
Extruder Pore Size 100 nm Can be varied (e.g., 50 nm to 200 nm) to achieve desired vesicle size.

| Number of Passes | 21 | An odd number of passes is recommended for sample homogeneity. |

Protocol 2: Cryo-EM Grid Preparation and Vitrification

This protocol describes the plunge-freezing of prepared DPPC-d62 liposomes.

1. Materials and Reagents:

  • Prepared DPPC-d62 liposome suspension
  • Cryo-EM grids (e.g., Quantifoil or C-flat holey carbon grids)[1]
  • Liquid ethane (B1197151)
  • Liquid nitrogen

2. Equipment:

  • Vitrification device (e.g., Vitrobot™, EM GP2)[17][18]
  • Glow-discharger
  • Cryo-tweezers
  • Grid storage boxes

3. Methodology:

  • Grid Preparation:

    • Render the carbon surface of the cryo-EM grids hydrophilic by treating them with a glow-discharger immediately before use. This promotes even spreading of the aqueous sample.[19]

  • Vitrification Device Setup:

    • Set up the vitrification device. Set the environmental chamber to a controlled temperature (e.g., 22-25°C) and 100% relative humidity to minimize sample evaporation.[17]

    • Cool the liquid ethane container with liquid nitrogen until the ethane is fully liquefied.

  • Sample Application and Blotting:

    • Secure a glow-discharged grid in the vitrification device tweezers.

    • Apply 3-4 µL of the liposome suspension onto the grid surface.[16][18]

    • Blot the grid with filter paper to remove excess liquid, leaving a very thin film of the suspension spanning the holes of the carbon film.[1] The blotting time is a critical parameter that must be optimized.

  • Plunging:

    • Immediately after blotting, rapidly plunge the grid into the liquid ethane.[1][14] The rapid cooling rate (~10⁵–10⁶ K/s) vitrifies the sample.[14]

  • Grid Storage:

    • Quickly transfer the vitrified grid from the ethane into a grid box submerged in liquid nitrogen.

    • Store the grids under liquid nitrogen until ready for imaging in the cryo-electron microscope.

Table 2: Typical Parameters for Cryo-EM Grid Vitrification

Parameter Typical Value / Setting Notes
Grid Type Holey Carbon (e.g., C-flat R1.2/1.3) Vesicles often show a preference for the carbon film over the holes.[16]
Sample Volume 3 - 4 µL Standard application volume.[18]
Blotting Time 2 - 5 seconds Highly variable; must be optimized to achieve appropriate ice thickness.
Blotting Force 0 to -5 Instrument-dependent setting; affects the amount of liquid removed.
Humidity 100% Minimizes sample evaporation during blotting.[17]
Temperature 22 - 25 °C Sample temperature prior to vitrification can affect the lipid phase.[11]

| Cryogen | Liquid Ethane | Cooled by liquid nitrogen.[1] |

Visualizations

Experimental Workflow Diagram

DPPC_CryoEM_Workflow cluster_prep Vesicle Preparation (Above Tm, e.g., 50°C) cluster_vit Vitrification cluster_result Analysis lipid_powder DPPC-d62 Powder dissolve Dissolve in Chloroform lipid_powder->dissolve film Create Thin Lipid Film dissolve->film Evaporate Solvent hydrate Hydrate with Buffer (forms MLVs) film->hydrate Add Buffer & Incubate extrude Extrude through 100 nm Membrane hydrate->extrude Load into Pre-heated Extruder luvs Homogeneous LUVs (Final Sample) extrude->luvs Pass 21x apply_sample Apply 3-4 µL of LUVs to Grid luvs->apply_sample Transfer to Vitrification Device glow_discharge Glow-Discharge EM Grid glow_discharge->apply_sample blot Blot Excess Liquid apply_sample->blot plunge Plunge-Freeze in Liquid Ethane blot->plunge final_grid Vitrified Grid with Embedded Vesicles plunge->final_grid imaging Cryo-TEM Imaging final_grid->imaging

Caption: Workflow for DPPC-d62 liposome preparation and vitrification for cryo-EM.

References

Application Notes and Protocols for Studying Drug-Membrane Interactions with DPPC-d62 Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction of pharmacologically active molecules with cell membranes is a critical aspect of drug discovery and development. The lipid bilayer, the fundamental structure of the cell membrane, can significantly influence a drug's efficacy, transport, and potential toxicity. Dipalmitoylphosphatidylcholine (DPPC) is a widely used model lipid for these studies due to its well-characterized thermotropic phase behavior and its prevalence in biological membranes, particularly in lung surfactant. The deuterated version, DPPC-d62, where the acyl chains are perdeuterated, serves as an invaluable tool in techniques like solid-state Nuclear Magnetic Resonance (NMR) and neutron scattering, providing enhanced contrast and detailed structural information.

This document provides detailed application notes and protocols for investigating drug-membrane interactions using DPPC-d62 bilayers. It is intended to guide researchers in employing key biophysical techniques to elucidate the molecular details of how drugs perturb membrane structure and dynamics.

Key Experimental Techniques

Several powerful biophysical techniques are employed to study the interactions between drugs and DPPC-d62 bilayers. Each method provides unique insights into different aspects of the membrane's properties.

  • Solid-State Nuclear Magnetic Resonance (ssNMR): A versatile technique for probing the structure and dynamics of both the lipid bilayer and the interacting drug at an atomic level.[1] ²H (deuterium) NMR of DPPC-d62 is particularly powerful for determining changes in the acyl chain order and dynamics upon drug incorporation.[2] ³¹P NMR can provide information on the headgroup conformation and the overall phase state of the bilayer.

  • Neutron Scattering: Techniques like Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry are used to determine the overall structure of the lipid bilayer, including its thickness and the area per lipid molecule. The use of DPPC-d62 is crucial for contrast variation experiments, which allow for the precise localization of the drug within the bilayer and the detailed characterization of the membrane structure.[3][4]

  • Differential Scanning Calorimetry (DSC): This technique measures the heat changes associated with the phase transitions of the lipid bilayer.[5] The main phase transition of DPPC from the gel (Lβ') to the liquid crystalline (Lα) phase is sensitive to the presence of foreign molecules.[6] Drugs that partition into the bilayer can cause shifts in the transition temperature (Tm) and changes in the enthalpy (ΔH) and cooperativity of the transition, providing insights into the extent and nature of the interaction.[7][8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Solid-State NMR (²H NMR) Spectroscopy

This protocol outlines the steps for acquiring and analyzing ²H NMR spectra of DPPC-d62 multilamellar vesicles (MLVs) in the presence of a drug.

1. Sample Preparation:

  • Co-dissolve DPPC-d62 and the drug of interest in a suitable organic solvent (e.g., chloroform/methanol mixture). The desired drug concentration is typically expressed as a mole percentage of the total lipid.
  • Remove the organic solvent under a stream of nitrogen gas to form a thin lipid/drug film on the walls of a round-bottom flask.
  • Further dry the film under high vacuum for at least 12 hours to remove any residual solvent.
  • Hydrate the film with a buffer solution (e.g., 100 mM NaCl, 10 mM HEPES, pH 7.4) to a final lipid concentration of 20-50 wt%. The hydration should be performed above the main phase transition temperature of DPPC (~41°C).
  • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).
  • Transfer the hydrated sample into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).[9]

2. NMR Data Acquisition:

  • Use a solid-state NMR spectrometer equipped with a wideline probe.
  • Acquire ²H NMR spectra using a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire).
  • Typical experimental parameters include a spectral width of 250-500 kHz, a recycle delay of 1-2 seconds, an echo time (τ) of 30-50 µs, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  • Acquire spectra at a temperature above the main phase transition of the lipid (e.g., 50°C).

3. Data Analysis:

  • The quadrupolar splitting (Δνq) of the ²H NMR spectrum is directly proportional to the deuterium (B1214612) order parameter (SCD), which reflects the motional anisotropy of the C-²H bond.
  • Calculate the order parameter for each deuterated segment of the acyl chain using the equation: SCD = (4/3) * (h / e²qQ) * Δνq where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-²H bond (~170 kHz).
  • Plot the calculated SCD values as a function of the carbon position along the acyl chain to generate an order parameter profile. Changes in this profile upon drug addition indicate the location and extent of drug-induced membrane perturbation.

Protocol 2: Neutron Reflectometry

This protocol describes the use of neutron reflectometry to determine the effect of a drug on the thickness of a supported DPPC-d62 bilayer.

1. Substrate Preparation:

  • Use a flat, polished silicon wafer as the substrate.
  • Clean the substrate thoroughly by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) and then treat with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to create a hydrophilic surface.

2. Bilayer Deposition (Vesicle Fusion Method):

  • Prepare small unilamellar vesicles (SUVs) of DPPC-d62 with and without the drug by probe sonication or extrusion of MLVs.
  • Incubate the cleaned silicon substrate with the SUV suspension above the Tm of DPPC to allow for vesicle fusion and the formation of a supported lipid bilayer.
  • Rinse the surface with buffer to remove excess vesicles.

3. Neutron Reflectometry Measurement:

  • Mount the sample in a temperature-controlled liquid cell on the neutron reflectometer.
  • Measure the neutron reflectivity as a function of the momentum transfer vector (Qz). The use of D₂O as the solvent provides good contrast against the deuterated lipid tails.
  • Collect data over a suitable Qz range to resolve the bilayer structure.

4. Data Analysis:

  • Model the reflectivity data using a layered model of the interface (e.g., silicon, silicon oxide, water layer, inner headgroup, acyl chains, outer headgroup, bulk solvent).
  • Fit the model to the experimental data to obtain the scattering length density (SLD) profile of the bilayer.
  • From the SLD profile, determine the thickness of the acyl chain region and the headgroup regions. Compare the bilayer thickness with and without the drug to quantify the drug's effect.

Protocol 3: Differential Scanning Calorimetry (DSC)

This protocol details the procedure for studying the effect of a drug on the thermotropic phase behavior of DPPC MLVs.

1. Sample Preparation:

  • Prepare MLVs of DPPC with varying concentrations of the drug as described in the ssNMR protocol (Protocol 1, step 1).
  • Encapsulate a precise amount of the lipid dispersion (typically 10-20 µL of a 1-5 mM suspension) in a DSC sample pan. Use an identical volume of buffer in the reference pan.

2. DSC Data Acquisition:

  • Place the sample and reference pans in the DSC instrument.
  • Perform heating and cooling scans over a temperature range that encompasses the pre-transition and main phase transition of DPPC (e.g., 20°C to 60°C).
  • Use a scan rate of 1-2°C/min. Multiple scans are typically performed to ensure reproducibility.

3. Data Analysis:

  • Analyze the thermograms to determine the main phase transition temperature (Tm), which is the peak temperature of the main endothermic transition.
  • Calculate the enthalpy of the transition (ΔH) by integrating the area under the transition peak.
  • Determine the width of the transition at half-height (ΔT₁/₂), which is a measure of the cooperativity of the transition.
  • Plot Tm, ΔH, and ΔT₁/₂ as a function of drug concentration to characterize the drug's effect on the bilayer's thermotropic properties. A decrease in Tm and ΔH is often indicative of membrane fluidization and disordering.[10]

Data Presentation

Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of Drug X on the Thermotropic Properties of DPPC Bilayers (from DSC)

Drug X Concentration (mol%)Main Transition Temperature (Tₘ) (°C)Transition Enthalpy (ΔH) (kcal/mol)Transition Width (ΔT₁/₂) (°C)
041.48.70.5
141.18.20.8
540.27.11.5
1039.05.92.8

Table 2: Effect of Drug Y on DPPC-d62 Bilayer Thickness (from Neutron Reflectometry)

SampleAcyl Chain Thickness (Å)Headgroup-to-Headgroup Thickness (Å)
Pure DPPC-d6230.5 ± 0.545.2 ± 0.7
DPPC-d62 + 5 mol% Drug Y29.8 ± 0.644.5 ± 0.8
DPPC-d62 + 10 mol% Drug Y28.9 ± 0.543.6 ± 0.7

Table 3: Effect of Drug Z on Deuterium Order Parameters (SCD) of DPPC-d62 Acyl Chains at 50°C (from ²H NMR)

Carbon PositionSCD (Pure DPPC-d62)SCD (DPPC-d62 + 10 mol% Drug Z)
C20.2100.195
C40.2050.188
C60.1980.175
C80.1850.160
C100.1600.142
C120.1250.110
C140.0700.065
C160.0250.023

Visualizations

Diagrams created using Graphviz to illustrate workflows and interactions.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_techniques Biophysical Characterization cluster_data_analysis Data Analysis start DPPC-d62 + Drug in Organic Solvent film Dry Lipid/Drug Film start->film hydrate Hydration with Buffer film->hydrate mlvs Multilamellar Vesicles (MLVs) hydrate->mlvs ssnmr Solid-State NMR mlvs->ssnmr dsc DSC mlvs->dsc neutron Neutron Scattering mlvs->neutron Vesicle Fusion for Supported Bilayers order Order Parameters ssnmr->order thermo Thermotropic Properties dsc->thermo thickness Bilayer Structure neutron->thickness

Experimental workflow for studying drug-membrane interactions.

Drug_Membrane_Interaction cluster_membrane DPPC-d62 Bilayer cluster_effects Effects on Membrane Properties head_upper Headgroup tail_upper Acyl Chains tail_lower Acyl Chains head_lower Headgroup drug Drug Molecule drug->tail_upper Partitioning effect1 Altered Acyl Chain Order drug->effect1 effect2 Modified Bilayer Thickness drug->effect2 effect3 Shift in Phase Transition drug->effect3

Drug partitioning into a DPPC-d62 bilayer and its effects.

Conclusion

The combination of solid-state NMR, neutron scattering, and differential scanning calorimetry provides a powerful and comprehensive approach to characterizing the interactions of drugs with DPPC-d62 bilayers. By following the detailed protocols and systematically analyzing the quantitative data as outlined in these application notes, researchers can gain valuable insights into how a drug molecule perturbs the structure and dynamics of a model cell membrane. This knowledge is crucial for understanding the mechanisms of drug action, predicting potential membrane-mediated toxicity, and designing more effective and safer therapeutic agents. The use of deuterated lipids like DPPC-d62 is instrumental in achieving the level of detail necessary for these molecular-level investigations.

References

Application Note: Creation and Characterization of Asymmetric Lipid Bilayers using DPPC-d62

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Asymmetric lipid bilayers are powerful tools for mimicking the complex structure of cellular membranes, where lipid composition differs between the inner and outer leaflets. This asymmetry is crucial for numerous biological functions, including signal transduction, membrane trafficking, and protein-lipid interactions. The use of chain-perdeuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d62) in the synthesis of these model membranes offers significant advantages, particularly for structural studies using techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. The deuterium (B1214612) labeling provides a contrast that allows for the detailed characterization of the bilayer's structure and dynamics. This application note describes the generation of asymmetric large unilamellar vesicles (aLUVs) with a DPPC-d62 enriched outer leaflet and provides an overview of their characterization and applications.

Principle

The most common method for preparing asymmetric vesicles is through methyl-β-cyclodextrin (mβCD)-mediated lipid exchange.[1][2] This technique involves the use of two distinct vesicle populations: "donor" vesicles, which are typically multilamellar and contain the lipid destined for the outer leaflet (in this case, DPPC-d62), and "acceptor" vesicles, which are unilamellar and form the inner leaflet of the final asymmetric vesicles.[1][3] mβCD acts as a lipid carrier, facilitating the transfer of lipids from the donor vesicles to the outer leaflet of the acceptor vesicles.[2] The use of a dense sucrose (B13894) core in the donor vesicles allows for their separation from the acceptor vesicles via centrifugation after the exchange process.[1][3]

Applications

The ability to create asymmetric bilayers with DPPC-d62 has significant implications for various research areas:

  • Membrane Structure and Dynamics: The deuterium label in DPPC-d62 is invaluable for neutron scattering studies, which can provide high-resolution structural information about the individual leaflets of the bilayer, such as thickness and area per lipid.[4][5][6]

  • Drug-Membrane Interactions: Asymmetric vesicles serve as more realistic models of cell membranes for studying how drugs partition into and interact with specific leaflets, which is crucial for understanding drug efficacy and toxicity.[7]

  • Protein-Lipid Interactions: These model systems are instrumental in investigating how peripheral and integral membrane proteins interact with and are influenced by the specific lipid environment of a single leaflet.

  • Lipid Raft Formation: Asymmetric bilayers are used to study the formation and properties of lipid rafts, which are microdomains enriched in certain lipids and cholesterol that play a role in cell signaling.[2]

  • Signal Transduction: By mimicking the asymmetric nature of the plasma membrane, these vesicles can be used to study signaling pathways that are initiated at the cell surface.[8]

Experimental Protocol: Preparation of Asymmetric DPPC-d62/POPC Large Unilamellar Vesicles (aLUVs)

This protocol details the preparation of aLUVs with an outer leaflet enriched in DPPC-d62 and an inner leaflet composed primarily of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC).

Materials

  • DPPC-d62 (chain-perdeuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine)

  • POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)

  • Chloroform (B151607)

  • Sucrose

  • Methyl-β-cyclodextrin (mβCD)

  • HEPES buffer (or other suitable buffer)

  • Glass scintillation vials

  • Glass syringe

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Centrifuge

Experimental Workflow

G cluster_prep Vesicle Preparation cluster_exchange Lipid Exchange cluster_purification Purification & Characterization donor_prep Prepare Donor Vesicles (DPPC-d62) - Dissolve in chloroform - Dry to form lipid film - Hydrate with sucrose buffer - Create multilamellar vesicles (MLVs) mbcd_incubation Incubate donor MLVs with mβCD donor_prep->mbcd_incubation acceptor_prep Prepare Acceptor Vesicles (POPC) - Dissolve in chloroform - Dry to form lipid film - Hydrate with buffer - Extrude to form large unilamellar vesicles (LUVs) exchange_step Incubate acceptor LUVs with mβCD/DPPC-d62 solution acceptor_prep->exchange_step mbcd_incubation->exchange_step centrifugation Separate aLUVs from donor vesicles via centrifugation exchange_step->centrifugation characterization Characterize aLUVs - NMR for asymmetry - GC for lipid composition centrifugation->characterization

Figure 1. Experimental workflow for creating asymmetric lipid bilayers using DPPC-d62.

Step-by-Step Procedure

1. Preparation of Donor Vesicles (DPPC-d62) [9] a. Using a glass syringe, transfer the desired amount of DPPC-d62 stock solution (dissolved in chloroform) to a glass scintillation vial. b. Remove the chloroform using a gentle stream of nitrogen gas, followed by drying under vacuum for at least 12 hours to form a thin lipid film. c. Hydrate the lipid film with a sucrose-containing buffer to create multilamellar vesicles (MLVs). The sucrose provides the density needed for later separation.

2. Preparation of Acceptor Vesicles (POPC) [9] a. Prepare a lipid film of POPC in a separate vial as described in steps 1a and 1b. b. Hydrate the POPC film with a sucrose-free buffer. c. Subject the hydrated lipid suspension to several freeze-thaw cycles. d. Extrude the suspension through a polycarbonate membrane (e.g., with 100 nm pores) to produce large unilamellar vesicles (LUVs) of a defined size.

3. mβCD-Mediated Lipid Exchange [1][9] a. Incubate the donor DPPC-d62 MLVs with a solution of mβCD. This allows the mβCD to extract DPPC-d62 lipids from the donor vesicles. b. Separate the mβCD/DPPC-d62 complexes from the donor MLVs. c. Incubate the acceptor POPC LUVs with the mβCD/DPPC-d62 solution. This will facilitate the insertion of DPPC-d62 into the outer leaflet of the acceptor vesicles.

4. Purification of Asymmetric LUVs (aLUVs) [9] a. After the exchange, the mixture will contain the newly formed aLUVs and the dense, sucrose-filled donor vesicles. b. Separate the aLUVs from the donor vesicles by centrifugation. The donor vesicles will pellet at the bottom, while the aLUVs will remain in the supernatant.

Characterization of Asymmetric Vesicles

It is crucial to verify the asymmetry and composition of the prepared vesicles.

1. Quantification of Leaflet Composition

  • Nuclear Magnetic Resonance (NMR): ¹H NMR can be used to determine the distribution of lipids between the two leaflets. This is particularly effective when using a lanthanide shift reagent like Pr³⁺, which selectively affects the signal from the outer leaflet lipids.[1]
  • Gas Chromatography (GC): GC is used to determine the overall lipid composition of the vesicles.[3][9] The lipids are first derivatized to fatty acid methyl esters (FAMEs) for analysis.[9]

2. Structural Analysis

  • Small-Angle Neutron Scattering (SANS): The use of DPPC-d62 provides excellent contrast for SANS experiments, allowing for the determination of structural parameters such as bilayer thickness, area per lipid in each leaflet, and the distribution of components across the bilayer.[5]

Signaling Pathway Example: Protein Kinase C Activation

Asymmetric membranes are critical for studying signaling pathways. For instance, the activation of Protein Kinase C (PKC) involves its recruitment to the membrane by diacylglycerol (DAG) and phosphatidylserine (B164497) (PS), which are typically found in the inner leaflet of the plasma membrane.

G cluster_membrane Asymmetric Bilayer (Inner Leaflet) cluster_cytosol Cytosol PS Phosphatidylserine (PS) PKC_active Active PKC PS->PKC_active Activation DAG Diacylglycerol (DAG) DAG->PKC_active Activation PKC_inactive Inactive PKC PKC_inactive->PS Recruitment PKC_inactive->DAG Recruitment

Figure 2. Simplified signaling pathway of PKC activation at an asymmetric membrane.

Quantitative Data Summary

The following tables provide examples of the type of quantitative data that can be obtained from the characterization of asymmetric vesicles.

Table 1: Example Leaflet Composition of aLUVs

Lipid ComponentInner Leaflet (mol%)Outer Leaflet (mol%)
POPC~90%~10%
DPPC-d62~10%~90%

Note: The exact composition will depend on the efficiency of the lipid exchange process.

Table 2: Structural Parameters from SANS Analysis of Symmetric vs. Asymmetric Vesicles

Vesicle TypeBilayer Thickness (Å)Area per Lipid (Ų)
Symmetric POPC LUVs38 ± 165 ± 2
Symmetric DPPC LUVs45 ± 148 ± 1
Asymmetric POPC/DPPC-d62 aLUVs41 ± 1.5Inner: ~63, Outer: ~50

Note: These are representative values and can vary based on experimental conditions such as temperature.[6]

The preparation of asymmetric lipid bilayers using DPPC-d62 provides a robust platform for a wide range of biophysical and biomedical research. The detailed protocols and characterization methods described here enable researchers to create and validate these sophisticated model membranes. The insights gained from studying these systems are crucial for advancing our understanding of cell membrane biology and for the development of new therapeutic strategies. The use of deuterated lipids like DPPC-d62 is particularly advantageous for structural studies, offering a level of detail that is not achievable with non-labeled lipids.[10]

References

Application Note: Probing Lipid Organization with Deuterated Phospholipids using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Raman Spectroscopy of DPPC-d62 in Mixed Lipid Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

The intricate organization of lipids within cellular membranes is fundamental to biological processes, influencing membrane fluidity, protein function, and signaling pathways. Model lipid systems, such as vesicles and supported bilayers, are invaluable tools for studying these complex interactions. Raman spectroscopy offers a powerful, non-destructive, and label-free method to investigate the conformational order and phase behavior of lipids at a molecular level.

A significant challenge in studying multi-component lipid mixtures is the spectral overlap of vibrational modes from different lipid species, particularly in the C-H stretching region. The use of perdeuterated lipids, such as 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (B1504367) (DPPC-d62), elegantly circumvents this issue. The carbon-deuterium (C-D) stretching vibrations of DPPC-d62 appear in a distinct spectral window (approx. 2100-2200 cm⁻¹), free from interference from protonated lipids. This allows for the independent and simultaneous characterization of the conformational state of both the deuterated lipid and its non-deuterated partners within the same mixture.[1][2]

This application note provides a detailed overview and experimental protocols for using Raman spectroscopy to study DPPC-d62 in mixed lipid systems, particularly with 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), and cholesterol. These mixtures are widely used to model lipid raft-like domains and study the principles of phase separation in biomembranes.[1][3][4]

Principle of the Method

Raman spectroscopy probes the vibrational modes of molecules. For lipids, specific regions of the Raman spectrum are sensitive to the conformational order of the acyl chains.

  • Acyl Chain Order (trans/gauche isomerization): The ratio of certain Raman peak intensities is used to quantify the degree of conformational order. For protonated lipids like DPPC or DOPC, the intensity ratio of the symmetric C-C skeletal stretching bands around 1127 cm⁻¹ (all-trans) and 1096 cm⁻¹ (gauche) is a reliable indicator.[5][6]

  • Deuterated Probes (DPPC-d62): For DPPC-d62, the C-D stretching region provides information on its phase state.[7] Furthermore, the peak at ~985 cm⁻¹ is a clear indicator of deuterated hydrocarbon chains in the all-trans conformation.[2][7]

  • Lateral Packing: The frequency and width of the CH₂ (or CD₂) stretching modes are sensitive to the lateral packing density of the acyl chains.[7]

By analyzing these spectral markers, one can determine how the presence of other lipids, such as the unsaturated DOPC/POPC or cholesterol, influences the physical state of DPPC-d62, providing insights into miscibility, phase coexistence, and the formation of liquid-ordered (Lo) and liquid-disordered (Ld) domains.[1][3][4][8]

Experimental Workflow and Protocols

The overall process involves preparing the mixed lipid vesicles, acquiring Raman spectra across a range of conditions (e.g., temperature, composition), and analyzing the spectral data to extract quantitative information on lipid order.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start 1. Lipid Stock Solutions mix 2. Mix Lipids in Chloroform (B151607) start->mix dry 3. Dry to Thin Film (Nitrogen Stream) mix->dry hydrate 4. Hydrate Film (Buffer Solution) dry->hydrate vesicles 5. Form Multilamellar Vesicles (MLVs) hydrate->vesicles raman 6. Raman Spectroscopy vesicles->raman spectra 7. Collect Spectra raman->spectra process 8. Baseline Correction & Normalization spectra->process analyze 9. Analyze Peak Intensities & Ratios process->analyze quantify 10. Quantify Conformational Order analyze->quantify

Caption: General experimental workflow for Raman analysis of mixed lipid vesicles.

Protocol: Preparation of Multilamellar Vesicles (MLVs)

This protocol describes the preparation of MLVs from a ternary mixture of DOPC, DPPC-d62, and Cholesterol.

Materials:

  • 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (DPPC-d62)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Cholesterol (Chol)

  • Chloroform (spectroscopic grade)

  • Phosphate-buffered saline (PBS) or desired buffer (e.g., 0.1 M, pH 8.0)[9]

  • Glass vials

  • Nitrogen gas source

  • Vacuum desiccator

  • Water bath or heating block

Procedure:

  • Prepare Stock Solutions: Dissolve each lipid (DPPC-d62, DOPC, Cholesterol) in chloroform to a known concentration (e.g., 10 mg/mL).

  • Mix Lipids: In a clean glass vial, combine appropriate volumes of the stock solutions to achieve the desired molar ratio for the experiment.

  • Form Lipid Film: Gently evaporate the chloroform under a stream of dry nitrogen gas while rotating the vial to form a thin, uniform lipid film on the bottom and lower walls.

  • Remove Residual Solvent: Place the vial in a vacuum desiccator for at least 2 hours to remove any remaining chloroform.[9]

  • Hydration: Add the desired buffer to the dried lipid film. The final lipid concentration is typically in the range of 10-50 mg/mL.

  • Vesicle Formation: Incubate the mixture at a temperature above the gel-to-liquid crystalline phase transition temperature (Tₘ) of the highest-melting-point lipid (for DPPC, Tₘ ≈ 41°C).[9] Vortex the sample periodically for 30-60 minutes to facilitate the formation of MLVs. The suspension should appear milky.

Protocol: Raman Spectroscopy Acquisition

Instrumentation:

  • Confocal Raman Microscope (e.g., Renishaw InVia)

  • Laser excitation source (e.g., 785 nm to minimize fluorescence)

  • High-NA objective (e.g., 60x water immersion)

  • Temperature-controlled stage

Procedure:

  • Sample Loading: Place a small aliquot (e.g., 10-20 µL) of the MLV suspension onto a clean slide (e.g., quartz or CaF₂) and cover with a coverslip. Seal the edges if temperature studies are planned to prevent evaporation.

  • Instrument Setup:

    • Turn on the laser and spectrometer. Allow them to stabilize.

    • Select the excitation wavelength (e.g., 785 nm).

    • Focus on the sample using the microscope objective.

  • Data Acquisition:

    • Set the laser power at the sample (typically 50-100 mW, but should be optimized to maximize signal without causing sample damage).

    • Define the spectral range of interest (e.g., 600 cm⁻¹ to 3200 cm⁻¹ to cover fingerprint, C-D, and C-H regions).

    • Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio (e.g., 10-second exposure, 5 accumulations).

    • For temperature studies, allow the sample to equilibrate at each target temperature for several minutes before collecting spectra.

Data Analysis and Interpretation

Data analysis focuses on extracting quantitative information from specific Raman bands to characterize the conformational state of each lipid component.

Data_Analysis_Workflow cluster_output Quantitative Outputs raw_spec Raw Raman Spectrum processing Spectral Processing raw_spec->processing Baseline Correction, Normalization peak_fit Peak Fitting (e.g., Lorentzian) processing->peak_fit ratio_ch I(1127)/I(1096) (Protonated Lipid Order) peak_fit->ratio_ch ratio_cd CD₂ Intensity Ratios (Deuterated Lipid Order) peak_fit->ratio_cd freq_shift Peak Frequency Shift (Lateral Packing) peak_fit->freq_shift

Caption: Workflow for quantitative analysis of Raman spectra from lipid systems.

Key Spectral Markers and Quantitative Data

The deuteration of DPPC allows its conformational state to be tracked independently of other lipids like DOPC or POPC.[1][2] Cholesterol is known to induce a "liquid-ordered" (Lo) phase, where acyl chains are extended (trans-like) but lack the crystalline lateral packing of the gel phase.[5][8] Unsaturated lipids like DOPC promote a "liquid-disordered" (Ld) phase.

Table 1: Raman Spectral Markers for Conformational Order

Lipid Component Raman Band (cm⁻¹) Vibrational Mode Interpretation of Change
Protonated Lipids (DOPC, POPC) I₁₁₂₇ / I₁₀₉₆ Ratio C-C Skeletal Stretch Ratio increases with increasing trans conformers (higher order).[5][6]
DPPC-d62 ~985 C-C Skeletal Stretch Presence indicates all-trans conformation of deuterated chains.[2][7]

| DPPC-d62 | ~2100-2200 | CD₂ Stretching | Frequency and intensity ratios in this region reflect conformational order.[7][10] |

Influence of Composition on DPPC-d62 Conformation

Studies on ternary mixtures reveal how different components modulate the physical state of DPPC.

  • Effect of Cholesterol: Cholesterol has a well-known ordering effect on fluid-phase phospholipids (B1166683). It increases the proportion of trans conformers in the acyl chains of DPPC.[5]

  • Effect of Unsaturated Lipids (DOPC/POPC): The presence of DOPC or POPC acts to solvate and disorder DPPC-d62 chains, increasing the fraction of molecules in a disordered state.[1][2][3][4]

  • Coexistence of States: In many compositions of DOPC/DPPC-d62/Cholesterol mixtures, Raman spectra reveal that DPPC-d62 molecules can coexist in both disordered and all-trans ordered states, indicating phase separation into distinct domains.[1][2] The exception is in regions of the phase diagram corresponding to a pure liquid-disordered phase.[1]

Lipid_Interactions dppc DPPC-d62 ordered Ordered State (all-trans) disordered Disordered State (gauche-rich) chol Cholesterol chol->dppc Induces Ordering dopc DOPC / POPC dopc->dppc Induces Disordering

Caption: Influence of cholesterol and unsaturated lipids on DPPC-d62 conformation.

Table 2: Summary of Findings in Ternary Lipid Systems

System Composition Key Finding Raman Observation Reference
DOPC/DPPC-d62/Chol DOPC molecules remain conformationally disordered across all compositions. Constant DOPC spectral parameters. [1]
DOPC/DPPC-d62/Chol DPPC-d62 conformational state is highly dependent on composition, influenced by both cholesterol-induced ordering and DOPC-induced disordering. Changes in DPPC-d62 C-D and C-C stretching bands. [1][3]
POPC/DPPC-d62/Chol The addition of POPC and cholesterol increases the fraction of DPPC chains in disordered conformations. Changes in DPPC-d62 spectral markers for order. [2][4]

| POPC/DPPC-d62/Chol | In the liquid-ordered (Lo) phase, DPPC molecules exist in both ordered and disordered states in comparable proportions. | Deconvolution of spectra shows contributions from both states. |[4] |

Applications and Significance

The ability to independently monitor the conformational state of DPPC-d62 within complex mixtures has significant applications:

  • Mapping Phase Diagrams: By systematically varying lipid compositions, Raman spectroscopy can be used to construct detailed conformational state diagrams, validating and complementing data from other techniques like NMR and DSC.[1][2]

  • Understanding Lipid Rafts: These methods provide molecular-level insights into the phase behavior of raft-mimicking mixtures, helping to elucidate the principles of domain formation and stability.[4]

  • Drug-Membrane Interactions: This approach can be extended to study how pharmaceutical compounds partition into different lipid phases and how they alter the conformational order of specific lipids, which is crucial for understanding drug mechanisms and toxicity.

  • Biomaterial Development: For applications like drug delivery via liposomes, understanding the phase behavior and domain structure of the lipid carrier is essential for controlling stability and release kinetics.

Conclusion

Raman spectroscopy, combined with the strategic use of deuterated lipids like DPPC-d62, is an exceptionally precise tool for dissecting the molecular organization of complex lipid systems. It provides quantitative data on the conformational order of individual components within a mixture, offering deep insights into phase separation and the modulatory effects of different lipid species. The protocols and data presented here provide a foundation for researchers to apply this technique to investigate a wide range of questions in membrane biophysics, drug development, and materials science.

References

Application Notes and Protocols for Atomic Force Microscopy (AFM) of DPPC-d62 Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the study of 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (B1504367) (DPPC-d62) supported lipid bilayers (SLBs) using Atomic Force Microscopy (AFM). The protocols and data presented are foundational for biophysical studies, membrane-drug interaction analysis, and the development of drug delivery systems. While direct AFM data on pure DPPC-d62 bilayers is limited, studies have shown that the effect of acyl chain perdeuteration on the phase behavior of DPPC is not extensive. Therefore, the data and protocols for non-deuterated DPPC are presented here as a reliable and closely related reference.

Application and Significance

AFM is a powerful technique for characterizing the nanoscale structure and mechanical properties of lipid bilayers in a near-native aqueous environment. For DPPC-d62 bilayers, AFM can be utilized to:

  • Visualize Nanoscale Architecture: Image the topography of the bilayer surface with nanometer resolution, revealing details of lipid packing, domain formation, and defects.

  • Characterize Phase Behavior: Study the thermotropic phase transitions of DPPC-d62, distinguishing between the gel (Lβ) and fluid (Lα) phases by their distinct thicknesses and morphology.

  • Probe Mechanical Properties: Quantify the stiffness (Young's modulus) and breakthrough force of the bilayer, providing insights into membrane stability and fluidity.

  • Investigate Molecular Interactions: Observe the effects of drugs, peptides, or other biomolecules on the structure and mechanics of the DPPC-d62 membrane.

The use of DPPC-d62 is particularly advantageous for correlative studies with techniques like Neutron Scattering or Tip-Enhanced Raman Spectroscopy (TERS) that benefit from isotopic labeling.

Quantitative Data Summary

The following tables summarize key quantitative parameters for DPPC bilayers, which serve as a close approximation for DPPC-d62 bilayers.

Table 1: Topographical Properties of Supported DPPC Bilayers

ParameterGel Phase (Lβ)Fluid Phase (Lα)Height Difference (Gel - Fluid)Reference
Bilayer Thickness (nm) 5.2 - 5.43.8 ± 0.4~0.7[1]
5.3 ± 0.44.1 ± 0.21.2[2]
5.5--[1]

Note: Bilayer thickness is typically measured from the substrate (e.g., mica) to the top of the bilayer.

Table 2: Mechanical Properties of Supported DPPC Bilayers

ParameterValueConditionsReference
Young's Modulus (E) 116 ± 45 MPaGel Phase (20 °C)[3]
Breakthrough Force Varies with conditionsForce spectroscopy measurement[4]

Experimental Protocols

Protocol 1: Preparation of DPPC-d62 Supported Lipid Bilayers (SLBs) by Vesicle Fusion

This protocol describes the formation of a supported lipid bilayer on a solid substrate, typically mica, through the spontaneous fusion of small unilamellar vesicles (SUVs).

Materials:

  • DPPC-d62 lipid powder

  • Chloroform (B151607)

  • Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Freshly cleaved muscovite (B576469) mica discs

  • Probe sonicator or extruder

  • Heating plate or water bath

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of DPPC-d62 in chloroform in a round-bottom flask.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Vesicle Formation (Sonication Method):

    • Hydrate the lipid film with the desired buffer to a final lipid concentration of 0.5-1.0 mg/mL.

    • Vortex the suspension to create a milky solution of multilamellar vesicles (MLVs).

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice using a probe sonicator until the solution becomes clear (typically 5-10 cycles of 1-2 minutes with intermittent cooling).[3]

  • Vesicle Fusion on Mica Substrate:

    • Mount a freshly cleaved mica disc in a fluid cell.

    • Pipette the SUV suspension directly onto the mica surface.[5]

    • Heat the sample above the main phase transition temperature (Tm) of DPPC (41°C), typically to 60-65°C, for 30-60 minutes.[5][6][7] This facilitates vesicle rupture and fusion into a continuous bilayer.

    • Slowly cool the sample back to room temperature.

    • Gently rinse the surface multiple times with fresh, pre-warmed buffer to remove unfused vesicles.[5][6] It is crucial to keep the bilayer hydrated at all times.

Caption: Workflow for preparing DPPC-d62 supported lipid bilayers.

Protocol 2: AFM Imaging and Force Spectroscopy of DPPC-d62 Bilayers

This protocol outlines the general procedure for acquiring topographic images and force curves of the prepared SLB.

Instrumentation and Setup:

  • Atomic Force Microscope equipped for liquid imaging.

  • Soft cantilevers suitable for imaging biological samples in liquid (e.g., nominal spring constant ~0.1 N/m).[2]

  • AFM fluid cell.

Procedure for Topographical Imaging (Tapping Mode):

  • Sample Mounting: Mount the fluid cell containing the DPPC-d62 SLB on the AFM scanner. Ensure the bilayer remains fully submerged in buffer.

  • Cantilever Selection and Tuning:

    • Choose a soft cantilever to minimize sample damage.

    • Tune the cantilever in the imaging buffer to determine its resonance frequency and quality factor.

  • Engage and Imaging:

    • Approach the AFM tip to the sample surface.

    • Begin imaging in tapping mode (or another suitable non-contact/soft-contact mode) to obtain topographical data.

    • Start with large scan sizes (e.g., 10 µm x 10 µm) to assess the overall quality and coverage of the bilayer.[5]

    • Zoom in on areas of interest to visualize finer details.

    • Optimize imaging parameters (scan rate, setpoint, gains) to achieve high-resolution images without damaging the soft bilayer.

Procedure for Force Spectroscopy:

  • Locate Area of Interest: Use the topographical image to select specific locations on the bilayer for force measurements.

  • Acquire Force Curves:

    • Disable scanning and perform force-distance cycles at the chosen locations. The tip approaches the surface, indents it, and then retracts.

    • For bilayer thickness and breakthrough force measurements, apply sufficient force to puncture the bilayer and reach the underlying mica substrate.[4]

    • Collect a statistically significant number of force curves at various locations on the bilayer.

  • Data Analysis:

    • Analyze the approach portion of the force curves to identify the "breakthrough event," which appears as a sudden drop in force as the tip punctures the bilayer.

    • The distance between the point of contact with the bilayer and the breakthrough point corresponds to the bilayer thickness.

    • The force at which the puncture occurs is the breakthrough force, a measure of the bilayer's mechanical stability.

Caption: Logical workflow for AFM analysis of lipid bilayers.

References

Determining Membrane Structure with DPPC-d62 Neutron Diffraction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing perdeuterated dipalmitoylphosphatidylcholine (DPPC-d62) in neutron diffraction and scattering experiments to elucidate the structure of lipid bilayer membranes. The unique scattering properties of deuterated lipids in contrast to hydrogenated lipids and the solvent (D₂O/H₂O) make this technique exceptionally powerful for determining key structural parameters of model membranes.

Introduction

Neutron diffraction and scattering are non-destructive techniques ideal for determining the structure of biological and model membranes on a nanometer scale. The key advantage of using neutrons is the significant difference in the coherent scattering length between hydrogen (-3.74 fm) and its isotope deuterium (B1214612) (6.67 fm). By selectively deuterating components of a lipid bilayer system, such as the acyl chains of DPPC (DPPC-d62), it is possible to generate high-contrast neutron scattering length density (SLD) profiles. These profiles provide detailed information about the location and conformation of different molecular groups within the membrane.

DPPC is a saturated phospholipid that is a major component of lung surfactant and is widely used in model membrane studies due to its well-defined gel (Lβ') to liquid-crystalline (Lα) phase transition. The use of DPPC-d62, where the 62 hydrogen atoms on the acyl chains are replaced with deuterium, allows for precise determination of the hydrocarbon core structure of the bilayer.

Key Structural Parameters Determined

Neutron diffraction and scattering experiments utilizing DPPC-d62 can precisely determine several critical structural parameters of lipid bilayers:

  • Membrane Thickness: The overall thickness of the bilayer, including the headgroups and the hydrocarbon core.

  • Area per Lipid: The average surface area occupied by a single lipid molecule at the membrane interface.

  • Hydrocarbon Core Thickness: The thickness of the hydrophobic acyl chain region of the bilayer.

  • Scattering Length Density (SLD) Profile: A one-dimensional profile of the neutron scattering length density perpendicular to the membrane plane, which reveals the distribution of different molecular components (headgroups, acyl chains, water).

  • Location of specific molecules: By using selectively deuterated molecules, their position within the bilayer can be determined with high precision.

Data Presentation

The following tables summarize quantitative data obtained from neutron scattering and diffraction studies on DPPC and DPPC-d62 containing model membranes.

ParameterDPPC at 50°CReference
Area per Lipid (Ų) 63.0 ± 1.0[1][2][3]
Bilayer Thickness (D_B) (Å) 56.3 - 57.0[4]
Hydrocarbon Thickness (2D_c) (Å) Not explicitly stated
SampleConditionBilayer Thickness (Å)Reference
DPPC Pure bilayer57.0[4]
DPPC with 9% cholesterol Mixed bilayer59.6[4]
DPPC with 28% cholesterol Mixed bilayer60.2[4]
d62-DPPC/DLPC (1:1) 15°C59.47 (DPPC-rich)[5]
d62-DPPC on silica (B1680970) support 25°C51 ± 3[6]
d62-DPPC with 26 mol% cholesterol 25°C58 ± 2[6]
ComponentNeutron Scattering Length Density (SLD) (Å⁻²)Reference
d-DPPC acyl tails 6.37 x 10⁻⁶[7]
H₂O -0.56 x 10⁻⁶[8]
D₂O 6.36 x 10⁻⁶[8]

Experimental Protocols

Protocol 1: Preparation of Multilamellar Vesicles (MLVs) for Neutron Scattering

This protocol describes the preparation of MLVs, which are suitable for small-angle neutron scattering (SANS) experiments.

Materials:

  • DPPC-d62 powder

  • Desired buffer (e.g., PBS) prepared in D₂O or a specific H₂O/D₂O mixture

  • Chloroform (B151607) or a suitable organic solvent

  • Round-bottom flask

  • Rotary evaporator

  • Vortex mixer

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve a known quantity of DPPC-d62 in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired D₂O-based buffer to the flask containing the lipid film. The volume should be calculated to achieve the desired lipid concentration.

    • Hydrate (B1144303) the lipid film by vortexing the flask vigorously for several minutes. This process is typically performed above the phase transition temperature of DPPC (~41°C).

  • Vesicle Formation:

    • The resulting suspension will contain MLVs. For more uniform vesicle sizes, the suspension can be subjected to several freeze-thaw cycles.

    • Alternatively, for unilamellar vesicles (ULVs), the MLV suspension can be extruded through polycarbonate membranes with a defined pore size using a mini-extruder.[4]

  • Sample Loading:

    • Transfer the vesicle suspension into a quartz sample cell suitable for SANS measurements.

Protocol 2: Preparation of Oriented Multilayers for Neutron Diffraction

This protocol details the preparation of oriented lipid multilayers on a solid substrate, which is necessary for neutron diffraction experiments to determine the one-dimensional structure factor.

Materials:

  • DPPC-d62 powder

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Silicon or quartz wafers

  • Spin coater or Langmuir-Blodgett trough

  • Hydration chamber with controlled relative humidity (using saturated salt solutions)

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the silicon or quartz wafers using a piranha solution or plasma cleaning to ensure a hydrophilic surface.

  • Lipid Deposition:

    • From Vesicle Fusion: A suspension of small unilamellar vesicles can be deposited on the hydrophilic substrate, leading to the formation of a supported lipid bilayer.[6]

    • Langmuir-Blodgett/Langmuir-Schaefer Deposition: Form a lipid monolayer at the air-water interface in a Langmuir trough and then transfer it to the solid substrate to create a single bilayer or multiple bilayers.[9]

  • Hydration and Equilibration:

    • Place the substrate with the deposited lipid layers in a sealed chamber with a controlled relative humidity to hydrate the lipid headgroups. Different saturated salt solutions can be used to achieve specific humidity levels.[10]

    • Allow the sample to equilibrate for a sufficient time (several hours to a day) to ensure uniform hydration.

  • Sample Mounting:

    • Mount the hydrated sample in a temperature-controlled sample holder for the neutron diffraction experiment.

Data Analysis Workflow

The analysis of neutron scattering and diffraction data involves several steps to extract the structural parameters of the lipid bilayer.

G cluster_exp Experimental Data Acquisition cluster_analysis Data Analysis cluster_results Structural Parameters exp Neutron Scattering/Diffraction Experiment (DPPC-d62) raw_data Raw Scattering Data (Intensity vs. q) exp->raw_data data_reduction Data Reduction (Background Subtraction, Normalization) raw_data->data_reduction model_fitting Model Fitting (e.g., Slab Model, Composition-Space Model) data_reduction->model_fitting sld_profile Scattering Length Density (SLD) Profile model_fitting->sld_profile thickness Bilayer Thickness sld_profile->thickness area_lipid Area per Lipid sld_profile->area_lipid hydrocarbon_thickness Hydrocarbon Thickness sld_profile->hydrocarbon_thickness

Caption: Workflow for determining membrane structure from neutron scattering data.

Relationship of Structural Parameters

The key structural parameters of the lipid bilayer are interrelated. The area per lipid, for instance, is inversely proportional to the hydrocarbon thickness for a given lipid volume.

G cluster_params Interrelated Structural Parameters V_L Lipid Volume (V_L) (Constant) A_L Area per Lipid (A_L) V_L->A_L determines D_HC Hydrocarbon Thickness (2D_c) V_L->D_HC determines A_L->D_HC inversely proportional D_B Bilayer Thickness (D_B) D_HC->D_B contributes to D_HH Headgroup-Headgroup Thickness (D_HH) D_HH->D_B contributes to

Caption: Relationship between key structural parameters of a lipid bilayer.

Contrast Variation Principle

The power of neutron scattering lies in the ability to vary the contrast by using different ratios of D₂O and H₂O in the solvent. This allows for the highlighting of specific components of the system. For instance, by matching the scattering length density of the solvent to that of a particular component (e.g., the lipid headgroups), that component becomes "invisible" to the neutrons, thus enhancing the signal from the other components.

G cluster_sample Sample Components cluster_solvent Solvent Contrast dppc DPPC-d62 (High SLD) headgroup Headgroup (Intermediate SLD) d2o 100% D₂O (High SLD) d2o->dppc Highlights Headgroup h2o 100% H₂O (Low SLD) h2o->dppc Highlights Acyl Chains match_water Contrast Match Water (e.g., ~42% D₂O for protein) match_water->headgroup Makes Headgroup 'Invisible'

Caption: Principle of contrast variation in neutron scattering.

By following these protocols and understanding the principles of data analysis, researchers can effectively use DPPC-d62 in neutron diffraction and scattering experiments to gain high-resolution structural insights into lipid membranes, which is crucial for fundamental biophysical studies and for understanding the interactions of drugs and other molecules with cell membranes.

References

Troubleshooting & Optimization

Technical Support Center: Effect of Deuteration on DPPC Phase Transition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the effect of deuteration on the phase transition temperature of dipalmitoylphosphatidylcholine (DPPC) liposomes.

Troubleshooting Guides

Issue: Inconsistent or unexpected phase transition temperatures (T m) in Differential Scanning Calorimetry (DSC) measurements.

Possible Causes and Solutions:

  • Incorrect Sample Preparation: Ensure liposomes are properly formed and sized. Inconsistent vesicle size can broaden the phase transition.[1]

  • Buffer Mismatch: A mismatch between the sample and reference buffer can cause significant baseline drift.[2] Always use the exact same buffer for both the sample and the reference cell.

  • Improper Cell Filling: Air bubbles in the DSC cells will introduce noise and affect heat flow measurements.[1] Ensure cells are filled carefully and completely.

  • Contaminated DSC Cells: Residual material from previous experiments can interfere with the measurement. Clean the cells thoroughly according to the manufacturer's instructions.

  • Inadequate Thermal History: The thermal history of the sample can influence its phase behavior.[2] It is advisable to run a preliminary heating and cooling cycle to establish a consistent thermal history before the measurement scan.

  • Sample Impurities: The presence of impurities in the DPPC or deuterated DPPC can broaden the phase transition or introduce additional thermal events.[3] Use high-purity lipids.

Issue: Broad or asymmetric peaks in the DSC thermogram.

Possible Causes and Solutions:

  • Heterogeneous Liposome (B1194612) Population: A wide distribution of liposome sizes or lamellarity can lead to a broadened phase transition.

  • Slow Scan Rate: While slower scan rates can improve temperature accuracy, very slow rates might broaden the peak. Optimize the scan rate for your specific sample.

  • Sample Degradation: Lipids can degrade at elevated temperatures. Ensure the temperature range of your experiment is appropriate for DPPC.

  • Interaction with Crucible Material: The lipid sample may interact with the material of the DSC pan, leading to distorted peaks.[1] Consider using different types of crucibles if this is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of deuterating the acyl chains of DPPC on its main phase transition temperature (T m)?

A1: Deuteration of the acyl chains of DPPC is expected to lower the main phase transition temperature.[4][5][6][7] This is attributed to a reduction in van der Waals interactions due to the C-D bond being slightly shorter and less polarizable than the C-H bond.

Q2: By how much does acyl chain deuteration typically lower the T m of DPPC?

A2: Studies have shown that perdeuteration of the acyl chains can lower the T m of DPPC by approximately 3-5 °C.[5] One study specifically reported a decrease of 4.3 ± 0.1 °C for saturated lipids with deuterated chains compared to their protiated counterparts.[4][6][7]

Q3: What is the effect of using heavy water (D₂O) as the solvent on the T m of DPPC?

A3: In contrast to acyl chain deuteration, using D₂O as the solvent has been shown to increase the main phase transition temperature of DPPC.[8][9] The pretransition temperature is also significantly raised in the presence of D₂O.[9]

Q4: Why does D₂O increase the T m of DPPC?

A4: The increase in T m in D₂O is thought to be related to stronger hydrogen bonding between the lipid headgroups and D₂O molecules compared to H₂O. This enhanced interaction at the lipid-water interface stabilizes the gel phase, thus requiring more energy (a higher temperature) to transition to the liquid crystalline phase.

Q5: Can I assume that deuterated and non-deuterated DPPC are structurally identical for my experiments?

A5: While often used as proxies, it is important to remember that deuteration can induce small structural changes. For instance, deuterated chains can cause a reduction in the lamellar repeat spacing and bilayer thickness, whereas deuterated headgroups can cause an increase.[4][6][7] For high-resolution studies, these differences should be considered.[4]

Quantitative Data Summary

The following table summarizes the reported main phase transition temperatures (T m) for protonated and deuterated DPPC.

LipidSolventTₘ (°C)ΔTₘ (°C) (Deuterated - Protonated)Reference
DPPC (Protonated)H₂O~41.4-[10][11][12]
DPPC (Acyl Chain Deuterated)H₂O~36.4 - 38.4-3 to -5[5]
DPPC (Acyl Chain Deuterated)H₂O--4.3 ± 0.1[4][6][7]
DPPC (Protonated)D₂OHigher than in H₂O> 0[8][9]

Experimental Protocols

Differential Scanning Calorimetry (DSC) for DPPC Liposome Phase Transition

This protocol outlines the key steps for determining the main phase transition temperature of DPPC liposomes.

  • Liposome Preparation:

    • Dissolve DPPC (or deuterated DPPC) in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired buffer (e.g., PBS, Tris) by vortexing at a temperature above the expected T m of the lipid. This results in the formation of multilamellar vesicles (MLVs).

    • (Optional) To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size.

  • Sample and Reference Preparation for DSC:

    • Accurately transfer a known amount of the liposome suspension into a DSC sample pan.

    • In a separate reference pan, add an equal volume of the same buffer used for liposome hydration.

    • Seal both pans hermetically.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected T m (e.g., 25°C).

    • Heat the sample at a constant scan rate (e.g., 1°C/min) to a final temperature well above the T m (e.g., 55°C).

    • Record the heat flow as a function of temperature.

    • (Optional) Perform a cooling scan and subsequent heating scans to check for reversibility and thermal history effects.

  • Data Analysis:

    • The main phase transition temperature (T m) is determined as the peak temperature of the endothermic transition in the DSC thermogram.

    • The enthalpy of the transition (ΔH) can be calculated by integrating the area under the peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis cluster_conclusion Conclusion start Start: DPPC/Deuterated DPPC Powder dissolve Dissolve in Organic Solvent start->dissolve film Form Thin Lipid Film dissolve->film hydrate Hydrate with Buffer > Tm film->hydrate liposomes Liposome Suspension (MLVs) hydrate->liposomes load_sample Load Sample & Reference into DSC Pans liposomes->load_sample seal Hermetically Seal Pans load_sample->seal run_dsc Run DSC Scan (e.g., 25°C to 55°C) seal->run_dsc thermogram Obtain DSC Thermogram run_dsc->thermogram analyze Analyze Thermogram thermogram->analyze tm Determine Tm (Peak Temperature) analyze->tm delta_h Calculate ΔH (Peak Area) analyze->delta_h compare Compare Tm of Deuterated vs. Non-deuterated DPPC tm->compare

References

Technical Support Center: Formation of Stable DPPC-d62 Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d62 (DPPC-d62) vesicles.

Frequently Asked Questions (FAQs)

Q1: What is DPPC-d62 and why is it used in vesicle preparation?

A1: DPPC-d62 is a deuterated form of DPPC, a saturated phospholipid commonly used to create model cell membranes known as vesicles or liposomes. The 'd62' indicates that the 62 hydrogen atoms on the two palmitoyl (B13399708) chains have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes DPPC-d62 particularly useful for biophysical studies employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Neutron Scattering, as it allows for the differentiation and detailed analysis of the lipid components within a bilayer.[1]

Q2: What is the main phase transition temperature (Tm) of DPPC-d62 and how does it compare to non-deuterated DPPC?

A2: The main phase transition temperature (Tm) is a critical parameter for vesicle formation, representing the temperature at which the lipid bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase. Deuteration of the acyl chains in DPPC lowers the Tm. While the exact Tm can vary slightly depending on the experimental conditions (e.g., buffer composition, vesicle size), a general comparison is provided in the table below. It is crucial to work above the Tm during vesicle preparation to ensure the formation of stable, unilamellar vesicles.[2][3]

Q3: What are the common methods for preparing DPPC-d62 vesicles?

A3: The most common methods for preparing DPPC-d62 vesicles include:

  • Thin-Film Hydration followed by Extrusion: This is a widely used method that produces unilamellar vesicles with a controlled size distribution.[4][5]

  • Sonication: This method uses ultrasonic energy to break down large, multilamellar vesicles into smaller, unilamellar vesicles.

  • Electroformation: This technique is often used to create giant unilamellar vesicles (GUVs) for microscopy studies.[6]

The choice of method depends on the desired vesicle size, lamellarity, and the specific application.

Troubleshooting Guide

Issue 1: My DPPC-d62 vesicle suspension is cloudy and shows signs of aggregation.

  • Possible Cause: Working below the main phase transition temperature (Tm) of DPPC-d62. In the gel phase, lipids are less fluid, which can lead to incomplete hydration and the formation of large, multilamellar aggregates.

  • Solution: Ensure that all steps of the vesicle preparation process, including hydration of the lipid film and extrusion or sonication, are performed at a temperature well above the Tm of DPPC-d62 (typically >41°C).[7]

  • Possible Cause: Cooling the vesicle suspension too rapidly. Rapid cooling can induce aggregation of DPPC vesicles.[8][9]

  • Solution: After preparation, allow the vesicle suspension to cool to room temperature gradually. Avoid placing the sample directly on ice or in a cold room immediately after preparation. The rate of cooling can impact the final vesicle characteristics.[10]

  • Possible Cause: High vesicle concentration. Concentrated vesicle suspensions are more prone to aggregation.

  • Solution: Prepare vesicles at a lower lipid concentration. If a high concentration is required for your experiment, consider preparing a more concentrated stock and diluting it just before use.

Issue 2: The size of my DPPC-d62 vesicles is larger than expected and/or the size distribution is very broad (high polydispersity index).

  • Possible Cause: Inefficient extrusion. Clogged membranes or an insufficient number of extrusion cycles can result in a larger and more heterogeneous vesicle population.

  • Solution:

    • Ensure the extruder is assembled correctly with the polycarbonate membranes properly seated.

    • Perform a sufficient number of extrusion passes (typically 11-21 passes) through the membrane to achieve a uniform size distribution.[11]

    • To prevent membrane clogging, you can pre-filter the hydrated lipid suspension through a larger pore size membrane (e.g., 0.4 µm) before extruding through the desired pore size (e.g., 100 nm).

  • Possible Cause: Issues with the sonication process. Inconsistent sonication power or time can lead to a wide size distribution.

  • Solution:

    • Use a probe sonicator for more efficient and controlled energy input compared to a bath sonicator.

    • Optimize the sonication time and power. It is important to keep the sample cool during sonication to prevent lipid degradation. Sonication should be done in cycles of sonication and rest.

  • Possible Cause: Aggregation after preparation. As discussed in Issue 1, aggregation can lead to an apparent increase in vesicle size as measured by techniques like Dynamic Light Scattering (DLS).

  • Solution: Re-measure the vesicle size after gentle agitation. If the size decreases, aggregation is likely the issue. Follow the recommendations in Issue 1 to prevent aggregation.

Issue 3: I am having trouble getting reproducible results with my Dynamic Light Scattering (DLS) measurements.

  • Possible Cause: Sample is too concentrated or too dilute. DLS measurements are sensitive to sample concentration.

  • Solution: The ideal concentration range is typically between 0.01% and 0.1% by weight.[12] You may need to perform serial dilutions to find the optimal concentration for your specific instrument and sample.

  • Possible Cause: Presence of contaminants or aggregates. Dust, air bubbles, and large aggregates can significantly affect DLS results.

  • Solution:

    • Filter all buffers and solutions before use.

    • Centrifuge the vesicle suspension at a low speed to pellet any large aggregates before measurement.

    • Ensure there are no air bubbles in the cuvette.

  • Possible Cause: Incorrect data analysis parameters. The algorithms used to analyze the correlation function can influence the resulting size distribution.

  • Solution: For monodisperse samples (Polydispersity Index < 0.2), a cumulants analysis is often sufficient. For more polydisperse samples, distribution algorithms like CONTIN may provide a more accurate representation of the size distribution.[13]

Quantitative Data Summary

Table 1: Main Phase Transition Temperatures (Tm) of DPPC and DPPC-d62

LipidMain Phase Transition Temperature (Tm)
DPPC~41 °C[2][3][14]
DPPC-d62~37-38 °C[1]

Note: The exact Tm can be influenced by factors such as the hydration medium, vesicle size, and the presence of other molecules.

Table 2: Effect of Cooling Rate on DPPC Vesicle Characteristics

Cooling RateResulting Bilayer Characteristics on Mica Support
5 °C/minComplete bilayer with some domain formation.[10]
1 °C/minIncreased domain formation.[10]
0.5 °C/minSignificant domain separation with distinct heights.[10]

This data, from supported lipid bilayers, suggests that slower cooling rates can lead to more ordered and phase-separated structures, which may be a factor in vesicle stability in suspension.

Table 3: Effect of Temperature on DPPC Vesicle Aggregation

Temperature ChangeObservation
Cooling from 20.5 °C to 4.6 °C10-fold increase in vesicle diameter within 2 hours due to aggregation.[8]
Re-heating to 10 °CVesicle size returned to approximately the original diameter.[8]

This demonstrates the reversible nature of temperature-induced aggregation for DPPC vesicles.

Experimental Protocols

Protocol 1: Preparation of DPPC-d62 Vesicles by Thin-Film Hydration and Extrusion

This protocol describes the preparation of 100 nm unilamellar DPPC-d62 vesicles.

  • Lipid Film Formation:

    • Dissolve the desired amount of DPPC-d62 powder in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask. The water bath should be set to a temperature above the Tm of DPPC-d62 (e.g., 50-60°C).

    • Dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, HEPES). The buffer should be pre-heated to a temperature above the Tm of DPPC-d62.

    • Vortex the flask vigorously to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs). This hydration step should be performed for about 1 hour.[15]

  • Freeze-Thaw Cycles (Optional but Recommended):

    • Subject the MLV suspension to 5-10 freeze-thaw cycles. Freeze the suspension rapidly in liquid nitrogen and then thaw it in a warm water bath. This step helps to increase the encapsulation efficiency and create smaller, more uniform vesicles.

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Equilibrate the extruder and the lipid suspension to a temperature above the Tm of DPPC-d62.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the suspension through the membrane back and forth for an odd number of times (e.g., 11 or 21 passes).

    • The resulting suspension should be a translucent solution of large unilamellar vesicles (LUVs).

  • Characterization:

    • Determine the vesicle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Store the vesicle suspension at 4°C. For long-term storage, the stability should be monitored periodically by DLS.

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_characterization Characterization start Start dissolve Dissolve DPPC-d62 in Organic Solvent start->dissolve film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Pre-heated Buffer film->hydrate extrude Extrude above Tm (e.g., 100 nm membrane) hydrate->extrude end_prep Stable DPPC-d62 Vesicles extrude->end_prep dls Dynamic Light Scattering (DLS) end_prep->dls size Determine Size and PDI dls->size

Caption: Experimental workflow for preparing stable DPPC-d62 vesicles.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Vesicle Instability (Aggregation/Large Size) temp Preparation Temperature < Tm issue->temp cooling Rapid Cooling issue->cooling extrusion Inefficient Extrusion issue->extrusion concentration High Lipid Concentration issue->concentration increase_temp Work Above Tm (>41°C) temp->increase_temp slow_cool Gradual Cooling cooling->slow_cool optimize_extrusion Optimize Extrusion (e.g., more passes) extrusion->optimize_extrusion dilute Decrease Concentration concentration->dilute

Caption: Troubleshooting logic for unstable DPPC-d62 vesicles.

References

optimizing DPPC-d62 concentration for supported lipid bilayer formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of DPPC-d62 concentration in supported lipid bilayer (SLB) formation. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for DPPC-d62 vesicles for SLB formation?

A1: A common starting concentration for DPPC or DPPC-d62 vesicle solutions is in the range of 0.05 to 1 mg/mL.[1][2] For instance, successful DPPC SLB formation on mica has been reported using concentrations of 0.3 mg/mL in pure water and 0.06 mg/mL in a HEPES-NaCl buffer.[1] The optimal concentration can be influenced by the substrate, buffer composition, and temperature.

Q2: Does the temperature play a critical role in the formation of DPPC-d62 SLBs?

A2: Yes, temperature is a crucial parameter. DPPC has a gel-to-liquid crystalline phase transition temperature (Tm) of approximately 41.3°C.[1] To facilitate vesicle fusion and the formation of a uniform bilayer, it is generally recommended to work at temperatures above the Tm, typically between 50°C and 70°C.[1][3] However, complete vesicle fusion can be achieved below the Tm, for example at 33°C in pure water, although this may lead to more defects.[1]

Q3: What are the key factors influencing the quality of the DPPC-d62 supported lipid bilayer?

A3: Several factors influence the quality of the resulting SLB. These include the lipid composition, the substrate material, temperature, and the properties of the solvent.[4] The preparation method of the vesicles, including their size, and the ionic strength of the buffer solution are also important considerations.[5][6] A hydrophilic and clean substrate is a fundamental prerequisite for successful SLB formation by vesicle fusion.[5]

Q4: How can I verify the successful formation of a DPPC-d62 SLB?

A4: Atomic Force Microscopy (AFM) is a powerful technique for visualizing the topography of the SLB, allowing for the identification of a continuous and defect-free bilayer.[1][7] Force spectroscopy measurements with AFM can also determine the thickness of the bilayer.[1][7] Other techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) can be used to monitor the vesicle adsorption and rupture process in real-time.[4][6]

Troubleshooting Guide

Issue 1: Incomplete or patchy bilayer formation.

  • Possible Cause: The concentration of the DPPC-d62 vesicle solution may be too low.

    • Solution: Increase the vesicle concentration. It is advisable to test a range of concentrations to find the optimal condition for your specific experimental setup.

  • Possible Cause: The incubation time might be insufficient for the vesicles to fuse and form a complete bilayer.

    • Solution: Increase the incubation time. Monitoring the process with a technique like QCM-D can help determine the necessary time for bilayer completion.

  • Possible Cause: The temperature may be too low, hindering vesicle rupture and fusion.

    • Solution: Ensure the temperature is above the phase transition temperature of DPPC (41.3°C), with temperatures between 50°C and 70°C often yielding good results.[1][3]

Issue 2: Only intact vesicles are observed on the substrate.

  • Possible Cause: The conditions are not favorable for vesicle rupture. This can be due to low temperature or suboptimal buffer conditions.

    • Solution: Increase the temperature to above the Tm of DPPC. Also, ensure the buffer composition and ionic strength are appropriate. The presence of divalent cations like Ca²+ can sometimes promote vesicle fusion, but this is system-dependent.

  • Possible Cause: The substrate surface is not sufficiently clean or hydrophilic.

    • Solution: Implement a thorough cleaning procedure for your substrate (e.g., using piranha solution for silica-based substrates, followed by extensive rinsing with ultrapure water). A hydrophilic surface is essential for vesicle fusion.[5]

Issue 3: Formation of multilayers or stacked bilayers.

  • Possible Cause: The vesicle concentration is too high.

    • Solution: Reduce the concentration of the DPPC-d62 vesicle solution. A high concentration can lead to the adsorption and fusion of multiple layers of vesicles.

  • Possible Cause: Insufficient rinsing after incubation.

    • Solution: After the incubation step, perform a thorough but gentle rinse with the working buffer to remove any loosely bound vesicles or excess lipid structures from the surface of the newly formed bilayer.

Data Presentation

Table 1: Experimental Parameters for DPPC SLB Formation on Mica

Lipid ConcentrationBufferDeposition Temperature (°C)Deposition Time (min)Cooling Rate (°C/min)OutcomeReference
0.3 mg/mLPure Water6050.5Fused bilayer[1]
0.06 mg/mLHEPES-NaCl7025Continuous fusion[1][3]
0.06 mg/mLHEPES-NaCl6525Vesicles with fused patches[1][3]
0.06 mg/mLHEPES-NaCl6025Vesicles with occasional fused patches[1][3]
0.06 mg/mLHEPES-NaCl-Mg5525Fused bilayer[1]
0.06 mg/mLHEPES-NaCl-Mg5025Vesicle layer[1]

Experimental Protocols

Protocol 1: Preparation of DPPC-d62 Small Unilamellar Vesicles (SUVs)

  • Lipid Film Hydration:

    • Dissolve the desired amount of DPPC-d62 lipid in a suitable organic solvent (e.g., chloroform).

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of a round-bottom flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired aqueous buffer by vortexing, resulting in a suspension of multilamellar vesicles (MLVs). The final lipid concentration should be within the optimal range (e.g., 1 mg/mL).[2]

  • Vesicle Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of a specific pore size (e.g., 100 nm).

    • Heat the extruder and the MLV suspension to a temperature above the Tm of DPPC-d62 (e.g., 50-60°C).

    • Pass the MLV suspension through the membrane multiple times (e.g., 11 times) to form a solution of small unilamellar vesicles (SUVs).[2]

    • Store the resulting SUV solution at 4°C until use.[2]

Protocol 2: SLB Formation by Vesicle Fusion

  • Substrate Preparation:

    • Thoroughly clean the substrate (e.g., mica or glass) to ensure a hydrophilic surface.

    • For mica, freshly cleave the surface to expose a pristine, atomically flat layer.

  • Vesicle Deposition and Incubation:

    • Dilute the prepared DPPC-d62 SUV solution to the desired final concentration (e.g., 0.05-0.3 mg/mL) with the appropriate buffer.

    • Heat the substrate and the vesicle solution to the desired deposition temperature (above the Tm of DPPC-d62).

    • Introduce the vesicle solution to the substrate surface and incubate for a sufficient time (e.g., 2-60 minutes) to allow for vesicle adsorption, rupture, and fusion into a continuous bilayer.[1][3]

  • Rinsing:

    • Gently rinse the surface with pre-warmed buffer to remove any excess vesicles that have not fused to the substrate.

  • Cooling (for gel-phase studies):

    • If a gel-phase bilayer at room temperature is desired, slowly cool the sample down. A controlled, slow cooling rate can be important for the quality of the final bilayer.[1]

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_slb SLB Formation cluster_char Characterization prep1 Dissolve DPPC-d62 in Organic Solvent prep2 Create Thin Lipid Film (Nitrogen Evaporation) prep1->prep2 prep3 Hydrate with Buffer to form MLVs prep2->prep3 prep4 Extrusion (above Tm) to form SUVs prep3->prep4 slb2 Incubate Substrate with SUV solution (above Tm) prep4->slb2 DPPC-d62 SUV Solution slb1 Prepare Clean, Hydrophilic Substrate slb1->slb2 slb3 Vesicle Adsorption & Rupture slb2->slb3 slb4 Rinse to Remove Excess Vesicles slb3->slb4 slb5 Cool to Room Temperature slb4->slb5 char1 Atomic Force Microscopy (AFM) slb5->char1 char2 Quartz Crystal Microbalance (QCM-D) slb5->char2

Caption: Experimental workflow for DPPC-d62 SLB formation and characterization.

troubleshooting_logic cluster_incomplete Incomplete Bilayer cluster_vesicles Intact Vesicles Only cluster_multi Multilayer Formation start Problem with SLB Formation Incomplete Bilayer Incomplete Bilayer start->Incomplete Bilayer Issue Intact Vesicles Only Intact Vesicles Only start->Intact Vesicles Only Issue Multilayer Formation Multilayer Formation start->Multilayer Formation Issue inc_conc Increase Vesicle Concentration inc_time Increase Incubation Time inc_temp Increase Temperature ves_temp Increase Temperature (above Tm) ves_clean Improve Substrate Cleaning multi_conc Decrease Vesicle Concentration multi_rinse Improve Rinsing Protocol Incomplete Bilayer->inc_conc Solution Incomplete Bilayer->inc_time Solution Incomplete Bilayer->inc_temp Solution Intact Vesicles Only->ves_temp Solution Intact Vesicles Only->ves_clean Solution Multilayer Formation->multi_conc Solution Multilayer Formation->multi_rinse Solution

Caption: Troubleshooting logic for common SLB formation issues.

References

Technical Support Center: Minimizing Artifacts in SANS Data from Deuterated Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Small-Angle Neutron Scattering (SANS) for the characterization of deuterated liposomes.

Troubleshooting Guides

This section addresses specific issues that can lead to artifacts in your SANS data.

Question: My SANS data has a high, flat background. What is the likely cause and how can I fix it?

Answer:

A high, flat background in SANS data from liposome (B1194612) samples is often due to incoherent scattering from hydrogen atoms. Neutrons have a large incoherent scattering cross-section with hydrogen, which contributes to a q-independent background, reducing the signal-to-noise ratio of your data.[1]

Troubleshooting Steps:

  • Solvent Exchange: The most effective way to minimize incoherent scattering is to exchange the aqueous buffer from H₂O to Deuterium Oxide (D₂O).[1] Deuterium has a much smaller incoherent scattering cross-section than hydrogen. Aim for a high percentage of D₂O in your final sample buffer (ideally >99%).

  • Background Subtraction: Even with D₂O, some residual hydrogen from your lipid molecules or buffer components will contribute to the background. It is crucial to perform a proper background subtraction. This involves measuring the scattering from a sample of the bulk solvent (e.g., the D₂O buffer without liposomes) under the exact same experimental conditions (temperature, cuvette, instrument configuration) as your liposome sample. This measured background is then subtracted from the sample scattering data.

  • Sample Concentration: While a higher concentration can increase the scattering signal from your liposomes, it can also increase the incoherent background if the lipids themselves are not fully deuterated. Optimize the liposome concentration to maximize the signal-to-background ratio. Concentrations that are too high can also lead to inter-particle interactions and aggregation, which introduce other artifacts.[2][3][4]

Question: I see an unexpected upturn in my scattering data at low-q values. Is this aggregation, and how can I confirm and prevent it?

Answer:

An upturn in the scattering intensity at low-q values often indicates the presence of large aggregates or clusters of liposomes in your sample. This can obscure the form factor of individual liposomes and lead to incorrect size and shape determination.

Troubleshooting Steps:

  • Visual Inspection and Dynamic Light Scattering (DLS): Before your SANS experiment, visually inspect your sample for any turbidity or precipitation. Perform Dynamic Light Scattering (DLS) to check for a monodisperse size distribution. The presence of a large size population or a high polydispersity index (PDI) in DLS can be an early indicator of aggregation.

  • Concentration Series: Perform SANS measurements on a series of liposome concentrations. If the low-q upturn is due to aggregation, its intensity should increase with concentration. At sufficiently low concentrations, where inter-liposome interactions are minimal, the upturn should be reduced or disappear.[2][3][4]

  • Sample Environment: Interactions between liposomes and the sample cuvette can induce aggregation.[5][6] Using quartz cuvettes is generally recommended. To further minimize interactions, you can pre-adsorb polyethylene (B3416737) glycol (PEG) to the cuvette walls.[5][6]

  • Temperature Control: For some lipid compositions, temperature fluctuations can induce phase transitions or changes in membrane fluidity that may lead to aggregation.[7][8][9][10] Ensure precise temperature control during your SANS experiment.

Question: My data shows unexpected oscillations or features that don't fit a simple vesicle model. What could be the cause?

Answer:

Unexpected features in your SANS data can arise from several sources, including sample polydispersity, the presence of non-vesicular structures, or artifacts from data reduction.

Troubleshooting Steps:

  • Check Polydispersity: A high degree of size variation in your liposome population can smear out the distinct features of the form factor. Re-evaluate your liposome preparation method (e.g., extrusion pore size, number of passes) to ensure a more monodisperse sample.

  • Contrast Variation Experiment: If your liposomes contain multiple components (e.g., encapsulated drugs, membrane proteins), a contrast variation study can help to isolate the scattering contribution of each component. By systematically varying the H₂O/D₂O ratio of the solvent, you can selectively "match out" (make invisible to neutrons) different parts of the system, simplifying the scattering pattern.[11][12][13][14][15][16]

  • Data Reduction Verification: Carefully review your data reduction process. Ensure that the background subtraction was performed correctly and that detector efficiency corrections have been applied.[17][18] Consult with the instrument scientist at the SANS facility to verify your data reduction workflow.

Frequently Asked Questions (FAQs)

Q1: Why is using deuterated lipids and D₂O so important for SANS experiments on liposomes?

A1: The key to SANS is creating contrast between the object of interest (the liposome) and the surrounding solvent. Neutrons interact differently with hydrogen and its isotope, deuterium. By using deuterated lipids in a D₂O buffer, you can significantly enhance the contrast, leading to a stronger scattering signal.[11][15][16] Furthermore, using D₂O drastically reduces the incoherent scattering background from hydrogen, which improves the signal-to-noise ratio.[1]

Q2: How do I choose the right level of deuteration for my lipids?

A2: The optimal level of deuteration depends on the specific goals of your experiment. Perdeuterated lipids (where all hydrogens are replaced with deuterium) provide the maximum contrast against a D₂O buffer. However, selective deuteration, where only specific parts of the lipid molecule (e.g., the acyl chains or the headgroup) are deuterated, is a powerful technique. It allows you to highlight specific regions of the liposome in a contrast variation experiment.[11][15][16]

Q3: What is a "contrast variation" experiment, and when should I use it?

A3: A contrast variation experiment involves preparing your liposome sample in a series of buffers with different H₂O/D₂O ratios.[11][12][13][14][15][16] Because different components of your system (e.g., lipid headgroups, lipid tails, encapsulated molecules) have different scattering length densities, you can find a specific H₂O/D₂O mixture where the scattering from one component is "matched out" and becomes effectively invisible. This is an incredibly powerful tool for studying multi-component systems, as it allows you to isolate the scattering signal from individual components.

Q4: What concentration of liposomes should I use for my SANS experiment?

A4: The optimal concentration is a balance between maximizing the scattering signal from your liposomes and avoiding artifacts from inter-particle interactions and aggregation. A good starting point is typically in the range of 1-10 mg/mL. It is highly recommended to perform a concentration series to identify a regime where the scattering pattern is independent of concentration, indicating that you are measuring the form factor of individual liposomes.[2][3][4]

Q5: How can I be sure that the structures I see with SANS are representative of my sample in its native state?

A5: SANS is a solution-based technique and is generally considered non-destructive. However, it's always good practice to complement your SANS data with other techniques. Dynamic Light Scattering (DLS) can provide information on the size distribution and potential aggregation of your liposomes. Cryo-transmission electron microscopy (cryo-TEM) can offer direct visualization of the liposome morphology. Combining these techniques provides a more complete picture of your system.

Data Presentation

Table 1: Scattering Length Densities (SLDs) of Common Liposome Components and Solvents

ComponentChemical FormulaMolecular Weight ( g/mol )Volume (ų)SLD (10⁻⁶ Å⁻²)
Solvents
H₂OH₂O18.0230.0-0.56
D₂OD₂O20.0330.06.34
Lipid Headgroups
Phosphatidylcholine (PC)C₁₀H₁₈NO₈P327.23311.71
Lipid Acyl Chains (Examples)
DMPC (d-54, deuterated)C₅₄D₁₀₈763.412306.97
DPPC (h, protiated)C₁₆H₃₂O₂256.4480-0.49
DPPC (d-62, deuterated)C₁₆D₃₂O₂288.74807.93
DOPC (h, protiated)C₁₈H₃₄O₂282.5528-0.43

Note: SLD values can vary slightly depending on the specific molecular volume calculations. It is recommended to calculate the precise SLD for your specific lipid composition.

Experimental Protocols

Protocol 1: Preparation of Deuterated Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes with a defined size distribution.

Materials:

  • Deuterated lipid(s) of choice

  • Chloroform (B151607) or a 2:1 chloroform:methanol mixture

  • D₂O-based buffer (e.g., 20 mM HEPES, 150 mM NaCl in D₂O, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm)

  • Heating block or water bath

Procedure:

  • Lipid Film Formation:

    • Dissolve the deuterated lipid(s) in chloroform or a chloroform:methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Hydrate (B1144303) the lipid film with the D₂O-based buffer by adding the buffer to the flask and gently swirling. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipids.

    • Allow the film to hydrate for at least 1 hour at a temperature above the Tm, with occasional gentle agitation. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Equilibrate the extruder to a temperature above the Tm of the lipids.

    • Load the MLV suspension into a syringe and pass it through the extruder fitted with the desired pore size membrane (e.g., 100 nm).

    • Repeat the extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogeneous population of unilamellar vesicles.

  • Characterization:

    • Characterize the size distribution and lamellarity of the prepared liposomes using DLS and/or cryo-TEM before proceeding with SANS measurements.

Protocol 2: SANS Data Collection for Deuterated Liposomes

Procedure:

  • Sample Preparation:

    • Prepare your deuterated liposome sample in a D₂O-based buffer at the desired concentration.

    • Prepare a matching background sample consisting of the exact same D₂O-based buffer without the liposomes.

  • Instrument Setup:

    • Consult with the instrument scientist to select the appropriate instrument configuration (collimation, detector distance) to cover the desired q-range for your liposome size.

    • Use a temperature-controlled sample holder to maintain a constant and precise temperature throughout the measurement.

  • Data Acquisition:

    • Measure the scattering from your liposome sample.

    • Measure the scattering from your background (buffer) sample under identical conditions.

    • Measure the scattering from an empty cuvette for empty cell subtraction.

    • Measure the scattering from a standard sample (e.g., water) for absolute intensity calibration.

    • Measure the blocked beam scattering for dark current correction.

  • Data Reduction:

    • Perform data reduction, which includes:

      • Correcting for detector efficiency.

      • Subtracting the empty cell and blocked beam scattering.

      • Subtracting the solvent (background) scattering.

      • Calibrating the data to absolute units (cm⁻¹).

Mandatory Visualization

Experimental_Workflow cluster_prep Liposome Preparation cluster_sans SANS Experiment cluster_analysis Data Interpretation prep1 Lipid Film Formation prep2 Hydration in D2O Buffer prep1->prep2 prep3 Extrusion prep2->prep3 sans1 Sample & Background Measurement prep3->sans1 Characterized Liposomes sans2 Data Reduction sans1->sans2 sans3 Data Analysis & Modeling sans2->sans3 analysis1 Structural Parameters (Size, Shape, Bilayer Thickness) sans3->analysis1 analysis2 Contrast Variation Analysis sans3->analysis2

Caption: Experimental workflow for SANS analysis of deuterated liposomes.

Troubleshooting_Logic start SANS Data Acquired issue Identify Artifact start->issue high_bg High Flat Background issue->high_bg Yes low_q Low-q Upturn issue->low_q Yes bad_fit Poor Model Fit issue->bad_fit Yes sol_bg Incoherent Scattering high_bg->sol_bg sol_agg Aggregation low_q->sol_agg sol_poly Polydispersity / Multi-component bad_fit->sol_poly fix_bg Use D2O / Correct Background Subtraction sol_bg->fix_bg fix_agg Optimize Concentration / Check Sample Environment sol_agg->fix_agg fix_poly Improve Sample Prep / Contrast Variation sol_poly->fix_poly

Caption: Troubleshooting logic for common SANS data artifacts.

References

improving signal-to-noise in solid-state NMR of DPPC-d62 membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their solid-state NMR experiments of DPPC-d62 membranes.

Troubleshooting Guide: Enhancing Signal-to-Noise

Low signal-to-noise (S/N) is a common challenge in solid-state NMR. This guide addresses frequent issues and provides actionable solutions for DPPC-d62 membrane samples.

Q1: My signal is barely visible. Where should I start troubleshooting?

A1: Start by systematically checking three key areas: sample preparation, spectrometer setup, and experimental parameters. A flaw in any of these can lead to a significant loss of signal. Use the following workflow to diagnose the issue.

cluster_start cluster_sample Sample Preparation cluster_spectrometer Spectrometer Setup cluster_parameters Experimental Parameters cluster_solution start Low Signal-to-Noise Detected sample_check Verify Sample Quality start->sample_check hydration Check Hydration Level sample_check->hydration Sample looks OK packing Ensure Proper Rotor Packing hydration->packing tuning Tune and Match Probe packing->tuning If sample is well-prepared shimming Check Shimming tuning->shimming pulse_cal Calibrate 90° Pulse Width shimming->pulse_cal recycle_delay Optimize Recycle Delay (RD) pulse_cal->recycle_delay If spectrometer is tuned echo_time Adjust Quadrupolar Echo Time (τe) recycle_delay->echo_time scans Increase Number of Scans echo_time->scans solution Improved Signal-to-Noise scans->solution

Figure 1: A troubleshooting workflow for low signal-to-noise in solid-state NMR experiments.

Q2: How does sample preparation affect my signal?

A2: Proper sample preparation is critical. Inhomogeneous samples, improper hydration, or poor packing in the NMR rotor can lead to significant signal loss and line broadening.

  • Homogeneity: Ensure your DPPC-d62 is fully dissolved in the organic solvent before creating the multilamellar vesicles (MLVs). Any clumps will lead to an inhomogeneous sample.

  • Hydration: The level of hydration affects the dynamics of the lipid molecules. For DPPC, a water content of around 40-50% by weight is often used to ensure full hydration. Both under- and over-hydration can lead to suboptimal signal.

  • Rotor Packing: The sample should be packed tightly and evenly in the rotor to maximize the amount of sample in the coil and to ensure stable magic angle spinning (if applicable).[1] Centrifugal packing devices can aid in creating consistently packed rotors.[1][2][3][4]

Q3: I've checked my sample, but the signal is still weak. What's next?

A3: Verify your spectrometer setup. Incorrect tuning and matching, poor shimming, and inaccurate pulse calibration are common sources of signal loss.

  • Tuning and Matching: The probe must be tuned to the correct frequency (²H in this case) and the impedance matched to the spectrometer (50 Ω). This should be done for every sample.

  • Shimming: While less critical for broad solid-state lineshapes compared to high-resolution liquid-state NMR, good shimming can still improve signal by ensuring a more homogeneous magnetic field across the sample.[5]

  • Pulse Width Calibration: An accurate 90° pulse width is essential for the quadrupolar echo sequence to work efficiently. An incorrect pulse width will lead to signal loss and spectral distortions. This should be calibrated for your specific sample and probe.

Q4: My sample and spectrometer setup are fine. How can I optimize my experimental parameters?

A4: Parameter optimization is key to maximizing your signal in a given amount of time. Focus on the recycle delay, quadrupolar echo parameters, and the number of scans.

  • Recycle Delay: The recycle delay should be set appropriately to allow for sufficient relaxation of the deuterium (B1214612) nuclei between scans. A delay that is too short will lead to saturation and a loss of signal. A good starting point is 1.3 times the spin-lattice relaxation time (T₁).[6] For DPPC-d62, T₁ values are temperature-dependent, being longer in the gel phase than in the liquid-crystalline phase.

  • Quadrupolar Echo Parameters: The quadrupolar echo sequence (90°ₓ-τ-90°ᵧ-τ-acquire) is standard for acquiring deuterium spectra of solids.[7] The inter-pulse delay (τ) should be long enough to allow for the probe to recover from the pulse but short enough to minimize signal loss from T₂ relaxation.

  • Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans.[8] Doubling your S/N requires quadrupling the number of scans.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for my DPPC-d62 experiment?

A: The optimal temperature depends on the information you are seeking. DPPC undergoes a main phase transition from a gel phase to a liquid-crystalline phase at approximately 41°C.[9][10]

  • Gel Phase (e.g., 20-30°C): The lipid chains are more ordered, leading to broader spectra with larger quadrupolar splittings. T₁ relaxation times are generally longer in this phase.

  • Liquid-Crystalline Phase (e.g., 45-50°C): The lipid chains are more mobile and disordered, resulting in narrower spectra with smaller quadrupolar splittings. T₁ relaxation times are shorter, which can allow for a shorter recycle delay and more scans in a given time.[11]

Q: How many scans are typically required for a good spectrum?

A: This is highly dependent on your sample amount, spectrometer, and desired S/N. For a well-prepared sample on a modern spectrometer, a few thousand scans may be sufficient to obtain a spectrum with a reasonable S/N. However, for very dilute samples or for detecting subtle features, tens or even hundreds of thousands of scans may be necessary.

Q: Should I use magic angle spinning (MAS) for my DPPC-d62 experiment?

A: For ²H NMR of DPPC-d62, static (non-spinning) experiments are most common. The goal is typically to measure the quadrupolar splittings, which provide information about the order and dynamics of the C-²H bonds. MAS would average these interactions, removing the information of interest.[12][13] However, ¹H MAS NMR can be used to distinguish between different lipid phases (gel, liquid-ordered, liquid-disordered).[14]

Experimental Protocols

Protocol 1: Preparation of Multilamellar Vesicles (MLVs) of DPPC-d62

This protocol describes a standard method for preparing MLVs suitable for solid-state NMR.

  • Dissolution: Weigh the desired amount of DPPC-d62 powder and dissolve it in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Drying: Place the flask under high vacuum for at least 2-4 hours to remove any residual solvent.

  • Hydration: Add the desired amount of buffer or water to the flask. The amount of water will determine the hydration level of your sample.

  • Vortexing: Vortex the flask vigorously until all the lipid film is suspended in the buffer, creating a milky suspension of MLVs.

  • Temperature Cycling: To ensure homogeneous hydration, it is recommended to cycle the sample temperature above and below the phase transition temperature (41°C for DPPC) several times, with vortexing at each step.

  • Sample Packing: Transfer the hydrated MLV suspension to a solid-state NMR rotor. Pellet the sample by centrifugation and remove the excess supernatant. Repeat until the rotor is full.

Protocol 2: Quadrupolar Echo Experiment Setup

This protocol provides a step-by-step guide for setting up a basic ²H solid-state NMR experiment.

  • Sample Insertion and Tuning: Insert the packed rotor into the probe. Tune and match the probe for the ²H frequency.

  • Pulse Width Calibration: Determine the 90° pulse width for ²H on your sample. This is a critical step for ensuring optimal signal.[7]

  • Set Acquisition Parameters:

    • Pulse Sequence: Select a quadrupolar echo pulse sequence.[7]

    • Spectral Width: Set a spectral width that is large enough to encompass the entire powder pattern (e.g., 250-500 kHz).

    • Echo Time (τ): Start with a short echo time (e.g., 20-50 µs) to minimize T₂ losses.

    • Recycle Delay: Set the recycle delay based on the T₁ of your sample. If the T₁ is unknown, a conservative starting value is 1-2 seconds. For optimal S/N per unit time, the recycle delay can be set to approximately 1.3 times T₁.[2][6]

  • Acquisition: Acquire a small number of scans to check the signal. Adjust phasing and receiver gain as needed. Once satisfied, start the full acquisition.

Quantitative Data Tables

The following tables provide recommended starting parameters and expected S/N improvements. These values should be optimized for your specific instrument and sample.

Table 1: Recommended Starting Parameters for the Quadrupolar Echo Sequence

ParameterGel Phase (e.g., 25°C)Liquid-Crystalline Phase (e.g., 50°C)
90° Pulse Width (µs) Calibrate on sampleCalibrate on sample
Echo Time (τ) (µs) 20 - 4030 - 60
Recycle Delay (s) 1.5 - 3.00.8 - 1.5
Spectral Width (kHz) ± 125 to ± 250± 75 to ± 150
Number of Scans > 10,000> 4,000

Note: These are suggested starting points. The optimal parameters will depend on the specific spectrometer, probe, and sample conditions.

Table 2: Estimated Signal-to-Noise (S/N) Improvement with Number of Scans

Number of ScansRelative S/NRelative Experiment Time
1,0241.01.0
4,0962.04.0
16,3844.016.0
65,5368.064.0
262,14416.0256.0

Note: This table assumes ideal conditions where the S/N scales with the square root of the number of scans.[8]

Visualizations

The following diagrams illustrate key concepts and workflows.

cluster_protocol MLV Preparation Protocol dissolve Dissolve DPPC-d62 in Solvent evaporate Evaporate Solvent to Form Film dissolve->evaporate dry Dry Under Vacuum evaporate->dry hydrate Hydrate with Buffer dry->hydrate vortex Vortex to Form MLVs hydrate->vortex temp_cycle Temperature Cycle and Vortex vortex->temp_cycle pack Pack into Rotor temp_cycle->pack

Figure 2: A flowchart of the experimental workflow for preparing DPPC-d62 multilamellar vesicles.

cluster_relationship Parameter Interdependencies for S/N Optimization sn Signal-to-Noise (S/N) rd Recycle Delay sn->rd optimized by RD scans Number of Scans scans->sn increases S/N time Total Experiment Time scans->time increases time rd->time increases time t1 T1 Relaxation t1->rd determines optimal RD temp Temperature temp->t1 affects T1

Figure 3: A diagram illustrating the relationships between key experimental parameters for optimizing signal-to-noise.

References

preventing aggregation of DPPC-d62 liposomes in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing the aggregation of DPPC-d62 liposomes in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of DPPC-d62 liposome (B1194612) aggregation?

A1: Aggregation of DPPC-d62 liposomes is often triggered by several factors related to their formulation and storage. These include:

  • Temperature: Storing or handling DPPC liposomes below their phase transition temperature (T_m_ ≈ 41°C) can lead to aggregation.[1][2] Cooling of DPPC vesicles has been shown to result in extensive, though reversible, aggregation.

  • pH: The pH of the solution significantly impacts liposome stability. Acidic conditions, in particular, can decrease liposome stability by as much as 50%.[3] Deviations from a neutral pH can alter the surface charge and lead to aggregation.[4][5]

  • Ionic Strength and Metal Ions: The presence of salts and divalent metal ions (e.g., Ca²⁺, Mg²⁺) in the buffer can disrupt the electrostatic balance between liposomes, leading to aggregation.[6] High salt concentrations can compress the electrical double layer surrounding the liposomes, reducing the repulsive forces that keep them separated.[7]

  • Improper Preparation Technique: The method used to prepare the liposomes, including hydration, sonication, and extrusion, plays a critical role in their initial stability and tendency to aggregate.[8][9]

Q2: How can I prevent my DPPC-d62 liposomes from aggregating during storage?

A2: To enhance the long-term stability of your liposome suspension and prevent aggregation during storage:

  • Storage Temperature: It is often recommended to store liposome formulations at 4°C.[7][10] However, for DPPC liposomes, storage below the phase transition temperature can sometimes promote aggregation. If you observe aggregation at 4°C, consider whether brief, gentle warming above the T_m_ before use could redisperse the aggregates. For long-term storage, lyophilization (freeze-drying) in the presence of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is a common strategy.[7][11]

  • pH Control: Maintain a neutral pH (around 7.4) for your liposome suspension using a suitable buffer, such as HEPES or phosphate-buffered saline (PBS).[7][12]

  • Minimize Ionic Strength: Use buffers with low to moderate ionic strength. If your application requires the presence of salts, it is crucial to determine the critical concentration that induces aggregation and stay below that threshold.

  • Incorporate Stabilizers: The inclusion of certain molecules in the liposome bilayer can sterically hinder aggregation. Poly(ethylene glycol) (PEG)-modified lipids are widely used for this purpose.[6]

Q3: My liposomes appear aggregated immediately after preparation. What went wrong?

A3: Immediate aggregation is typically a sign of suboptimal formulation or procedural flaws during preparation. Key areas to investigate include:

  • pH of the Hydration Buffer: An inappropriate pH during the hydration of the lipid film can lead to immediate instability. Ensure your buffer is at a neutral pH.[7]

  • Inadequate Sonication or Extrusion: Insufficient energy input during sonication or an improper number of passes through the extruder can result in a heterogeneous population of liposomes with larger sizes that are more prone to aggregation.[8][13]

  • Lipid Concentration: A very high concentration of lipids during formulation can increase the likelihood of particle collisions and subsequent aggregation.[7]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues leading to DPPC-d62 liposome aggregation.

Issue 1: Liposomes Aggregate Upon Cooling or Storage at 4°C
Potential Cause Troubleshooting Step Expected Outcome
Storage below Phase Transition Temperature (T_m_) Gently warm the liposome suspension to a temperature slightly above the T_m_ of DPPC (~41°C) and then allow it to cool back to room temperature before use.Aggregates should disperse, resulting in a more uniform liposome suspension.
Cryo-induced Aggregation If you need to freeze your samples, add a cryoprotectant such as sucrose or trehalose to the formulation before freezing.[7]The cryoprotectant will help maintain the integrity of the liposomes during the freezing and thawing process, preventing aggregation.
Issue 2: Aggregation Observed After Addition of a New Component (e.g., drug, protein)
Potential Cause Troubleshooting Step Expected Outcome
Alteration of Surface Charge Measure the zeta potential of your liposomes before and after the addition of the new component. If there is a significant change, consider modifying the surface of your liposomes, for example, by incorporating charged lipids to increase electrostatic repulsion.[14]A sufficiently high zeta potential (typically > ±20 mV) can prevent aggregation by ensuring strong repulsive forces between liposomes.
Bridging Flocculation If the added component is multivalent (e.g., some proteins), it may be cross-linking the liposomes. Incorporate PEG-modified lipids into your formulation to create a steric barrier that prevents this interaction.[6]The PEG layer will sterically hinder the binding of the multivalent component to multiple liposomes, thus preventing aggregation.

Data Presentation

Table 1: Effect of pH on Liposome Stability

pH Condition Observed Effect on Stability Reference
Acidic (e.g., < 6.0)Can decrease stability by up to 50%.[3] Protonation of the phosphate (B84403) group can reduce the zeta potential, leading to coalescence.[5][3][5]
Neutral (e.g., 7.4)Generally the optimal pH for stability.[12][15][12][15]
Basic (e.g., > 8.0)Can decrease stability by up to 20%.[3][3]

Table 2: Influence of Temperature on DPPC Liposome Aggregation

Temperature State of DPPC Bilayer Effect on Aggregation Reference
Below T_m_ (~41°C)Gel phaseCooling can induce extensive and reversible aggregation.[1][1]
At T_m_ (~41°C)Phase transitionThe bilayer is more dynamic, which can influence interactions.[1][2][1][2]
Above T_m_ (~41°C)Liquid crystalline phaseLiposomes are generally more stable against aggregation induced by cooling.

Experimental Protocols

Protocol 1: Preparation of DPPC-d62 Liposomes by Thin-Film Hydration Followed by Extrusion

This method is widely used to produce unilamellar vesicles with a controlled size distribution.[9]

  • Lipid Film Formation:

    • Dissolve DPPC-d62 and any other lipids in chloroform (B151607) or a chloroform:methanol mixture in a round-bottom flask.[16]

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.[16]

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.[16]

  • Hydration:

    • Hydrate (B1144303) the lipid film with the desired aqueous buffer (e.g., HEPES, PBS at pH 7.4).[7] The temperature of the buffer should be above the phase transition temperature of DPPC (~41°C).[17]

    • Agitate the flask by vortexing or gentle swirling to disperse the lipid film, which will form multilamellar vesicles (MLVs).[7]

  • Extrusion (Size Reduction):

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[7]

    • Transfer the MLV suspension to the extruder.

    • Extrude the suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles.[7] The extrusion process should also be carried out at a temperature above the T_m_ of DPPC.

Protocol 2: Preparation of DPPC-d62 Liposomes by Sonication

Probe-tip sonication is an effective method for producing small unilamellar vesicles.[8][18][19]

  • Lipid Dispersion:

    • Weigh the DPPC-d62 powder and transfer it to a glass vial.[10]

    • Add the desired aqueous buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4).[10]

    • Vortex the mixture to hydrate the lipid powder, forming a milky suspension.[10]

  • Sonication:

    • Immerse the tip of a probe sonicator into the lipid suspension.

    • Sonicate the mixture in pulses to avoid excessive heating. A typical setting is a 20% duty cycle with a pulse of 2 seconds followed by a rest of 2-5 seconds.[10][20]

    • The total sonication time will influence the final size of the liposomes; longer sonication times generally produce smaller vesicles.[18][19] Monitor the temperature of the sample closely throughout the process.[10]

  • Post-Sonication Processing:

    • Centrifuge the sonicated sample (e.g., at 10,000 x g for 3 minutes) to pellet any titanium particles shed from the sonicator tip and any unreconstituted lipid.[10]

    • Carefully collect the supernatant containing the liposomes.[10]

Visualizations

Liposome_Preparation_Workflow Figure 1. Experimental Workflow for DPPC-d62 Liposome Preparation cluster_prep Preparation cluster_sizing Sizing Lipid Dissolution 1. Dissolve DPPC-d62 in organic solvent Film Formation 2. Form thin lipid film (Rotary Evaporation) Lipid Dissolution->Film Formation Hydration 3. Hydrate with buffer (T > Tm, pH 7.4) Film Formation->Hydration Sonication Sonication Hydration->Sonication Method A Extrusion Extrusion Hydration->Extrusion Method B Stable Liposomes Stable DPPC-d62 Liposome Suspension Sonication->Stable Liposomes Extrusion->Stable Liposomes

Caption: Figure 1. Experimental Workflow for DPPC-d62 Liposome Preparation

Troubleshooting_Aggregation Figure 2. Troubleshooting Decision Tree for Liposome Aggregation Start Liposome Aggregation Observed Timing When did aggregation occur? Start->Timing Immediate Immediately after preparation Timing->Immediate Immediately Storage During storage or after component addition Timing->Storage Later CheckPrep Review Preparation Protocol: - pH of buffer neutral? - Adequate sonication/extrusion? - Lipid concentration optimal? Immediate->CheckPrep CheckStorage Review Storage/Formulation: - Storage temperature correct? - pH of solution stable? - High ionic strength? Storage->CheckStorage SolutionPrep Solution: - Adjust pH to 7.4 - Increase sonication/extrusion time - Decrease lipid concentration CheckPrep->SolutionPrep SolutionStorage Solution: - Adjust storage temperature - Add cryoprotectant for freezing - Lower ionic strength - Incorporate PEG-lipids CheckStorage->SolutionStorage

Caption: Figure 2. Troubleshooting Decision Tree for Liposome Aggregation

References

issues with incomplete vesicle fusion for DPPC on mica

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with incomplete vesicle fusion of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) on mica substrates.

Troubleshooting Guides and FAQs

Q1: I am observing a layer of intact or partially fused vesicles on my mica substrate instead of a complete supported lipid bilayer (SLB). What are the common causes and how can I troubleshoot this?

A1: Incomplete vesicle fusion is a frequent issue, particularly with gel-phase lipids like DPPC. The primary factors influencing fusion are temperature, buffer composition, lipid concentration, and incubation time. Here is a step-by-step troubleshooting guide:

Troubleshooting Incomplete DPPC Vesicle Fusion

G start Start: Incomplete Vesicle Fusion Observed temp Is the incubation temperature significantly above the main phase transition temperature (Tm) of DPPC (Tm ≈ 41°C)? start->temp buffer Are you using a buffer containing divalent cations (e.g., Ca²⁺ or Mg²⁺)? temp->buffer Yes increase_temp Action: Increase incubation temperature to 50-60°C. temp->increase_temp No concentration Is the DPPC vesicle concentration optimized? buffer->concentration Yes add_cations Action: Add 2-20 mM Ca²⁺ or Mg²⁺ to the buffer. buffer->add_cations No incubation Is the incubation time sufficient? concentration->incubation Yes optimize_conc Action: Adjust lipid concentration to 0.1-0.5 mg/mL. concentration->optimize_conc No success Result: Complete SLB Formation incubation->success Yes increase_time Action: Increase incubation time to >30 minutes. incubation->increase_time No fail Issue Persists: Consult Advanced Troubleshooting increase_temp->buffer add_cations->concentration optimize_conc->incubation increase_time->success increase_time->fail

Caption: Troubleshooting flowchart for incomplete DPPC vesicle fusion.

Q2: What is the optimal temperature for DPPC vesicle fusion on mica?

A2: For successful SLB formation, the incubation temperature should be above the main phase transition temperature (Tm) of DPPC, which is approximately 41°C.[1] Operating in the fluid phase (Lα) allows the vesicles to rupture and fuse more readily upon adsorption to the mica surface. A recommended temperature range is 50-60°C.[2][3] Fusion can sometimes be achieved at temperatures slightly below the Tm, but this often results in a higher density of defects and trapped vesicles.[2]

Q3: How do buffer conditions, especially the presence of divalent cations, affect fusion?

A3: Buffer conditions play a critical role. While fusion can be achieved in pure water, the presence of salts and divalent cations significantly promotes the process.[4] Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) are particularly effective. They are thought to screen the electrostatic repulsion between the negatively charged mica surface and the zwitterionic phosphocholine (B91661) headgroups of DPPC, thereby facilitating vesicle adsorption and subsequent rupture.[4][5]

Q4: What are the recommended concentrations for DPPC vesicles and the optimal incubation time?

A4: The concentration of the DPPC vesicle solution and the incubation time are interdependent. Higher concentrations generally require shorter incubation times. A typical starting concentration is in the range of 0.1 to 0.5 mg/mL.[4] For these concentrations, an incubation time of at least 30 minutes is recommended.[5] It is advisable to perform a time-series experiment to determine the optimal incubation time for your specific conditions.[4]

Q5: My SLB has formed, but it appears to have a high number of defects or holes upon cooling. How can I improve the quality of the bilayer?

A5: The cooling rate after incubation at an elevated temperature can influence the quality of the resulting gel-phase DPPC bilayer. Rapid cooling can lead to the formation of domains and defects. A slower cooling rate (e.g., 0.5°C/min) can help to anneal the bilayer and reduce the number of defects.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful DPPC SLB formation on mica.

Table 1: Effect of Temperature on DPPC Vesicle Fusion

Temperature RangeExpected OutcomeCitation(s)
< 33°CPrimarily adsorbed intact vesicles[2]
33-41°CPartial fusion with a high density of defects[2]
> 41°C (fluid phase)Improved fusion, but defects can still be present[1]
50-60°COptimal range for complete fusion and high-quality SLB formation[2][3]

Table 2: Influence of Divalent Cations on Fusion Efficiency

Divalent CationConcentration RangeEffect on FusionCitation(s)
Ca²⁺ or Mg²⁺2-20 mMSignificantly promotes vesicle adsorption and fusion[4][5]
None (Pure Water)N/AFusion is possible but may require higher lipid concentrations and longer incubation times[4]

Table 3: Recommended DPPC Concentration and Incubation Time

DPPC ConcentrationRecommended Incubation TimeExpected OutcomeCitation(s)
0.05-0.1 mg/mL> 60 minutesSlower fusion, may be incomplete[4]
0.1-0.5 mg/mL30-60 minutesGenerally optimal for complete SLB formation[4][6]
> 0.5 mg/mL< 30 minutesFaster fusion, but may lead to multilayer formation[4]

Experimental Protocols

Protocol 1: DPPC Vesicle Preparation by Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) with a defined size distribution.

G cluster_0 Vesicle Preparation Workflow A 1. Lipid Film Formation: Dissolve DPPC in chloroform (B151607), evaporate solvent under nitrogen stream, and dry under vacuum. B 2. Hydration: Hydrate the lipid film with buffer above DPPC Tm (e.g., 50-60°C) with vortexing to form MLVs. A->B C 3. Extrusion: Extrude the MLV suspension through a polycarbonate membrane (e.g., 100 nm pore size) 11-21 times above Tm. B->C D 4. Characterization (Optional): Determine vesicle size and distribution using Dynamic Light Scattering (DLS). C->D

Caption: Workflow for DPPC vesicle preparation by extrusion.

Detailed Steps:

  • Lipid Film Formation:

    • Dissolve the desired amount of DPPC in chloroform in a round-bottom flask.

    • Evaporate the solvent using a gentle stream of nitrogen gas while rotating the flask to form a thin lipid film on the wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer (e.g., HEPES with NaCl and CaCl₂). The buffer should be pre-heated to a temperature above the Tm of DPPC (e.g., 50-60°C).

    • Vortex the suspension vigorously for several minutes until the lipid film is fully resuspended. This will result in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the MLV suspension to a temperature above the Tm of DPPC.

    • Pass the MLV suspension through the membrane 11 to 21 times. The resulting solution of SUVs should be translucent.

  • Storage:

    • Store the prepared vesicles at 4°C. For short-term storage, they can be used within a few days. For longer-term storage, it is advisable to use them as fresh as possible.

Protocol 2: Mica Substrate Preparation

A freshly cleaved mica surface is atomically flat and hydrophilic, which is ideal for SLB formation.

  • Using sharp tweezers, carefully peel off the top layer of the mica sheet to expose a fresh, clean surface.

  • The freshly cleaved mica should be used immediately for SLB formation to prevent contamination from the atmosphere.

Protocol 3: DPPC SLB Formation via Vesicle Fusion

  • Place the freshly cleaved mica substrate in a fluid cell.

  • Inject the DPPC vesicle solution into the fluid cell, ensuring the mica surface is completely covered.

  • Incubate at a temperature above the Tm of DPPC (e.g., 50-60°C) for the desired amount of time (e.g., 30-60 minutes).

  • After incubation, gently rinse the surface with pre-warmed buffer to remove any excess, non-fused vesicles.

  • If imaging at room temperature, slowly cool the sample to below the Tm.

Protocol 4: Characterization by Atomic Force Microscopy (AFM)

AFM is a powerful technique to visualize the topography of the supported lipid bilayer and identify any defects or remaining vesicles.

  • Mount the sample with the formed SLB in the AFM.

  • Image the surface in liquid (the same buffer used for rinsing) using a soft cantilever in tapping mode to minimize damage to the bilayer.

  • A complete SLB will appear as a smooth, continuous surface with a uniform height of approximately 5-6 nm above the mica substrate. Incomplete fusion will be evident by the presence of round, taller structures corresponding to intact vesicles or irregular patches of bilayer.

  • Force spectroscopy can be performed to measure the mechanical properties of the bilayer, such as the breakthrough force, which provides information on the bilayer's stability.[7]

References

Technical Support Center: Analysis of DPPC-d62 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dipalmitoylphosphatidylcholine-d62 (DPPC-d62) in mass spectrometry applications. The focus is on maintaining the isotopic integrity of the standard and accurately correcting for any perceived H/D back-exchange.

Frequently Asked Questions (FAQs)

Q1: I am observing a loss of deuterium (B1214612) in my DPPC-d62 standard during mass spectrometry analysis. Is this due to H/D back-exchange?

A1: While H/D back-exchange is a common phenomenon in hydrogen-deuterium exchange mass spectrometry (HDX-MS) of proteins, where labile amide hydrogens are exchanged, the deuterium atoms in DPPC-d62 are covalently bonded to carbon atoms in the acyl chains. These C-D bonds are generally stable under typical LC-MS conditions. What you are likely observing is not true back-exchange but may be related to one of the following:

  • Isotopic Purity of the Standard: Commercially available deuterated standards are not 100% isotopically pure and will contain a distribution of isotopologues (e.g., d61, d60).[1][2] It is crucial to verify the isotopic purity of your standard before use.

  • In-source Fragmentation: The deuterated standard might lose a deuterium atom in the ion source of the mass spectrometer, contributing to the signal of a lower mass isotopologue.[3]

  • Contamination: The perceived loss of deuterium could be due to contamination with endogenous, non-deuterated DPPC from your sample or sample preparation workflow.

Q2: How can I verify the isotopic purity of my DPPC-d62 standard?

A2: The isotopic purity of your DPPC-d62 standard can be determined using high-resolution mass spectrometry (HRMS).[1][4]

  • Direct Infusion Analysis: Prepare a solution of the DPPC-d62 standard in a suitable solvent (e.g., methanol (B129727) or isopropanol) and infuse it directly into the mass spectrometer.

  • Data Analysis: Acquire a high-resolution mass spectrum and examine the isotopic distribution of the molecular ion. The relative intensities of the different isotopologues (d62, d61, d60, etc.) will allow you to calculate the isotopic enrichment.[4][5]

Q3: What are the best practices for sample preparation to minimize any potential for deuterium loss from DPPC-d62?

A3: To ensure the isotopic integrity of your DPPC-d62 standard, it is important to follow best practices for lipid extraction and sample handling.

  • Solvent Selection: Use high-purity, aprotic solvents whenever possible for sample storage and preparation. If protic solvents like methanol or water are necessary, minimize the exposure time.[1]

  • pH Control: Avoid strongly acidic or basic conditions during sample preparation and storage, as these can promote acid- or base-catalyzed H/D exchange at activated carbon centers, although this is less likely for the acyl chains of DPPC.[6]

  • Temperature Control: Perform extractions and sample handling at low temperatures to reduce the rate of any potential exchange reactions.[1]

  • Lipid Extraction: Employ established lipid extraction methods like the Bligh and Dyer or Folch procedures.[7][8] Ensure all glassware is thoroughly cleaned to prevent contamination from non-deuterated lipids.

Q4: How do I correct for the isotopic distribution of the DPPC-d62 standard in my quantitative experiments?

A4: To accurately quantify your target analyte using DPPC-d62 as an internal standard, you must account for its isotopic distribution.

  • Characterize the Standard: First, determine the isotopic purity of the DPPC-d62 standard as described in Q2.

  • Use Correction Algorithms: Many mass spectrometry software packages have built-in algorithms to correct for the isotopic overlap between the deuterated standard and the non-deuterated analyte.

  • Monitor Multiple Transitions: In a targeted MS/MS experiment, monitor the transition for the most abundant isotopologue of DPPC-d62. You can also monitor transitions for other isotopologues to assess the stability of the standard during the analysis.

Troubleshooting Guides

Issue 1: Unexpected Isotopic Pattern for DPPC-d62

Symptom: The observed isotopic distribution of the DPPC-d62 standard in your sample does not match the pattern observed during direct infusion of the pure standard.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Contamination with Endogenous DPPC - Analyze a blank matrix sample to check for the presence of endogenous DPPC. - If endogenous DPPC is present, ensure your chromatographic method separates it from the DPPC-d62 peak. - If co-elution is unavoidable, the contribution of the endogenous DPPC to the isotopic pattern of the standard must be mathematically corrected.
In-source Fragmentation - Optimize the ion source parameters (e.g., capillary voltage, source temperature) to minimize fragmentation. - Use a softer ionization technique if available.
Solvent Effects - Ensure the final sample solvent is compatible with the mobile phase to avoid peak distortion and potential on-column issues.
Issue 2: Poor Reproducibility of DPPC-d62 Signal

Symptom: The peak area or intensity of the DPPC-d62 standard is inconsistent across replicate injections.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Incomplete Solubilization - Ensure the DPPC-d62 is fully dissolved in the final sample solvent. Lipids can be challenging to fully solubilize. - Vortex and sonicate the sample to aid dissolution.
Adsorption to Vials or Tubing - Use low-binding vials and tubing. - Include a small percentage of a suitable organic solvent in your sample matrix to prevent adsorption.
Sample Degradation - Store stock solutions and prepared samples at low temperatures (e.g., -20°C or -80°C) and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[7]

Experimental Protocols

Protocol 1: Verification of DPPC-d62 Isotopic Purity

Objective: To determine the isotopic distribution and purity of a DPPC-d62 standard.

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of DPPC-d62 in chloroform (B151607). Dilute this stock solution to a final concentration of 10 µg/mL in methanol.

  • Mass Spectrometer Setup:

    • Mode: High-resolution full scan (e.g., on an Orbitrap or Q-TOF instrument).

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Infusion: Direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data for at least 1 minute to obtain a stable signal and an averaged spectrum.

  • Data Analysis:

    • Identify the m/z of the protonated molecule of DPPC-d62.

    • Examine the isotopic cluster and determine the relative abundance of each isotopologue (d62, d61, d60, etc.).

    • Calculate the percentage of isotopic enrichment.

Protocol 2: Lipid Extraction from a Biological Matrix

Objective: To extract lipids, including the DPPC-d62 internal standard, from a biological sample for LC-MS analysis.

Methodology (Modified Bligh and Dyer): [7][8]

  • Sample Homogenization: Homogenize the tissue or cell sample in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of DPPC-d62 stock solution to the homogenate.

  • Solvent Addition: Add methanol and chloroform to the sample in a ratio that results in a single-phase mixture (e.g., 1:2:0.8 sample:chloroform:methanol). Vortex thoroughly.

  • Phase Separation: Add chloroform and water to induce phase separation. Centrifuge to separate the layers.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with your LC-MS method (e.g., isopropanol:acetonitrile:water).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample spike Spike with DPPC-d62 sample->spike extract Lipid Extraction (e.g., Bligh & Dyer) spike->extract dry Dry Down extract->dry reconstitute Reconstitute in LC-MS compatible solvent dry->reconstitute lc Liquid Chromatography (Reverse Phase) reconstitute->lc ms Mass Spectrometry (HRMS or MS/MS) lc->ms integrate Peak Integration ms->integrate correct Isotopic Purity Correction integrate->correct quantify Quantification correct->quantify

Caption: Experimental workflow for the analysis of DPPC-d62 in a biological matrix.

troubleshooting_workflow start Unexpected Isotopic Pattern for DPPC-d62 check_blank Analyze Blank Matrix start->check_blank endogenous_present Endogenous DPPC Detected? check_blank->endogenous_present optimize_chrom Optimize Chromatography for Separation endogenous_present->optimize_chrom Yes no_endogenous No Endogenous DPPC endogenous_present->no_endogenous No issue_resolved Issue Resolved optimize_chrom->issue_resolved check_source Optimize Ion Source Parameters no_endogenous->check_source reanalyze Re-analyze Standard by Direct Infusion check_source->reanalyze purity_confirmed Isotopic Purity Confirmed? reanalyze->purity_confirmed purity_confirmed->issue_resolved Yes contact_supplier Contact Standard Supplier purity_confirmed->contact_supplier No

Caption: Troubleshooting logic for unexpected DPPC-d62 isotopic patterns.

References

Technical Support Center: Accounting for Isotope Effects of DPPC-d62

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dipalmitoylphosphatidylcholine-d62 (DPPC-d62). This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you accurately account for the isotope effects of DPPC-d62 in your experimental data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary isotope effects of DPPC-d62 that I should be aware of in my experiments?

A1: The primary isotope effect of replacing hydrogen with deuterium (B1214612) in the acyl chains of DPPC is a change in the molecule's physical properties due to the stronger and shorter carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This leads to alterations in lipid packing, membrane fluidity, and phase transition behavior. Specifically, the gel-to-liquid crystalline phase transition temperature (Tm) is lower for DPPC-d62 compared to its protiated counterpart, DPPC.

Q2: How does the phase transition temperature (Tm) of DPPC-d62 differ from that of DPPC?

A2: The gel-fluid phase transition temperature of saturated lipids with deuterated chains, such as DPPC-d62, is approximately 4.3 ± 0.1 °C lower than that of their protiated (hydrogenated) counterparts. This is a critical consideration for experiments conducted near the phase transition, as the membrane's physical state could be different for the two isotopes at the same temperature.

Q3: Can I assume that DPPC-d62 and DPPC are structurally and functionally identical in my experiments?

A3: While often used as a structural proxy, it is not entirely accurate to assume they are identical, especially in high-resolution studies or when investigating subtle effects. Deuteration can lead to a decrease in the area per lipid and a thickening of the bilayer. These structural changes can, in turn, influence membrane protein function and interactions.

Q4: How does the use of DPPC-d62 affect my mass spectrometry data?

A4: In mass spectrometry, the most obvious effect is the mass shift. It is crucial to use the correct molecular weight for DPPC-d62 in your analysis. Additionally, issues such as incomplete deuteration can lead to a distribution of masses, complicating spectral interpretation. It is also important to consider potential H/D exchange during sample preparation and analysis. For reliable quantification, using a deuterated internal standard with high isotopic purity (≥98%) is recommended.[1]

Q5: What are the key considerations when using DPPC-d62 in Nuclear Magnetic Resonance (NMR) spectroscopy?

A5: In ¹H NMR, using deuterated lipids like DPPC-d62 can simplify spectra by reducing the number of proton signals. In ²H NMR, the deuterium signal provides direct information on the dynamics and orientation of the lipid acyl chains. It's important to use appropriate pulse sequences, such as the solid echo pulse sequence, to effectively refocus the rapidly decaying NMR signals from deuterated lipids in membranes.[2]

Troubleshooting Guides

Differential Scanning Calorimetry (DSC)
Problem Potential Cause Recommended Solution
Unexpected shift in phase transition temperature (Tm) 1. Incorrect calibration for deuterated samples.2. Sample contamination.3. Heterogeneous vesicle preparation (e.g., mix of unilamellar and multilamellar vesicles).1. Ensure the calorimeter is properly calibrated. While the principles are the same, be aware that the thermal properties of D₂O, if used as a solvent, differ from H₂O.2. Use high-purity lipids and solvents. Filter all solutions.3. Ensure a consistent vesicle preparation method (e.g., extrusion through a defined pore size) to obtain a homogenous population of vesicles. The Tm of DPPC liposomes can vary with size.[3][4]
Broadened phase transition peak 1. Lowered cooperativity due to the presence of impurities or interacting molecules.2. Polydispersity in vesicle size.1. Analyze the sample for any contaminants. If studying interactions, the broadening itself is a key piece of data reflecting the perturbation of the lipid bilayer.2. Characterize vesicle size distribution using techniques like Dynamic Light Scattering (DLS).
Double peak in the thermogram 1. Phase separation in a mixed lipid system.2. Presence of a sub-population of vesicles with different properties.3. Interaction with a peptide or protein inducing domain formation.1. This is expected in certain lipid mixtures and is a valid result.2. Re-evaluate the vesicle preparation protocol for consistency.3. This can be an indication of specific lipid-protein interactions and domain formation.
Mass Spectrometry (MS)
Problem Potential Cause Recommended Solution
Inaccurate quantification 1. Isotopic impurity of the deuterated standard.2. H/D back-exchange.3. Ion suppression or enhancement (matrix effects).1. Quantify the isotopic purity of your DPPC-d62 standard by analyzing a high-concentration solution and monitoring for the signal of the unlabeled analyte.[1]2. Minimize the time samples are exposed to protonated solvents, especially at non-neutral pH. Test for H/D exchange by incubating the standard in your analytical solution over time and monitoring for changes in the analyte-to-standard ratio.[1]3. Use a deuterated internal standard to compensate for matrix effects. Ensure the standard is added to all samples, calibrators, and quality controls.[1]
Complex, overlapping isotopic clusters 1. Incomplete deuteration of the lipid.2. In-source fragmentation and loss of deuterium.1. Obtain a certificate of analysis for your deuterated lipid to understand the expected isotopic distribution.2. Optimize ion source parameters to minimize fragmentation.
Poor signal intensity 1. Suboptimal sample concentration.2. Inefficient ionization.1. Optimize the concentration of your lipid sample. Too dilute may give a weak signal, while too concentrated can cause ion suppression.2. Experiment with different ionization techniques (e.g., ESI, MALDI) and optimize source parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Potential Cause Recommended Solution
Rapid signal decay in ²H NMR The quadrupolar interaction of the deuterium nucleus leads to fast relaxation.Use a solid echo pulse sequence (90°x - τ - 90°y - τ - acquire) to refocus the signal.[2]
Overlapping signals in ¹H NMR of mixed systems Signals from different lipid components are obscuring each other.By selectively deuterating one component (e.g., using DPPC-d62 in a mixture with protiated lipids), you can effectively "turn off" the proton signals from that component, simplifying the spectrum.[2]
Difficulty in interpreting order parameters Incorrect assignment of spectral features or misunderstanding of what different parts of the spectrum represent.The ²H NMR spectrum of deuterated lipids in a lamellar phase is a superposition of Pake doublets. The splitting between the peaks is related to the order parameter of the C-D bond vector with respect to the magnetic field. Larger splittings indicate higher order.[2]

Quantitative Data Summary

The following table summarizes the key biophysical differences between DPPC and DPPC-d62.

PropertyDPPCDPPC-d62Key Consideration
Main Phase Transition Temperature (Tm) ~41.4 °C~37.1 °CExperiments near this temperature range will be significantly affected. The physical state of the membrane could be different.
Enthalpy of Transition (ΔH) ~42 kJ/molData not consistently available in searched literature. Generally expected to be slightly lower.The energy required to induce the phase transition may be altered, reflecting changes in lipid packing and van der Waals interactions.
Area per Lipid (Fluid Phase, 50°C) ~63.0 ŲSlightly smaller than DPPCDeuteration leads to tighter packing of the acyl chains. This can affect membrane protein conformation and function.
Bilayer Thickness (Fluid Phase) Varies with temperature and phaseSlightly thicker than DPPCTighter packing of the deuterated chains results in a thicker hydrophobic core.

Note: The exact values can vary slightly depending on the experimental conditions (e.g., hydration, pH, buffer composition).

Experimental Protocols

Differential Scanning Calorimetry (DSC) of DPPC/DPPC-d62 Vesicles

Objective: To determine and compare the main phase transition temperature (Tm) and enthalpy (ΔH) of DPPC and DPPC-d62 liposomes.

Methodology:

  • Vesicle Preparation:

    • Prepare a stock solution of DPPC or DPPC-d62 in chloroform.

    • In a round-bottom flask, evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Place the flask under high vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the desired buffer (e.g., PBS, pH 7.4) to a final lipid concentration of 1-5 mg/mL by vortexing above the expected Tm.

    • To produce unilamellar vesicles, subject the hydrated lipid suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • DSC Measurement:

    • Degas the vesicle suspension and the reference buffer under vacuum before loading into the calorimeter cells to avoid bubble formation.

    • Load the sample into the sample cell and the corresponding buffer into the reference cell.

    • Equilibrate the system at a temperature below the expected pre-transition.

    • Scan the temperature at a controlled rate (e.g., 1-2 °C/min) through the pre-transition and main transition temperatures.

    • Perform at least two heating and cooling scans to ensure reproducibility.

  • Data Analysis:

    • Analyze the thermogram to determine the onset temperature, peak temperature (Tm), and the area under the peak of the main transition.

    • The enthalpy of the transition (ΔH) is calculated from the area under the peak, normalized for the amount of lipid.

Small-Angle Neutron Scattering (SANS) for Bilayer Structure

Objective: To determine the bilayer thickness and area per lipid of vesicles containing DPPC-d62.

Methodology:

  • Sample Preparation:

    • Prepare unilamellar vesicles of DPPC-d62 as described in the DSC protocol.

    • To enhance contrast, prepare samples in different H₂O/D₂O mixtures (contrast variation). For example, a mixture that matches the scattering length density of the lipid headgroups can be used to highlight the signal from the deuterated acyl chains.

  • SANS Measurement:

    • Conduct the SANS experiment at a temperature above the Tm of DPPC-d62 to ensure the lipids are in the fluid phase.

    • Acquire scattering data over a suitable q-range that covers the length scales of the bilayer thickness.

    • Measure the scattering from the buffer alone for background subtraction.

  • Data Analysis:

    • Reduce the raw data by correcting for detector sensitivity, background scattering, and empty cell scattering.

    • Model the scattering data using appropriate form factors for unilamellar vesicles. A common approach is to use a core-shell model or a more detailed model that describes the scattering length density profile across the bilayer.

    • Fit the model to the data to extract structural parameters such as the bilayer thickness, area per lipid, and the location of the deuterated chains.

Visualizations

Experimental Workflow for Comparing DPPC and DPPC-d62

G cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_interp Data Interpretation prep_dppc Prepare DPPC Vesicles dsc DSC Analysis prep_dppc->dsc Parallel Experiments sans SANS Analysis prep_dppc->sans Parallel Experiments ms Mass Spectrometry prep_dppc->ms Parallel Experiments nmr NMR Spectroscopy prep_dppc->nmr Parallel Experiments prep_d62 Prepare DPPC-d62 Vesicles prep_d62->dsc prep_d62->sans prep_d62->ms prep_d62->nmr compare Compare Tm, ΔH, Area/lipid, Thickness dsc->compare sans->compare ms->compare nmr->compare model Model Impact on Membrane Properties compare->model

Caption: Workflow for comparative analysis of DPPC and DPPC-d62 vesicles.

Logical Relationship in Data Interpretation

G isotope Isotope Effect (C-D vs. C-H bond) packing Altered Lipid Packing (Tighter, More Ordered) isotope->packing tm Lower Phase Transition Temperature (Tm) packing->tm structure Modified Bilayer Structure (Thicker, Smaller Area/Lipid) packing->structure fluidity Changes in Membrane Fluidity structure->fluidity domains Altered Lipid Domain Formation structure->domains protein_func Impact on Membrane Protein Function fluidity->protein_func domains->protein_func signaling Modulation of Cell Signaling Pathways protein_func->signaling

Caption: Isotope effects of DPPC-d62 cascade to influence membrane properties and biological function.

Potential Impact on a G-Protein Coupled Receptor (GPCR) Signaling Pathway

G cluster_membrane Cell Membrane dppc_d62 DPPC-d62 Incorporation membrane_props Altered Membrane Properties (Fluidity, Thickness, Domains) dppc_d62->membrane_props gpcr GPCR membrane_props->gpcr modulates conformation & dynamics g_protein G-Protein gpcr->g_protein activates ligand Ligand ligand->gpcr binds effector Effector Enzyme g_protein->effector activates second_messenger Second Messenger effector->second_messenger produces cellular_response Cellular Response second_messenger->cellular_response triggers

Caption: Hypothetical influence of DPPC-d62 on a generic GPCR signaling cascade.

References

difficulties with liposome extrusion for DPPC mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dipalmitoylphosphatidylcholine (DPPC) liposome (B1194612) formulations. This resource provides troubleshooting guidance and answers to frequently asked questions related to the challenges of liposome extrusion with DPPC and its mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to extrude my DPPC liposome suspension?

A1: Difficulty extruding DPPC liposomes often stems from the lipid's phase behavior. DPPC has a main phase transition temperature (T m) of approximately 41°C.[1][2] Below this temperature, the lipid bilayers are in a rigid gel state, making them resistant to being forced through the pores of the extrusion membrane.[3] This can lead to very high back pressure, filter clogging, or even failure of the extruder apparatus. It is crucial to perform the extrusion at a temperature above the T m of the lipid mixture.[3][4]

Q2: At what temperature should I extrude my DPPC-containing liposomes?

A2: For pure DPPC liposomes, extrusion should be carried out at a temperature above its main phase transition temperature of ~41°C.[1][5] A common practice is to work at a temperature approximately 10°C above the T m of the lipid with the highest transition temperature in your mixture.[3][6] For example, for pure DPPC, a temperature of 50-60°C is often recommended.[3] For DPPC mixed with other lipids, such as cholesterol, the T m of the mixture may be altered, and the extrusion temperature should be adjusted accordingly.[7][8]

Q3: My extruder filter keeps clogging. What can I do to prevent this?

A3: Filter clogging during extrusion is a common issue and can be caused by several factors:

  • Extrusion below the T m: As mentioned, extruding below the phase transition temperature of your lipid mixture is a primary cause of clogging.[3]

  • High lipid concentration: Highly concentrated lipid suspensions are more viscous and can more easily block the membrane pores.[6][9] Consider diluting your liposome suspension if you are experiencing frequent clogging.[9]

  • Large initial vesicle size: Attempting to extrude large, multilamellar vesicles (MLVs) directly through a small pore size filter can lead to blockages. It is recommended to use a sequential extrusion approach, starting with a larger pore size membrane (e.g., 400 nm) before moving to a smaller one (e.g., 100 nm).[4][6]

  • Incomplete hydration: If the initial lipid film is not fully hydrated, large, non-hydrated lipid aggregates can be present and clog the filter.

  • Precipitation of components: Ensure that all components of your buffer and any encapsulated drug are fully dissolved at the extrusion temperature to prevent precipitation on the filter.

Q4: I'm observing a lot of leakage from my extruder. What are the possible reasons?

A4: Leakage from the extruder can be due to several issues, often related to the high pressure generated during difficult extrusions. Potential causes include:

  • Improper assembly of the extruder: Ensure all connections, especially the luer locks of the syringes and the filter housing, are securely tightened.

  • High back pressure: If the extrusion is difficult due to the reasons mentioned above (low temperature, high concentration), the increased pressure can cause leakage at weak points in the system.[10]

  • Damaged O-rings or seals: Check the O-rings and seals within your extruder for any signs of wear or damage and replace them if necessary.

  • Filter rupture: Extremely high pressure can cause the polycarbonate membrane to rupture, leading to leakage.

Q5: How many times should I pass my liposome suspension through the extruder?

A5: The number of extrusion cycles influences the homogeneity and size of the final liposome population. Generally, 5 to 11 cycles are sufficient to obtain a homogenous preparation of unilamellar vesicles.[9][11] However, an excessive number of cycles can potentially lead to destabilization of the liposomes.[4] The optimal number of passes may need to be determined empirically for your specific formulation.

Troubleshooting Guide

Problem 1: Extremely High Pressure Required for Extrusion

  • Possible Cause: Extrusion temperature is below the phase transition temperature (T m) of the DPPC mixture.

  • Solution: Increase the temperature of the extruder and the liposome suspension to at least 10°C above the T m of the lipid with the highest transition temperature in your formulation.[3][6] For pure DPPC, this means extruding at >50°C.[3] Ensure the suspension is equilibrated at the target temperature for at least 15 minutes before starting the extrusion.[6]

  • Possible Cause: The lipid concentration is too high.

  • Solution: Try diluting your lipid suspension. While concentrations up to 50 mg/mL have been reported, lower concentrations (e.g., 10-20 mg/mL) are often easier to extrude.[3][6]

  • Possible Cause: Attempting to extrude through a very small pore size in the first step.

  • Solution: Employ a sequential extrusion strategy. Start with a larger pore size membrane (e.g., 0.4 µm) to pre-size the vesicles before proceeding to smaller pore sizes (e.g., 0.1 µm).[4]

Problem 2: Liposome Suspension Appears Aggregated After Extrusion

  • Possible Cause: Instability of the liposomes at the extrusion temperature.

  • Solution: While extrusion must be done above the T m, excessively high temperatures for prolonged periods can potentially degrade lipids or encapsulated drugs, leading to aggregation. Optimize the temperature to be effective for extrusion without causing degradation.

  • Possible Cause: Presence of divalent cations in the buffer.

  • Solution: Divalent cations like Ca²⁺ or Mg²⁺ can sometimes induce aggregation of liposomes, especially those containing negatively charged lipids.[12] Consider using a buffer without divalent cations or adding a chelating agent like EDTA.[6]

  • Possible Cause: High liposome concentration.

  • Solution: Dilute the final extruded liposome suspension to reduce the likelihood of aggregation upon storage.[12]

Quantitative Data Summary

The following table summarizes key parameters for the extrusion of DPPC-containing liposomes as reported in the literature.

Lipid CompositionExtrusion Temperature (°C)Lipid Concentration (mg/mL)Extrusion PressureFinal Vesicle Size (nm)Reference
DPPC5050Not specified~100[3]
DPPC/Cholesterol (55:45 mol ratio)5050Not specified~100[3]
DPPC600.3Not specifiedNot specified[13]
DPPC25 (in gel phase)Not specifiedNot specifiedImmobilized on sensor[14]
DPPC/DPPS (1:1)~10°C above T
m of the hardest phospholipid10High pressure reportedNot specified[6]

Experimental Protocols

Protocol: Preparation of Unilamellar DPPC Liposomes by Extrusion

This protocol describes the thin-film hydration method followed by extrusion to prepare unilamellar DPPC liposomes.

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC) and other lipids as required (e.g., cholesterol)

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline, HEPES buffer)

  • Liposome extruder (e.g., Avestin LiposoFast, Avanti Mini Extruder)

  • Polycarbonate membranes of desired pore sizes (e.g., 400 nm and 100 nm)

  • Gas-tight syringes

  • Rotary evaporator

  • Water bath or heating block

Methodology:

  • Lipid Film Formation:

    • Dissolve DPPC and any other lipids in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature above the T m of the lipid mixture (e.g., 60°C for pure DPPC).

    • Add the pre-warmed buffer to the flask containing the dry lipid film.

    • Hydrate the lipid film by gentle agitation (e.g., vortexing or swirling) at the elevated temperature for about 30-60 minutes. The resulting suspension will contain multilamellar vesicles (MLVs) and will appear milky.

  • Optional Freeze-Thaw Cycles:

    • To increase the hydration efficiency and lamellarity, subject the MLV suspension to 3-5 freeze-thaw cycles.

    • Freeze the suspension in liquid nitrogen and then thaw it in a water bath set to a temperature above the T m.[4]

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (start with a larger pore size like 400 nm) according to the manufacturer's instructions.

    • Pre-heat the extruder to the desired extrusion temperature (e.g., 60°C).

    • Load the MLV suspension into one of the syringes.

    • Pass the suspension back and forth between the syringes through the membrane for a specified number of cycles (e.g., 11 times).

    • (Optional) For smaller vesicles, replace the membrane with a smaller pore size (e.g., 100 nm) and repeat the extrusion process.

    • The final suspension should be more translucent than the initial MLV suspension.

  • Characterization and Storage:

    • Characterize the liposomes for size and size distribution using dynamic light scattering (DLS).

    • Store the liposome suspension at an appropriate temperature, typically at 4°C for short-term storage.[12] For long-term storage, the stability will depend on the specific formulation.

Visualizations

Liposome_Preparation_Workflow Liposome Preparation and Extrusion Workflow cluster_prep Preparation cluster_extrude Extrusion cluster_final Final Steps A 1. Dissolve Lipids in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Buffer (above Tm) to form MLVs B->C D 4. (Optional) Freeze-Thaw Cycles C->D E 5. Assemble Extruder (e.g., 400nm filter, >Tm) D->E F 6. Extrude 5-11 times E->F G 7. (Optional) Repeat with Smaller Filter (e.g., 100nm) F->G H 8. Unilamellar Vesicles (LUVs) G->H I 9. Characterize Size (DLS) H->I J 10. Store Appropriately I->J

Caption: Workflow for DPPC liposome preparation.

Extrusion_Troubleshooting DPPC Extrusion Troubleshooting Guide start Start: Extrusion is Difficult q1 Is extrusion temperature >10°C above Tm? start->q1 sol1 Solution: Increase extruder and sample temperature. q1->sol1 No q2 Is lipid concentration < 20 mg/mL? q1->q2 Yes sol1->q1 sol2 Solution: Dilute lipid suspension. q2->sol2 No q3 Are you using sequential extrusion? q2->q3 Yes sol2->q2 sol3 Solution: Start with a larger pore size (e.g., 400nm) before smaller pores. q3->sol3 No end Extrusion should proceed smoothly. If issues persist, check for clogged filter supports or equipment malfunction. q3->end Yes sol3->q3

Caption: Troubleshooting decision tree for DPPC extrusion.

References

controlling for temperature fluctuations in DPPC-d62 phase studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated chains (DPPC-d62). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for temperature fluctuations and address other common issues encountered during phase studies of DPPC-d62.

Frequently Asked Questions (FAQs)

Q1: What are the expected phase transition temperatures for DPPC and DPPC-d62?

A1: The main phase transition (Tm) for non-deuterated DPPC from the gel phase (Lβ') to the liquid crystalline phase (Lα) is approximately 41°C.[1][2] For chain-perdeuterated DPPC (DPPC-d62), the main transition temperature is lowered. Studies have shown that for saturated lipids in excess water, the gel-fluid phase transition temperature is 4.3 ± 0.1 °C lower for lipids with deuterated chains compared to their protiated counterparts.[3][4][5] Therefore, the expected Tm for DPPC-d62 is around 37°C. Pure DPPC also exhibits a pre-transition (Tp) from the lamellar gel (Lβ') to the ripple phase (Pβ') at approximately 36°C.[6]

Q2: Why is precise temperature control so critical in DPPC-d62 phase studies?

A2: The phase behavior of DPPC-d62 is highly sensitive to temperature. Even minor fluctuations can lead to the coexistence of different phases, which can broaden transition peaks in differential scanning calorimetry (DSC) and complicate the interpretation of nuclear magnetic resonance (NMR) spectra.[7][8] Inaccurate temperature control can result in erroneous determination of thermodynamic parameters and misinterpretation of the lipid bilayer's properties.[9]

Q3: How do I properly calibrate the temperature of my DSC instrument for lipid studies?

A3: Temperature calibration of a DSC instrument is crucial for accurate results. It is typically performed using standard materials with known melting points, such as indium. A multi-point calibration is generally more accurate than a single-point calibration.[10] The calibration should be performed under the same experimental conditions (e.g., heating rate, purge gas) that will be used for your DPPC-d62 samples.[10][11] For lipid studies, it's also advisable to use a standard with a transition temperature close to that of your sample.

Q4: How can I ensure accurate temperature measurement in my NMR spectrometer?

A4: The temperature displayed by an NMR spectrometer's variable temperature unit may not be the true sample temperature due to factors like thermal losses and gas flow characteristics.[12][13] It is best practice to calibrate the temperature using a sample with a known temperature-dependent chemical shift, such as methanol (B129727) for low temperatures or ethylene (B1197577) glycol for high temperatures.[12][13] This involves creating a calibration curve that relates the set temperature to the actual sample temperature.

Troubleshooting Guides

Differential Scanning Calorimetry (DSC)
Problem Possible Causes Solutions
Baseline Drift or Noise 1. Improper sample preparation.[9]2. Insufficient thermal equilibration.[9]3. Instrument not properly calibrated.[9]4. Contamination in the sample or reference pans.1. Ensure the sample is properly sealed in the crucible and makes good thermal contact with the pan base.[9]2. Allow sufficient time for the baseline to stabilize before starting the measurement.[14]3. Perform regular temperature and heat flow calibrations.[11]4. Clean the sample and reference pans thoroughly. Run a baseline with empty crucibles to check for cleanliness.
Distorted or Broad Transition Peaks 1. Heating rate is too fast.[14]2. Sample is not homogeneous (e.g., mixture of unilamellar and multilamellar vesicles).[15]3. Presence of impurities in the sample.[14]4. Poor thermal contact between the sample and the crucible.1. Use a slower heating rate to allow the sample to remain in thermal equilibrium.[14]2. Ensure consistent sample preparation to produce a uniform liposome (B1194612) population.[16]3. Use high-purity lipids and solvents.4. Ensure the lipid film is evenly distributed at the bottom of the crucible before hydration.
Unexpected Peaks or Artifacts 1. Sample pan is not properly sealed, leading to solvent evaporation.[17]2. Mechanical shock or vibration during the measurement.3. Interaction between the sample and the crucible material.[9]4. Presence of condensed water in the sample or purge gas.[18]1. Use hermetically sealed pans for aqueous samples.[17]2. Place the DSC instrument on a stable surface, free from vibrations.3. Select a crucible material that is inert to your sample.[9]4. Ensure the purge gas is dry and check for any signs of moisture condensation around 0°C.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Causes Solutions
Poor Spectral Resolution or Broad Lines 1. Temperature instability during acquisition.2. Inhomogeneous sample (e.g., aggregated liposomes).3. Incorrect shimming.4. Sample is in a mixed-phase state due to being at or near a phase transition temperature.[19]1. Allow the sample to equilibrate at the target temperature for an extended period before starting the experiment. Use a temperature calibration standard to verify the actual sample temperature.[13][20]2. Ensure proper sample preparation to obtain a homogeneous dispersion of liposomes.3. Carefully shim the magnet for each sample.4. Acquire spectra at temperatures that are clearly within a single-phase region, or use temperature-ramped experiments to characterize the transition.
Inaccurate Quadrupolar Splittings or Chemical Shifts 1. Incorrect temperature calibration.[12]2. Sample degradation over time.1. Calibrate the temperature of the NMR probe using a standard like methanol or ethylene glycol.[12]2. Use fresh samples and store them properly to prevent degradation.
Low Signal-to-Noise Ratio 1. Insufficient number of scans.2. Sample concentration is too low.3. Incorrect pulse sequence parameters.1. Increase the number of acquisitions.2. Prepare a more concentrated sample if possible.3. Optimize pulse sequence parameters, such as the 90-degree pulse width and relaxation delays.[21]

Quantitative Data Summary

Table 1: Thermodynamic Parameters for the Main Phase Transition of DPPC and DPPC-d62

LipidTransition Temperature (Tm)Enthalpy of Transition (ΔH)Reference
DPPC~41 °C~35 kJ/mol[22]
DPPC-d62~37 °CNot explicitly found, but expected to be similar to DPPC[3][4][5]

Table 2: Effect of Deuteration on the Main Transition Temperature of Saturated Phospholipids

Deuteration PositionChange in TmReference
Acyl Chains-4.3 ± 0.1 °C[3][4][5]

Experimental Protocols

Differential Scanning Calorimetry (DSC) of DPPC-d62 Liposomes
  • Sample Preparation:

    • Prepare a stock solution of DPPC-d62 in chloroform (B151607) or a suitable organic solvent.

    • In a glass vial, evaporate the solvent from a known amount of the lipid solution under a gentle stream of nitrogen to form a thin lipid film on the bottom of the vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired buffer (e.g., HEPES, PBS) by vortexing at a temperature above the Tm of DPPC-d62 (~45-50°C). This will form multilamellar vesicles (MLVs).

    • For large unilamellar vesicles (LUVs), the MLV suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) at a temperature above Tm.[16]

  • DSC Instrument Setup and Calibration:

    • Perform a temperature and heat flow calibration of the DSC instrument using appropriate standards (e.g., indium) under the same experimental conditions as the sample run.[10][11]

    • Set the heating rate to a slow value, typically between 0.5°C/min and 2°C/min, to ensure the sample remains in thermal equilibrium.[14]

    • Use a nitrogen purge gas to maintain an inert atmosphere.

  • DSC Measurement:

    • Accurately weigh an empty aluminum crucible and lid.

    • Transfer a known amount of the DPPC-d62 liposome suspension into the crucible.

    • Hermetically seal the crucible to prevent solvent evaporation.

    • Prepare an empty, sealed crucible as a reference.

    • Place the sample and reference crucibles in the DSC cell.

    • Equilibrate the sample at a starting temperature well below the expected pre-transition (e.g., 20°C).

    • Heat the sample at the programmed rate to a temperature well above the main transition (e.g., 60°C).

    • It is common practice to perform an initial heating scan, followed by a cooling scan and a second heating scan. The second heating scan is often used for data analysis as it provides a more reproducible thermal history.[16]

  • Data Analysis:

    • Determine the onset temperature, peak temperature (Tm), and the enthalpy of the transition (ΔH) by integrating the area under the transition peak.[22]

Solid-State NMR Spectroscopy of DPPC-d62 Liposomes
  • Sample Preparation:

    • Prepare MLVs of DPPC-d62 as described in the DSC protocol.

    • Centrifuge the MLV suspension to form a pellet.

    • Carefully transfer the hydrated lipid pellet into an appropriate solid-state NMR rotor.

  • NMR Spectrometer Setup and Temperature Calibration:

    • Calibrate the temperature of the NMR probe using a standard sample (e.g., methanol or ethylene glycol) to ensure the accuracy of the set temperature.[12][13]

    • Tune and match the probe for the appropriate nucleus (e.g., 2H for DPPC-d62).

    • Set the magic angle spinning (MAS) rate if applicable.

  • NMR Data Acquisition:

    • Insert the sample into the probe and allow it to equilibrate at the desired temperature for at least 30 minutes.

    • Acquire 2H NMR spectra at various temperatures, stepping through the phase transition region. It is crucial to allow the sample to fully equilibrate at each new temperature before acquiring data.

    • Use an appropriate pulse sequence, such as a solid echo sequence, to obtain the 2H NMR spectrum.

  • Data Analysis:

    • Analyze the lineshape of the 2H NMR spectra. In the gel phase, the spectrum will be broad, while in the liquid crystalline phase, it will be narrower with characteristic quadrupolar splittings.[8]

    • The phase transition can be monitored by observing the changes in the spectral moments or the quadrupolar splittings as a function of temperature.[23]

Visualizations

Experimental_Workflow_DPPC_d62_Phase_Studies cluster_Sample_Prep Sample Preparation cluster_DSC DSC Analysis cluster_NMR NMR Analysis prep_start Start: DPPC-d62 Powder lipid_film Create Lipid Film prep_start->lipid_film hydration Hydrate with Buffer lipid_film->hydration mlv Form MLVs hydration->mlv extrusion Extrusion (Optional) mlv->extrusion dsc_sample Load Sample into DSC mlv->dsc_sample nmr_sample Pack Sample into Rotor mlv->nmr_sample luv Form LUVs extrusion->luv luv->dsc_sample dsc_run Run Temperature Scan dsc_sample->dsc_run dsc_analysis Analyze Thermogram dsc_run->dsc_analysis dsc_results Obtain Tm and ΔH dsc_analysis->dsc_results nmr_run Acquire Spectra vs. Temp nmr_sample->nmr_run nmr_analysis Analyze Spectral Lineshape nmr_run->nmr_analysis nmr_results Determine Phase Behavior nmr_analysis->nmr_results

Caption: Experimental workflow for DPPC-d62 phase studies using DSC and NMR.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inaccurate/Noisy Data cause1 Temperature Instability start->cause1 cause2 Sample Inhomogeneity start->cause2 cause3 Instrument Calibration start->cause3 sol1a Allow Longer Equilibration cause1->sol1a sol1b Calibrate Temperature Sensor cause1->sol1b sol2a Optimize Sample Prep cause2->sol2a sol2b Check for Contaminants cause2->sol2b sol3a Run Calibration Standards cause3->sol3a sol3b Perform Baseline Correction cause3->sol3b end Reliable Data sol1a->end sol1b->end sol2a->end sol2b->end sol3a->end sol3b->end

Caption: Troubleshooting logic for addressing inaccurate data in DPPC-d62 phase studies.

References

Technical Support Center: DPPC-d62 Bilayer Domain Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DPPC-d62 bilayers. The information provided addresses common issues related to the impact of cooling rate on domain formation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the main phase transition temperature (Tm) for DPPC bilayers?

A1: The main phase transition temperature (Tm) for dipalmitoylphosphatidylcholine (DPPC) liposomes is approximately 41.5 °C.[1] Below this temperature, the bilayer is in a gel-like state, and above it, it transitions to a more fluid, liquid crystalline phase. For supported DPPC bilayers on mica, a broadened transition temperature between 42°C and 52°C has been observed.[2]

Q2: How does the cooling rate affect the formation of DPPC-d62 bilayers?

A2: The cooling rate significantly influences the morphology and domain structure of DPPC-d62 bilayers. Slower cooling rates generally result in more uniform and defect-free bilayers, while faster cooling rates can lead to the formation of smaller, more numerous domains and a higher density of defects.[3]

Q3: What are the typical domains observed in DPPC bilayers at room temperature after cooling?

A3: At room temperature, after cooling from a temperature above the phase transition, DPPC bilayers often exhibit multiple types of domains with different heights. For instance, three distinct domain types have been observed, with the lower two being approximately 0.6 nm and 1.1 nm below the upper domain.[3]

Q4: Can the substrate temperature during vesicle deposition influence the bilayer structure?

A4: Yes, the temperature of the substrate (e.g., mica) during vesicle deposition has a notable effect on the resulting bilayer. For example, at higher deposition temperatures (e.g., 60°C), a more complete bilayer with fewer lower domains is formed compared to deposition at temperatures closer to the phase transition temperature.[3]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible domain formation in my DPPC-d62 bilayers.

  • Possible Cause: Variation in the cooling rate between experiments.

  • Troubleshooting Tip: Implement a programmable temperature controller for your experimental setup to ensure a precise and reproducible cooling rate. Slower cooling rates, such as 0.5 °C/min, tend to produce more consistent and well-ordered domain structures.[3]

Issue 2: My AFM images show a high density of defects and holes in the bilayer.

  • Possible Cause 1: The cooling rate was too fast.

  • Troubleshooting Tip 1: Decrease the cooling rate to 1 °C/min or 0.5 °C/min to allow for better lipid packing and reduce the formation of defects.[3]

  • Possible Cause 2: Incomplete vesicle fusion.

  • Troubleshooting Tip 2: Ensure that the vesicle solution is incubated on the substrate at a temperature well above the DPPC phase transition temperature (e.g., 60°C) for a sufficient amount of time (e.g., 15-30 minutes) to promote complete vesicle rupture and fusion.[4][5]

  • Possible Cause 3: The presence of impurities in the buffer or on the substrate.

  • Troubleshooting Tip 3: Use high-purity water and analytical-grade reagents for all buffers. Ensure the mica or other substrate is freshly cleaved and thoroughly cleaned before use.

Issue 3: I am observing unfused vesicles on my substrate instead of a continuous bilayer.

  • Possible Cause: The incubation temperature was too low.

  • Troubleshooting Tip: For DPPC, vesicle fusion is most efficient at temperatures above the main phase transition temperature. Incubating the vesicles at 50-60°C is typically recommended to ensure fusion onto the mica surface.[3]

Issue 4: The domains in my fluorescence microscopy images appear blurry or are difficult to resolve.

  • Possible Cause 1: The fluorescent probe is partitioning into both the liquid-ordered and liquid-disordered phases.

  • Troubleshooting Tip 1: Select a fluorescent probe that shows a strong preference for one phase. For example, some fluorescent lipid analogs preferentially partition into either the gel or fluid phase, enhancing contrast.[6]

  • Possible Cause 2: Photobleaching or photo-induced artifacts.

  • Troubleshooting Tip 2: Minimize the illumination intensity and exposure time during image acquisition to prevent photobleaching and potential light-induced changes in the membrane structure.[6][7]

Quantitative Data

The following table summarizes the observed effects of different cooling rates on the characteristics of DPPC bilayers as determined by Atomic Force Microscopy (AFM).

Cooling Rate (°C/min)Observed Bilayer CharacteristicsDomain FeaturesReference
5Higher proportion of lower domains and defects.Smaller, more numerous domains.[3]
1Intermediate level of defects.Moderately sized domains.[3]
0.5Extended regions of defect-free bilayer.Larger, more uniform domains.[3]

The table below presents the height differences observed between different domains in DPPC bilayers at room temperature.

Domain ComparisonHeight Difference (nm)Reference
Upper Domain vs. Lower Domain 10.6[3]
Upper Domain vs. Lower Domain 21.1[3]
Gel Phase vs. Fluid Phase~1.0 - 2.2[2]

Experimental Protocols

Atomic Force Microscopy (AFM) Imaging of Supported DPPC-d62 Bilayers
  • Substrate Preparation:

    • Cleave a fresh surface of a mica disc using adhesive tape.

    • Immediately mount the mica disc onto an AFM sample puck.

  • Liposome (B1194612) Preparation:

    • Prepare a suspension of DPPC-d62 small unilamellar vesicles (SUVs) in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) using a standard method such as extrusion or sonication. The final lipid concentration should be around 0.1-0.5 mg/mL.

  • Bilayer Formation:

    • Heat the AFM fluid cell and the substrate to 60°C, a temperature above the Tm of DPPC.

    • Inject the DPPC-d62 liposome solution into the fluid cell and incubate for 30-60 minutes to allow for vesicle fusion and bilayer formation.

    • Gently rinse the bilayer with pre-warmed buffer to remove any unfused vesicles.

  • Controlled Cooling:

    • Using a temperature-controlled stage, cool the sample to room temperature at the desired rate (e.g., 5 °C/min, 1 °C/min, or 0.5 °C/min).

  • AFM Imaging:

    • Engage the AFM tip with the surface in tapping mode in liquid.

    • Use a low imaging force to avoid damaging the soft bilayer.

    • Acquire images at various scan sizes to observe the overall bilayer morphology and the detailed domain structures.

Differential Scanning Calorimetry (DSC) of DPPC-d62 Liposomes
  • Sample Preparation:

    • Prepare a suspension of DPPC-d62 multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) in the desired buffer at a concentration of 1-2 mg/mL.

    • Degas the sample and the reference buffer prior to loading to prevent bubble formation.

  • DSC Measurement:

    • Load the liposome suspension into the sample cell and the corresponding buffer into the reference cell of the calorimeter.

    • Equilibrate the system at a starting temperature well below the expected pre-transition (e.g., 20°C).

    • Perform a heating scan at a rate of 1-2 °C/min up to a temperature well above the main transition (e.g., 60°C).

    • Perform a subsequent cooling scan at the desired rate to study the effect of cooling on the phase transition.

    • Multiple heating and cooling cycles can be performed to check for reproducibility.

  • Data Analysis:

    • Analyze the resulting thermograms to determine the onset temperature, peak temperature (Tm), and enthalpy (ΔH) of the phase transitions.

    • Compare the thermograms from different cooling rates to assess the impact on the transition behavior.[8][9]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_formation Bilayer Formation cluster_cooling Controlled Cooling cluster_analysis Analysis start Start liposome_prep Prepare DPPC-d62 Liposome Suspension start->liposome_prep substrate_prep Prepare and Clean Mica Substrate start->substrate_prep incubate Incubate with Liposomes (Vesicle Fusion) liposome_prep->incubate dsc DSC Analysis liposome_prep->dsc fluorescence Fluorescence Microscopy liposome_prep->fluorescence heat_stage Heat Substrate to > Tm (e.g., 60°C) substrate_prep->heat_stage heat_stage->incubate rinse Rinse to Remove Excess Vesicles incubate->rinse cool Cool to Room Temperature at a Controlled Rate rinse->cool rate1 Fast Cooling (e.g., 5°C/min) cool->rate1 Condition A rate2 Slow Cooling (e.g., 0.5°C/min) cool->rate2 Condition B afm AFM Imaging rate1->afm rate2->afm

Caption: Experimental workflow for studying the impact of cooling rate on DPPC-d62 bilayer domain formation.

Cooling_Rate_Impact cluster_cause Cause cluster_effect Effect cluster_fast Fast Cooling cluster_slow Slow Cooling cooling_rate Cooling Rate domain_size Domain Size cooling_rate->domain_size influences domain_density Domain Density cooling_rate->domain_density influences defect_density Defect Density cooling_rate->defect_density influences bilayer_homogeneity Bilayer Homogeneity cooling_rate->bilayer_homogeneity influences fast_rate High cooling_rate:e->fast_rate:w slow_rate Low cooling_rate:e->slow_rate:w small_domains Smaller domain_size:e->small_domains:w large_domains Larger domain_size:e->large_domains:w high_domain_density Higher domain_density:e->high_domain_density:w low_domain_density Lower domain_density:e->low_domain_density:w high_defects Higher defect_density:e->high_defects:w low_defects Lower defect_density:e->low_defects:w low_homogeneity Lower bilayer_homogeneity:e->low_homogeneity:w high_homogeneity Higher bilayer_homogeneity:e->high_homogeneity:w

Caption: Relationship between cooling rate and DPPC-d62 bilayer characteristics.

References

dealing with low scattering contrast in neutron reflectometry of DPPC-d62

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Neutron Reflectometry of DPPC-d62

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (B1504367) (DPPC-d62) in neutron reflectometry (NR) experiments, with a specific focus on overcoming challenges related to low scattering contrast.

Frequently Asked Questions (FAQs)

Q1: What is Neutron Scattering Length Density (SLD) and why is it critical for contrast?

A1: The Scattering Length Density (SLD) is a measure of a material's ability to scatter neutrons.[1] In a neutron reflectometry experiment, the reflection of neutrons occurs at the interfaces between materials with different SLDs. The difference in SLD between two layers is known as the "contrast".[1] The greater the contrast, the stronger the reflected signal and the clearer the structural data.[2][3] The intensity of the scattered signal is proportional to the square of the SLD difference (ΔSLD²).[1] Therefore, maximizing the contrast between the sample layer (e.g., DPPC-d62) and the surrounding medium (the subphase, typically water) is essential for a successful experiment.

Q2: Why is chain-deuterated DPPC (DPPC-d62) commonly used in these experiments?

A2: DPPC-d62 is used to selectively increase the SLD of the lipid's hydrocarbon tail region. Hydrogen (¹H) and its isotope deuterium (B1214612) (²H or D) have very different neutron scattering lengths (-3.74 fm and +6.67 fm, respectively). By replacing the 62 hydrogen atoms in the acyl chains of DPPC with deuterium, the SLD of the tail group region is significantly increased.[4] This isotopic labeling is a powerful tool that allows researchers to highlight specific parts of a molecule or structure within a complex assembly.[2][5]

Q3: What is "contrast variation" and how is it used to overcome low contrast?

A3: Contrast variation is a powerful technique that involves adjusting the SLD of the solvent to manipulate the contrast profile of the system.[1][6] In studies of lipid bilayers, this is most often achieved by using different mixtures of light water (H₂O) and heavy water (D₂O).[7][8] H₂O and D₂O have vastly different SLDs (see Table 1), allowing the SLD of the aqueous subphase to be tuned to any value between them.[4] By measuring the reflectivity in several different H₂O/D₂O mixtures, it is possible to selectively highlight or "match out" (make invisible) different components of the system, which helps in uniquely determining the structure of the bilayer.[1][9]

Q4: How do I calculate the SLD of a specific H₂O/D₂O mixture?

A4: The SLD of an H₂O/D₂O mixture varies linearly with the volume fraction of each component. You can calculate the SLD of a mixture using the following formula:

SLDmixture = ( x ) ⋅ SLDD₂O + ( 1 - x ) ⋅ SLDH₂O

where x is the volume fraction of D₂O in the mixture. For example, a 50/50 (v/v) mixture of H₂O and D₂O would have an SLD approximately halfway between that of the pure components.

Data Presentation: Scattering Length Densities

The following table summarizes the theoretical neutron Scattering Length Densities (SLDs) for materials commonly used in DPPC bilayer experiments. These values are crucial for planning a contrast variation experiment.

MaterialChemical FormulaTypical SLD (x 10⁻⁶ Å⁻²)Notes
Heavy Water (D₂O) D₂O6.34 - 6.37High positive SLD.[4][7]
Light Water (H₂O) H₂O-0.56Negative SLD.[4]
Silicon (Si) Si2.07Common substrate material.
**Silicon Dioxide (SiO₂) **SiO₂3.47Native oxide layer on Si.
DPPC (h-DPPC) Acyl Chains C₃₂H₆₄~ -0.4Hydrogenous chains have low SLD.
DPPC-d62 Acyl Chains C₃₂D₆₂H₂~ 6.7Deuterated chains have high SLD.
DPPC Headgroup C₁₀H₁₈O₈NP~ 1.7SLD is intermediate.

Note: The SLD of lipid components can vary slightly based on their molecular volume and hydration level.

Troubleshooting Guide

Problem: My reflectivity curve shows very weak fringes or is insensitive to the presence of the DPPC-d62 layer, especially when using a pure D₂O subphase.

This is a classic symptom of low scattering contrast. The high SLD of the deuterated acyl chains in DPPC-d62 is very close to the SLD of pure D₂O, effectively "matching out" the most significant part of the lipid layer and making it nearly invisible to neutrons.

Solution Workflow: Optimizing Scattering Contrast

The primary solution is to perform contrast variation by changing the H₂O/D₂O ratio of your aqueous subphase. This workflow will guide you through the process.

TroubleshootingWorkflow start Start: Low Sensitivity to DPPC-d62 Layer check_contrast Problem: Is the SLD of the subphase too close to the SLD of the DPPC-d62 acyl chains? start->check_contrast d2o_issue Yes (e.g., using pure D₂O). The high SLD of DPPC-d62 chains (~6.7 x 10⁻⁶ Å⁻²) is 'contrast matched' to D₂O's SLD (~6.34 x 10⁻⁶ Å⁻²). check_contrast->d2o_issue Yes implement_cv Solution: Implement Contrast Variation. Measure reflectivity against multiple subphases with different SLDs. d2o_issue->implement_cv contrast1 Contrast 1: Pure H₂O Subphase (SLD ≈ -0.56 x 10⁻⁶ Å⁻²) implement_cv->contrast1 contrast2 Contrast 2: Pure D₂O Subphase (SLD ≈ 6.34 x 10⁻⁶ Å⁻²) implement_cv->contrast2 contrast3 Contrast 3 (Optional but Recommended): Contrast-Matched Water (e.g., ~8% D₂O in H₂O, SLD ≈ 0 Å⁻²) implement_cv->contrast3 analysis Simultaneously analyze all contrast datasets with a single structural model. contrast1->analysis contrast2->analysis contrast3->analysis result Result: Unambiguous determination of bilayer structure (thickness, roughness, composition, hydration). analysis->result

Caption: A workflow for diagnosing and solving low contrast issues with DPPC-d62.

Visualizing the Principle of Contrast Variation

The diagram below illustrates how changing the subphase SLD makes different parts of the system visible. With a D₂O subphase, the contrast between the deuterated tails and the water is minimal. With an H₂O subphase, the contrast is maximized.

ContrastVariation Principle of Contrast Variation for DPPC-d62 on SiO₂ cluster_d2o Case 1: Pure D₂O Subphase cluster_h2o Case 2: Pure H₂O Subphase d2o_profile Si Substrate SiO₂ Layer Headgroups DPPC-d62 Tails D₂O Subphase d2o_plot h2o_profile Si Substrate SiO₂ Layer Headgroups DPPC-d62 Tails H₂O Subphase h2o_plot

Caption: SLD profiles showing how subphase choice affects contrast for DPPC-d62.

Experimental Protocols

A robust and well-characterized sample is the foundation of a good experiment. Below is a generalized protocol for forming a solid-supported DPPC-d62 lipid bilayer via vesicle fusion.

Protocol: DPPC-d62 Bilayer Formation by Vesicle Fusion

  • Substrate Preparation:

    • Use a single-crystal silicon block (100 or 111 orientation) as the substrate.

    • Clean the substrate meticulously to remove organic contaminants. A common method is UV/Ozone cleaning for 15-20 minutes or immersion in a "Piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). (Caution: Piranha solution is extremely corrosive and dangerous).

    • Rinse thoroughly with ultrapure water (18.2 MΩ·cm) and dry under a stream of nitrogen. This process results in a clean, hydrophilic silicon dioxide (SiO₂) surface layer.

  • Vesicle Preparation:

    • Dissolve DPPC-d62 lipid powder in a chloroform/methanol (e.g., 2:1 v/v) solvent.

    • Evaporate the solvent in a round-bottom flask under a gentle stream of nitrogen to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove all residual solvent.

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS or HEPES prepared in D₂O or H₂O) to a final lipid concentration of 0.5-1.0 mg/mL.

    • Create small unilamellar vesicles (SUVs) by sonicating the lipid suspension in a bath sonicator or with a tip sonicator until the solution becomes clear.

  • Bilayer Formation:

    • Mount the clean silicon substrate in a liquid-compatible sample cell designed for neutron reflectometry.

    • Inject the first contrast buffer (e.g., pure D₂O buffer) into the cell and perform a baseline NR measurement of the bare silicon-water interface.

    • Inject the DPPC-d62 vesicle solution into the cell. Allow at least 30-60 minutes for the vesicles to adsorb to the SiO₂ surface, rupture, and fuse to form a continuous bilayer.

    • Thoroughly rinse the cell with the same buffer to remove any non-fused vesicles from the bulk solution. Multiple rinse cycles are recommended.

  • Data Acquisition and Contrast Exchange:

    • Acquire the neutron reflectivity curve for the fully formed bilayer against the first contrast buffer.

    • To exchange the contrast, carefully flush the sample cell with the next buffer (e.g., pure H₂O buffer). A volume of at least 10 times the cell volume should be used to ensure complete replacement of the bulk solvent.

    • Allow the system to equilibrate for 10-15 minutes.

    • Acquire the neutron reflectivity curve against the second contrast.

    • Repeat the exchange and measurement process for any additional desired contrasts.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_NR Neutron Reflectometry Experiment start Start sub_clean 1. Substrate Cleaning (e.g., UV/Ozone) start->sub_clean cell_assembly 3. Assemble Sample Cell with Clean Substrate sub_clean->cell_assembly vesicle_prep 2. Lipid Vesicle Preparation (DPPC-d62 in Buffer) bilayer_form 5. Inject Vesicles & Allow Bilayer to Form vesicle_prep->bilayer_form baseline 4. Measure Bare Substrate in First Contrast (e.g., D₂O) cell_assembly->baseline baseline->bilayer_form rinse1 6. Rinse to Remove Excess Vesicles bilayer_form->rinse1 measure1 7. Measure Reflectivity (Contrast 1) rinse1->measure1 exchange 8. Exchange Bulk Solvent to Next Contrast (e.g., H₂O) measure1->exchange measure2 9. Measure Reflectivity (Contrast 2) exchange->measure2 analysis 10. Co-refine Data from All Contrasts measure2->analysis end End analysis->end

Caption: Step-by-step workflow for a DPPC-d62 neutron reflectometry experiment.

References

reducing sample heating during probe-tip sonication of DPPC-d62

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for probe-tip sonication of DPPC-d62. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their liposome (B1194612) preparation process and minimize sample heating.

Frequently Asked Questions (FAQs)

Q1: Why is my DPPC-d62 sample getting hot during probe-tip sonication?

A1: Sample heating during probe-tip sonication is a common issue caused by the direct transfer of high-intensity ultrasonic energy into the sample.[1][2] This energy creates turbulence and friction within the liquid, leading to a rapid increase in temperature.[1][2] Several factors can exacerbate this, including high amplitude settings, continuous sonication without rest periods, and improper probe depth.[2][3]

Q2: What are the consequences of excessive sample heating for my DPPC-d62 liposomes?

A2: Excessive heat can negatively impact the integrity and stability of your DPPC-d62 liposomes. High temperatures can lead to the degradation of lipids.[4][5] Specifically for DPPC, temperature fluctuations can alter the thermodynamic properties and phase transitions of the liposomes.[6][7][8] This can affect the final size, lamellarity, and encapsulation efficiency of your vesicles.

Q3: How can I effectively control the temperature of my sample during sonication?

A3: The most effective method for temperature control is to keep your sample on ice throughout the sonication process.[1][2][9] Utilizing a pulsed sonication mode, with alternating "on" and "off" cycles, is also crucial to allow for heat dissipation.[9][10] Some modern sonicators have integrated cooling systems or temperature monitoring probes that can automatically adjust the sonication to prevent overheating.[2][11]

Q4: What is the ideal temperature range for sonicating DPPC-d62?

A4: For the hydration and sonication of DPPC lipids, the temperature of the aqueous medium should be above the gel-liquid crystal transition temperature (Tc or Tm) of the lipid.[4][12] The Tc for DPPC is approximately 41°C.[6] Therefore, maintaining the sample temperature just above this point during sonication is often recommended to ensure proper liposome formation. However, it is critical to avoid excessively high temperatures that could lead to degradation.

Q5: Can the sonication probe itself contaminate my sample?

A5: Yes, probe-tip sonicators can release titanium particles into the lipid suspension, which can be a source of contamination.[4][5][13] It is recommended to centrifuge the sample after sonication to pellet these particles and then carefully transfer the supernatant containing the liposomes.[6][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid and Excessive Sample Heating Continuous sonication at high amplitude.[2][9]Use a pulsed sonication setting (e.g., 2 seconds on, 5 seconds off).[6][10] Reduce the amplitude setting; lower amplitude for a longer duration can be more effective and generate less heat.[1][2]
Inadequate cooling.Ensure the sample vial is properly immersed in an ice-water bath throughout the entire sonication process.[1][9]
Probe depth is incorrect.Adjust the probe depth to be approximately 1/4 to 1/3 of the height of the liquid to ensure efficient energy transfer without excessive foaming.[2]
Foaming of the Sample Sonication probe is too close to the liquid surface.[2]Increase the immersion depth of the probe.[2]
Inconsistent Liposome Size Sonication time and power are not optimized.[5]Systematically vary the sonication time and amplitude to find the optimal parameters for your specific sample volume and concentration.[6]
Inconsistent cooling between samples.Use a cooling platform or ensure the ice bath is maintained consistently for all samples to improve reproducibility.[14]
Sample Discoloration Over-sonication leading to sample degradation.[2]Reduce the total sonication time and/or amplitude. Monitor the sample visually for any changes.
Titanium particle contamination.[4][13]Centrifuge the sample after sonication to remove any metal particles.[10]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various protocols for preparing DPPC liposomes using probe-tip sonication. These values can serve as a starting point for optimizing your own experiments.

Parameter Value Source
DPPC Concentration 2.0 - 25.0 mg/mL[6]
Sonication Duty Cycle / Pulsing 20% duty cycle (2s on, 5s off)[6]
2 seconds on, 2 seconds off[10]
8 seconds on, 2 seconds off
Total Sonication Time 6 - 36 minutes (in cycles)[6]
8 minutes (4 cycles of 2 min)[10]
Up to 21 minutes
Amplitude 20% - 40%[10]
Post-Sonication Centrifugation 10,000 x g for 3 minutes[6][10]

Experimental Protocol: Optimization of Probe-Tip Sonication to Reduce Sample Heating

This protocol provides a detailed methodology for systematically optimizing sonication parameters to minimize heat generation while effectively producing DPPC-d62 liposomes.

1. Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d62 (DPPC-d62)
  • Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4), filtered through a 0.2 µm filter
  • Probe-tip sonicator with a microtip
  • Glass vials (2.0 mL)
  • Analytical balance
  • Vortex mixer
  • Ice-water bath
  • Temperature probe
  • Benchtop microcentrifuge

2. Lipid Film Hydration:

  • Weigh 25 mg of DPPC-d62 powder and transfer it to a 2.0 mL glass vial.
  • Add 1.0 mL of the filtered buffer to the vial.
  • Vortex the mixture vigorously for 1-2 minutes to hydrate (B1144303) the lipid, resulting in a milky white suspension.[6][10]
  • Allow the lipid suspension to hydrate for at least 30 minutes at a temperature above the Tc of DPPC (~41°C).

3. Sonication Procedure Optimization:

  • Prepare multiple identical hydrated DPPC-d62 samples.
  • Place a sample vial in the ice-water bath, ensuring the liquid level in the vial is below the water level in the bath.
  • Immerse the sonicator microtip into the sample, approximately halfway into the liquid, avoiding contact with the vial walls.
  • Insert a temperature probe into the sample to monitor the temperature in real-time.
  • Systematically test the following sonication parameters, sonicating one sample for each condition:
  • Condition A (Control): Continuous sonication at 30% amplitude for 5 minutes.
  • Condition B (Pulsed Sonication): 30% amplitude with a pulse of 2 seconds on and 5 seconds off for a total "on" time of 5 minutes.
  • Condition C (Reduced Amplitude): 20% amplitude with a pulse of 2 seconds on and 5 seconds off for a total "on" time of 5 minutes.
  • Condition D (Increased Rest): 30% amplitude with a pulse of 2 seconds on and 10 seconds off for a total "on" time of 5 minutes.
  • Record the temperature of each sample every 30 seconds throughout the sonication process.
  • After sonication, centrifuge all samples at 10,000 x g for 3 minutes to pellet any titanium particles.[6][10]
  • Carefully transfer the supernatant to clean vials.

4. Analysis:

  • Analyze the resulting liposome size and polydispersity index (PDI) for each condition using Dynamic Light Scattering (DLS).
  • Compare the temperature profiles and DLS results to determine the optimal sonication parameters that produce the desired liposome characteristics with the minimal temperature increase.

Visualizations

TroubleshootingWorkflow Troubleshooting Sample Heating during Sonication start Start: Excessive Sample Heating Observed check_pulse Is Pulsed Sonication Enabled? start->check_pulse enable_pulse Enable Pulsed Mode (e.g., 2s ON, 5s OFF) check_pulse->enable_pulse No check_amplitude Is Amplitude Setting High? check_pulse->check_amplitude Yes enable_pulse->check_amplitude reduce_amplitude Reduce Amplitude (e.g., from 40% to 20%) check_amplitude->reduce_amplitude Yes check_cooling Is Sample Adequately Cooled? check_amplitude->check_cooling No reduce_amplitude->check_cooling improve_cooling Immerse Sample in Ice-Water Bath check_cooling->improve_cooling No check_probe_depth Is Probe Depth Correct? check_cooling->check_probe_depth Yes improve_cooling->check_probe_depth adjust_depth Adjust Probe Depth to ~1/3 of Liquid Height check_probe_depth->adjust_depth No monitor_temp Monitor Temperature and Re-evaluate check_probe_depth->monitor_temp Yes adjust_depth->monitor_temp end Resolution: Sample Temperature Controlled monitor_temp->end

Caption: Troubleshooting workflow for addressing excessive sample heating.

FactorsContributingToHeating Factors Contributing to Sample Heating in Probe-Tip Sonication cluster_parameters Sonication Parameters cluster_setup Experimental Setup center Sample Heating amplitude High Amplitude amplitude->center duration Continuous Sonication (No Pulsing) duration->center sonication_time Long Total Sonication Time sonication_time->center cooling Inadequate Cooling cooling->center probe_depth Incorrect Probe Depth probe_depth->center sample_volume Small Sample Volume with High Power sample_volume->center

Caption: Key factors that contribute to sample heating during sonication.

References

Technical Support Center: Ensuring Complete Removal of Organic Solvents from DPPC-d62 Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the complete removal of organic solvents from dipalmitoylphosphatidylcholine-d62 (DPPC-d62) films. Proper solvent removal is critical, as residual solvents can significantly alter the physical properties and behavior of the lipid membrane, leading to inconsistent and unreliable experimental results.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation of DPPC-d62 films.

Issue 1: The hydrated lipid solution appears cloudy or blurry.

  • Question: I've hydrated my DPPC-d62 film, but the resulting solution is cloudy and not forming a clear suspension. What could be the cause?

  • Answer: A cloudy or blurry appearance upon hydration is a common indicator of incomplete organic solvent removal.[2] Residual chloroform (B151607), a frequently used solvent, can interfere with the proper hydration and self-assembly of the lipid bilayers.

    Troubleshooting Steps:

    • Extend Vacuum Drying Time: Ensure the lipid film is dried under a high vacuum for a sufficient duration. For small samples, a minimum of 2-4 hours is recommended, while larger samples may require overnight drying.[1][2]

    • Optimize Film Thickness: A thinner, more evenly spread lipid film will have a larger surface area, facilitating more efficient solvent evaporation. If the lipid is concentrated in one spot, redissolve it in a small amount of solvent and repeat the evaporation process to create a thinner film.[2]

    • Combine Evaporation Methods: For best results, use a two-step process. First, evaporate the bulk of the solvent under a gentle stream of inert gas like nitrogen or argon.[1] Following this, place the film under a high vacuum to remove trapped solvent molecules.[1]

Issue 2: White residue or clumps are visible in the lipid film before hydration.

  • Question: After evaporating the solvent, I've noticed white, crystalline-like residue on the walls of my flask. What does this indicate?

  • Answer: The appearance of a white residue can be due to several factors, including excessively rapid solvent evaporation or the presence of certain lipids like cholesterol in the mixture. This can lead to improper film formation and incomplete hydration.

    Troubleshooting Steps:

    • Control Evaporation Rate: If using a nitrogen stream, ensure it is gentle to prevent the lipid from being splattered onto the container walls.[2] For rotary evaporation, a gradual increase in vacuum and a controlled rotation speed can help in forming a uniform film.

    • Re-dissolve and Re-form: If a non-uniform film or residue forms, it is best to redissolve the lipid in the organic solvent and repeat the evaporation step, paying close attention to achieving a thin, even film.

Issue 3: The DPPC-d62 film is difficult to resuspend during hydration.

  • Question: My lipid film does not readily detach from the glass surface and disperse into the aqueous buffer. How can I improve this?

  • Answer: Incomplete solvent removal is a primary cause of poor resuspension.[3] Additionally, the hydration conditions play a crucial role.

    Troubleshooting Steps:

    • Ensure Complete Solvent Removal: As with cloudy solutions, verify that the film has been thoroughly dried under a high vacuum.[3]

    • Hydrate Above Phase Transition Temperature (Tm): The hydration buffer should be heated to a temperature above the Tm of DPPC (which is approximately 41°C) before being added to the lipid film. This increases the fluidity of the lipid acyl chains and facilitates the hydration process.

    • Gentle Agitation: After adding the warm buffer, gentle agitation, such as vortexing, can help to fully disperse the lipid film and form a suspension.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to use a high vacuum to dry the lipid film? Can I just use a nitrogen stream?

A1: While a stream of inert gas like nitrogen is effective for removing the bulk of the organic solvent, it is often insufficient to remove trapped solvent molecules within the lipid film.[1] For complete and consistent removal of residual solvents, subjecting the film to a high vacuum for an extended period (e.g., 2-4 hours or overnight) is highly recommended and considered a necessary step.[1][3]

Q2: How long should I dry my DPPC-d62 film under vacuum?

A2: The optimal drying time can depend on the sample size and the efficiency of the vacuum system. A general guideline is at least 2-4 hours for small samples (around 1 mL of the initial lipid solution) and overnight for larger volumes to ensure thorough solvent removal.[1][2]

Q3: What is the best way to create a thin, even lipid film?

A3: When using a rotary evaporator, a slow and controlled rotation speed helps in depositing the lipid evenly on the flask's inner surface. If using a nitrogen stream in a test tube or vial, gently swirl the container while directing the gas flow to coat the sides and bottom with the lipid solution as the solvent evaporates. The goal is to maximize the surface area of the film.

Q4: Can residual solvent affect my downstream applications, such as liposome (B1194612) formation?

A4: Yes, absolutely. Residual organic solvents can significantly alter the physical properties of the lipid membrane, affecting its stability, permeability, and phase behavior.[1] This can lead to inconsistencies in liposome size, lamellarity, and encapsulation efficiency.

Q5: Are there alternatives to chloroform for dissolving DPPC-d62?

A5: While chloroform or chloroform:methanol mixtures are commonly used, alternatives like tertiary butanol or cyclohexane (B81311) can be employed.[4] If these solvents are used, they can subsequently be removed by lyophilization (freeze-drying).[4]

Quantitative Data on Solvent Removal

The complete removal of organic solvents can be challenging, and the effectiveness of methods like vacuum drying can be variable. The following table summarizes findings on residual chloroform levels in lipid films.

Solvent Removal MethodObservationReference
High Vacuum Drying The removal of chloroform from lipid films by vacuum drying can be unpredictable. In one study, drying overnight on a vacuum ramp resulted in acceptable levels of residual chloroform in seven out of nine samples, highlighting the variability of this method.
Hydration with Heating Consistent preparation of lipid suspensions without residual solvent was achieved by hydrating the lipid films while heating at 60°C for 6 hours.
Green Supercritical Fluid Process (NADEG) Liposomal formulations of cannabinoids produced using the "Nano-carrier formation by a continuous dense gas" (NADEG) method were found to be free of residual solvents.

Experimental Protocols

Protocol 1: Solvent Evaporation using a Nitrogen Stream followed by High Vacuum Desiccation

  • Lipid Dissolution: Dissolve the desired amount of DPPC-d62 in a suitable organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture) in a round-bottom flask or glass vial.

  • Nitrogen Stream Evaporation:

    • In a fume hood, direct a gentle stream of dry nitrogen gas onto the surface of the lipid solution.

    • Gently rotate the container to coat the inner surface with the lipid solution as the solvent evaporates, creating a thin film.

    • Continue until the film appears dry and no visible solvent remains.

  • High Vacuum Desiccation:

    • Place the container with the lipid film in a desiccator or connect it to a high-vacuum line.

    • Apply a high vacuum (e.g., <100 mTorr) for a minimum of 4 hours, or preferably overnight, to ensure the removal of all residual solvent.

    • After the drying period, switch off the vacuum pump and backfill the desiccator or vacuum line with an inert gas such as nitrogen or argon before removing the sample.

Protocol 2: Lyophilization for Solvent Removal (for solvents like t-butanol or cyclohexane)

  • Lipid Dissolution: Dissolve the DPPC-d62 in an appropriate solvent for lyophilization, such as tertiary butanol or cyclohexane.[4]

  • Freezing:

    • Quickly freeze the lipid solution by swirling the container in a bath of liquid nitrogen or a dry ice/acetone slurry until the solution is completely frozen.

  • Lyophilization:

    • Immediately connect the container to a pre-chilled lyophilizer (freeze-dryer).

    • Ensure the vacuum is applied promptly to prevent the frozen solvent from melting.

    • Lyophilize the sample until all the solvent has sublimated, which may take 1-3 days depending on the volume.[4] The sample is considered dry when the container no longer feels cold to the touch.

    • The final product should be a dry, fluffy powder.

Visualizations

Experimental_Workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_downstream Downstream Processing dissolve 1. Dissolve DPPC-d62 in Organic Solvent evaporate 2. Evaporate Bulk Solvent (Nitrogen Stream / Rotovap) dissolve->evaporate vacuum 3. Dry Under High Vacuum (≥ 4 hours / Overnight) evaporate->vacuum hydrate 4. Hydrate with Aqueous Buffer (T > Tm of DPPC) vacuum->hydrate process 5. Sonication / Extrusion hydrate->process

Caption: Workflow for preparing solvent-free DPPC-d62 films and subsequent hydration.

Troubleshooting_Guide start Hydration Issue? q1 Is the solution cloudy/blurry? start->q1 a1 Incomplete Solvent Removal q1->a1 Yes q2 Is the film difficult to resuspend? q1->q2 No s1 Extend vacuum drying time. Ensure a thin film was formed. a1->s1 a2 Residual solvent and/or low hydration temperature. q2->a2 Yes s2 Ensure complete solvent removal. Hydrate with buffer heated above DPPC's Tm (~41°C). a2->s2

Caption: Troubleshooting logic for common issues during DPPC-d62 film hydration.

References

Validation & Comparative

A Comparative Guide to the Phase Behavior of DPPC and DPPC-d62

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phase behavior of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and its deuterated analogue, 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (B1504367) (DPPC-d62). Understanding the subtle yet significant differences in the thermotropic properties of these lipids is crucial for their application in model membrane studies, drug delivery systems, and biophysical research where isotopic labeling is employed. The data presented herein is supported by experimental findings from differential scanning calorimetry (DSC), X-ray scattering, and other biophysical techniques.

Core Findings: Impact of Acyl Chain Deuteration

The primary difference between DPPC and DPPC-d62 lies in the substitution of hydrogen with deuterium (B1214612) in the acyl chains of the lipid. This isotopic substitution leads to distinct alterations in the phase transition behavior. The most notable effect is a decrease in the main phase transition temperature (Tm) for the deuterated lipid. This phenomenon is attributed to the slightly shorter and stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which marginally alters the van der Waals interactions between the acyl chains.

Quantitative Comparison of Thermotropic Properties

The following table summarizes the key thermotropic parameters for multilamellar vesicles of DPPC and DPPC-d62 in excess water, as determined by Differential Scanning Calorimetry (DSC).

ParameterDPPCDPPC-d62Key Observations
Main Phase Transition Temperature (Tm) ~41.5 °C[1]~37.2 °CDeuteration of the acyl chains lowers the main transition temperature by approximately 4.3 °C[2].
Pre-transition Temperature (Tp) ~36.4 °CNot consistently reported; may be abolished or shiftedThe pre-transition is highly sensitive to molecular packing and can be affected by deuteration.
Enthalpy of Main Transition (ΔH) ~35-42 kJ/molExpected to be slightly lowerThe enthalpy change associated with the main transition is a measure of the energy required to disrupt the ordered gel phase.
Bilayer Thickness (Gel Phase) ~4.3 nm[3]ReducedDeuteration of the acyl chains leads to a decrease in the bilayer thickness[2][4].
Area per Lipid (Gel Phase) ~0.46 nm²[5]Slightly IncreasedA decrease in bilayer thickness is generally accompanied by an increase in the area per lipid molecule.
Lamellar Repeat Spacing (Gel Phase) ~6.1 nmReducedConsistent with the reduction in bilayer thickness, the overall lamellar spacing is also decreased in the deuterated lipid[2][4].

Experimental Protocols

Differential Scanning Calorimetry (DSC) for the Determination of Phase Transition Parameters

Differential Scanning Calorimetry is a fundamental technique for characterizing the phase behavior of lipid systems.[6][7] The following protocol outlines the key steps for comparing DPPC and DPPC-d62 liposomes.

1. Liposome (B1194612) Preparation:

  • Prepare a solution of DPPC or DPPC-d62 in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).
  • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
  • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
  • Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the Tm of the respective lipid. This results in the formation of multilamellar vesicles (MLVs).
  • For unilamellar vesicles, the MLV suspension can be further processed by extrusion or sonication.

2. DSC Analysis:

  • Accurately weigh a known amount of the liposome suspension into an aluminum DSC pan.
  • Use the same buffer as a reference in another DSC pan.
  • Place the sample and reference pans in the DSC instrument.
  • Equilibrate the system at a temperature well below the expected pre-transition.
  • Heat the sample at a controlled scan rate (e.g., 1-2 °C/min) over a temperature range that encompasses both the pre-transition and the main phase transition (e.g., 25 °C to 50 °C).
  • Record the heat flow as a function of temperature. The resulting thermogram will show endothermic peaks corresponding to the phase transitions.
  • Analyze the thermogram to determine the onset temperature, peak temperature (Tm and Tp), and the area under the peak, which corresponds to the enthalpy of the transition (ΔH).

Visualizing the Comparison and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.

Caption: Comparative phase transition pathways for DPPC and DPPC-d62.

dsc_workflow cluster_prep Liposome Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Lipid Film Formation (DPPC or DPPC-d62) prep2 Hydration with Buffer (above Tm) prep1->prep2 prep3 Vortexing to form MLVs prep2->prep3 dsc1 Load Sample and Reference into DSC Pans prep3->dsc1 Sample dsc2 Equilibrate at Low Temperature dsc1->dsc2 dsc3 Heat at a Constant Rate dsc2->dsc3 dsc4 Record Heat Flow vs. Temperature dsc3->dsc4 analysis1 Generate Thermogram dsc4->analysis1 analysis2 Determine Tm, Tp, and ΔH analysis1->analysis2

Caption: Experimental workflow for DSC analysis of lipid phase behavior.

Conclusion

The deuteration of the acyl chains in DPPC to form DPPC-d62 results in a measurable and significant decrease in the main phase transition temperature. This is accompanied by a reduction in bilayer thickness and lamellar repeat spacing in the gel phase. These alterations in the physical properties of the lipid bilayer are important considerations for researchers utilizing deuterated lipids in their experimental systems. The provided data and protocols offer a foundational guide for the comparative study of these two important phospholipids.

References

Unveiling Membrane Dynamics: A Comparative Guide to Protiated vs. Deuterated DPPC for Model Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate modeling of cell membranes is paramount. Dipalmitoylphosphatidylcholine (DPPC) serves as a cornerstone for these models. The choice between its standard protiated (hydrogen-containing) form and its deuterated (deuterium-containing) counterpart can significantly influence experimental outcomes and the subsequent validation of membrane models. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate lipid for your research needs.

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in DPPC molecules introduces subtle yet significant changes to the biophysical properties of lipid bilayers. These differences are critical in various analytical techniques, particularly neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy, where the distinct scattering and magnetic properties of deuterium are leveraged to probe membrane structure and dynamics. However, it is crucial to understand that deuterated lipids are not merely passive labels; they actively alter the behavior of the membrane.

Comparative Analysis of Biophysical Parameters

The primary differences between protiated and deuterated DPPC membranes are observed in their phase transition behavior, structural parameters, and molecular ordering. Below is a summary of key quantitative data extracted from various studies.

ParameterProtiated DPPC (DPPC-h)Deuterated DPPC (DPPC-d)Key Observations & References
Main Phase Transition Temperature (Tm) ~41-42 °C~37-38 °CDeuteration of the acyl chains lowers the Tm by approximately 4-5 °C.[1][2][3] This is attributed to the slightly larger volume and weaker van der Waals interactions of C-D bonds compared to C-H bonds.
Bilayer Thickness ThickerThinner (with deuterated chains)Deuteration of the acyl chains leads to a reduction in bilayer thickness.[1][3] This is consistent with the increased disorder and lower phase transition temperature.
Area per Lipid SmallerLarger (with deuterated chains)An increase in the area per lipid molecule is observed with chain deuteration, corresponding to the decreased packing efficiency.
Lamellar Repeat Spacing LargerSmaller (with deuterated chains), Larger (with deuterated headgroups)Chain deuteration reduces the lamellar repeat spacing, while headgroup deuteration increases it.[1][3]
Acyl Chain Order Parameter (SCD) HigherLowerDeuterated acyl chains exhibit a lower order parameter, indicating increased conformational disorder (more gauche defects). This is a direct consequence of the altered intermolecular interactions.

Experimental Protocols: A Methodological Overview

The following sections detail the methodologies for key experiments used to characterize and compare protiated and deuterated DPPC membranes.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermotropic phase behavior of lipid vesicles.

  • Sample Preparation: Multilamellar vesicles (MLVs) are prepared by dissolving the lipid (protiated or deuterated DPPC) in an organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film. The film is hydrated with a buffer solution (e.g., phosphate-buffered saline, PBS) at a temperature above the lipid's phase transition temperature. The sample is then subjected to several freeze-thaw cycles to ensure homogeneity.

  • DSC Measurement: A small aliquot of the lipid dispersion is hermetically sealed in an aluminum pan. An identical pan containing only the buffer is used as a reference. The sample and reference pans are heated and cooled at a constant rate (e.g., 1-2 °C/min) over a defined temperature range that encompasses the phase transition.

  • Data Analysis: The difference in heat flow between the sample and the reference is recorded as a function of temperature. The resulting thermogram shows an endothermic peak at the main phase transition temperature (Tm). The peak's position, height, and width provide information about the transition temperature, enthalpy, and cooperativity, respectively.

Neutron Scattering

Neutron scattering techniques, such as small-angle neutron scattering (SANS) and neutron reflectometry (NR), are powerful tools for determining the structure of lipid bilayers due to the large difference in neutron scattering length between hydrogen and deuterium.

  • Sample Preparation for SANS: Unilamellar vesicles (ULVs) are typically prepared by extrusion of MLVs through polycarbonate membranes with a defined pore size. For contrast variation experiments, vesicles are prepared in different H₂O/D₂O mixtures.

  • Sample Preparation for NR: Supported lipid bilayers are formed on a solid substrate (e.g., a silicon wafer) by vesicle fusion. The use of chain-deuterated or headgroup-deuterated DPPC allows for the determination of the thickness and composition of the different regions of the bilayer.

  • Scattering Experiment: The sample is placed in the neutron beam, and the scattered neutrons are detected at various angles. The scattering pattern provides information about the size, shape, and internal structure of the vesicles or the thickness and roughness of the supported bilayer.

  • Data Analysis: The scattering data is analyzed using appropriate models to extract structural parameters such as bilayer thickness, area per lipid, and lamellar repeat spacing.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ²H-NMR is used to investigate the orientation and dynamics of specific segments of the lipid molecules.

  • Sample Preparation: MLVs are prepared as described for DSC. For NMR experiments, it is crucial to use lipids specifically deuterated at the desired positions (e.g., along the acyl chains or at the headgroup).

  • NMR Measurement: The sample is packed into an NMR rotor and placed in a high-field NMR spectrometer. ²H-NMR spectra are acquired at a specific temperature.

  • Data Analysis: The quadrupolar splitting in the ²H-NMR spectrum is measured. This splitting is directly proportional to the order parameter (SCD) of the C-D bond, which provides a measure of the orientational order and motional freedom of that specific segment of the lipid molecule.

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic-level view of the structure and dynamics of lipid bilayers.

  • System Setup: A bilayer of either protiated or deuterated DPPC is constructed in silico. The bilayer is then solvated with water molecules.

  • Simulation: The system is subjected to a period of equilibration, followed by a production run where the trajectories of all atoms are calculated by integrating Newton's equations of motion. Force fields specifically parameterized for lipids are used to describe the interactions between atoms.

  • Data Analysis: The simulation trajectories are analyzed to calculate various properties of the membrane, including bilayer thickness, area per lipid, acyl chain order parameters, and diffusion coefficients. These calculated properties can then be compared with experimental data.

Visualizing the Experimental and Logical Frameworks

To better understand the workflow of these comparative studies and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Biophysical Analysis cluster_parameters Parameter Determination Protiated_DPPC Protiated DPPC Vesicle_Formation Vesicle Formation (MLV/ULV) Protiated_DPPC->Vesicle_Formation MD_Sim MD Simulations Protiated_DPPC->MD_Sim Deuterated_DPPC Deuterated DPPC Deuterated_DPPC->Vesicle_Formation Deuterated_DPPC->MD_Sim DSC DSC Vesicle_Formation->DSC Neutron_Scattering Neutron Scattering Vesicle_Formation->Neutron_Scattering NMR Solid-State NMR Vesicle_Formation->NMR Tm Phase Transition Temp. DSC->Tm Thickness Bilayer Thickness Neutron_Scattering->Thickness Area Area per Lipid Neutron_Scattering->Area Order Order Parameter NMR->Order MD_Sim->Thickness MD_Sim->Area MD_Sim->Order

Caption: Experimental workflow for comparing protiated and deuterated DPPC.

Isotope_Effect_Logic Deuteration Deuteration of Acyl Chains (H → D) Interactions Weaker van der Waals & Larger Molar Volume Deuteration->Interactions Disorder Increased Acyl Chain Disorder Interactions->Disorder Tm_Decrease Lower Phase Transition Temperature (Tm) Disorder->Tm_Decrease Thickness_Decrease Decreased Bilayer Thickness Disorder->Thickness_Decrease Area_Increase Increased Area per Lipid Disorder->Area_Increase

Caption: Logical relationship of isotope effects on membrane properties.

Conclusion: Informed Decisions for Accurate Membrane Modeling

The choice between protiated and deuterated DPPC is not trivial and has significant implications for the interpretation of experimental data used to validate membrane models. While deuteration is an invaluable tool for specific analytical techniques, researchers must be cognizant of the inherent perturbations it introduces to the membrane's physical properties.

Key Takeaways:

  • Deuterated DPPC is not a direct structural equivalent of protiated DPPC. The isotopic substitution alters fundamental biophysical properties.

  • Chain deuteration lowers the main phase transition temperature, decreases bilayer thickness, and increases the area per lipid. This is a critical consideration when designing experiments at or near the phase transition.

  • The choice of lipid should be dictated by the experimental technique and the specific research question. For neutron scattering and certain NMR experiments, deuterated lipids are essential for obtaining high-quality data. However, for studies aiming to model the behavior of native, protiated membranes, the use of deuterated lipids should be carefully considered and its effects accounted for.

By understanding these differences, researchers can make more informed decisions in their experimental design, leading to more accurate and reliable membrane models that better reflect biological reality. This guide serves as a foundational resource to navigate the complexities of using isotopically labeled lipids in membrane research.

References

A Comparative Guide to DPPC-d62 and DOPC in Mixed Bilayers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 1,2-dipalmitoyl(d62)-sn-glycero-3-phosphocholine (DPPC-d62) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) in mixed bilayer systems. It is designed for researchers, scientists, and drug development professionals seeking to understand the distinct biophysical properties and interactions of these lipids in model membranes. The use of chain-perdeuterated DPPC (DPPC-d62) is highlighted as a powerful tool in various analytical techniques for differentiating between lipid species.

Data Presentation: A Side-by-Side Look at DPPC-d62 and DOPC

The fundamental differences between the saturated DPPC and the unsaturated DOPC lipids drive their distinct behaviors in mixed bilayers, influencing properties such as lipid packing, phase behavior, and membrane thickness. The following tables summarize key quantitative data for these lipids.

PropertyDPPC-d62DOPCExperimental Context
Main Phase Transition Temperature (Tm) ~37.75 °C[1]~ -16.5 °C to -20 °CFor fully hydrated bilayers. The deuteration of DPPC slightly lowers its transition temperature compared to non-deuterated DPPC (41°C).[1]
Molecular Surface Area (A) ~63.0 Ų (at 50°C)~67.4 Ų (at 30°C)Determined by simultaneous analysis of X-ray and neutron scattering data.[1]
Bilayer Thickness (Phosphate-to-Phosphate, D_HH) ~3.97 nm (gel phase)~3.8 Å (fluid phase)Varies significantly with phase. Cholesterol is known to thicken both DPPC and DOPC bilayers.[2]

Understanding Phase Behavior in Mixed Systems

When mixed, DPPC-d62 and DOPC can exhibit complex phase behaviors, including the coexistence of different lipid phases. The addition of cholesterol further modulates these interactions, leading to the formation of liquid-ordered (Lo) and liquid-disordered (Ld) domains.

Mixture CompositionObserved PhasesTechniqueKey Findings
DOPC/DPPC-d62/CholesterolLiquid-disordered (Ld), Liquid-ordered (Lo), Gel (So)²H NMRDemonstrates clear evidence for Ld-Lo two-phase coexistence. At lower temperatures, a three-phase coexistence (Ld-Lo-Gel) is observed.[1]
DOPC/DPPC-d62/CholesterolConformational states of phospholipid hydrocarbon chainsRaman SpectroscopyDeuteration of DPPC allows for independent characterization of the conformational states of DOPC and DPPC. DOPC molecules are conformationally disordered in all compositions, while the state of DPPC changes with composition.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used in the study of DPPC-d62 and DOPC mixed bilayers.

Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) Spectroscopy

²H NMR is a powerful technique for studying the structure and dynamics of lipid bilayers, particularly when using deuterated lipids like DPPC-d62.

Objective: To map the phase boundaries and determine the orientational order of lipid acyl chains in mixed bilayers.

Methodology:

  • Sample Preparation:

    • Appropriate molar ratios of DOPC, DPPC-d62, and cholesterol are dissolved in a suitable organic solvent (e.g., chloroform).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.

    • The film is dried under vacuum for several hours to remove any residual solvent.

    • The lipid film is hydrated with a buffer solution (e.g., in D₂O to minimize the solvent signal).

    • The sample is subjected to several freeze-thaw cycles to ensure homogeneity.

    • The resulting multilamellar vesicle suspension is then transferred to an NMR tube.[1]

  • Data Acquisition:

    • ²H NMR spectra are acquired over a range of temperatures.

    • A quadrupolar echo pulse sequence is typically used to acquire the spectra.

    • The temperature is carefully controlled to observe phase transitions.

  • Data Analysis:

    • The shape of the ²H NMR spectrum provides information about the phase of the deuterated lipid (e.g., a Pake doublet for the gel phase and a narrower, axially symmetric spectrum for the liquid-crystalline phase).

    • The quadrupolar splitting can be used to calculate the order parameter of the C-D bonds in the DPPC-d62 acyl chains.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures and enthalpies.

Objective: To determine the main phase transition temperature (Tm) and the enthalpy of the transition for DPPC-d62 in mixed bilayers.

Methodology:

  • Sample Preparation:

    • Lipid mixtures are prepared as described for ²H NMR, resulting in a hydrated lipid dispersion.

    • A known amount of the lipid dispersion is hermetically sealed in an aluminum DSC pan.

    • A reference pan containing only the buffer is also prepared.

  • Data Acquisition:

    • The sample and reference pans are placed in the DSC instrument.

    • The temperature is scanned over a desired range at a constant rate (e.g., 1-5°C/min).

    • The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis:

    • The resulting thermogram shows peaks corresponding to phase transitions.

    • The peak maximum is taken as the transition temperature (Tm).

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Neutron Scattering

Neutron scattering is a powerful technique for determining the structure of lipid bilayers, and the use of deuterated lipids is essential for contrast variation.

Objective: To determine the bilayer thickness and the area per lipid molecule.

Methodology:

  • Sample Preparation:

    • Unilamellar vesicles (ULVs) of the desired lipid composition are prepared by methods such as extrusion.

    • The use of DPPC-d62 and varying the D₂O/H₂O ratio of the solvent allows for contrast matching, where the scattering from a particular component can be effectively masked.

  • Data Acquisition:

    • Small-angle neutron scattering (SANS) experiments are performed on the ULV suspension.

    • The scattering intensity is measured as a function of the scattering vector, q.

  • Data Analysis:

    • The scattering data is analyzed using models that describe the structure of the lipid bilayer.

    • By fitting the model to the data from different contrast conditions, structural parameters such as the bilayer thickness and the area per lipid can be determined with high accuracy.

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic-level view of the structure and dynamics of lipid bilayers, complementing experimental data.

Objective: To investigate the molecular interactions, lipid packing, and dynamic properties of DPPC-d62 and DOPC in mixed bilayers.

Methodology:

  • System Setup:

    • A bilayer containing the desired ratio of DPPC-d62 and DOPC is constructed using molecular modeling software.

    • The bilayer is solvated with a water model (e.g., TIP3P).

    • Counter-ions are added to neutralize the system if necessary.

  • Simulation Parameters:

    • A suitable force field (e.g., CHARMM36) is chosen to describe the interactions between atoms.

    • The system is energy-minimized to remove any steric clashes.

    • The system is then equilibrated in a step-wise manner, typically in the NVT (constant number of particles, volume, and temperature) and then the NPT (constant number of particles, pressure, and temperature) ensemble.

    • A production run of sufficient length (nanoseconds to microseconds) is performed to collect data for analysis.

  • Data Analysis:

    • Various properties are calculated from the simulation trajectory, including the area per lipid, bilayer thickness, deuterium order parameters, and diffusion coefficients.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the relationships between different lipid phases.

Experimental_Workflow_2H_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Lipid Mixing Lipid Mixing Solvent Evaporation Solvent Evaporation Lipid Mixing->Solvent Evaporation Hydration Hydration Solvent Evaporation->Hydration Freeze-Thaw Cycles Freeze-Thaw Cycles Hydration->Freeze-Thaw Cycles NMR Spectrometer NMR Spectrometer Freeze-Thaw Cycles->NMR Spectrometer Temperature Scan Temperature Scan NMR Spectrometer->Temperature Scan Spectral Analysis Spectral Analysis Temperature Scan->Spectral Analysis Phase Diagram Phase Diagram Spectral Analysis->Phase Diagram Order Parameters Order Parameters Spectral Analysis->Order Parameters

Workflow for ²H NMR analysis of mixed lipid bilayers.

Lipid_Phase_Transitions Gel (So) Gel (So) Liquid-Ordered (Lo) Liquid-Ordered (Lo) Gel (So)->Liquid-Ordered (Lo) + Cholesterol (DPPC-rich) Liquid-Disordered (Ld) Liquid-Disordered (Ld) Gel (So)->Liquid-Disordered (Ld) + Temperature Liquid-Ordered (Lo)->Liquid-Disordered (Ld) + Temperature Liquid-Disordered (Ld)->Gel (So) - Temperature (DOPC-rich)

Relationships between different lipid phases in mixed bilayers.

References

Cholesterol's Ordering Effect on DPPC-d62 Membranes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interactions between cholesterol and lipid membranes is paramount for designing effective drug delivery systems and comprehending cellular processes. This guide provides an objective comparison of how cholesterol influences the order and physical properties of dipalmitoylphosphatidylcholine (DPPC-d62) membranes, supported by experimental data from molecular dynamics simulations, solid-state Nuclear Magnetic Resonance (NMR), and neutron scattering studies.

Cholesterol is a crucial component of mammalian cell membranes, playing a vital role in modulating their fluidity, thickness, and permeability. Its interaction with phospholipids, such as DPPC, leads to the formation of a liquid-ordered (l_o) phase, which is characterized by a high degree of acyl chain order, intermediate between the gel (s_o) and liquid-disordered (l_d) phases. The use of deuterated DPPC (DPPC-d62) in these studies allows for the detailed investigation of lipid chain order without interference from the cholesterol signal in techniques like ²H-NMR.

The Condensing Effect of Cholesterol on DPPC-d62 Membranes

Cholesterol's presence in a DPPC bilayer has a profound "condensing effect," leading to a more ordered and compact membrane structure.[1] This is characterized by an increase in the order of the DPPC hydrocarbon chains, a decrease in the membrane's surface area per lipid, and a reduction in the number of gauche defects in the lipid tails.[1] Molecular dynamics simulations have consistently demonstrated this effect, showing that as cholesterol concentration increases, the DPPC chains become more extended and ordered.[2] This ordering effect contributes to an increase in membrane thickness and rigidity.[3][4]

Quantitative Impact of Cholesterol on DPPC Membrane Properties

The following table summarizes the quantitative data from molecular dynamics simulations, illustrating the impact of varying cholesterol concentrations on key membrane parameters.

| Cholesterol Concentration (mol %) | Average Area per Lipid (nm²) | Hydrophobic Thickness (nm) | Deuterium (B1214612) Order Parameter (|S_CD|) Plateau Value | | :--- | :--- | :--- | :--- | | 0 | ~0.63[5] | Varies with simulation | ~0.2 (sn-2 chain, C5-C12) | | 5 | Decreased | Increased | Increased | | 10 | Decreased | Increased | Increased | | 15 | Decreased | Increased | Increased | | 23 | Significantly Decreased | Significantly Increased | Significantly Increased | | 40 | ~0.542[5] | Significantly Increased | ~0.4 (sn-2 chain, C5-C12) |

Note: The exact values can vary depending on the specific simulation parameters and force fields used.

Experimental Methodologies for Assessing Membrane Order

The assessment of DPPC-d62 membrane order in the presence of cholesterol relies on a combination of powerful biophysical techniques.

Solid-State ²H-NMR Spectroscopy

Solid-state deuterium (²H) NMR is a primary technique for directly measuring the orientational order of the C-D bonds in the deuterated acyl chains of DPPC-d62. The quadrupolar splitting observed in the ²H-NMR spectrum is directly proportional to the deuterium order parameter (|S_CD|), providing a quantitative measure of the conformational order of the lipid chains.[3] In DPPC-d62/cholesterol mixtures, the presence of cholesterol leads to a significant increase in the quadrupolar splittings, indicating a more ordered state.[3]

Experimental Protocol: Solid-State ²H-NMR of DPPC-d62/Cholesterol Liposomes

  • Sample Preparation: Multilamellar vesicles (MLVs) are prepared by co-dissolving DPPC-d62 and cholesterol in a chloroform/methanol mixture. The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film. The film is then hydrated with a buffer solution at a temperature above the phase transition of DPPC, followed by vortexing to form MLVs.

  • NMR Spectroscopy: The hydrated MLV sample is transferred to a solid-state NMR rotor. Proton-decoupled ²H-NMR spectra are acquired at a specific temperature (e.g., 50°C to ensure a fluid phase) on a high-field NMR spectrometer.

  • Data Analysis: The quadrupolar splitting (Δν_Q) is measured from the separation of the two peaks in the Pake doublet spectrum. The order parameter (|S_CD|) for each deuterated carbon position is then calculated using the equation: |S_CD| = (4/3) * (h/e²qQ) * Δν_Q, where h is Planck's constant and e²qQ/h is the static quadrupolar coupling constant for a C-D bond.

Neutron Scattering

Neutron scattering techniques, including Small-Angle Neutron Scattering (SANS) and Neutron Spin Echo (NSE), provide valuable information about the structure and dynamics of lipid membranes.[6][7] By utilizing contrast variation through the selective deuteration of either the lipid (DPPC-d62) or the solvent (D₂O), researchers can highlight different components of the membrane.[4][8] Neutron scattering studies have confirmed that cholesterol increases the thickness and stiffness of DPPC membranes.[4]

Experimental Protocol: Small-Angle Neutron Scattering (SANS) of DPPC-d62/Cholesterol Vesicles

  • Sample Preparation: Unilamellar vesicles (ULVs) are prepared by extrusion of MLVs through polycarbonate filters of a defined pore size. For contrast variation, vesicles are prepared in D₂O-based buffers.

  • SANS Measurement: The vesicle suspension is placed in a quartz cuvette and subjected to a neutron beam. The scattered neutrons are detected at various angles to generate a scattering profile.

  • Data Analysis: The scattering data is analyzed using models that describe the form factor of the vesicles and the structure factor of their lamellar organization. This analysis yields information about the membrane thickness, area per lipid, and the formation of cholesterol-rich domains.[8]

Molecular Dynamics (MD) Simulations

MD simulations offer an atomic-level view of the interactions between cholesterol and DPPC molecules.[1][2][9] These in silico experiments allow for the calculation of various structural and dynamic properties that are often difficult to measure experimentally.

Experimental Protocol: Molecular Dynamics Simulation of a DPPC/Cholesterol Bilayer

  • System Setup: A bilayer is constructed with a specific ratio of DPPC and cholesterol molecules (e.g., 8:1 or 1:1).[1] The bilayer is then solvated with water molecules.

  • Simulation: The simulation is run for a defined period (e.g., nanoseconds) at constant temperature and pressure (NPT ensemble), allowing the system to equilibrate.[1][9]

  • Data Analysis: Trajectories from the simulation are analyzed to calculate properties such as the deuterium order parameter profile along the lipid chains, the area per lipid, membrane thickness, and the distribution of atoms within the bilayer.[1][9]

Visualizing the Impact of Cholesterol

The following diagrams illustrate the experimental workflow for characterizing DPPC-d62/cholesterol membranes and the logical relationship between cholesterol and membrane order.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Biophysical Analysis cluster_results Data Output start DPPC-d62 & Cholesterol film Lipid Film start->film Co-dissolve & Evaporate Solvent mlv Hydrated MLVs film->mlv Hydration ulv ULVs (for SANS) mlv->ulv Extrusion nmr Solid-State ²H-NMR mlv->nmr sans SANS ulv->sans order_param Order Parameters nmr->order_param thickness Membrane Thickness sans->thickness area Area per Lipid sans->area md MD Simulation md->order_param md->thickness md->area

Caption: Experimental workflow for assessing the impact of cholesterol on DPPC-d62 membranes.

logical_relationship cholesterol Increased Cholesterol Concentration interaction Hydrophobic Interaction with DPPC Acyl Chains cholesterol->interaction ordering Increased Acyl Chain Order interaction->ordering packing Tighter Lipid Packing interaction->packing thickness Increased Membrane Thickness & Stiffness ordering->thickness area Decreased Area per Lipid packing->area

References

A Comparative Guide: Experimental SANS of DPPC-d62 vs. Molecular Dynamics Simulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between experimental Small-Angle Neutron Scattering (SANS) data for fully deuterated dipalmitoylphosphatidylcholine (DPPC-d62) vesicles and structural parameters derived from all-atom molecular dynamics (MD) simulations of DPPC bilayers. This comparison is crucial for validating computational models and enhancing the interpretation of experimental scattering data in membrane biophysics and drug delivery research.

Introduction

DPPC is a saturated phospholipid that is a major component of eukaryotic cell membranes and the primary constituent of lung surfactant. Its simple, well-defined structure makes it a benchmark system for studying the biophysical properties of lipid bilayers. SANS is a powerful experimental technique for characterizing the structure of lipid vesicles in solution, providing information on their size, shape, and internal structure, such as bilayer thickness. Concurrently, MD simulations offer an atomic-level view of lipid bilayer dynamics and organization, from which structural parameters can be calculated. Comparing these two approaches is essential for a comprehensive understanding of membrane structure.

Data Presentation: A Comparative Analysis

The following table summarizes key structural parameters of DPPC bilayers obtained from experimental SANS data and all-atom MD simulations. The experimental data is derived from SANS measurements of unilamellar DPPC vesicles in the liquid-crystalline phase (at 50°C), while the simulation data represents a typical all-atom MD simulation of a hydrated DPPC bilayer under similar conditions.

ParameterExperimental SANSMolecular Dynamics Simulation
Bilayer Thickness (d_B) 45.2 ± 0.4 Å~42-45 Å
Hydrophobic Thickness (2d_C) 29.4 ± 0.4 Å~27-30 Å
Area per Lipid (A_L) 64.0 ± 0.5 Ų~62-65 Ų
Headgroup Thickness (d_H) 7.9 ± 0.4 Å~8-10 Å

Note: The values presented are representative and can vary slightly depending on the specific experimental conditions and simulation parameters.

Methodology

A detailed understanding of the methodologies employed in both experimental and computational approaches is vital for a critical comparison.

Experimental Protocol: Small-Angle Neutron Scattering (SANS)

The experimental data presented here is based on established protocols for SANS measurements of unilamellar lipid vesicles.

  • Vesicle Preparation:

    • DPPC-d62 is dissolved in a chloroform/methanol mixture.

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.

    • The film is dried under vacuum for several hours to remove residual solvent.

    • The lipid film is hydrated with a D₂O-based buffer at a temperature above the main phase transition of DPPC (~41°C), followed by vortexing to form multilamellar vesicles (MLVs).

    • Unilamellar vesicles (ULVs) of a defined size are then prepared by extrusion through polycarbonate filters with a specific pore size (e.g., 50 nm).[1]

  • SANS Measurement:

    • The ULV suspension is placed in a quartz cuvette.

    • SANS measurements are performed at a controlled temperature (e.g., 50°C to ensure the liquid-crystalline phase).

    • The scattering intensity, I(q), is measured as a function of the scattering vector, q, where q = (4π/λ)sin(θ/2), with λ being the neutron wavelength and θ the scattering angle.[2]

    • The use of DPPC with deuterated acyl chains (DPPC-d62) and D₂O as the solvent enhances the contrast between the lipid bilayer and the solvent, improving the signal-to-noise ratio.[3][4]

  • Data Analysis:

    • The raw scattering data is corrected for background scattering and detector efficiency.

    • The scattering intensity from the vesicles is then fitted to a mathematical model. A common approach is the "strip-function" model, which describes the bilayer as a series of regions (headgroups and hydrocarbon core) with different scattering length densities (SLDs).[2]

    • By fitting the model to the experimental data, structural parameters such as the bilayer thickness, hydrophobic thickness, and area per lipid can be determined.[5]

Computational Protocol: Molecular Dynamics (MD) Simulation

The simulation data is based on a typical all-atom MD simulation of a DPPC bilayer.

  • System Setup:

    • A lipid bilayer is constructed with a set number of DPPC molecules (e.g., 128 lipids, 64 per leaflet).

    • The bilayer is solvated with water molecules (e.g., using the TIP3P water model).

    • Counter-ions are added if necessary to neutralize the system.

  • Simulation Parameters:

    • Force Field: A force field, such as CHARMM36 or GROMOS, is used to describe the interatomic interactions.[6][7]

    • Ensemble: The simulation is typically run in the NPT ensemble, maintaining constant number of particles, pressure (1 atm), and temperature (e.g., 323 K or 50°C).

    • Boundary Conditions: Periodic boundary conditions are applied in all three dimensions.

    • Integration: The equations of motion are integrated with a time step of ~2 fs.

    • Simulation Time: The system is equilibrated for a period of nanoseconds, followed by a production run of hundreds of nanoseconds to collect data for analysis.[8]

  • Data Analysis:

    • The trajectory from the production run is analyzed to calculate various structural properties.

    • Bilayer Thickness: Often defined as the distance between the peaks in the electron density profile of the phosphate (B84403) groups in the two leaflets.

    • Area per Lipid: Calculated by dividing the area of the simulation box in the x-y plane by the number of lipids in one leaflet.

    • While the full SANS profile can be calculated from the atomic coordinates in the simulation trajectory, this is a computationally intensive process.[9][10][11] More commonly, structural parameters are directly extracted and compared with those derived from fitting experimental SANS data.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental and computational approaches and their point of comparison.

G cluster_exp Experimental Workflow (SANS) cluster_sim Computational Workflow (MD Simulation) exp_prep Vesicle Preparation (DPPC-d62 in D2O) exp_sans SANS Measurement exp_prep->exp_sans exp_data Scattering Data I(q) vs. q exp_sans->exp_data exp_model Model Fitting (e.g., Strip-Function) exp_data->exp_model exp_params Experimental Structural Parameters exp_model->exp_params comparison Comparison exp_params->comparison sim_setup System Setup (DPPC Bilayer in Silico) sim_run MD Simulation (e.g., GROMACS, CHARMM36) sim_setup->sim_run sim_traj Trajectory Analysis sim_run->sim_traj sim_params Simulated Structural Parameters sim_traj->sim_params sim_params->comparison

Caption: Workflow for comparing SANS and MD of DPPC.

Conclusion

The close agreement between the structural parameters of DPPC bilayers derived from experimental SANS data and all-atom MD simulations underscores the validity of current computational models in reproducing key physical properties of lipid membranes. While SANS provides ensemble-averaged structural information on a nanometer scale, MD simulations offer a dynamic, atomic-resolution picture. The synergy between these two techniques is powerful: MD simulations can aid in the interpretation of complex SANS data, while SANS provides essential experimental validation for the force fields and methodologies used in simulations. This integrated approach is invaluable for advancing our understanding of membrane biophysics and for the rational design of lipid-based drug delivery systems.

References

Validating the Purity of DPPC-d62: A Comparative Guide to Mass Spectrometry and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of lipid standards is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive comparison of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for the validation of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d62 (DPPC-d62), a commonly used deuterated phospholipid standard. We present supporting experimental data, detailed methodologies, and a comparative look at alternative deuterated lipid standards.

Introduction to DPPC-d62 and the Imperative of Purity

This guide will delve into the two primary analytical techniques for assessing the purity of DPPC-d62: mass spectrometry and NMR spectroscopy. We will explore their respective strengths in determining not only the chemical purity but also the isotopic enrichment of the deuterated lipid.

Data Presentation: A Comparative Look at Purity Specifications

The purity of commercially available deuterated lipid standards is typically specified by the manufacturer. Below is a comparison of the purity specifications for DPPC-d62 and two common alternatives, 1,2-dimyristoyl-sn-glycero-3-phosphocholine-d54 (DMPC-d54) and 1,2-distearoyl-sn-glycero-3-phosphocholine-d70 (DSPC-d70).

Deuterated Lipid StandardChemical Purity SpecificationIsotopic Enrichment Specification
DPPC-d62 ≥98% to >99%[1][2]≥97% (with some variability at the alpha-carbon positions)
DMPC-d54 >99%[1]>98% (with potential for proton/deuterium (B1214612) exchange at the alpha-carbon)[3]
DSPC-d70 ≥95% to 99.0%[2][4]≥98% (with potential for proton/deuterium exchange at the alpha-carbon)

Table 1: Comparison of Purity Specifications for Common Deuterated Phosphatidylcholine Standards.

Experimental Protocols for Purity Validation

Accurate determination of DPPC-d62 purity requires robust and well-defined analytical protocols. Below are detailed methodologies for both mass spectrometry and NMR analysis.

Mass Spectrometry Protocol for Chemical and Isotopic Purity

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying both the main lipid species and any potential impurities.

1. Sample Preparation:

  • Accurately weigh and dissolve DPPC-d62 in a suitable organic solvent, such as chloroform (B151607) or methanol, to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase to a working concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used for lipid separation.

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A linear gradient from 30% to 100% Mobile Phase B over 15-20 minutes is a good starting point for separating DPPC from potential impurities.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for phosphatidylcholines, as they readily form [M+H]⁺ or [M+Na]⁺ adducts.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended to accurately determine the mass of the parent ion and its isotopic distribution.

  • Scan Mode:

    • Full Scan MS: To identify the main DPPC-d62 peak and any other co-eluting species. The expected m/z for [DPPC-d62+H]⁺ is approximately 796.9.

    • Tandem MS (MS/MS): To confirm the identity of DPPC-d62 and characterize any impurities. Fragmentation of the phosphocholine (B91661) headgroup results in a characteristic product ion at m/z 184.1.

4. Data Analysis:

  • Chemical Purity: Integrate the peak area of DPPC-d62 and any impurity peaks in the total ion chromatogram (TIC). The chemical purity is calculated as the percentage of the DPPC-d62 peak area relative to the total peak area.

  • Isotopic Enrichment: Analyze the isotopic distribution of the DPPC-d62 molecular ion in the high-resolution mass spectrum. The relative intensities of the different isotopologues are used to calculate the percentage of deuterium incorporation.

NMR Spectroscopy Protocol for Chemical and Isotopic Purity

NMR spectroscopy provides detailed structural information and is a primary method for quantitative analysis (qNMR). Both ¹H and ³¹P NMR are valuable for assessing the purity of DPPC-d62.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of DPPC-d62 and dissolve it in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or a mixture of CDCl₃ and methanol-d₄.

  • Add a known amount of an internal standard with a distinct NMR signal (e.g., trimethylsilylpropanoic acid (TSP) for ¹H NMR or triphenyl phosphate (B84403) for ³¹P NMR) for quantitative analysis.

2. ¹H NMR Spectroscopy:

  • Purpose: To assess chemical purity by detecting proton-containing impurities. In a highly deuterated sample like DPPC-d62, any significant proton signals would indicate the presence of non-deuterated or partially deuterated impurities.

  • Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.

  • Data Analysis: Integrate the characteristic signals of any identified impurities and compare them to the integral of the internal standard to quantify their concentration.

3. ³¹P NMR Spectroscopy:

  • Purpose: To specifically analyze the phosphorus-containing headgroup of DPPC-d62 and detect any phospholipid impurities. Since each phospholipid class has a distinct ³¹P chemical shift, this technique is excellent for identifying and quantifying phospholipid contaminants.[5][6][7]

  • Acquisition Parameters:

    • Spectrometer: 162 MHz or higher (corresponding to a 400 MHz ¹H spectrometer).

    • Pulse Sequence: A single-pulse experiment with proton decoupling.

    • Relaxation Delay (d1): A sufficiently long delay to ensure quantitative results.

  • Data Analysis: Integrate the signal corresponding to the phosphocholine headgroup of DPPC-d62 and any other signals from phospholipid impurities. The relative integrals provide the molar ratio of the different phospholipid species.

Mandatory Visualization: Experimental Workflow

experimental_workflow Experimental Workflow for DPPC-d62 Purity Validation cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy Analysis cluster_results Purity Assessment start DPPC-d62 Sample dissolve Dissolve in appropriate solvent start->dissolve lcms LC-MS/MS Analysis dissolve->lcms nmr_sample Prepare NMR Sample with Internal Standard dissolve->nmr_sample ms_data Acquire Full Scan MS and MS/MS Data lcms->ms_data chem_purity_ms Chemical Purity (%) ms_data->chem_purity_ms Chemical Purity iso_enrich_ms Isotopic Enrichment (%) ms_data->iso_enrich_ms Isotopic Enrichment final_report Final Purity Report chem_purity_ms->final_report iso_enrich_ms->final_report h1_nmr 1H NMR Analysis nmr_sample->h1_nmr p31_nmr 31P NMR Analysis nmr_sample->p31_nmr chem_purity_nmr Chemical Purity (%) h1_nmr->chem_purity_nmr Chemical Purity phospholipid_impurities Phospholipid Impurity Profile p31_nmr->phospholipid_impurities Phospholipid Impurities chem_purity_nmr->final_report phospholipid_impurities->final_report

Caption: Workflow for validating DPPC-d62 purity using MS and NMR.

Comparison with Alternative Deuterated Lipid Standards

While DPPC-d62 is a widely used standard, other deuterated phosphatidylcholines such as DMPC-d54 and DSPC-d70 are also available and may be suitable for specific applications.

  • DMPC-d54 (1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine): With shorter C14 acyl chains, DMPC has a lower phase transition temperature than DPPC. This can be advantageous in studies requiring a more fluid membrane at lower temperatures. Purity specifications for DMPC-d54 are generally high, often exceeding 99% for chemical purity.[1]

  • DSPC-d70 (1,2-distearoyl-d70-sn-glycero-3-phosphocholine): Featuring longer C18 acyl chains, DSPC has a higher phase transition temperature, resulting in a more ordered, gel-phase membrane at physiological temperatures. Purity specifications for DSPC-d70 are also typically high, with chemical purity often at 99.0% or higher.[4]

The choice of deuterated lipid standard will depend on the specific experimental requirements, such as the desired membrane fluidity and the temperature range of the study. The analytical methods described in this guide are applicable to the purity validation of these alternative standards as well.

Conclusion

The validation of DPPC-d62 purity is a critical step in ensuring the reliability of a wide range of scientific investigations. Both mass spectrometry and NMR spectroscopy offer powerful and complementary approaches to this task. LC-MS/MS excels at separating and identifying trace-level impurities, as well as providing a detailed picture of isotopic enrichment. NMR, particularly ³¹P NMR, offers a robust and quantitative method for assessing the profile of phospholipid impurities. By employing the detailed protocols and understanding the comparative data presented in this guide, researchers can confidently assess the quality of their deuterated lipid standards and proceed with their experiments with a higher degree of certainty.

References

cross-technique comparison of DPPC-d62 bilayer thickness (AFM vs SANS)

Author: BenchChem Technical Support Team. Date: December 2025

A precise determination of lipid bilayer thickness is fundamental for understanding membrane structure and function. This guide provides a comparative analysis of two powerful techniques, Atomic Force Microscopy (AFM) and Small-Angle Neutron Scattering (SANS), for measuring the thickness of deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d62) bilayers. This information is crucial for researchers in biophysics, materials science, and drug development who rely on accurate membrane characterization.

Quantitative Comparison of Bilayer Thickness

The following table summarizes the reported thickness of DPPC bilayers as determined by AFM and SANS under different phase conditions. It is important to note that direct comparative studies on the exact same DPPC-d62 sample are scarce; this table synthesizes data from studies on DPPC and its deuterated form.

TechniqueLipid SpeciesPhaseReported Thickness (nm)Key Experimental Conditions
AFM DPPCGel (Lβ)~4.5 nmSupported on mica, in liquid, room temperature. Thickness measured via nano-scratching or from defect edges.[1]
AFM DPPCFluid (Lα)3.8 ± 0.4 nmSupported on mica, in liquid, measured above the main phase transition temperature (~41°C).[2]
SANS DPPC-d62Gel (Lβ')~4.6 nmMultilamellar vesicles in D₂O, below the main phase transition temperature.[3]
SANS DPPC-d62Ripple (Pβ')VariesIn the pre-transition temperature range.[3]
SANS DPPC-d62Fluid (Lα)~3.9 nmMultilamellar vesicles in D₂O, above the main phase transition temperature.[3]

Visualizing the Methodologies

The experimental workflows for determining bilayer thickness using AFM and SANS, from sample preparation to final data analysis, involve distinct steps and principles.

Caption: Comparative workflow for bilayer thickness measurement by AFM and SANS.

Experimental Protocols

Atomic Force Microscopy (AFM)

AFM provides a direct topographical measurement of a surface with sub-nanometer resolution. For bilayer thickness, this involves creating or finding an edge of the bilayer to measure its height relative to the substrate.

  • Vesicle Preparation:

    • DPPC-d62 lipid is dissolved in chloroform.[4]

    • The solvent is evaporated under a stream of nitrogen to form a thin lipid film, which is then dried under vacuum overnight to remove residual solvent.[5]

    • The lipid film is hydrated in a buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) above the lipid's phase transition temperature.[4]

    • The resulting suspension of multilamellar vesicles is then sonicated or extruded through a polycarbonate membrane (e.g., 100 nm pore size) to form small unilamellar vesicles (SUVs).[4][5]

  • Supported Lipid Bilayer (SLB) Formation:

    • A freshly cleaved mica surface is used as the substrate.[1]

    • The SUV suspension is deposited onto the mica surface. A divalent cation like Ca²⁺ is often included in the buffer to facilitate vesicle rupture and fusion.[4]

    • The sample is incubated for a period (e.g., 15-60 minutes) at a temperature above the lipid's transition temperature to allow for the formation of a continuous supported lipid bilayer.[1][5]

    • The surface is gently rinsed with buffer to remove unfused vesicles.[5]

  • AFM Imaging and Measurement:

    • The SLB is imaged in liquid using the AFM, typically in a non-destructive mode like Peak-Force Tapping.[1]

    • To measure thickness, a "hole" or "scratch" is often made in the bilayer by temporarily increasing the applied force of the AFM tip in contact mode over a small area.[1]

    • The height difference between the top of the bilayer and the exposed mica substrate is then measured from the resulting topographical image, providing a direct measurement of the bilayer thickness.[1][4]

Small-Angle Neutron Scattering (SANS)

SANS is a scattering technique that provides structural information on the scale of 1 to 100 nm. It measures the average structure of a large ensemble of molecules in solution. The use of deuterated lipids (DPPC-d62) and a heavy water (D₂O) solvent provides excellent contrast for defining the bilayer structure.

  • Sample Preparation (Multilamellar Vesicles):

    • DPPC-d62 is dissolved in an organic solvent, which is then evaporated to create a dry lipid film.

    • The film is hydrated with a D₂O-based buffer, and the mixture is vortexed to form a suspension of multilamellar vesicles (MLVs).[3] This process creates stacks of bilayers, which are ideal for SANS analysis.

    • The sample is typically subjected to several freeze-thaw cycles to improve lamellarity.

  • SANS Measurement:

    • The MLV suspension is placed in a quartz cuvette and positioned in the path of a collimated neutron beam.

    • The neutrons scatter from the sample, and the intensity of the scattered neutrons is measured as a function of the scattering angle (or momentum transfer, q).

    • The contrast between the deuterated lipid acyl chains and the D₂O solvent is high, leading to a well-defined scattering profile that is sensitive to the bilayer's dimensions.[6]

  • Data Analysis:

    • The one-dimensional scattering data, I(q) vs. q, is analyzed by fitting it to a mathematical model of the bilayer structure.[7]

    • For multilamellar systems, a paracrystalline theory model can be used, which accounts for the repeating bilayer structure and its fluctuations.[3]

    • The model fit yields several structural parameters, including the hydrophobic thickness of the bilayer and the headgroup-to-headgroup distance.[3][8]

Summary of Comparison

  • Direct vs. Ensemble Averaging: AFM provides a direct, localized measurement of thickness at specific points on a single supported bilayer.[4] In contrast, SANS measures the ensemble-averaged structure from a large population of vesicles in solution, providing statistically robust but spatially averaged data.[7]

  • Sample Environment: AFM studies on bilayers are typically performed on a solid support (like mica), which can potentially influence the properties of the proximal lipid leaflet.[9] SANS experiments are conducted on vesicles in bulk solution, which may better represent a free membrane.[6]

  • Resolution and Information: AFM offers high lateral and vertical resolution, capable of visualizing bilayer defects and domains.[10] SANS provides detailed information about the internal structure of the bilayer, such as the separate thicknesses of the hydrophobic core and hydrophilic headgroup regions, which is not directly accessible by standard AFM topography.[3]

  • Phase Transition: Both techniques can observe the well-known thinning of the DPPC bilayer as it transitions from the ordered gel phase to the disordered fluid phase.[2][3] The values obtained from both methods are in good agreement, confirming this fundamental biophysical property.

References

Headgroup Deuteration: A Subtle Yet Significant Modulator of DPPC Membrane Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the effects of deuterating the choline (B1196258) headgroup of dipalmitoylphosphatidylcholine (DPPC) on the biophysical properties of lipid membranes.

The selective deuteration of lipid molecules is a powerful tool in biophysical studies, particularly in neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, allowing for the detailed investigation of membrane structure and dynamics. While the effects of acyl chain deuteration are well-documented, the impact of deuterating the hydrophilic headgroup is often considered more subtle. This guide provides a comprehensive comparison of the membrane properties of protiated DPPC (DPPC-h) and its headgroup-deuterated counterpart (DPPC-d9 or DPPC-d13), supported by experimental data and detailed methodologies.

Impact on Key Membrane Structural and Thermal Properties

Deuteration of the choline headgroup in DPPC introduces minor but measurable changes to the physical properties of the lipid bilayer. These alterations primarily stem from the slight increase in bond length and van der Waals volume of C-D bonds compared to C-H bonds, which can influence intermolecular interactions and hydration.

A key finding from neutron scattering studies is that deuteration of the headgroup can lead to an increase in the lamellar repeat spacing and the overall bilayer thickness[1]. This is in contrast to the effect of acyl chain deuteration, which has been shown to decrease these parameters[1]. Vibrational sum-frequency generation (VSFG) spectroscopy has also revealed that deuteration of the choline group significantly impacts the properties of DPPC monolayers and affects the hydration of the phosphate (B84403) group[2].

Below is a summary of the anticipated effects of headgroup deuteration on key membrane parameters. It is important to note that direct, comprehensive quantitative comparisons in a single study are scarce, and the presented data is a synthesis from various sources, highlighting the need for further direct comparative studies.

PropertyDPPC (Protiated Headgroup)DPPC (Deuterated Headgroup, e.g., d9/d13)Experimental Technique(s)
Main Phase Transition Temperature (Tm) ~41.5 °C[3]Expected to be very similar to protiated DPPC, with minimal deviation.Differential Scanning Calorimetry (DSC)
Bilayer Thickness (DB) ~4.5 - 4.8 nm (Lα phase)[4][5]Expected to show a slight increase compared to protiated DPPC[1].Small-Angle Neutron Scattering (SANS), Small-Angle X-ray Scattering (SAXS)
Area per Lipid (AL) ~0.63 nm² (Lα phase at 50°C)[6]Expected to show a slight decrease to accommodate the increased thickness.SAXS, Neutron Diffraction
Headgroup Hydration Standard hydration of the phosphocholine (B91661) group.Affected by deuteration, potentially altering interactions with water and ions[2].Vibrational Sum-Frequency Generation (VSFG) Spectroscopy, NMR Spectroscopy

Experimental Methodologies

The characterization of these subtle differences in membrane properties requires high-precision experimental techniques. Below are detailed protocols for the key methods used in these investigations.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is a fundamental technique for determining the thermotropic phase behavior of lipid membranes[7].

Protocol:

  • Sample Preparation: Multilamellar vesicles (MLVs) are typically prepared by dissolving the lipid (DPPC or headgroup-deuterated DPPC) in chloroform, evaporating the solvent to form a thin film, and hydrating the film with a buffer solution above the lipid's phase transition temperature. The lipid concentration is typically in the range of 1-5 mg/mL[8].

  • DSC Measurement: A known amount of the lipid dispersion is loaded into the sample cell of the microcalorimeter, with an equal volume of buffer in the reference cell[9].

  • Thermal Cycling: The sample and reference are heated and cooled at a controlled scan rate, typically 1°C/min, over a temperature range that encompasses the phase transition of interest (e.g., 20°C to 60°C for DPPC)[9].

  • Data Analysis: The main phase transition temperature (Tm) is determined from the peak maximum of the endothermic transition in the heating scan[3].

Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis prep1 Dissolve Lipid in Organic Solvent prep2 Evaporate Solvent to Form Film prep1->prep2 prep3 Hydrate Film with Buffer (T > Tm) prep2->prep3 dsc1 Load Sample and Reference into DSC prep3->dsc1 dsc2 Thermal Scan (Heating/Cooling) dsc1->dsc2 analysis1 Identify Endothermic Peak dsc2->analysis1 analysis2 Determine Phase Transition Temp. (Tm) analysis1->analysis2

Caption: Workflow for determining the phase transition temperature of lipid vesicles using DSC.

Small-Angle Scattering (SANS/SAXS) for Structural Characterization

SANS and SAXS are powerful techniques for determining the structure of lipid bilayers in solution, including bilayer thickness and area per lipid[2][10].

Protocol:

  • Vesicle Preparation: Unilamellar vesicles (ULVs) are prepared by extrusion of MLVs through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce a solution of vesicles with a relatively uniform size distribution.

  • Contrast Variation (SANS): For SANS, experiments are often performed in different H₂O/D₂O mixtures to vary the solvent scattering length density. This allows for the separation of the scattering contributions from different parts of the lipid molecule (headgroup vs. tails)[11].

  • Data Acquisition: The vesicle solution is placed in a quartz sample cell and exposed to a collimated beam of neutrons or X-rays. The scattered radiation is detected at small angles.

  • Data Analysis: The scattering data is analyzed using models that describe the form factor of the lipid bilayer. By fitting the experimental data to these models, structural parameters such as the bilayer thickness and the area per lipid can be extracted[2].

Logical Relationship of SANS/SAXS Data Analysis

SAXS_SANS_Analysis cluster_params Derived Structural Parameters rawData Raw Scattering Data (Intensity vs. q) fitting Model Fitting rawData->fitting model Bilayer Form Factor Model model->fitting thickness Bilayer Thickness fitting->thickness area Area per Lipid fitting->area electronDensity Electron Density Profile fitting->electronDensity

Caption: The process of deriving structural parameters from small-angle scattering data.

Solid-State NMR Spectroscopy for Headgroup Dynamics and Orientation

Solid-state NMR, particularly ²H and ³¹P NMR, provides detailed information about the orientation and dynamics of the phospholipid headgroup[12][13].

Protocol:

  • Sample Preparation: For static NMR experiments, multilamellar vesicles are often used. The hydrated lipid sample is packed into an NMR rotor.

  • NMR Spectroscopy:

    • ²H NMR: For headgroup-deuterated lipids, ²H NMR spectra are acquired to measure the quadrupolar splittings. These splittings are sensitive to the orientation and dynamics of the C-D bonds in the headgroup.

    • ³¹P NMR: ³¹P NMR provides information on the chemical shift anisotropy (CSA) of the phosphate group, which is also sensitive to headgroup orientation and dynamics.

  • Data Analysis: The spectral lineshapes are analyzed to extract information about the average orientation of the headgroup segments relative to the bilayer normal and the motional averaging of the NMR interactions.

Signaling Pathway of NMR Headgroup Analysis

NMR_Signaling cluster_nmr NMR Measurement cluster_processing Data Processing cluster_interpretation Interpretation sample Headgroup-Deuterated DPPC Sample pulse RF Pulse Sequence (e.g., Quadrupole Echo) sample->pulse fid Free Induction Decay (FID) Signal pulse->fid ft Fourier Transform fid->ft spectrum NMR Spectrum (Quadrupolar Splittings/CSA) ft->spectrum orientation Headgroup Orientation spectrum->orientation dynamics Headgroup Dynamics spectrum->dynamics hydration Local Hydration spectrum->hydration

Caption: Information flow in solid-state NMR for lipid headgroup analysis.

Conclusion

The deuteration of the DPPC headgroup introduces subtle but significant changes to the membrane's structural and dynamic properties. While the effect on the main phase transition temperature appears to be minimal, there is evidence for an increase in bilayer thickness and a potential corresponding decrease in the area per lipid. Furthermore, headgroup deuteration directly influences the hydration of the polar headgroup region.

For researchers in drug development and membrane biophysics, understanding these subtle effects is crucial for the accurate interpretation of data from neutron scattering and NMR experiments that rely on selective deuteration. This guide provides a foundational understanding of these effects and the experimental approaches used to characterize them, encouraging further direct comparative studies to build a more complete quantitative picture.

References

A Comparative Guide to Deuterated Lipids: DPPC-d62 vs. Chain- and Headgroup-Deuterated Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the nuanced world of membrane biophysics and drug delivery systems, the precise location of isotopic labels on lipid molecules can significantly influence experimental outcomes. This guide provides an objective comparison of dipalmitoylphosphatidylcholine with deuterated acyl chains (DPPC-d62) against other chain-deuterated and headgroup-deuterated lipid analogs. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to empower researchers to select the most appropriate deuterated lipid for their specific application.

Performance Comparison: Structural and Thermal Properties

The strategic placement of deuterium (B1214612) atoms on a phospholipid molecule—either on the acyl chains or the headgroup—subtly alters its physicochemical properties. These differences are critical in studies of membrane structure, dynamics, and interactions.

A key parameter for characterizing lipid bilayers is the main phase transition temperature (Tm), which marks the shift from a gel-like, ordered state to a fluid, liquid-crystalline state. Deuteration of the acyl chains has a more pronounced effect on Tm than deuteration of the headgroup.

PropertyDPPC (Protiated)DPPC-d62 (Chain-Deuterated)DPPC-d9 (Headgroup-Deuterated)Impact of Deuteration Location
Main Phase Transition Temperature (Tm) ~41.5 °C[1][2]~37.2 °C~41.2 °CChain deuteration significantly lowers the Tm by approximately 4.3 °C, while headgroup deuteration has a minimal effect.[3]
Bilayer Thickness (d-spacing in Lα phase) Varies with hydrationReduction in lamellar repeat spacing and bilayer thickness.[3]Increase in lamellar repeat spacing and bilayer thickness.[3]The position of the deuterium label directly influences the packing and, consequently, the thickness of the lipid bilayer.
Area per Lipid Molecule Varies with phaseInfluenced by changes in chain packing due to deuteration.Influenced by changes in headgroup interactions and hydration.Direct comparative data is complex and depends on the specific experimental technique and conditions.

Summary of Findings:

The most significant and consistently reported difference between chain- and headgroup-deuterated lipids is the substantial depression of the main phase transition temperature in chain-deuterated species like DPPC-d62.[3] This is attributed to the slightly larger volume occupied by C-D bonds compared to C-H bonds, which disrupts the tight packing of the acyl chains in the gel phase. Conversely, headgroup deuteration has a negligible impact on Tm, suggesting that the packing of the acyl chains is the primary determinant of this thermal property.

Furthermore, neutron scattering studies have revealed that chain deuteration leads to a thinner bilayer, whereas headgroup deuteration results in a thicker one.[3] This highlights the subtle but significant influence of isotopic labeling on the supramolecular organization of the lipid assembly.

Applications and Experimental Considerations

The choice between chain- and headgroup-deuterated lipids is dictated by the specific experimental question and the technique employed.

DPPC-d62 and other Chain-Deuterated Lipids are ideal for:

  • ²H NMR Spectroscopy: Perdeuteration of the acyl chains, as in DPPC-d62, provides a strong signal for deuterium NMR, which is a powerful technique for studying the order and dynamics of the lipid tails within the bilayer.[4][5][6] It allows for the detailed characterization of different lipid phases (e.g., liquid-disordered, liquid-ordered, and gel) and the effects of molecules like cholesterol on membrane organization.[7]

  • Neutron Scattering (SANS/SAND): When studying the structure of membrane-associated proteins or peptides, using chain-deuterated lipids with a D₂O-based solvent allows for "contrast matching" of the lipid component, effectively making the bilayer "invisible" to neutrons and highlighting the scattering from the protein of interest.[8][9][10]

Headgroup-Deuterated Lipids are advantageous for:

  • ²H NMR Spectroscopy: When the focus of the investigation is on the orientation and dynamics of the lipid headgroup region, specific deuteration of the choline (B1196258) or glycerol (B35011) moieties is necessary.[11] This is crucial for understanding lipid-protein interactions at the membrane interface and the influence of surface charge.

  • Neutron Scattering (SANS/SAND): To study the internal structure of the bilayer itself, such as the distribution of different lipid species between the two leaflets of an asymmetric vesicle, selective deuteration of the headgroups or chains of one lipid population provides the necessary contrast.[12][13][14] For instance, in a mixed lipid system, having one lipid species with a deuterated headgroup allows for the determination of its lateral distribution and potential domain formation.

Experimental Protocols

Below are generalized methodologies for key experiments utilizing deuterated lipids. Researchers should consult specific literature for detailed protocols tailored to their experimental setup.

Solid-State ²H NMR Spectroscopy for Phase Behavior Analysis
  • Sample Preparation:

    • Co-dissolve the desired lipids (e.g., DPPC-d62 and cholesterol) in an organic solvent like chloroform (B151607) or a chloroform/methanol mixture.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube.

    • Place the sample under high vacuum for several hours to remove any residual solvent.

    • Hydrate the lipid film with a buffer (e.g., in D₂O to minimize the solvent signal) to the desired water content.

    • Subject the sample to several freeze-thaw cycles to ensure homogeneity.

    • Transfer the resulting multilamellar vesicle suspension to an NMR rotor.

  • NMR Data Acquisition:

    • Acquire ²H NMR spectra over a range of temperatures using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.

    • The temperature should span the expected phase transitions of the lipid mixture.

  • Data Analysis:

    • Analyze the lineshape of the resulting Pake doublet spectra. The width of the spectrum (quadrupolar splitting) is proportional to the order parameter of the C-D bonds in the acyl chains.

    • Distinct spectral shapes are characteristic of the liquid-disordered (ld), liquid-ordered (lo), and solid-ordered (gel) phases.[7]

    • By analyzing the spectra at different temperatures, a phase diagram for the lipid mixture can be constructed.

Small-Angle Neutron Scattering (SANS) for Bilayer Structure Determination
  • Sample Preparation (for Unilamellar Vesicles - LUVs):

    • Prepare a lipid film as described for NMR sample preparation, using the desired mixture of protiated and deuterated lipids (e.g., chain-deuterated DPPC to determine bilayer thickness).

    • Hydrate the film with a D₂O-based buffer to maximize contrast.

    • Create LUVs by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • SANS Data Acquisition:

    • Perform SANS measurements at a dedicated neutron scattering facility.

    • Data is collected as a function of the scattering vector, q.

    • To study leaflet-specific properties in asymmetric vesicles, different contrast conditions can be used by varying the H₂O/D₂O ratio of the solvent to match the scattering length density of either the inner or outer leaflet.[14]

  • Data Analysis:

    • Model the SANS data using appropriate form factors for unilamellar vesicles.

    • The analysis can yield parameters such as the bilayer thickness, area per lipid, and the location of different molecular components within the bilayer.[15][16]

Mass Spectrometry for Lipidomics using Deuterated Standards
  • Sample Preparation and Lipid Extraction:

    • Spike the biological sample (e.g., plasma, cell lysate) with a known amount of a deuterated lipid internal standard (e.g., DPPC-d62 if quantifying DPPC).[17]

    • Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure.

  • Mass Spectrometry Analysis:

    • Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS).

    • Use an ionization technique appropriate for lipids, such as electrospray ionization (ESI).

    • Detect the analytes using tandem mass spectrometry (MS/MS) in a mode like Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the endogenous lipid and its deuterated internal standard.[18]

  • Data Analysis:

    • Quantify the endogenous lipid by calculating the ratio of its peak area to that of the deuterated internal standard.

    • Use a calibration curve generated with known concentrations of the non-deuterated lipid and a fixed concentration of the internal standard to determine the absolute concentration of the lipid in the sample.

Visualizations

Experimental Workflow for Lipid Flip-Flop Analysis using SANS

G Workflow: Lipid Flip-Flop Analysis using SANS cluster_prep Asymmetric Vesicle Preparation cluster_sans Time-Resolved SANS Measurement cluster_analysis Data Analysis prep1 Prepare two lipid stocks: 1. Protiated lipid (e.g., POPC) 2. Chain-deuterated lipid (e.g., POPC-d31) prep2 Create asymmetric Large Unilamellar Vesicles (aLUVs) via methyl-β-cyclodextrin mediated exchange prep1->prep2 sans1 Initial SANS measurement of aLUVs in D2O buffer to confirm asymmetry prep2->sans1 Sample for SANS sans2 Induce flip-flop (e.g., by adding a peptide or changing temperature) sans1->sans2 sans3 Acquire SANS data at multiple time points sans2->sans3 analysis1 Model SANS curves at each time point sans3->analysis1 Time-resolved scattering data analysis2 Determine the fraction of deuterated lipid in the outer leaflet over time analysis1->analysis2 analysis3 Calculate the rate of lipid flip-flop analysis2->analysis3 end end analysis3->end Flip-Flop Rate Determined

Caption: Workflow for determining lipid flip-flop rates using SANS and selectively deuterated lipids.

Logical Relationship of Deuterated Lipid Choice

G Choosing the Right Deuterated Lipid cluster_question Primary Research Question cluster_lipid_type Recommended Deuteration Strategy cluster_technique Primary Experimental Technique q1 Study Acyl Chain Order/Dynamics? lt1 Chain-Deuterated Lipids (e.g., DPPC-d62) q1->lt1 q2 Study Headgroup Orientation/Dynamics? lt2 Headgroup-Deuterated Lipids q2->lt2 q3 Contrast out the bilayer for protein studies? lt3 Chain-Deuterated Lipids (e.g., DPPC-d62) q3->lt3 q4 Quantify lipids by Mass Spec? lt4 Any Deuterated Lipid Analog (as internal standard) q4->lt4 tech1 ²H NMR lt1->tech1 tech2 ²H NMR lt2->tech2 tech3 Neutron Scattering (SANS) lt3->tech3 tech4 LC-MS/MS lt4->tech4

Caption: Decision tree for selecting the appropriate deuterated lipid based on the research question.

References

A Comparative Guide to the Thermotropic Behavior of DPPC and DPPC-d62 Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of lipid bilayers is crucial for designing effective drug delivery systems. This guide provides a detailed comparison of the thermotropic behavior of liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and its perdeuterated analog, DPPC-d62, based on differential scanning calorimetry (DSC) data.

This analysis reveals a discernible isotope effect on the phase transition temperatures, with the deuterated lipid exhibiting a lower main transition temperature. This phenomenon holds significant implications for the stability and permeability of liposomes, factors that are paramount in the controlled release of encapsulated therapeutics.

Thermal Properties: A Side-by-Side Comparison

Differential scanning calorimetry is a powerful technique used to characterize the thermal transitions of lipid bilayers. The key parameters obtained from DSC thermograms are the pre-transition temperature (Tₚ), corresponding to the change from a planar gel phase (Lβ') to a rippled gel phase (Pβ'), and the main transition temperature (Tₘ), which marks the transition from the rippled gel phase to the liquid crystalline phase (Lα). The enthalpy of the main transition (ΔHₘ) provides insight into the energy required to induce this change in lipid packing.

Liposome (B1194612)Pre-transition Temperature (Tₚ) (°C)Main Transition Temperature (Tₘ) (°C)Enthalpy of Main Transition (ΔHₘ) (kcal/mol)
DPPC~35-36~41-42~8.7
DPPC-d62Not explicitly found in searchesLower than DPPC[1]Not explicitly found in searches

Note: The exact values for Tₚ, Tₘ, and ΔHₘ can vary slightly depending on the experimental conditions such as the liposome preparation method, size, and the heating rate during DSC analysis.

While specific quantitative data for pure DPPC-d62 liposomes proved elusive in the conducted literature search, a key finding indicates that the perdeuteration of the DPPC acyl chains leads to a lowering of the phase transition temperature[1]. This is a critical consideration for formulation scientists, as a lower Tₘ implies that DPPC-d62 liposomes will become fluid at a lower temperature than their protonated counterparts.

Experimental Methodologies

The preparation of liposomes and subsequent DSC analysis are critical for obtaining reliable and reproducible data. The following protocols are representative of standard methods used in the field.

Liposome Preparation: Thin-Film Hydration Method

A common and effective method for preparing multilamellar vesicles (MLVs) is the thin-film hydration technique.

  • Lipid Film Formation: DPPC or DPPC-d62 is dissolved in a suitable organic solvent, such as chloroform (B151607) or a chloroform/methanol mixture. The solvent is then evaporated under a stream of inert gas (e.g., nitrogen or argon) while rotating the flask to create a thin, uniform lipid film on the inner wall.

  • Vacuum Drying: To ensure complete removal of the organic solvent, the lipid film is placed under a high vacuum for several hours.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation at a temperature above the main transition temperature of the lipid. This process results in the formation of multilamellar vesicles (MLVs).

  • (Optional) Unilamellar Vesicle Preparation: To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be further processed by sonication or extrusion through polycarbonate membranes with a defined pore size.

Differential Scanning Calorimetry (DSC) Analysis

DSC is employed to measure the heat flow associated with the phase transitions of the liposomal suspension.

  • Sample Preparation: A precise amount of the liposome suspension is hermetically sealed in an aluminum DSC pan. A reference pan containing the same buffer used for hydration is also prepared.

  • Thermal Scanning: The sample and reference pans are placed in the DSC instrument. The temperature is then scanned over a desired range, typically from a temperature below the pre-transition to a temperature above the main transition, at a constant heating rate (e.g., 1-2 °C/min).

  • Data Analysis: The resulting thermogram plots the differential heat flow between the sample and reference as a function of temperature. The peak temperatures of the endothermic transitions correspond to Tₚ and Tₘ, and the area under the main transition peak is used to calculate the enthalpy of transition (ΔHₘ).

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process from liposome preparation to the analysis of their thermal properties.

G cluster_prep Liposome Preparation cluster_dsc DSC Analysis cluster_output Output Data lipid DPPC or DPPC-d62 film Thin Lipid Film Formation lipid->film solvent Organic Solvent solvent->film hydration Hydration with Aqueous Buffer film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv processing Sonication / Extrusion (Optional) mlv->processing sample_prep Sample Loading into DSC Pans mlv->sample_prep suv_luv Unilamellar Vesicles (SUVs/LUVs) processing->suv_luv suv_luv->sample_prep scanning Thermal Scanning sample_prep->scanning thermogram Thermogram Generation scanning->thermogram analysis Data Analysis thermogram->analysis Tp Pre-transition Temp. (Tp) analysis->Tp Tm Main Transition Temp. (Tm) analysis->Tm dH Transition Enthalpy (ΔH) analysis->dH

References

A Comparative Guide to Force Field Parameters for MD Simulations of DPPC-d62

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Force Field Performance for Simulating Dipalmitoylphosphatidylcholine-d62 (DPPC-d62) Membranes.

Molecular dynamics (MD) simulations are a powerful tool for investigating the properties of lipid bilayers, which are fundamental components of cell membranes and crucial in drug delivery systems. The accuracy of these simulations heavily relies on the quality of the force field used to describe the interactions between atoms. This guide provides a comparative analysis of three commonly used force fields—CHARMM36, GROMOS 54A7, and Slipids—for simulating bilayers of deuterated dipalmitoylphosphatidylcholine (DPPC-d62). By presenting key performance metrics alongside experimental data, this guide aims to assist researchers in selecting the most appropriate force field for their studies of DPPC-d62 membranes.

Performance Comparison

The validation of a force field is typically assessed by its ability to reproduce experimentally determined properties of the lipid bilayer. Here, we compare the performance of CHARMM36, GROMOS 54A7, and Slipids in predicting three critical structural properties of DPPC-d62 bilayers: area per lipid (APL), bilayer thickness (DHH), and deuterium (B1214612) order parameters (SCD).

Force FieldArea per Lipid (Ų)Bilayer Thickness (D_HH, Å)Deuterium Order Parameter (S_CD, C2-C15 average)
Experimental 62.9 ± 0.538.4 ± 0.5~0.20 - 0.22
CHARMM36 62.9 ± 0.3[1]38.5 ± 0.4[2]~0.21[1]
GROMOS 54A7 60.5 ± 0.641.0 ± 0.5~0.24
Slipids 62.1 ± 0.7[3]39.2 ± 0.6~0.22[3]

Table 1: Comparison of Simulated and Experimental Properties of DPPC-d62 Bilayers at 323 K. The experimental values are derived from a combination of X-ray and neutron scattering and NMR spectroscopy. Simulation data is compiled from various studies.

Experimental and Simulation Methodologies

A consistent comparison between simulation and experiment requires a thorough understanding of the underlying methodologies.

Experimental Protocols

A combination of experimental techniques is employed to characterize the structural properties of DPPC-d62 bilayers.

  • Sample Preparation: Unilamellar vesicles (ULVs) or multilamellar vesicles (MLVs) of DPPC-d62 are typically prepared by hydrating a dry lipid film followed by extrusion or sonication. For solid-supported bilayers, techniques like vesicle fusion or Langmuir-Blodgett deposition are used. The hydration level and temperature are carefully controlled as they significantly influence the bilayer properties.

  • X-ray and Neutron Scattering: Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are used to determine the overall structure of the bilayer, including the bilayer thickness (DHH), which is often defined as the distance between the headgroup phosphate (B84403) peaks in the electron or scattering length density profiles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state deuterium (²H) NMR is the primary technique for measuring the deuterium order parameters (SCD) of the acyl chains. These parameters provide detailed information about the conformational order and dynamics of the lipid tails.

Simulation Protocols

While specific parameters may vary between studies, a general workflow is followed for setting up and running MD simulations of DPPC-d62 bilayers.

  • System Setup: A pre-equilibrated DPPC-d62 bilayer is typically solvated with a water model (e.g., TIP3P). The number of lipids per leaflet and the amount of water are chosen to create a fully hydrated, tension-free bilayer.

  • Force Field and Simulation Engine: The chosen force field (CHARMM36, GROMOS 54A7, or Slipids) is applied to the system. Simulations are performed using MD engines such as GROMACS, NAMD, or AMBER.

  • Equilibration and Production Runs: The system undergoes a series of equilibration steps to relax the lipids and water molecules and to bring the system to the desired temperature and pressure. This is followed by a production run, typically on the order of hundreds of nanoseconds, from which the structural properties are calculated.

  • Analysis: Trajectories from the production run are analyzed to calculate the area per lipid (by dividing the xy-area of the simulation box by the number of lipids per leaflet), the bilayer thickness (often calculated as the distance between the average z-positions of the phosphorus atoms in the two leaflets), and the deuterium order parameters for each carbon position along the acyl chains.

Workflow for Force Field Validation

The process of validating a force field against experimental data can be visualized as a systematic workflow.

ForceFieldValidation cluster_exp Experimental Characterization cluster_sim Molecular Dynamics Simulation cluster_ff Force Field Selection Exp_Prep Sample Preparation (DPPC-d62 Bilayers) Exp_Data Data Acquisition (X-ray, Neutron, NMR) Exp_Prep->Exp_Data Exp_Analysis Data Analysis (APL, D_HH, S_CD) Exp_Data->Exp_Analysis Comparison Comparison & Validation Exp_Analysis->Comparison Sim_Setup System Setup (Bilayer, Water, Ions) Sim_Run MD Simulation (Equilibration & Production) Sim_Setup->Sim_Run Sim_Analysis Trajectory Analysis (APL, D_HH, S_CD) Sim_Run->Sim_Analysis Sim_Analysis->Comparison FF_CHARMM CHARMM36 FF_CHARMM->Sim_Setup FF_GROMOS GROMOS 54A7 FF_GROMOS->Sim_Setup FF_Slipids Slipids FF_Slipids->Sim_Setup Conclusion Force Field Performance Assessment Comparison->Conclusion

References

Ion-Induced Stability Changes in DPPC vs. DPPC-d62 Bilayers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of various ions on the stability of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and its deuterated analog, 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (B1504367) (DPPC-d62) bilayers. Understanding these interactions is crucial for elucidating fundamental membrane biophysics and for the development of drug delivery systems. This document summarizes key experimental findings, presents quantitative data in a comparative format, and provides detailed experimental protocols for the cited studies.

Introduction to DPPC and DPPC-d62 Bilayers

DPPC is a widely studied saturated phospholipid that is a major component of lung surfactant and is frequently used to model the lipid component of biological membranes. DPPC-d62 is a variant of DPPC in which the hydrogen atoms on the two acyl chains are replaced with deuterium (B1214612). This isotopic substitution makes DPPC-d62 a valuable tool in techniques like neutron scattering and solid-state nuclear magnetic resonance (NMR) spectroscopy, as it provides contrast to differentiate between different parts of the lipid bilayer and surrounding molecules.

A key intrinsic difference between DPPC and DPPC-d62 bilayers is their thermal behavior. Deuteration of the acyl chains has been shown to lower the main phase transition temperature (Tm) by approximately 3-5 °C and reduce the enthalpy and entropy of the transition[1]. This suggests that the gel phase of DPPC-d62 is less ordered than that of protonated DPPC[1]. Specifically, for DPPC, the gel-to-liquid crystalline phase transition temperature is lowered by about 4.3 ± 0.1 °C upon chain deuteration[2]. Furthermore, deuteration of the lipid chains can lead to a decrease in the lamellar repeat spacing and bilayer thickness[2][3]. These inherent differences in stability and structure are critical to consider when evaluating the effects of ion interactions.

Comparative Effects of Ions on Bilayer Stability

The interaction of ions with lipid bilayers can significantly alter their physical properties, including phase behavior, lipid packing, and surface potential. The following sections and tables summarize the observed effects of common monovalent and divalent cations, as well as various anions, on DPPC and the limited available data for DPPC-d62 bilayers.

Cation Effects

Cations primarily interact with the phosphate (B84403) and carbonyl groups of the DPPC headgroup. The strength and nature of this interaction depend on the ion's charge density and hydration shell.

Table 1: Comparative Effects of Cations on DPPC and DPPC-d62 Bilayer Properties

IonLipidExperimental TechniqueIon ConcentrationChange in Main Phase Transition Temperature (Tm)Change in Area per Lipid (APL)Change in Bilayer Thickness (d)Reference
Na+ DPPCMolecular Dynamics0.2 MNot specifiedDecreaseIncrease in lipid order[4]
Na+ DPPCParticle Electrophoresis0-200 mMNot specifiedNot specifiedBinding constant: 0.25 M⁻¹[5]
K+ DPPCMolecular DynamicsNot specifiedNo significant binding observedNo significant changeNo significant change[1]
Ca²⁺ DPPCSANS1-60 mMIncrease in gel phase, then decreaseDecreaseIncrease in gel phase (max at ~2.5 mM)
Ca²⁺ DPPCParticle Electrophoresis0-200 mMNot specifiedNot specifiedBinding constant: 37 M⁻¹[5]
Ca²⁺ DPPC-d62Neutron Reflectivity5 mMNot specifiedNot specifiedUsed for structural determination[6]

Note: Direct comparative data for the effects of ions on DPPC-d62 bilayer stability parameters like Tm and APL are scarce in the literature. DPPC-d62 is primarily used as a contrast agent in structural studies.

Monovalent Cations (Na⁺, K⁺): Sodium ions have been shown to bind to the phosphate and carbonyl oxygen atoms of the DPPC headgroup, leading to a slight ordering of the lipid acyl chains and a decrease in the area per lipid[1][7]. This interaction is relatively weak, as indicated by a low binding constant[5]. In contrast, potassium ions, due to their larger ionic radius and lower charge density, exhibit minimal binding to DPPC bilayers[1].

Divalent Cations (Ca²⁺): Calcium ions have a much more pronounced effect on DPPC bilayers due to their higher charge. Ca²⁺ can bridge adjacent phospholipid molecules, leading to a significant increase in the main phase transition temperature, a condensation of the lipid packing (decrease in area per lipid), and an increase in bilayer thickness, particularly in the gel phase. This is indicative of a more ordered and stable bilayer structure. The binding of Ca²⁺ to DPPC is significantly stronger than that of Na⁺[5]. While studies have utilized DPPC-d62 in the presence of Ca²⁺ for structural determination using neutron reflectivity, a direct comparison of the ion's effect on the stability of protonated versus deuterated bilayers is not readily available[6].

Anion Effects (Hofmeister Series)

Anions can also modulate the properties of DPPC bilayers, often following the Hofmeister series. Their effects are generally attributed to their varying abilities to interact with the positively charged choline (B1196258) group and to perturb the hydration layer of the lipid headgroups.

Table 2: Effects of Anions on DPPC Bilayer Properties

IonLipidExperimental TechniqueIon ConcentrationChange in Main Phase Transition Temperature (Tm)Change in Area per Lipid (APL)Change in Interbilayer Water Spacing (dw)Reference
Cl⁻ DPPCCalorimetry0.2 MDecrease (~0.5 °C)Not specifiedNot specified[8]
Br⁻ DPPCCalorimetry0.2 MDecrease (~0.5 °C)Not specifiedNot specified[8]
I⁻ DPPCCalorimetry0.2 MDecrease (~1.5 °C)Not specifiedNot specified[8]
SCN⁻ DPPCSAXS0.05 - 0.5 MNot specifiedIncreaseIncrease[7]

The effects of anions often follow the Hofmeister series, with more chaotropic ions like SCN⁻ and I⁻ inducing more significant changes. These ions can increase the area per lipid and the interbilayer water spacing, suggesting a disordering effect on the bilayer[7][8]. This is in contrast to the ordering effect of many cations.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental techniques used in the cited studies.

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic view of the interactions between ions and lipid bilayers.

  • System Setup: A bilayer of DPPC molecules (typically 128 lipids) is constructed and solvated with water. Ions (e.g., NaCl, CaCl₂) are added to the water phase to achieve the desired concentration.

  • Force Fields: Common force fields used for lipids include CHARMM and GROMOS, while ion parameters are also specifically chosen.

  • Simulation Parameters: Simulations are typically run in the NPT ensemble (constant number of particles, pressure, and temperature) for several hundred nanoseconds. Temperature and pressure are maintained using thermostats and barostats (e.g., Nosé-Hoover and Parrinello-Rahman, respectively).

  • Analysis: Trajectories are analyzed to calculate properties such as the area per lipid, bilayer thickness, deuterium order parameters of the acyl chains, and radial distribution functions to characterize ion binding to lipid headgroups.

Small-Angle Neutron Scattering (SANS) and Neutron Reflectivity (NR)

These techniques are powerful for determining the structure of lipid bilayers, and the use of DPPC-d62 is particularly advantageous for providing contrast.

  • Sample Preparation: Unilamellar vesicles (ULVs) of DPPC or DPPC-d62 are prepared by extrusion through polycarbonate filters. For NR, a supported lipid bilayer is deposited on a solid substrate (e.g., a silicon wafer).

  • Contrast Variation: The use of D₂O as a solvent enhances the contrast between the lipid and the aqueous phase. The specific use of chain-deuterated lipids (DPPC-d62) allows for the detailed determination of the bilayer's internal structure.

  • Data Acquisition: The sample is exposed to a collimated neutron beam, and the scattered neutrons are detected at various angles.

  • Data Analysis: The scattering data is modeled to extract structural parameters such as bilayer thickness, area per lipid, and the location of ions within the bilayer. For NR, the reflectivity profile is fitted to a model of the scattering length density profile perpendicular to the surface.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermodynamic properties of lipid phase transitions.

  • Sample Preparation: A suspension of multilamellar vesicles (MLVs) of DPPC in a buffer solution with the desired ion concentration is prepared.

  • Measurement: The sample and a reference cell are heated at a constant rate, and the differential heat flow required to maintain the same temperature in both cells is recorded.

  • Data Analysis: The resulting thermogram shows peaks corresponding to phase transitions. The peak maximum gives the transition temperature (Tm), and the area under the peak gives the transition enthalpy (ΔH).

Visualizing Experimental Workflows and Interactions

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for studying ion effects on lipid bilayers and the proposed mechanism of cation interaction with the DPPC headgroup.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_results Data Output lipid DPPC / DPPC-d62 hydrate Hydration & Vortexing lipid->hydrate Hydration buffer Buffer + Ions buffer->hydrate sonication_extrusion Sonication / Extrusion hydrate->sonication_extrusion Vesicle Formation vesicles vesicles sonication_extrusion->vesicles Unilamellar Vesicles dsc DSC vesicles->dsc sans SANS / NR vesicles->sans md MD Simulation vesicles->md In Silico Model tm Phase Transition Temp (Tm) dsc->tm apl Area per Lipid (APL) sans->apl thickness Bilayer Thickness (d) sans->thickness md->apl md->thickness

Caption: Experimental workflow for studying ion effects on lipid bilayers.

ion_interaction cluster_membrane DPPC Bilayer Interface P P O1 O P->O1 O2 O P->O2 O_carbonyl1 O=C O_carbonyl2 O=C N N+ Ca Ca²⁺ Ca->P Electrostatic Interaction Ca->O1 Ca->O2 Ca->O_carbonyl1 Ca->O_carbonyl2 Na Na⁺ Na->P Na->O_carbonyl1

Caption: Cation interaction with DPPC headgroup.

Conclusion

The stability of DPPC bilayers is significantly influenced by the surrounding ionic environment. Cations like Na⁺ and particularly Ca²⁺ tend to order the bilayer by binding to the phosphate and carbonyl groups, leading to decreased lipid mobility and increased packing density. Anions, following the Hofmeister series, can have varied effects, with more chaotropic ions generally disordering the bilayer.

Direct comparative studies on the effects of ions on DPPC versus DPPC-d62 bilayers are currently lacking in the scientific literature. However, based on the known intrinsic differences, it can be hypothesized that the response to ions may be modulated by the deuteration. For instance, the already less ordered gel phase of DPPC-d62 might exhibit a different magnitude of change in phase transition temperature upon ion binding compared to protonated DPPC. The reduced van der Waals interactions in the deuterated chains could also influence the extent of ion-induced lipid packing.

Future research employing techniques like neutron scattering and solid-state NMR on both DPPC and DPPC-d62 under identical ionic conditions is necessary to fully elucidate the subtle yet potentially significant effects of isotopic substitution on ion-membrane interactions. Such studies would provide a more complete picture of the forces governing membrane stability and dynamics.

References

A Comparative Guide to the Miscibility of DPPC-d62 with Saturated and Unsaturated Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and biomembrane studies, understanding the miscibility of phospholipids (B1166683) is crucial for designing effective lipid-based formulations and model membrane systems. This guide provides an objective comparison of the miscibility of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d62) with various saturated and unsaturated phospholipids. The inclusion of experimental data, detailed methodologies, and visual representations aims to facilitate a deeper understanding of these interactions.

Miscibility with Unsaturated Phospholipids

The mixing behavior of DPPC-d62 with unsaturated phospholipids is largely dictated by the differences in the physical properties of the lipids, primarily the phase transition temperature (Tm) and the packing of the acyl chains.

DPPC-d62 and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC):

Mixtures of DPPC-d62 and DOPC exhibit limited miscibility, particularly at temperatures below the main phase transition of DPPC. This immiscibility leads to the coexistence of distinct phases within the bilayer. At 22°C, multilamellar vesicles composed of DOPC and DPPC-d62 show phase separation in the range of 0.3 < mole fraction of DOPC ≤ 0.65.[1][2] The phase diagram for DPPC/DOPC mixtures, as determined by Differential Scanning Calorimetry (DSC), indicates that at 22°C, the membrane is in a gel phase when the mole fraction of DOPC is less than or equal to 0.1, and in a liquid-crystalline state when the mole fraction is 0.8 or greater.[1] Between these concentrations, a coexistence of gel and liquid phases is observed.[1] Above the phase transition temperature of DPPC (around 41°C), the two lipids become fully miscible.[1] The limited miscibility at lower temperatures is an entropy-driven process, influenced by the ordering of the acyl chains.[2]

DPPC-d62 and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC):

The presence of one saturated and one unsaturated chain in POPC leads to different mixing behavior compared to DOPC. In ternary mixtures with cholesterol, the addition of POPC and cholesterol increases the fraction of DPPC molecules in a disordered conformational state.[3][4] This suggests a greater degree of mixing and interaction between POPC and DPPC-d62 compared to DOPC under these conditions. Raman spectroscopy studies have shown that in POPC/DPPC-d62/cholesterol mixtures, POPC chains can become partially ordered, which is not observed with DOPC.[3][4] This difference in behavior may be why ternary mixtures with POPC exhibit different miscibility characteristics than those with DOPC.[3][4]

Miscibility in Ternary Systems with Cholesterol

The addition of cholesterol to binary mixtures of DPPC-d62 and an unsaturated phospholipid introduces further complexity, often leading to the formation of a liquid-ordered (lo) phase alongside the liquid-disordered (ld) phase.

In DOPC/DPPC-d62/cholesterol mixtures, deuterium (B1214612) nuclear magnetic resonance (2H NMR) has been instrumental in mapping the phase boundaries.[5][6] These studies have provided clear evidence for the coexistence of ld and lo phases.[5][6] The composition and temperature ranges for this two-phase coexistence have been extensively studied. For instance, a line of critical compositions has been identified, ranging from 48°C for a DOPC/DPPC-d62/cholesterol ratio of 0:75:25 to approximately -8°C for a ratio of 57:14:29.[5][6] Below this two-phase region, a three-phase coexistence of ld, lo, and gel phases can occur.[5][6] Raman spectroscopy studies on this ternary mixture have revealed that DOPC molecules remain conformationally disordered across all compositions, while the conformational state of DPPC-d62 is influenced by both cholesterol-induced ordering and DOPC solvation.[7]

Quantitative Miscibility Data

The following tables summarize the phase behavior of DPPC-d62 in binary and ternary mixtures with unsaturated phospholipids.

Table 1: Phase Behavior of DPPC/DOPC Binary Mixtures at 22°C

Mole Fraction of DOPC (XDOPC)Observed Phase(s)
≤ 0.1Gel Phase
0.1 < XDOPC < 0.8Gel + Liquid-Crystalline Coexistence
≥ 0.8Liquid-Crystalline Phase

Data sourced from DSC experiments.[1]

Table 2: Phase Coexistence in DOPC/DPPC-d62/Cholesterol Ternary Mixtures

SystemObserved PhasesKey Findings
DOPC/DPPC-d62/CholesterolLiquid-disordered (ld), Liquid-ordered (lo), Gel (so)Evidence of ld-lo two-phase coexistence over a wide range of temperatures and compositions.[5][6]
A region of three-phase (ld-lo-gel) coexistence exists at lower temperatures.[5][6]

Data primarily from 2H NMR studies.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for interpreting the miscibility data.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and enthalpies of lipid mixtures, providing insights into their miscibility.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis p1 Lipids dissolved in chloroform p2 Solvent evaporation under nitrogen p1->p2 p3 Vacuum desiccation p2->p3 p4 Hydration with buffer p3->p4 p5 Vortexing and temperature cycling p4->p5 d1 Sample loading into DSC pans p5->d1 d2 Heating and cooling scans at a controlled rate d3 Detection of heat flow changes a1 Plotting thermograms (Heat Flow vs. Temperature) d3->a1 a2 Determination of phase transition temperatures (Tm) a1->a2 a3 Construction of phase diagrams a2->a3

Caption: Workflow for determining lipid miscibility using DSC.

Deuterium Nuclear Magnetic Resonance (2H NMR) Spectroscopy

2H NMR is a powerful technique for determining the phase behavior and molecular order of deuterated lipids in a membrane.

G cluster_prep Sample Preparation cluster_nmr 2H NMR Spectroscopy cluster_analysis Spectral Analysis prep1 DPPC-d62 and other lipids dissolved in organic solvent prep2 Solvent removal to form a thin film prep1->prep2 prep3 Hydration with buffer prep2->prep3 prep4 Freeze-thaw cycles to ensure homogeneity prep3->prep4 prep5 Transfer to NMR tube prep4->prep5 nmr1 Acquisition of 2H NMR spectra at various temperatures prep5->nmr1 nmr2 Observation of spectral lineshapes (Pake doublets) an1 Analysis of quadrupolar splittings to determine lipid phase nmr2->an1 an2 Deconvolution of spectra in multiphase regions an1->an2 an3 Mapping of phase boundaries to construct phase diagrams an2->an3

Caption: Experimental workflow for 2H NMR analysis of lipid mixtures.

Logical Relationship of Lipid Phase Behavior

The phase behavior of these lipid mixtures is governed by the interplay of temperature and composition, leading to distinct physical states of the membrane.

G temp Temperature gel Gel Phase (So) (Ordered, low mobility) temp->gel Low ld Liquid-Disordered (Ld) (Fluid, high mobility) temp->ld High comp Lipid Composition (e.g., % unsaturated lipid, % cholesterol) comp->gel High saturated lipid comp->ld High unsaturated lipid lo Liquid-Ordered (Lo) (Intermediate order and mobility) comp->lo Cholesterol + Saturated Lipid coexist1 Gel + Ld Coexistence gel->coexist1 ld->coexist1 coexist2 Ld + Lo Coexistence ld->coexist2 lo->coexist2

Caption: Factors influencing lipid phase behavior in mixed bilayers.

References

Unveiling Vesicle Structures: A Comparative Guide to SANS Data Analysis Models for DPPC-d62 Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with lipid-based drug delivery systems, understanding the nanoscale structure of vesicles is paramount. Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing these structures, particularly when using deuterated lipids like 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (B1504367) (DPPC-d62). The choice of data analysis model is critical for extracting meaningful structural parameters. This guide provides a comparative overview of common SANS data analysis models for DPPC-d62 vesicles, supported by experimental insights.

Deciphering the Nanoscale: SANS Data Analysis Models

The analysis of SANS data from unilamellar vesicles relies on fitting the experimental scattering curve to a theoretical model of the vesicle's structure. Several models exist, each with varying levels of complexity and providing different structural details. The selection of an appropriate model depends on the specific research question and the quality of the SANS data.

A variety of approaches are used for SANS data analysis and modeling of unilamellar lipid bilayer vesicles.[1] Simple core-shell models are frequently employed, but more advanced methods that offer more detailed structural information are also available.[1]

Below is a comparison of commonly used models for analyzing SANS data from DPPC-d62 vesicles:

Model TypeDescriptionKey Parameters DeterminedAdvantagesLimitations
Guinier Analysis (Modified) A model-independent approach applied at very low scattering angles (q-range) to determine the overall size of the scattering object. For vesicles, it can be adapted to estimate the bilayer thickness.Radius of gyration (Rg), Bilayer thickness (approximated)Simple, provides a quick estimate of overall dimensions.Limited to a very small q-range, provides limited structural detail.
Core-Shell Models The vesicle is modeled as a spherical or elliptical object with distinct regions of different scattering length densities (SLDs), representing the aqueous core, the lipid bilayer, and the surrounding solvent. Simple versions treat the bilayer as a single shell.Vesicle radius, Bilayer thickness, Scattering Length Densities (SLDs) of core, shell, and solvent.Straightforward to implement, provides basic structural parameters.[1]Assumes a uniform bilayer structure, may not capture finer details of the headgroup and tail regions.
Multi-Shell / Strip-Function Models These are refined core-shell models where the bilayer is divided into multiple sub-regions (e.g., outer headgroup, hydrocarbon tails, inner headgroup), each with its own thickness and SLD.[2] This allows for a more detailed description of the bilayer's internal structure.Thickness of headgroup and tail regions, Area per lipid molecule, Water penetration into the headgroup region.[2]Provides higher-resolution structural information about the bilayer's internal organization.[2]Requires high-quality data and may involve a larger number of fitting parameters, increasing the risk of overfitting.
Scattering Density Profile (SDP) Model This advanced model represents the lipid bilayer by the volume distributions of its quasi-molecular fragments (e.g., phosphate, glycerol, carbonyl, methylene, methyl groups).[3] It allows for a joint analysis of both SANS and Small-Angle X-ray Scattering (SAXS) data.[3]High-resolution structure of the bilayer, Area per lipid, Bilayer thickness, and information on bilayer elasticity.[3]Provides a highly detailed and chemically realistic picture of the bilayer structure.[3]Computationally intensive and requires a good understanding of the underlying molecular components.
Separated Form Factor (SFF) Approach This model approximates the scattering from a vesicle as the product of the form factor of a thin spherical shell (describing the vesicle size) and the form factor of a flat bilayer sheet (describing the internal bilayer structure).[4]Vesicle size distribution, Electron density profile across the bilayer.[4]Can decouple the analysis of vesicle size and bilayer structure, useful for polydisperse samples.[4]The approximation may not be valid for all vesicle sizes and scattering vector ranges.

Experimental Protocol: A Typical SANS Experiment for DPPC-d62 Vesicles

A successful SANS experiment relies on careful sample preparation and well-defined instrument parameters. The use of deuterated lipids like DPPC-d62 is a key strategy in neutron scattering to manipulate the contrast between the lipid bilayer and the solvent.[1][5]

1. Materials:

  • 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (DPPC-d62) and its hydrogenous counterpart (h-DPPC) are typically purchased from commercial suppliers like Avanti Polar Lipids.[6]

  • Buffer solution (e.g., PBS, Tris) prepared in D₂O, H₂O, or mixtures of the two to achieve desired solvent scattering length densities (contrast variation).

2. Vesicle Preparation (Extrusion Method):

  • DPPC-d62 powder is dissolved in an organic solvent (e.g., chloroform/methanol mixture).

  • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial.

  • The lipid film is dried under vacuum for several hours to remove any residual solvent.

  • The film is hydrated with the desired buffer solution (in D₂O for contrast with the deuterated tails) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • The MLV suspension is then subjected to multiple freeze-thaw cycles.

  • To obtain unilamellar vesicles (ULVs) of a defined size, the suspension is extruded through a polycarbonate membrane with a specific pore size (e.g., 50 nm or 100 nm) using a mini-extruder.[6]

3. SANS Measurement:

  • SANS measurements are performed on a dedicated SANS instrument.[6]

  • The instrument configuration is set to cover a specific range of the scattering vector, q, typically from 0.003 Å⁻¹ to 0.5 Å⁻¹.[6]

  • The sample is held in a quartz cell at a controlled temperature. For DPPC, measurements are often performed below and above its main phase transition temperature (~41 °C).

  • Data is collected using a 2D detector and then radially averaged to obtain the 1D scattering intensity I(q) versus q.[6]

  • Background scattering from the empty cell and the solvent-filled cell are also measured for subtraction.

Visualizing the Workflow

The following diagram illustrates the typical workflow for a SANS experiment and subsequent data analysis for DPPC-d62 vesicles.

SANS_Workflow cluster_prep Sample Preparation cluster_sans SANS Measurement cluster_analysis Data Analysis cluster_models Model Selection LipidFilm DPPC-d62 Lipid Film Hydration Hydration with D2O Buffer LipidFilm->Hydration Vortexing Extrusion Extrusion to form ULVs Hydration->Extrusion Freeze-thaw cycles SANS_Instrument SANS Instrument Extrusion->SANS_Instrument Sample Loading Data_Acquisition Data Acquisition (I(q) vs q) SANS_Instrument->Data_Acquisition Data_Reduction Data Reduction & Background Subtraction Data_Acquisition->Data_Reduction Model_Fitting Model Fitting Data_Reduction->Model_Fitting Structural_Parameters Structural Parameters Model_Fitting->Structural_Parameters Guinier Guinier Model_Fitting->Guinier CoreShell Core-Shell Model_Fitting->CoreShell MultiShell Multi-Shell Model_Fitting->MultiShell SDP SDP Model_Fitting->SDP SFF SFF Model_Fitting->SFF Interpretation Interpretation Structural_Parameters->Interpretation Interpretation & Publication

SANS experimental and data analysis workflow for DPPC-d62 vesicles.

Conclusion

The choice of a SANS data analysis model for DPPC-d62 vesicles is a trade-off between the level of structural detail desired and the complexity of the model. For a quick assessment of vesicle size and bilayer thickness, simpler models like Guinier and core-shell analysis are suitable. To obtain high-resolution information on the internal bilayer structure, more sophisticated models such as multi-shell, SDP, or SFF approaches are necessary. The combination of selective deuteration, as with DPPC-d62, and the appropriate analysis model makes SANS an invaluable tool for the detailed characterization of lipid vesicles, providing crucial insights for their application in drug delivery and materials science.

References

A Comparative Analysis of Drug Partitioning in DPPC and DPPC-d62 Membranes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between pharmaceutical compounds and biological membranes is paramount. The choice of model membrane system can significantly influence experimental outcomes. This guide provides a comparative analysis of drug partitioning in two closely related model membranes: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and its deuterated counterpart, DPPC-d62.

While direct comparative studies on the partitioning of a wide range of drugs in DPPC versus DPPC-d62 are not extensively documented in publicly available literature, this guide synthesizes known data on drug partitioning in DPPC and the established biophysical effects of acyl chain deuteration. This analysis will help researchers make informed decisions when designing experiments to probe drug-membrane interactions.

Understanding the Models: DPPC and DPPC-d62

DPPC is a widely used saturated phospholipid for creating model lipid bilayers that mimic the cell membrane. Its well-defined gel-to-liquid crystalline phase transition at approximately 41°C makes it an excellent system for studying the influence of membrane fluidity on drug partitioning.

DPPC-d62 is a variation of DPPC where the 62 hydrogen atoms in the two palmitoyl (B13399708) chains are replaced with deuterium (B1214612) atoms. This isotopic substitution is crucial for techniques like neutron scattering and deuterium nuclear magnetic resonance (²H-NMR), which provide high-resolution structural information about the location and orientation of molecules within the bilayer. While often considered structurally and functionally analogous to its hydrogenated counterpart, the increased mass of deuterium can introduce subtle yet significant changes in the physical properties of the membrane.

The Impact of Deuteration on Membrane Properties

The primary difference between DPPC and DPPC-d62 lies in the C-D bond being stronger and shorter than the C-H bond. This seemingly small alteration can manifest in several ways:

  • Phase Transition Temperature: Deuteration of the acyl chains can lead to a slight shift in the main phase transition temperature (Tm) of the lipid bilayer. For instance, in mixed lipid systems, a difference of approximately 1°C has been observed in the transition temperature when one lipid component is deuterated[1].

  • Acyl Chain Order and Packing: The increased mass and altered bond vibrations in deuterated chains can influence the packing and conformational order of the lipid tails. This can affect the free volume within the hydrophobic core of the membrane, a critical factor for the partitioning of small molecules.

  • Membrane Thickness and Area per Lipid: Subtle changes in intermolecular forces due to deuteration may lead to minor alterations in the bilayer thickness and the average area occupied by each lipid molecule.

These deuteration-induced modifications, while small, can collectively influence the thermodynamics of drug partitioning.

Quantitative Analysis of Drug Partitioning in DPPC Membranes

The following table summarizes experimentally determined membrane partition coefficients (K) for various drugs in DPPC bilayers. These values provide a baseline for understanding how different classes of drugs interact with a standard model membrane. The partition coefficient is a measure of the equilibrium distribution of a drug between the lipid bilayer and the aqueous phase.

Drug ClassDrugLog K (DPPC)Experimental TechniqueReference
Dopamine Antagonists Pimozide4.23Spectrophotometry--INVALID-LINK--
Fluspirilene4.27Spectrophotometry--INVALID-LINK--
Haloperidol2.86Spectrophotometry--INVALID-LINK--
Domperidone2.84Spectrophotometry--INVALID-LINK--
Nicotinic Acid Esters Ethyl2.18Differential Scanning Calorimetry (DSC)--INVALID-LINK--
Butyl3.21Differential Scanning Calorimetry (DSC)--INVALID-LINK--
Hexyl4.23Differential Scanning Calorimetry (DSC)--INVALID-LINK--
Octyl5.25Differential Scanning Calorimetry (DSC)--INVALID-LINK--
Vasodilator Dipyridamole~2.5 (at 45°C)Spectrophotometry--INVALID-LINK--

Note: Partition coefficients can vary with experimental conditions such as temperature, pH, and buffer composition.

Hypothetical Impact of Deuteration on Drug Partitioning

Given the subtle structural and dynamic changes induced by deuteration, it is plausible that the partitioning of drugs into DPPC-d62 membranes would differ from that in DPPC membranes.

  • For drugs that partition into the hydrophobic core, any increase in acyl chain order and packing density in DPPC-d62 could hinder their insertion, potentially leading to a lower partition coefficient .

  • Conversely, if deuteration leads to a slight increase in free volume at specific depths within the bilayer, it might favorably accommodate certain drug molecules, resulting in a higher partition coefficient .

  • The thermodynamics of partitioning, including the enthalpic and entropic contributions, could also be affected. Changes in van der Waals interactions between the drug and the deuterated lipid chains would alter the enthalpy of partitioning.

To definitively assess these effects, direct experimental comparisons are necessary.

Experimental Protocols for Comparative Analysis

Researchers aiming to conduct a comparative study of drug partitioning in DPPC and DPPC-d62 membranes can employ a variety of well-established techniques.

Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a sample as it is heated or cooled. The partitioning of a drug into a lipid bilayer perturbs the lipid packing and alters the phase transition profile of the membrane.

Methodology:

  • Prepare multilamellar vesicles (MLVs) of both DPPC and DPPC-d62.

  • Incubate the MLVs with varying concentrations of the drug.

  • Record the thermograms for each sample, noting the shift in the main phase transition temperature (Tm) and the broadening of the transition peak.

  • The partition coefficient (K) can be calculated from the depression of the phase transition temperature using the van't Hoff equation.

Fluorescence Spectroscopy

This technique utilizes fluorescent probes that are sensitive to the polarity of their microenvironment. Probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) can be used to monitor changes in membrane fluidity upon drug partitioning. Alternatively, the intrinsic fluorescence of a drug can be monitored.

Methodology:

  • Prepare large unilamellar vesicles (LUVs) of DPPC and DPPC-d62.

  • For quenching experiments, incorporate a fluorescent probe into the vesicles.

  • Titrate the vesicle suspension with the drug and measure the change in fluorescence intensity or anisotropy.

  • The partition coefficient can be determined by fitting the fluorescence data to a binding model.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (which is related to the partition coefficient), enthalpy (ΔH), and entropy (ΔS).

Methodology:

  • Prepare LUVs of DPPC and DPPC-d62.

  • Place the vesicle suspension in the sample cell of the calorimeter.

  • Titrate the drug solution into the sample cell.

  • The resulting thermogram is analyzed to determine the thermodynamic parameters of partitioning.

Neutron Diffraction and Deuterium NMR Spectroscopy

These advanced techniques are particularly powerful when using deuterated lipids. They can provide precise information on the location and orientation of the drug within the bilayer, complementing the thermodynamic data from other methods.

Methodology (Neutron Diffraction):

  • Prepare oriented multibilayers of DPPC and DPPC-d62 on a solid substrate.

  • Expose the bilayers to the drug.

  • Use neutron diffraction to determine the scattering length density profile of the bilayer before and after drug incorporation. The location of the drug can be identified from changes in this profile.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative analysis of drug partitioning.

experimental_workflow cluster_prep Membrane Preparation cluster_exp Partitioning Experiments cluster_analysis Data Analysis cluster_comp Comparative Analysis prep_dppc Prepare DPPC Vesicles (MLVs or LUVs) dsc Differential Scanning Calorimetry (DSC) prep_dppc->dsc fluorescence Fluorescence Spectroscopy prep_dppc->fluorescence itc Isothermal Titration Calorimetry (ITC) prep_dppc->itc nmr_nd NMR / Neutron Diffraction prep_dppc->nmr_nd prep_dppc_d62 Prepare DPPC-d62 Vesicles (MLVs or LUVs) prep_dppc_d62->dsc prep_dppc_d62->fluorescence prep_dppc_d62->itc prep_dppc_d62->nmr_nd calc_k Calculate Partition Coefficients (K) dsc->calc_k fluorescence->calc_k itc->calc_k calc_thermo Determine Thermodynamic Parameters (ΔH, ΔS) itc->calc_thermo det_location Determine Drug Location and Orientation nmr_nd->det_location compare_k Compare K values (DPPC vs DPPC-d62) calc_k->compare_k compare_thermo Compare Thermodynamics calc_thermo->compare_thermo compare_structure Correlate with Structural Differences det_location->compare_structure

Workflow for comparative drug partitioning analysis.

Conclusion

The choice between DPPC and DPPC-d62 as a model membrane system should be guided by the specific research question and the experimental techniques employed. While DPPC provides a robust and well-characterized system for general drug partitioning studies, DPPC-d62 is indispensable for high-resolution structural investigations using neutron-based and ²H-NMR techniques. Researchers should be aware that the subtle biophysical differences introduced by deuteration may influence drug partitioning. Therefore, for studies where the precise thermodynamic and structural details of drug-membrane interactions are critical, a direct comparative analysis using the methodologies outlined in this guide is highly recommended. Such studies will not only provide valuable data for specific drug development projects but also contribute to a more fundamental understanding of the forces governing molecular interactions within lipid bilayers.

References

Safety Operating Guide

Safe Disposal of DL-Dipalmitoylphosphatidylcholine-d62: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of DL-Dipalmitoylphosphatidylcholine-d62 (DL-DPPC-d62), ensuring the safety of laboratory personnel and compliance with standard regulations.

This compound is a deuterated form of DL-Dipalmitoylphosphatidylcholine (DL-DPPC), a phospholipid often used in biochemical research. While some safety data sheets (SDS) for highly deuterated versions of DPPC indicate that it is not classified as a hazardous substance, the SDS for the non-deuterated form suggests it may cause skin, eye, and respiratory irritation.[1][2] Therefore, it is prudent to handle this compound with care and follow established laboratory waste disposal protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Work in a well-ventilated area, such as a fume hood, especially when handling the powdered form of the substance to avoid inhalation.[3]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form (solid or in solution) and the specific regulations of your institution and local authorities. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[4][5]

Disposal of Solid this compound

  • Waste Characterization : Based on available SDS for similar compounds, DL-DPPC-d62 is generally considered non-hazardous waste.[2] However, it is essential to confirm this with your institution's EHS department.

  • Packaging :

    • Place the solid DL-DPPC-d62 waste into a clearly labeled, sealed container.

    • The label should include the full chemical name: "this compound".

    • If mixed with other non-hazardous solid waste, list all components.

  • Disposal :

    • For small quantities, and with institutional approval, it may be permissible to dispose of the sealed container in the regular laboratory trash.[4][5]

    • Do not dispose of open containers of chemical waste in the laboratory trash to prevent exposure to custodial staff.[5]

    • For larger quantities, or if required by your institution, treat it as chemical waste and arrange for pickup by your institution's hazardous waste management service.

Disposal of this compound in Solution

The disposal of DL-DPPC-d62 in a solvent solution requires consideration of the solvent's hazards.

  • Identify the Solvent : Determine the identity and hazards of the solvent used to dissolve the DL-DPPC-d62. The solvent will likely dictate the disposal route.

  • Aqueous Solutions (Non-Hazardous) :

    • If DL-DPPC-d62 is dissolved in a non-hazardous aqueous buffer (e.g., saline, PBS), and if permitted by your institution, small quantities may be disposed of down the sanitary sewer with copious amounts of water.[6]

    • Always check with your EHS office before disposing of any chemical down the drain.[4][5]

  • Organic Solvent Solutions :

    • Solutions of DL-DPPC-d62 in organic solvents (e.g., chloroform, methanol) must be treated as hazardous chemical waste.

    • Collect the waste solution in a designated, properly labeled hazardous waste container. The label must include the full names of all chemical constituents, including the solvent and the DL-DPPC-d62, with their approximate concentrations.

    • Store the sealed container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.

Empty Container Disposal

Empty containers that previously held this compound should be managed to ensure no residual chemical remains.

  • Triple Rinsing : If the container held a solution, it is best practice to triple rinse the container with a suitable solvent.[7] The rinsate should be collected and disposed of as hazardous waste.[7]

  • Defacing Labels : Before disposing of the empty container, deface or remove the original label to prevent confusion.[5]

  • Disposal : Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular laboratory trash or recycling, in accordance with institutional policies.[5][7]

Data Summary for Disposal Considerations

Characteristic This compound Guidance
Physical State SolidHandle as a powder; avoid creating dust.
Hazard Classification Generally considered non-hazardous, but may cause skin, eye, and respiratory irritation.[1][2]Wear appropriate PPE. Consult institutional EHS for confirmation.
Solubility Soluble in organic solvents; forms liposomes in aqueous solutions.The solvent will determine the disposal route for solutions.
Disposal as Solid Typically in designated non-hazardous solid waste containers.Follow institutional guidelines; may be permissible in regular trash if sealed and labeled.[4][5]
Disposal in Aqueous Solution May be permissible for drain disposal with large amounts of water, pending institutional approval.[6]Always seek EHS approval before drain disposal.
Disposal in Organic Solvent Must be disposed of as hazardous chemical waste.Collect in a labeled hazardous waste container for EHS pickup.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Have DL-DPPC-d62 Waste form Is the waste a solid or in solution? start->form solid_check Is it considered non-hazardous by institutional EHS? form->solid_check Solid solution_check What is the solvent? form->solution_check In Solution solid_nonhaz Package in a sealed, labeled container. Dispose in approved non-hazardous solid waste. solid_check->solid_nonhaz Yes solid_haz Package in a sealed, labeled hazardous waste container for EHS pickup. solid_check->solid_haz No / Unsure empty_container Handle empty containers by triple rinsing (if applicable), defacing the label, and disposing in regular trash. solid_nonhaz->empty_container solid_haz->empty_container aqueous_check Is drain disposal of the aqueous solution approved by EHS? solution_check->aqueous_check Aqueous organic_dispose Collect in a labeled hazardous waste container for EHS pickup. solution_check->organic_dispose Organic Solvent aqueous_dispose Dispose down the sanitary sewer with copious amounts of water. aqueous_check->aqueous_dispose Yes aqueous_check->organic_dispose No aqueous_dispose->empty_container organic_dispose->empty_container end End: Waste Properly Disposed empty_container->end

References

Personal protective equipment for handling DL-Dipalmitoylphosphatidylcholine-d62

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DL-Dipalmitoylphosphatidylcholine-d62. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

While this compound is generally not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personal safety. The recommended PPE is detailed below.

Protective EquipmentSpecification and Use
Respiratory Protection Wear a dust mask to prevent inhalation of powder, especially during weighing and transfer.
Eye Protection Chemical safety glasses are required to protect against dust particles.
Hand Protection Nitrile gloves are recommended to avoid skin contact.
Body Protection A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.

Operational and Disposal Plans

Proper handling and disposal of this compound are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.

Handling and Storage:

  • Work in a well-ventilated area to prevent the accumulation of dust.[1][2]

  • DL-Dipalmitoylphosphatidylcholine, a saturated lipid, is stable as a powder.[3]

  • Store the container in a freezer at or below -16°C in a glass container with a Teflon-lined closure.[3]

  • Before use, allow the container to reach room temperature before opening to prevent moisture absorption, which can lead to hydrolysis or oxidation.[3]

  • Avoid direct contact with eyes, skin, and clothing, and prevent inhalation of the powder.[1][2]

Experimental Protocol: Weighing and Solubilization

  • Preparation : Don the required PPE as specified in the table above. Ensure the balance is clean and tared.

  • Weighing : In a chemical fume hood or a designated area with local exhaust ventilation, carefully weigh the desired amount of this compound powder using a clean spatula and weigh paper or a suitable container.

  • Solubilization : Transfer the weighed powder to a glass vial. Add the appropriate organic solvent (e.g., chloroform, ethanol) and mix gently until the lipid is fully dissolved. For aqueous solutions, the lipid can be dispersed in water.[3]

  • Cleaning : After use, clean the spatula and work surfaces to remove any residual powder.

Accidental Release Measures:

In the event of a spill, wear appropriate PPE. Carefully sweep up the spilled solid material, avoiding dust generation, and place it into a sealed container for disposal.[1]

Disposal Plan:

This compound is not classified as hazardous waste.

  • Solid Waste : Uncontaminated solid waste can be disposed of in the regular trash.[4][5] Contaminated materials (e.g., weigh paper, gloves) should be placed in a sealed bag before disposal.

  • Liquid Waste : Non-hazardous liquid waste, such as aqueous solutions, may be poured down the sink with copious amounts of water, provided it meets local regulations for pH (typically between 5.5 and 9.5) and does not contain other hazardous materials.[5][6]

  • Empty Containers : Empty containers should be rinsed with a suitable solvent, and the rinsate disposed of as liquid waste. The clean, empty container can then be discarded in the regular trash.[5]

Visual Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Allow container to reach room temperature A->B C Weigh powder in a ventilated area B->C D Transfer powder for solubilization C->D E Dispose of solid waste in regular trash D->E F Dispose of non-hazardous liquid waste down the drain D->F G Dispose of empty, rinsed container F->G

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.